molecular formula C10H10O3 B072095 Mellein CAS No. 1200-93-7

Mellein

Cat. No.: B072095
CAS No.: 1200-93-7
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-UHFFFAOYSA-N
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Description

Mellein is a dihydroisocoumarin and a significant secondary metabolite produced by various fungal species, including those in the genera Aspergillus, Penicillium, and Lasiodiplodia. Its primary research value lies in its role as a phytotoxin, where it has been shown to inhibit seed germination and root growth in numerous plants, making it a key compound for investigating plant-pathogen interactions and developing models for plant disease. The compound's mechanism of action is associated with the disruption of mitochondrial function and the induction of oxidative stress in plant cells. Beyond phytopathology, this compound is also studied for its diverse biological activities, including its antimicrobial and antifungal properties against competing microorganisms, which provides insights into fungal ecology and defense mechanisms. Furthermore, as a signaling molecule, this compound is implicated in quorum-sensing processes within microbial communities. This multifaceted bioactivity profile makes this compound an invaluable tool for researchers in chemical ecology, mycology, and agricultural science, offering a pure, well-characterized standard for metabolic profiling, bioassay development, and the study of natural product biosynthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILGNNWGSNMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891794
Record name Mellein
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-93-7, 17397-85-2
Record name 3,4-Dihydro-8-hydroxy-3-methylisocoumarin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochracin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mellein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mellein and its Derivatives: A Comprehensive Technical Guide to Their Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Mellein and its structurally diverse derivatives represent a significant class of 3,4-dihydroisocoumarins with a wide array of biological activities. Primarily known as fungal metabolites, their natural occurrence extends to plants, insects, and bacteria, where they play crucial roles in chemical ecology and organismal defense.[1][2] This technical guide provides a comprehensive overview of the natural sources of melleins, delves into their biosynthetic pathways, and offers insights into the methodologies for their isolation and purification. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of these intriguing natural products, supported by technical protocols and quantitative data to facilitate further investigation and application.

Introduction: The Chemical Ecology of Melleins

Melleins are a subgroup of 3,4-dihydroisocoumarins, which are in turn a class of polyketides.[2] The core structure consists of a bicyclic lactone. First isolated in 1933 from the fungus Aspergillus melleus and initially named ocracin, (R)-mellein is the most common naturally occurring enantiomer.[2] These specialized metabolites are not merely metabolic byproducts but are active participants in the life cycles of their producers, involved in a multitude of biochemical and ecological interactions.[1][2] Their biological activities are diverse, ranging from antimicrobial and antifungal to phytotoxic and insecticidal, making them a rich source for the discovery of new lead compounds in medicine and agriculture.

This guide will navigate the diverse natural origins of this compound and its derivatives, elucidate the enzymatic machinery responsible for their synthesis, and provide a practical framework for their extraction and purification from these sources.

Natural Sources of this compound and its Derivatives

The distribution of this compound and its analogues spans across multiple biological kingdoms, with fungi being the most prolific producers.

Fungal Kingdom: A Treasure Trove of this compound Diversity

Fungi are the most significant source of melleins, with a vast array of species from different genera producing a rich diversity of these compounds.[1][2]

  • Aspergillus and Penicillium Species: Historically, Aspergillus melleus was the first reported source of this compound.[2] Other species, such as Aspergillus ochraceus, are known to produce this compound and 4-hydroxythis compound.[3][4] Penicillium species are also notable producers of various bioactive metabolites, including this compound derivatives.

  • Endophytic Fungi: Endophytic fungi, which reside within the tissues of living plants, are a particularly rich source of novel this compound derivatives. For instance, an unidentified Ascomycete isolated from Meliotus dentatus was found to produce two new polyketide metabolites, cis-4-acetoxyoxythis compound and 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound, which exhibited strong antibacterial and antifungal activities.[5] Other examples include Alternaria burnsii from Morus alba producing 5-methylthis compound and Lasiodiplodia theobromae yielding this compound with broad-spectrum antimicrobial properties.

  • Plant Pathogenic Fungi: Many plant pathogenic fungi utilize this compound and its derivatives as virulence factors. Botryosphaeria dothidea, a canker-causing fungus, produces this compound as a phytotoxic substance. Parastagonospora nodorum, a wheat pathogen, upregulates the production of (R)-mellein during infection.[6]

The Plant Kingdom: A Less Explored Source

While less common than in fungi, this compound and its derivatives have also been isolated from higher plants.

  • Daucus carota (Carrot): The first discovery of a this compound derivative from a plant was (3R)-6-methoxythis compound, isolated from bitter carrots in 1960.[2]

  • Stevia lucida : (+)-Mellein has been isolated from the leaves and stems of Stevia lucida, marking the first report of an isocoumarin in the Stevia genus.

  • Garcinia bancana and Ficus formosana : (R)-(-)-mellein has also been identified in the twigs and leaves of Garcinia bancana and the stems of Ficus formosana.[2]

  • Verbascum thapsus (Common Mullein): This medicinal plant contains a variety of phytochemicals, and while not explicitly stating this compound, its extracts have shown biological activities that are consistent with the presence of bioactive polyketides.[7][8]

The Insect World: Melleins as Pheromones and Defense Compounds

Insects utilize this compound and its derivatives for chemical communication and defense.

  • Carpenter Ants (Camponotus spp.): this compound has been identified in the mandibular gland secretions of carpenter ants, where it can function as a trail pheromone.[2]

  • Termites (Reticulitermes speratus): (R)-(-)-mellein has been found in termites and acts as a fungistatic compound, inhibiting the growth of entomopathogenic fungi.[9] This highlights its role in the social immunity of these insects.

The Bacterial Domain: An Emerging Source

Bacteria are also capable of producing this compound and its derivatives, often with unique structural modifications.

  • Stappia sp.: A marine-derived bacterium, Stappia sp., has been shown to biotransform (-)-mellein into its oxidized metabolite, (3R,4S)-4-hydroxythis compound.[10][11] This demonstrates the potential of bacteria in generating novel this compound derivatives through biotransformation.

Biosynthesis of this compound and its Derivatives: The Polyketide Pathway

Melleins are synthesized via the polyketide pathway, a major route for the production of secondary metabolites in many organisms. The core of this process is the iterative condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, catalyzed by a large multi-domain enzyme complex known as polyketide synthase (PKS).

Fungal this compound Biosynthesis

In fungi, this compound biosynthesis is typically carried out by a partially reducing iterative polyketide synthase (PR-PKS).[1][2][12]

The proposed biosynthetic mechanism for (R)-mellein involves the following key steps:

  • Initiation: The PKS is loaded with a starter unit, typically acetyl-CoA.

  • Elongation: The polyketide chain is extended through the sequential addition of four malonyl-CoA extender units.

  • Reductive Processing: The ketoreductase (KR) domain of the PKS selectively reduces the β-keto groups at specific points during chain elongation. For this compound synthesis, this reduction occurs at the diketide and tetraketide stages.

  • Cyclization and Release: The final pentaketide intermediate undergoes an aldol cyclization to form the aromatic ring, followed by dehydration. A thioesterase (TE) or a dedicated product template (PT) domain then catalyzes the release of the final (R)-mellein product through a stereospecific cyclization.

The biosynthesis of some this compound derivatives, such as 6-hydroxythis compound, can involve the collaboration of a PKS-like enzyme with a non-reducing PKS.[10][13][14][15][16][17]

Diagram of the Fungal this compound Biosynthetic Pathway:

Mellein_Biosynthesis cluster_PKS Partially Reducing Polyketide Synthase (PR-PKS) Acetyl-CoA Acetyl-CoA PKS_Complex PKS Domains (KS, AT, KR, ACP, TE/PT) Acetyl-CoA->PKS_Complex Starter Unit Malonyl-CoA_1 Malonyl-CoA_1 Malonyl-CoA_1->PKS_Complex Extender Unit 1 Malonyl-CoA_2 Malonyl-CoA_2 Malonyl-CoA_2->PKS_Complex Malonyl-CoA_3 Malonyl-CoA_3 Malonyl-CoA_3->PKS_Complex Malonyl-CoA_4 Malonyl-CoA_4 Malonyl-CoA_4->PKS_Complex Diketide Diketide PKS_Complex->Diketide Condensation Triketide Triketide PKS_Complex->Triketide Tetraketide Tetraketide PKS_Complex->Tetraketide Pentaketide_Intermediate Pentaketide_Intermediate PKS_Complex->Pentaketide_Intermediate Final Condensation Reduced_Diketide Reduced_Diketide Diketide->Reduced_Diketide KR Reduction Reduced_Diketide->PKS_Complex Further Elongation Triketide->PKS_Complex Reduced_Tetraketide Reduced_Tetraketide Tetraketide->Reduced_Tetraketide KR Reduction Reduced_Tetraketide->PKS_Complex This compound This compound Pentaketide_Intermediate->this compound Cyclization & Release (TE/PT)

Caption: Proposed biosynthetic pathway of (R)-mellein in fungi.

Biosynthesis in Other Organisms

The biosynthetic pathways for melleins in plants, insects, and bacteria are less well-characterized. It is presumed that they also arise from a polyketide pathway, but the specific PKS enzymes and regulatory mechanisms are likely to differ. In insects, it is also possible that some melleins are not synthesized de novo but are instead sequestered from their diet or produced by symbiotic microorganisms.

Isolation and Purification of this compound and its Derivatives: A Methodological Approach

The successful isolation and purification of this compound and its derivatives are contingent on the selection of appropriate extraction and chromatographic techniques, which are in turn dictated by the source material and the physicochemical properties of the target compounds.

General Workflow

A typical workflow for the isolation of melleins involves:

  • Extraction: Liberation of the compounds from the source material (e.g., fungal culture, plant tissue) using a suitable solvent.

  • Fractionation: Preliminary separation of the crude extract into fractions with varying polarity using techniques like liquid-liquid extraction or column chromatography.

  • Purification: High-resolution separation of the target compounds from the enriched fractions using various chromatographic methods.

  • Structural Elucidation: Characterization of the purified compounds using spectroscopic and spectrometric techniques.

Diagram of the General Isolation and Purification Workflow:

Isolation_Workflow Source_Material Source Material (Fungal Culture, Plant, etc.) Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Source_Material->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel) Crude_Extract->Fractionation Enriched_Fractions Enriched_Fractions Fractionation->Enriched_Fractions Purification Preparative HPLC / TLC Enriched_Fractions->Purification Pure_Compound Pure_Compound Purification->Pure_Compound Structural_Elucidation Spectroscopy & Spectrometry (NMR, MS, IR, UV) Pure_Compound->Structural_Elucidation

Sources

An In-depth Technical Guide to the Biological Activities of Mellein Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melleins are a class of 3,4-dihydroisocoumarin natural products primarily produced by fungi, with occurrences in bacteria, insects, and plants.[1][2][3] These polyketide-derived specialized metabolites are integral to the biochemical and ecological interactions of their producers.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities of mellein and its derivatives, including their antifungal, antibacterial, phytotoxic, and enzyme-inhibiting properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity assessment, summarize key quantitative data, and explore the potential of these compounds in drug development and agricultural applications.

Introduction to this compound and its Analogs

This compound, first isolated in 1933 from the fungus Aspergillus melleus and initially named ocracin, is the most recognized member of the 3,4-dihydroisocoumarin subgroup.[1] Structurally, melleins are characterized by a 3,4-dihydro-1H-isochromen-1-one core. The basic scaffold of this compound is 8-hydroxy-3-methylisochroman-1-one.[1] Natural variations in this core structure, such as hydroxylation, methylation, and chlorination, give rise to a wide array of this compound analogs with distinct biological profiles.[1][3] These compounds are synthesized via the polyketide pathway, and the enzymes and genes involved in their biosynthesis are a subject of ongoing research.[1][2]

Key Biological Activities of this compound Compounds

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for further investigation in medicine and agriculture.

Antifungal Activity

A prominent and well-documented activity of this compound compounds is their ability to inhibit the growth of various fungal species.

Spectrum of Activity: this compound analogs have demonstrated efficacy against a range of fungi, including plant pathogens and species of clinical relevance.[1] For instance, certain this compound analogues have shown activity against Eurotium repens and Ustilago violacea.[1] Additionally, 5-methylthis compound has been found to inhibit several plant pathogenic fungi, including Botrytis cinerea, Colletotrichum gloeosporioides, Cercospora beticola, and Rhizoctonia solani.[4] Two new polyketides, cis-4-acetoxyoxythis compound and 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound, displayed strong antifungal activity against Microbotryum violaceum, Botrytis cinerea, and Septoria tritici.[5]

Mechanism of Action: The antifungal mechanisms of melleins are multifaceted. One proposed mechanism involves the disruption of fungal cell membrane integrity.[4] Another key target is the inhibition of fungal enzymes. For example, 5-methylthis compound and this compound have been identified as inhibitors of Sirtuin A (SirA), an NAD+-dependent histone deacetylase in Aspergillus nidulans.[6] Sirtuins are involved in fungal growth and the production of secondary metabolites, making them a viable target for antifungal agents.[6] Inhibition of these enzymes can lead to alterations in gene expression and hinder fungal growth.[6][7]

Antibacterial Activity

This compound compounds also possess antibacterial properties, with a notable efficacy against Gram-positive bacteria.

Spectrum of Activity: this compound and its derivatives have shown inhibitory effects against various bacterial pathogens.[[“]][[“]][[“]] For example, 7-methoxy-5-methylthis compound and 8-methoxy-5-methylthis compound exhibited moderate activity against Gram-positive bacteria.[1] Furthermore, two new polyketide derivatives of this compound demonstrated strong antibacterial activity against Escherichia coli and Bacillus megaterium.[5] (R)-mellein showed the most potent antibacterial activity among several tested derivatives.[11]

Mechanism of Action: While the exact antibacterial mechanisms are still under investigation, it is hypothesized that melleins may disrupt bacterial cell membranes or interfere with essential enzymatic processes, similar to their antifungal action. The broad-spectrum activity of some related compounds suggests multiple modes of action.[12]

Phytotoxic and Herbicidal Activity

Several this compound compounds have been identified as potent phytotoxins, suggesting their potential use as natural herbicides.

Spectrum of Activity: Melleins have been shown to inhibit the growth of various plant species.[3] For instance, this compound extracted from Lasiodiplodia pseudotheobromae demonstrated significant herbicidal activity on Setaria italica, Cyanodon dactylon, and Axonopus compressus.[13] This compound was also found to induce necrotic effects on the leaves and inhibit radicle and hypocotyl growth in the seeds of Echinochloa crus-galli.[13]

Mechanism of Action: The phytotoxic effects of melleins are likely due to their interference with essential plant physiological processes.[14][15][16] These can include disruption of cell division, inhibition of photosynthesis, or interference with hormonal signaling pathways. The selective nature of some this compound-producing fungi, which are pathogenic to specific plants, suggests that these compounds may have specific molecular targets within the plant host.[14][15]

Enzyme Inhibition

Beyond their antimicrobial and phytotoxic effects, melleins have been shown to inhibit a variety of enzymes, highlighting their potential as biochemical probes and therapeutic leads.

Notable Inhibitory Activities:

  • HCV Protease: (R)-(-)-mellein has been reported to inhibit the Hepatitis C Virus (HCV) protease with an IC50 value of 35 μM.[1]

  • Fungal Sirtuin (Histone Deacetylase): 5-methylthis compound and this compound inhibit the activity of Sirtuin A (SirA) from Aspergillus nidulans with IC50 values of 120 µM and 160 µM, respectively.[6]

  • Aromatase (CYP19): A dihydroisocoumarin derivative isolated from Xyris pterygoblephara showed potent and selective inhibition of aromatase with an IC50 value of 1.6 ± 0.1 μM.[17][18] This compound showed modest inhibition of CYP1A1 (IC50 = 38.0 ± 2.0 μM) and did not affect CYP2C8 and CYP3A4.[17][18]

  • Carnitine Acetyltransferase (CAT): Synthetic derivatives of 3,4-dihydroisocoumarin have been investigated as inhibitors of CAT, a key enzyme in fatty acid metabolism.[19][20] Kinetic studies of cis- and trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acids revealed mixed inhibition of CAT with Ki values of 130 µM and 380 µM, respectively.[20]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of various this compound compounds against different biological targets.

Table 1: Antifungal and Antibacterial Activity of this compound Compounds

CompoundTarget OrganismActivity MetricValueReference
5-methylthis compoundBotrytis cinereaIC5034.59 ± 1.03 µg/mL[4]
5-methylthis compoundColletotrichum gloeosporioidesIC5038.21 ± 0.98 µg/mL[4]
5-methylthis compoundCercospora beticolaIC5041.65 ± 1.15 µg/mL[4]
5-methylthis compoundRhizoctonia solaniIC5044.76 ± 1.03 µg/mL[4]
cis-4-acetoxyoxythis compoundEscherichia coli, Bacillus megateriumStrong Activity-[5]
8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundEscherichia coli, Bacillus megateriumStrong Activity-[5]
(R)-5-methoxycarbonylthis compoundPyricularia oryzae (conidial germination)IC5030.2 µM[11]
(R)-5-methoxycarbonylthis compoundPyricularia oryzae (germ tube elongation)IC5020.7 µM[11]

Table 2: Enzyme Inhibition by this compound and its Derivatives

CompoundEnzyme TargetActivity MetricValueReference
(R)-(-)-melleinHCV ProteaseIC5035 µM[1]
5-methylthis compoundFungal Sirtuin A (SirA)IC50120 µM[6]
This compoundFungal Sirtuin A (SirA)IC50160 µM[6]
(3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetateAromatase (CYP19)IC501.6 ± 0.1 µM[17][18]
(3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetateCytochrome P450 1A1 (CYP1A1)IC5038.0 ± 2.0 µM[17][18]
cis-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acidCarnitine Acetyltransferase (CAT)Ki130 µM[20]
trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acidCarnitine Acetyltransferase (CAT)Ki380 µM[20]

Experimental Protocols for Activity Assessment

Protocol for Determining Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[21][22]

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[21][23] b. Suspend the colonies in 3-5 mL of sterile saline or broth.[21][22] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[21][22] d. Dilute the standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).[24]

2. Preparation of this compound Compound Dilutions: a. Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).[21] b. In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[21][22] The final volume in each well before adding the inoculum should be 50 µL.[23]

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.[21][23] b. Include a growth control (broth + inoculum) and a sterility control (broth only).[21] c. Incubate the plate at 35 ± 2°C for 16-20 hours.[21][22]

4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity).[21] b. The MIC is the lowest concentration of the this compound compound at which there is no visible growth.[21][25]

Protocol for Antifungal Susceptibility Testing

This protocol is adapted from standardized methods for testing natural products against fungi.[26][27][28][29]

1. Preparation of Fungal Inoculum: a. Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar). b. Prepare a spore suspension by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. c. Adjust the spore concentration to approximately 2.5 x 10^4 spores/mL in Sabouraud Dextrose (SD) Broth.[4]

2. Preparation of this compound Compound Dilutions: a. In a 96-well microtiter plate, add 90 µL of the fungal spore suspension to each well.[4] b. Prepare serial dilutions of the this compound compound in a suitable solvent (e.g., DMSO). c. Add 10 µL of each this compound dilution to the corresponding wells.[4]

3. Incubation and Reading: a. Include a growth control (spore suspension + solvent) and a sterility control (broth only). b. Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours. c. Determine the antifungal activity by measuring the absorbance using a microplate reader or by visual inspection. The percentage of inhibition can be calculated relative to the growth control.[4]

Protocol for Phytotoxicity Assessment (Seedling Growth Inhibition)

This protocol is a general method for assessing the herbicidal activity of natural compounds.[30]

1. Preparation of Test Plates: a. Place a filter paper in a sterile petri dish. b. Add a known volume of a solution of the this compound compound at the desired concentration. c. Include a control plate with the solvent only.

2. Seed Germination and Growth: a. Place a set number of seeds of the target plant species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on the filter paper.[30] b. Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

3. Assessment of Phytotoxicity: a. After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings. b. Calculate the percentage of inhibition for each parameter compared to the control.[30]

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_extraction Compound Isolation cluster_screening Biological Activity Screening cluster_advanced Advanced Characterization start Fungal/Bacterial Culture extraction Solvent Extraction start->extraction purification Chromatographic Purification extraction->purification antifungal Antifungal Assays purification->antifungal antibacterial Antibacterial Assays purification->antibacterial phytotoxic Phytotoxicity Assays purification->phytotoxic mic MIC Determination antifungal->mic antibacterial->mic moa Mechanism of Action Studies phytotoxic->moa enzyme Enzyme Inhibition Assays mic->enzyme enzyme->moa

Caption: General workflow for the isolation and biological characterization of this compound compounds.

enzyme_inhibition cluster_enzyme Enzyme Catalysis cluster_inhibition Inhibition by this compound E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I This compound (I) EI->E - I

Sources

An In-depth Technical Guide to the Mellein Biosynthesis Pathway in Aspergillus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Mellein, a dihydroisocoumarin polyketide, is a significant secondary metabolite produced by numerous fungal species, including several within the genus Aspergillus.[1][2][3] Its diverse biological activities, ranging from phytotoxicity to potential therapeutic applications, have made its biosynthetic pathway a subject of intensive research. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in Aspergillus, designed for researchers, scientists, and drug development professionals. We will dissect the core enzymatic machinery, explore the underlying genetic architecture, detail robust experimental workflows for pathway elucidation, and discuss the regulatory nuances that govern its production.

Introduction to this compound: Structure and Significance

This compound, chemically known as (R)-3,4-dihydro-8-hydroxy-3-methylisocoumarin, is a natural product characterized by a dihydroisocoumarin core. It is produced by various Aspergillus species, notably Aspergillus ochraceus and Aspergillus terreus.[1][2][3][4] The significance of this compound is multifaceted; it is recognized as a mycotoxin that can contaminate food and feed, and it exhibits phytotoxic properties, playing a role in fungal pathogenesis against plants.[2][5][6] Conversely, this compound and its derivatives have demonstrated a range of interesting bioactivities, including antifungal and antibacterial properties, making them intriguing scaffolds for drug discovery.[7]

The Core Biosynthetic Engine: A Partially Reducing Polyketide Synthase

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, orchestrated by a large, multifunctional enzyme known as a Type I iterative Polyketide Synthase (PKS).[8][9] Specifically, this compound is synthesized by a Partially Reducing Polyketide Synthase (PR-PKS) .[9][10]

The synthesis initiates with a starter unit, acetyl-CoA , and proceeds through the iterative addition of four malonyl-CoA extender units. A critical and defining feature of the this compound pathway is a single ketoreduction step that occurs after the addition of the second malonyl-CoA, at the triketide stage. This reduction is dependent on the cofactor NADPH .[11][12][13] Following this reduction, two more elongation cycles occur, leading to a pentaketide intermediate. This intermediate then undergoes a PKS-catalyzed aldol condensation to form the characteristic six-membered heterocyclic ring, which is subsequently released from the enzyme as (R)-mellein.[10]

The biosynthesis of this compound is mechanistically similar to that of another well-known fungal polyketide, 6-methylsalicylic acid (6-MSA). The key distinction is that this compound synthesis involves an additional chain elongation and a crucial ketoreduction step, resulting in the dihydroisocoumarin structure instead of the aromatic ring of 6-MSA.[10][14]

G cluster_0 This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA (Starter) diketide Diketide Intermediate acetyl_coa->diketide + Malonyl-CoA (KS) malonyl_coa1 Malonyl-CoA triketide Triketide Intermediate diketide->triketide + Malonyl-CoA (KS) malonyl_coa2 Malonyl-CoA reduction NADPH-Dependent Ketoreduction (KR Domain) triketide->reduction reduced_triketide Reduced Triketide reduction->reduced_triketide tetraketide Tetraketide Intermediate reduced_triketide->tetraketide + Malonyl-CoA (KS) malonyl_coa3 Malonyl-CoA pentaketide Pentaketide Intermediate tetraketide->pentaketide + Malonyl-CoA (KS) malonyl_coa4 Malonyl-CoA cyclization Aldol Cyclization & Release (TH/TE Domain) pentaketide->cyclization This compound (R)-Mellein cyclization->this compound

Caption: Core enzymatic steps in the biosynthesis of (R)-mellein.
Enzymatic Architecture: The this compound Synthase

The this compound synthase (MLNS) enzyme is a megasynthase containing a canonical set of domains for a PR-PKS.[10] While the specific this compound synthase from an Aspergillus species has not been as exhaustively characterized as some other PKSs, functional characterization of the MLNS from Parastagonospora nodorum provides an excellent model.[10] The typical domain architecture is as follows:

  • Ketosynthase (KS): Catalyzes the condensation reaction between the growing polyketide chain and the incoming malonyl-CoA extender unit.

  • Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the Acyl Carrier Protein.

  • Ketoreductase (KR): Performs the NADPH-dependent reduction of the keto group at the triketide stage. The programming of this domain to act only at a specific chain length is a key determinant of the final product.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

  • Thioester Hydrolase (TH) / Thioesterase (TE): Catalyzes the final cyclization and release of the completed this compound molecule from the ACP.[15]

PKS_Domains cluster_legend Domain Functions PKS N-terminus KS AT KR ACP TH/TE C-terminus KS_desc KS: Ketosynthase (Chain Elongation) AT_desc AT: Acyltransferase (Substrate Loading) KR_desc KR: Ketoreductase (Reduction) ACP_desc ACP: Acyl Carrier Protein (Chain Tethering) TH_TE_desc TH/TE: Thioester Hydrolase/Thioesterase (Cyclization/Release) Workflow cluster_workflow Pathway Elucidation Workflow a Candidate Gene ID (Genome Mining) b Gene Knockout (CRISPR/Cas9) a->b e Heterologous Expression (A. oryzae / S. cerevisiae) a->e c Metabolite Profiling (LC-MS) b->c d Loss of this compound? c->d d->e No/Ambiguous h Function Confirmed d->h Yes f Metabolite Profiling (LC-MS) e->f g This compound Produced? f->g g->h Yes

Caption: Logical workflow for functional characterization of a candidate this compound synthase gene.
Workflow 1: Gene Knockout via CRISPR/Cas9

Objective: To definitively link a candidate PR-PKS gene to this compound production by observing the loss of the metabolite upon gene deletion.

Causality: The CRISPR/Cas9 system provides a highly efficient and precise method for creating targeted gene disruptions in filamentous fungi like Aspergillus. [16][17][18]By knocking out the suspected synthase gene, we can directly test the hypothesis that it is essential for this compound biosynthesis. The absence of this compound in the mutant strain, compared to the wild-type, provides strong evidence of the gene's function.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in Aspergillus

  • gRNA Design: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the candidate PKS gene. Use bioinformatics tools to minimize off-target effects.

  • Vector Construction: Clone the sgRNA expression cassettes (driven by a suitable promoter like U6) into a vector containing the Cas9 nuclease gene (codon-optimized for Aspergillus and driven by a strong constitutive promoter like gpdA or tef1). [19]The vector should also contain a selectable marker (e.g., hygromycin resistance, hph).

  • Protoplast Preparation: Grow the wild-type Aspergillus strain in liquid medium. Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) to digest the cell wall and generate protoplasts.

  • Transformation: Co-transform the Aspergillus protoplasts with the Cas9/gRNA plasmid and a donor DNA repair template if performing homologous recombination-based replacement. For simple knockout, non-homologous end joining (NHEJ) following Cas9-induced double-strand breaks is often sufficient. [17]Use a PEG-calcium chloride-mediated method.

  • Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin). Isolate individual transformants.

  • Verification: Screen putative mutants by PCR using primers flanking the target gene to confirm deletion or disruption. Sequence the PCR product to verify the mutation at the genomic level.

  • Phenotypic Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under this compound-producing conditions. Analyze the culture extracts via LC-MS (see Workflow 3) to confirm the abrogation of this compound production in the mutant.

Workflow 2: Heterologous Expression

Objective: To confirm that the candidate PKS gene is solely responsible for this compound synthesis by expressing it in a clean host organism that does not natively produce this compound.

Causality: Native producers often have complex metabolic profiles, making it difficult to isolate or attribute a single product to a single gene. Expressing the gene in a well-characterized host like Aspergillus oryzae (a GRAS organism with a well-developed genetic toolkit) or Saccharomyces cerevisiae allows for unambiguous product identification. [10][20][21]This self-validating system demonstrates sufficiency; if the host produces this compound only when the gene is introduced, the gene's function is confirmed.

Protocol: Heterologous Expression in Aspergillus oryzae

  • Gene Cloning: Amplify the full-length cDNA of the candidate PKS gene from the native Aspergillus strain.

  • Expression Vector Construction: Clone the PKS cDNA into an A. oryzae expression vector under the control of a strong, inducible promoter (e.g., the amylase promoter, amyB). Include a selectable marker (e.g., pyrG or niaD).

  • Host Transformation: Transform the expression vector into a suitable A. oryzae host strain (e.g., a pyrG auxotroph if using a pyrG marker) using protoplast-PEG transformation.

  • Strain Cultivation: Grow the transformed A. oryzae strain on a medium that induces the promoter (e.g., a starch-based medium for the amyB promoter). A control strain containing an empty vector should be grown in parallel.

  • Metabolite Analysis: After a suitable incubation period, extract the secondary metabolites from the culture medium and mycelia. Analyze the extracts by LC-MS (see Workflow 3) to detect the production of this compound in the recombinant strain but not in the control.

Workflow 3: Metabolite Profiling and Analysis

Objective: To qualitatively detect and quantitatively measure this compound production in fungal cultures.

Causality: High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) is the gold standard for analyzing secondary metabolites. [22][23]Its high sensitivity and selectivity allow for the confident identification and quantification of specific compounds even in complex mixtures. Comparing the metabolic profiles of wild-type, mutant, and heterologous expression strains is the ultimate validation step in any pathway elucidation project.

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (e.g., Yeast Extract Sucrose Agar).

    • Extract the culture broth with an organic solvent like ethyl acetate.

    • If grown on solid media, macerate the agar and mycelia in ethyl acetate.

    • Evaporate the solvent to dryness and re-dissolve the crude extract in a suitable solvent like methanol for analysis.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization). This separates the compounds based on their polarity.

  • MS Detection and Identification:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode.

    • Perform a full scan to identify the protonated molecule [M+H]⁺ of this compound.

    • Conduct tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.

    • Confirm the identity of this compound by comparing its retention time and MS/MS spectrum to an authentic chemical standard.

Analyte Molecular Formula Exact Mass [M+H]⁺ Key MS/MS Fragments (Collision Energy Dependent)
This compoundC₁₀H₁₀O₃179.0703161 (loss of H₂O), 133 (loss of H₂O + CO), 105

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Sources

The Antifungal Mechanism of Mellein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mellein, a dihydroisocoumarin produced by various fungi and bacteria, has garnered significant interest for its broad-spectrum antifungal properties. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against pathogenic fungi. Synthesizing data from biochemical and molecular studies, we delineate a multi-target operational model for this compound, encompassing the disruption of cell membrane integrity, inhibition of critical cell wall biosynthetic enzymes, induction of oxidative stress through the generation of reactive oxygen species (ROS), and interference with key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the mechanistic intricacies but also detailed experimental protocols to facilitate further investigation into this promising natural antifungal agent.

Introduction to this compound: A Promising Antifungal Scaffold

This compound is a naturally occurring phenolic compound belonging to the 3,4-dihydroisocoumarin class of secondary metabolites.[1][2] First isolated in 1933 from the fungus Aspergillus melleus, it has since been identified in a diverse range of microorganisms.[1] The growing concern over the emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound and its derivatives have demonstrated significant inhibitory activity against a variety of plant pathogenic fungi, including Botrytis cinerea, Colletotrichum gloeosporioides, and Rhizoctonia solani, making them attractive candidates for the development of new agrochemicals and potentially clinical therapeutics.[3]

This guide will dissect the multifaceted antifungal mechanism of this compound, providing a granular view of its interaction with fungal cells at the molecular and cellular levels.

The Multi-Pronged Antifungal Strategy of this compound

Current research suggests that this compound does not rely on a single mode of action but rather employs a sophisticated, multi-pronged attack on fungal cells. This multi-target approach is advantageous as it can reduce the likelihood of the rapid development of fungal resistance. The primary mechanisms of action are detailed below.

Disruption of Fungal Cell Membrane Integrity

The fungal cell membrane, rich in the unique sterol ergosterol, is a critical barrier and a primary target for many antifungal drugs.[4][5][6][7] Phenolic compounds, like this compound, are known to interfere with membrane structure and function.[8] While the direct interaction of this compound with ergosterol is an area of active investigation, the prevailing hypothesis is that its lipophilic nature allows it to intercalate into the lipid bilayer, leading to a cascade of detrimental effects:

  • Altered Membrane Fluidity and Permeability: Insertion of this compound into the membrane can disrupt the tightly packed phospholipid bilayer, increasing membrane fluidity and permeability.[4] This can lead to the leakage of essential intracellular components, such as ions and small metabolites, and disrupt the electrochemical gradients necessary for cellular processes.

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can impair the function of integral membrane proteins, including enzymes crucial for nutrient transport and signaling.

Experimental Workflow: Assessing Membrane Permeabilization

A common method to evaluate membrane permeabilization is the SYTOX Green uptake assay. SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and emits a strong green fluorescence.

G cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis fungal_culture Fungal Spore/Cell Suspension mellein_treatment Incubate with varying concentrations of this compound fungal_culture->mellein_treatment add_sytox Add SYTOX Green to all samples fungal_culture->add_sytox controls Include untreated (negative) and membrane-disrupting agent (positive) controls incubate_dark Incubate in the dark add_sytox->incubate_dark measure_fluorescence Measure fluorescence intensity (Excitation: ~480 nm, Emission: ~530 nm) incubate_dark->measure_fluorescence plot_data Plot fluorescence intensity vs. This compound concentration measure_fluorescence->plot_data determine_ec50 Determine EC50 for membrane permeabilization plot_data->determine_ec50

Caption: Workflow for SYTOX Green membrane permeability assay.

Detailed Protocol: SYTOX Green Assay

  • Fungal Cell Preparation: Grow the target fungus in an appropriate liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells to a standardized density.

  • Treatment: In a 96-well microplate, add the fungal cell suspension to wells containing serial dilutions of this compound. Include a negative control (no this compound) and a positive control (e.g., a known membrane-disrupting agent like melittin).

  • Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM.

  • Incubation: Incubate the plate in the dark at an appropriate temperature for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 480 nm and 530 nm, respectively.

  • Data Analysis: An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.

Impairment of Fungal Cell Wall Synthesis

The fungal cell wall is a dynamic and essential structure, primarily composed of chitin and β-glucans, that provides structural support and protection.[9][10] Inhibition of the enzymes responsible for the synthesis of these components is a proven antifungal strategy. This compound is hypothesized to interfere with cell wall synthesis through the inhibition of key enzymes such as:

  • Chitin Synthase: This enzyme is responsible for the polymerization of N-acetylglucosamine to form chitin chains.

  • β-(1,3)-Glucan Synthase: This enzyme complex synthesizes the β-(1,3)-glucan polymers that form the core of the cell wall.

The disruption of cell wall synthesis leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.

Signaling Pathway Implication: The Cell Wall Integrity (CWI) Pathway

Damage to the cell wall is sensed by transmembrane proteins that activate the Cell Wall Integrity (CWI) signaling pathway, a highly conserved MAPK cascade in fungi.[11][12][13][14][15] This pathway attempts to compensate for the damage by upregulating the expression of cell wall synthesis genes. The sustained activation of the CWI pathway in the presence of an inhibitor like this compound can be an indicator of cell wall stress.

G cluster_CWI Cell Wall Integrity (CWI) Pathway This compound This compound CellWall Fungal Cell Wall This compound->CellWall Inhibits Chitin/Glucan Synthesis Membrane Plasma Membrane CellWall->Membrane Damage Signal MAPK_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1) Membrane->MAPK_cascade Activates Transcription_Factor Transcription Factor (e.g., Rlm1) MAPK_cascade->Transcription_Factor Gene_Expression Upregulation of Cell Wall Synthesis Genes Transcription_Factor->Gene_Expression Gene_Expression->CellWall Reinforces (Compensatory)

Caption: this compound-induced activation of the CWI pathway.

Experimental Approach: Enzyme Inhibition Assays

To confirm the inhibition of cell wall synthesizing enzymes, in vitro assays using purified or semi-purified enzymes can be performed.

Detailed Protocol: Chitin Synthase Inhibition Assay (Simplified)

  • Enzyme Preparation: Prepare a microsomal fraction containing chitin synthase from the target fungus.

  • Reaction Mixture: In a reaction tube, combine the enzyme preparation, a buffer solution, and varying concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]-N-acetylglucosamine.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized [¹⁴C]-chitin.

  • Quantification: Wash the precipitate to remove unincorporated substrate and measure the radioactivity using a scintillation counter.

  • Data Analysis: A decrease in radioactivity in the presence of this compound indicates inhibition of chitin synthase.

Induction of Oxidative Stress

This compound, like many phenolic compounds, can induce the production of Reactive Oxygen Species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), within fungal cells.[16][17] This leads to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed.

Mitochondrial Dysfunction and ROS Generation

The primary site of ROS production is the mitochondrial respiratory chain.[18][19] this compound may disrupt mitochondrial function by:

  • Inhibiting Electron Transport Chain Complexes: This can lead to the "leakage" of electrons, which then react with molecular oxygen to form superoxide anions.

  • Depolarizing the Mitochondrial Membrane: A loss of the mitochondrial membrane potential can further impair ATP synthesis and increase ROS production.[20]

The accumulation of ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis or programmed cell death.[20]

G cluster_ROS Oxidative Stress Cascade This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ETC_inhibition Inhibition of Electron Transport Chain Mitochondrion->ETC_inhibition ROS_production Increased ROS Production (O₂⁻, H₂O₂, •OH) ETC_inhibition->ROS_production Cellular_Damage Damage to Lipids, Proteins, and DNA ROS_production->Cellular_Damage Apoptosis Apoptosis/ Programmed Cell Death Cellular_Damage->Apoptosis

Caption: this compound-induced oxidative stress and apoptosis.

Experimental Protocol: Detection of Intracellular ROS

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.

  • Cell Treatment: Treat fungal cells with various concentrations of this compound for a defined period.

  • Probe Loading: Incubate the treated cells with DCFH-DA. DCFH-DA is non-fluorescent and cell-permeable.

  • ROS-Mediated Oxidation: Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

  • Data Analysis: An increase in fluorescence is proportional to the level of intracellular ROS.

Interference with Fungal Gene Expression and Signaling

This compound can modulate the expression of genes involved in fungal virulence and development. For instance, 5-methylthis compound has been shown to inhibit Sirtuin A (SirA), a histone deacetylase involved in fungal growth and secondary metabolite production.[2] By altering the epigenetic landscape, this compound can have broad effects on fungal physiology.

Experimental Approach: Gene Expression Analysis

Quantitative real-time PCR (qPCR) is a powerful technique to study the effect of this compound on the expression of specific genes.[21]

Detailed Protocol: qPCR for Gene Expression Analysis

  • RNA Extraction: Treat fungal cells with this compound and extract total RNA at different time points.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using primers specific for the target genes (e.g., genes involved in cell wall synthesis, stress response, or virulence) and a reference gene for normalization.

  • Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.

Data Presentation and Interpretation

To facilitate the comparison of the antifungal activity of this compound and its derivatives, quantitative data should be summarized in clearly structured tables.

Table 1: Antifungal Activity of this compound and its Derivatives against Plant Pathogenic Fungi

CompoundFungal SpeciesIC₅₀ (µg/mL)Reference
5-Methylthis compoundBotrytis cinerea34.59 ± 1.03[3]
5-Methylthis compoundColletotrichum gloeosporioides44.76 ± 1.03[3]
5-Methylthis compoundCercospora beticolaNot specified[3]
5-Methylthis compoundRhizoctonia solaniNot specified[3]
(R)-(-)-MelleinBotrytis cinerea< 50[2]
(R)-(-)-MelleinFulvia fulva< 50[2]

Conclusion and Future Directions

This compound exhibits a complex and potent antifungal mechanism of action, targeting multiple essential cellular processes in fungi. Its ability to disrupt the cell membrane, inhibit cell wall synthesis, induce oxidative stress, and modulate gene expression makes it a compelling candidate for the development of novel antifungal agents. The multi-target nature of this compound's activity may also circumvent the rapid emergence of resistance, a significant challenge in current antifungal therapy.

Future research should focus on:

  • Identifying Specific Molecular Targets: Elucidating the precise enzymes and proteins that this compound directly interacts with will provide a more detailed understanding of its mechanism.

  • In Vivo Efficacy Studies: Evaluating the antifungal activity of this compound in animal and plant models of fungal infection is crucial to assess its therapeutic potential.

  • Structure-Activity Relationship Studies: Synthesizing and testing this compound derivatives can lead to the development of compounds with enhanced antifungal activity and improved pharmacological properties.

  • Investigating Resistance Mechanisms: Understanding how fungi might develop resistance to this compound will be important for its long-term application.

By continuing to unravel the intricate details of this compound's antifungal action, the scientific community can pave the way for the development of a new generation of effective and durable antifungal therapies.

References

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  • Thevissen, K., et al. (2020). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR protocols, 1(2), 100085. [Link]
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Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Total Synthesis of (R)-(-)-Mellein

Abstract

(R)-(-)-Mellein, a naturally occurring 3,4-dihydroisocoumarin, has garnered significant attention due to its diverse biological activities, including phytotoxic, antimicrobial, and herbicidal properties.[1][2][3][4] First isolated from the fungus Aspergillus melleus in 1933, this secondary metabolite is produced by a wide array of fungi, plants, and insects.[1][5] The chiral center at the C3 position presents a considerable challenge and a key strategic consideration in its total synthesis. This guide provides a comprehensive overview of prominent and effective strategies for the enantioselective total synthesis of (R)-(-)-Mellein, intended for researchers, medicinal chemists, and professionals in drug development. We will dissect various synthetic approaches, elucidating the rationale behind key transformations, providing detailed experimental protocols, and offering insights into the stereochemical control that is central to achieving the desired enantiomer.

Introduction: The Significance and Challenge of (R)-(-)-Mellein

(R)-(-)-Mellein, also known as ochracin, belongs to the polyketide family of natural products.[1][6] Its biosynthesis proceeds via a polyketide synthase (PKS) pathway, a highly efficient enzymatic assembly line that constructs the molecule with perfect stereocontrol.[4][7][8] In the laboratory, replicating this efficiency and enantioselectivity is the primary objective. The core structure features an isochroman-1-one (3,4-dihydroisocoumarin) scaffold with a hydroxyl group at C8 and a methyl group at C3 in the (R) configuration.

The development of asymmetric syntheses for this scaffold is of high interest, not only for accessing Mellein itself but also for creating analogues with potentially enhanced biological activities.[9] This guide explores several field-proven strategies that address the central challenge: the stereoselective construction of the C3 chiral center.

General Retrosynthetic Considerations

A logical disconnection of the this compound structure reveals several potential synthetic pathways. The lactone functionality is a key feature, suggesting that a late-stage lactonization or a Baeyer-Villiger oxidation could be effective. The C-C bond between C4 and C4a can be formed via intramolecular acylation, while the crucial C3-C4 bond and the C3 stereocenter can be established through asymmetric aldol-type reactions or by using chiral building blocks.

G cluster_0 Key Disconnections This compound (R)-(-)-Mellein Lactone Lactone Formation (C8-O to C1) This compound->Lactone Strategy A, B CC_Aryl Aryl Acylation (C4a-C5) This compound->CC_Aryl Strategy B CC_Aldol Aldol/Michael Addition (C3-C4) This compound->CC_Aldol Strategy C Chiral Chiral Synthon Approach This compound->Chiral Strategy D G start 2-Methoxybenzaldehyde + Silyl Ketene Acetal catalyst Chiral Lewis Acid (e.g., Cu(II)-Box) start->catalyst intermediate Chiral Aldol Adduct (β-Hydroxy Ester) catalyst->intermediate Asymmetric C-C Formation deprotection Demethylation (BBr3) intermediate->deprotection cyclization Lactonization (Acid catalyst) deprotection->cyclization product (R)-(-)-Mellein cyclization->product

Caption: Workflow for this compound synthesis via Mukaiyama aldol reaction.

Experimental Protocol: Asymmetric Aldol Addition

Materials:

  • Chiral copper(II)-bis(oxazoline) complex catalyst

  • 2-Methoxybenzaldehyde

  • 1-(tert-Butyldimethylsilyloxy)-1-methoxypropene (silyl ketene acetal)

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃)

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • Aldol Reaction: To a solution of the chiral copper(II) complex (5 mol%) in anhydrous DCM at -78 °C under an argon atmosphere, add 2-methoxybenzaldehyde (1.0 equiv). Stir for 15 minutes.

  • Slowly add the silyl ketene acetal (1.2 equiv) dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 12 hours. Monitor by TLC for the consumption of the aldehyde.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral β-hydroxy ester.

  • Deprotection & Lactonization: Dissolve the purified ester in anhydrous DCM and cool to -78 °C. Add BBr₃ (1.5 equiv) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C for 1 hour.

  • Quench carefully with water and extract with ethyl acetate. The crude phenolic acid is then dissolved in toluene with a catalytic amount of p-TsOH.

  • Heat the mixture to reflux with a Dean-Stark trap for 4 hours to effect lactonization.

  • After cooling, wash the reaction mixture with NaHCO₃ solution, dry the organic layer, and concentrate. Purify by chromatography to afford (R)-(-)-Mellein.

Step Catalyst/Reagent Typical Yield Enantiomeric Excess (ee) Reference
Aldol Adduct FormationCu(II)-bis(oxazoline)85-95%>95% ee[10]
Deprotection/LactonizationBBr₃, p-TsOH70-80% (2 steps)N/A[9]

Strategy B: Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic transformation that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid. [11][12]An asymmetric variant of this reaction, or a resolution of a racemic ketone followed by oxidation, provides an elegant route to the chiral lactone core of this compound.

Causality of the Approach

This strategy relies on the predictable regioselectivity of the Baeyer-Villiger reaction. The migratory aptitude of the adjacent carbon atoms determines where the oxygen atom inserts. The order is generally: tertiary alkyl > secondary alkyl > primary alkyl. [13]The synthesis, therefore, targets a chiral 3-methyl-tetralone intermediate. The subsequent oxidation inserts an oxygen atom between the carbonyl and the more substituted C-H group at the benzylic position, which retains its stereochemistry, to form the desired lactone.

G cluster_0 Reaction Mechanism Ketone Chiral 3-Methyl-tetralone Peracid m-CPBA Ketone->Peracid Criegee Criegee Intermediate Peracid->Criegee Nucleophilic Attack Migration Rate-Determining Step: Migratory Insertion Criegee->Migration Concerted Rearrangement Lactone (R)-(-)-Mellein Migration->Lactone Stereoretentive

Caption: Mechanism of the Baeyer-Villiger oxidation to form this compound.

Experimental Protocol: Baeyer-Villiger Oxidation

Materials:

  • (R)-8-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one (chiral tetralone)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the chiral tetralone (1.0 equiv) in DCM.

  • Add solid NaHCO₃ (3.0 equiv) to buffer the reaction mixture.

  • Add m-CPBA (1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.

  • Upon completion, filter the mixture to remove solids and wash the filtrate with a saturated solution of Na₂S₂O₃ to destroy excess peroxide, followed by NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield (R)-(-)-Mellein.

Substrate Oxidant Typical Yield Stereochemical Outcome Reference
Chiral Tetralonem-CPBA80-90%Retention of configuration[14]

Strategy C: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including heterocycles. [15][16]This strategy involves constructing a diene precursor that, upon exposure to a ruthenium catalyst (e.g., Grubbs' catalyst), undergoes intramolecular metathesis to form the dihydro-pyranone ring of the this compound core, with concomitant release of ethylene. [15]

Causality of the Approach

The power of RCM lies in its high functional group tolerance and its ability to form rings of various sizes. [17]For this compound, the strategy involves preparing an ortho-substituted phenol bearing two alkenyl chains. One chain is an allyl group, and the other is a vinyl ester. The key is to introduce the C3 methyl group with the correct stereochemistry into this precursor before the RCM step. This can be achieved by starting with a chiral building block. The RCM reaction is driven by the entropically favorable release of volatile ethylene gas. [16]

Experimental Protocol: Key RCM Step

Materials:

  • (R)-1-(2-allyloxyphenyl)but-3-en-1-yl acetate (diene precursor)

  • Grubbs' second-generation catalyst

  • Toluene, anhydrous and degassed

Procedure:

  • Dissolve the diene precursor (1.0 equiv) in anhydrous, degassed toluene to make a dilute solution (approx. 0.01 M). High dilution is critical to favor the intramolecular RCM over intermolecular polymerization.

  • Add Grubbs' second-generation catalyst (2-5 mol%) to the solution under an argon atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the cyclized product, which can then be converted to (R)-(-)-Mellein.

Catalyst Solvent Typical Yield Key Consideration Reference
Grubbs' 2nd Gen.Toluene75-90%High dilution required[18][19]

Conclusion

The total synthesis of (R)-(-)-Mellein provides a compelling case study in modern asymmetric synthesis. The strategies discussed herein—Asymmetric Aldol Reaction, Baeyer-Villiger Oxidation, and Ring-Closing Metathesis—each offer a unique and powerful solution to the central challenge of installing the C3 stereocenter with high fidelity. The choice of strategy depends on the availability of starting materials, desired convergency, and the specific expertise of the research team. By understanding the underlying mechanistic principles and the causality behind each experimental choice, researchers are well-equipped to not only replicate these syntheses but also to innovate and develop novel routes to this compound and its structurally diverse, biologically active analogues.

References

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  • Kobayashi, S., & Manabe, K. (2000). Mukaiyama Aldol Reactions in Aqueous Media. Accounts of Chemical Research, 35(4), 209-217. [Link]
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An In-Depth Technical Guide to Identifying Mellein Derivatives in Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mellein and its derivatives, a class of 3,4-dihydroisocoumarins, represent a growing area of interest in natural product research due to their diverse and potent biological activities, including antimicrobial, antifungal, and phytotoxic properties.[1][2] These polyketide secondary metabolites are predominantly produced by fungi, particularly endophytic species that reside within plant tissues, but have also been isolated directly from higher plants.[1][3] This guide provides a comprehensive, in-depth technical framework for the successful identification and characterization of this compound derivatives from plant extracts. It details field-proven protocols for extraction and isolation, advanced analytical workflows using liquid and gas chromatography-mass spectrometry, and definitive structure elucidation using nuclear magnetic resonance spectroscopy. Furthermore, it addresses the critical aspect of distinguishing between plant- and endophyte-derived metabolites, a crucial consideration for understanding the true origin of these bioactive compounds.

Introduction: The Significance of this compound Derivatives

Melleins are a subgroup of 3,4-dihydroisocoumarins, which are structurally related to the well-known coumarin family of natural products.[1][3] First identified as "ocracin" from the fungus Aspergillus melleus in 1933, the parent compound, this compound, has since been found in a wide array of organisms, including bacteria, insects, and plants.[1] The structural diversity of this compound derivatives is vast, with modifications such as hydroxylation, methylation, and halogenation giving rise to a multitude of analogues with varying biological activities.[1][3]

The presence of this compound derivatives in plants can be attributed to two primary sources: biosynthesis by the plant itself or, more commonly, production by endophytic fungi living in a symbiotic or commensal relationship with the host plant.[4] This dual origin presents a unique challenge and a critical consideration in the study of these compounds, as understanding the true producer is essential for sustainable sourcing and potential biotechnological applications. This guide will equip researchers with the necessary methodologies to not only identify these valuable compounds but also to investigate their biosynthetic origins.

Foundational Workflow: From Plant Material to Pure Compound

The successful identification of this compound derivatives begins with a robust and well-considered workflow for extraction and isolation. The choice of methodology is critical for maximizing the yield of target compounds while minimizing the co-extraction of interfering substances.

Initial Extraction from Plant Material

The initial extraction aims to liberate the secondary metabolites from the plant matrix. Given the moderate polarity of the this compound scaffold, a multi-step solvent extraction approach is often most effective.

Protocol 1: General Extraction of Secondary Metabolites from Plant Material

  • Sample Preparation:

    • Collect fresh, healthy plant material (leaves, stems, or roots).

    • Thoroughly wash the material with sterile water to remove any surface debris.

    • Freeze the plant material immediately in liquid nitrogen to quench enzymatic activity and preserve the integrity of the metabolites.[5]

    • Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder. Store the powdered material at -80°C until extraction.

  • Solvent Extraction:

    • Accurately weigh an aliquot of the frozen plant powder (e.g., 50 mg).

    • Add a pre-chilled extraction solvent. A common starting point is a mixture of methanol, and water. For a broad range of metabolites, a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can be beneficial.[6][7]

    • For a single-step extraction, a mixture of methanol and water (e.g., 80:20 v/v) is a good choice for this compound derivatives. Use a solvent-to-sample ratio of at least 10:1 (v/w).

    • Homogenize the sample with the solvent using a bead beater or sonicator for 5-10 minutes.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid plant material.

    • Carefully collect the supernatant. For exhaustive extraction, this process can be repeated 2-3 times, and the supernatants pooled.

  • Concentration:

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator. Maintain a low temperature (e.g., < 40°C) to prevent degradation of thermolabile compounds.

    • The resulting crude extract can then be redissolved in a suitable solvent (e.g., methanol) for preliminary analysis or subjected to further purification.

Bioassay-Guided Fractionation and Isolation

To isolate individual this compound derivatives, the crude extract is subjected to chromatographic fractionation. This process is often guided by bioassays to track the activity of interest through the various fractions.

Protocol 2: Chromatographic Fractionation and Isolation

  • Initial Fractionation (Column Chromatography):

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually introducing a more polar solvent like ethyl acetate, and then methanol.

    • Collect fractions of a consistent volume and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Intermediate Purification (Preparative TLC or Sephadex LH-20):

    • Fractions showing promise (either through bioassay or preliminary analysis) can be further purified using preparative TLC with an appropriate solvent system.

    • Alternatively, size-exclusion chromatography using Sephadex LH-20 with a solvent such as methanol can be effective for separating compounds based on size and polarity.

  • Final Purification (High-Performance Liquid Chromatography - HPLC):

    • The final step in obtaining pure compounds typically involves semi-preparative or preparative HPLC. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • The purity of the isolated compounds should be verified by analytical HPLC-DAD, where the presence of a single, symmetrical peak at multiple wavelengths is indicative of high purity.

Differentiating the Source: Plant vs. Endophyte

A critical aspect of studying this compound derivatives from plant extracts is determining their biosynthetic origin. The following workflow outlines the process for isolating and analyzing the metabolic output of endophytic fungi.

G Workflow for Differentiating Plant vs. Endophyte Origin of this compound Derivatives cluster_plant Plant Processing cluster_endophyte Endophyte Isolation & Culture cluster_analysis Metabolite Analysis plant_material 1. Fresh Plant Material (e.g., leaves, stems) surface_sterilization 2. Surface Sterilization (Ethanol, NaOCl) plant_material->surface_sterilization Remove epiphytes plant_extract A. Extract from Original Plant Material plant_material->plant_extract tissue_segments 3. Aseptic Tissue Segmentation surface_sterilization->tissue_segments pda_plating 4. Plate on PDA Medium tissue_segments->pda_plating Isolate endophytes incubation 5. Incubate and Monitor for Fungal Growth pda_plating->incubation hyphal_tip 6. Isolate Pure Cultures (Hyphal Tip Method) incubation->hyphal_tip liquid_culture 7. Ferment in Liquid Broth (e.g., PDB) hyphal_tip->liquid_culture Produce metabolites fungal_extract B. Extract from Fungal Culture liquid_culture->fungal_extract lcms_gcms 8. LC-MS & GC-MS Analysis plant_extract->lcms_gcms fungal_extract->lcms_gcms compare 9. Compare Metabolite Profiles lcms_gcms->compare

Caption: Workflow for differentiating plant vs. endophyte-derived metabolites.

Protocol 3: Isolation and Culture of Endophytic Fungi

  • Surface Sterilization:

    • Wash fresh plant material thoroughly under running tap water.

    • Sequentially immerse the plant material in 70% ethanol for 1-2 minutes, followed by a 2-5% sodium hypochlorite solution for 3-5 minutes, and finally rinse with sterile distilled water 3-4 times.[2] The duration of sterilization may need to be optimized for different plant tissues.

  • Isolation:

    • Aseptically cut the surface-sterilized plant material into small segments (approx. 0.5 cm x 0.5 cm).

    • Place the segments onto a suitable growth medium, such as Potato Dextrose Agar (PDA), supplemented with an antibacterial agent (e.g., streptomycin) to inhibit bacterial growth.[5]

    • Incubate the plates at room temperature (around 25°C) and monitor for fungal growth emerging from the plant tissue.

  • Pure Culture:

    • Once fungal hyphae are visible, use a sterile needle to transfer the hyphal tip to a fresh PDA plate. This "hyphal tipping" method ensures the isolation of a pure fungal strain.[8]

    • Subculture until a pure culture is obtained.

  • Secondary Metabolite Production:

    • Inoculate the pure fungal isolate into a liquid medium, such as Potato Dextrose Broth (PDB).[2]

    • Incubate the culture on a rotary shaker for 2-4 weeks to allow for the production and secretion of secondary metabolites into the broth.

  • Extraction and Analysis:

    • Separate the fungal biomass from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent like ethyl acetate. Additionally, the fungal biomass can be extracted separately with methanol or acetone.

    • Analyze the resulting extracts using the analytical techniques described in the following sections and compare the metabolite profiles to that of the original plant extract. The presence of a this compound derivative in the fungal culture extract but not in the axenically grown plant provides strong evidence of its endophytic origin.

Analytical Identification and Characterization

Modern analytical techniques are indispensable for the detection, quantification, and structural elucidation of this compound derivatives within complex plant and fungal extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), is a powerful tool for the sensitive and specific detection and quantification of this compound derivatives.

Protocol 4: UPLC-MS/MS Analysis of this compound Derivatives

  • Chromatographic System: A UPLC system equipped with a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for high-resolution separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed.

    • Example Gradient: Start with 5-10% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate to the initial conditions.

  • Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (QTOF or Orbitrap) is ideal.

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be tested, as different derivatives may ionize more efficiently in one mode over the other.

  • Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) is used on a tandem quadrupole instrument. For identification and structural confirmation, full scan and product ion scan modes on a high-resolution instrument are invaluable.[9]

Table 1: Example UPLC-MS/MS Parameters and Data for this compound Derivatives

CompoundRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound5.8179.07161, 133, 105
4-Hydroxythis compound4.9195.06177, 149, 121
7-Hydroxythis compound5.2195.06177, 149
6-Methoxythis compound6.2209.08191, 179, 163

Note: Retention times are highly dependent on the specific chromatographic conditions and should be determined using authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of more volatile and thermally stable this compound derivatives, or those that can be made so through derivatization.

Protocol 5: GC-MS Analysis of this compound Derivatives

  • Derivatization (Optional but Recommended): For derivatives with free hydroxyl groups, derivatization to their trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic peak shape.

  • GC System: A gas chromatograph equipped with a non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a common choice.

  • Oven Program: A temperature ramp is used to separate the compounds.

    • Example Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5-10 minutes.

  • Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode at 70 eV is standard.

  • Data Analysis: The fragmentation patterns observed in the EI mass spectra are highly reproducible and serve as a fingerprint for compound identification. These can be compared to library spectra (e.g., NIST, Wiley) or to the spectra of authentic standards.

This compound Fragmentation Pattern: The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 178) and a series of fragment ions resulting from the loss of neutral molecules and radicals. A key fragmentation is the retro-Diels-Alder (rDA) reaction of the dihydropyranone ring.

G GC-MS Fragmentation of this compound This compound This compound [M]⁺˙ m/z 178 Frag1 [M-H₂O]⁺˙ m/z 160 This compound->Frag1 - H₂O Frag2 [M-CO]⁺˙ m/z 150 This compound->Frag2 - CO Frag3 [M-C₂H₄O]⁺˙ m/z 134 (rDA reaction) This compound->Frag3 - C₂H₄O Frag4 m/z 105 Frag3->Frag4 - CHO

Caption: Key fragmentation pathways of this compound in GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of novel or known this compound derivatives. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required for complete structural assignment.

Key NMR Features of the this compound Scaffold:

  • ¹H NMR: The spectrum typically shows signals for aromatic protons, a methine proton at C-3 (often a multiplet around 4.5-5.0 ppm), methylene protons at C-4 (diastereotopic protons, appearing as complex multiplets), and a methyl group at C-3 (a doublet around 1.5 ppm).

  • ¹³C NMR: Characteristic signals include a carbonyl carbon (C-1) around 170 ppm, aromatic carbons, an oxygenated methine carbon (C-3) around 75-80 ppm, a methylene carbon (C-4) around 30-35 ppm, and a methyl carbon around 20 ppm.

2D NMR for Structure Elucidation:

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks, allowing for the connection of adjacent protons, such as the H-3/H-4/CH₃-3 system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a map of C-H one-bond connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for example, by correlating the aromatic protons to the carbons of the heterocyclic ring.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Selected this compound Derivatives (in CDCl₃)

PositionThis compound ¹³C (δ)This compound ¹H (δ, mult., J in Hz)4-Hydroxythis compound ¹³C (δ)4-Hydroxythis compound ¹H (δ, mult., J in Hz)7-Hydroxythis compound ¹³C (δ)7-Hydroxythis compound ¹H (δ, mult., J in Hz)
1170.1-170.5-169.8-
376.54.72 (m)78.94.75 (m)76.24.68 (m)
434.52.90 (m)68.24.45 (d, 3.0)34.82.85 (m)
4a139.8-140.1-141.5-
5118.57.25 (d, 7.5)119.27.30 (d, 7.6)108.96.65 (d, 2.0)
6135.87.50 (t, 7.5)136.27.55 (t, 7.6)137.17.40 (d, 8.2)
7115.96.90 (d, 7.5)116.36.95 (d, 7.6)158.2-
8162.3-162.5-101.96.70 (dd, 8.2, 2.0)
8a107.9-108.2-102.5-
3-CH₃20.81.52 (d, 6.3)21.51.55 (d, 6.5)20.91.50 (d, 6.3)

Note: Chemical shifts are referenced to the solvent signal and can vary slightly depending on the solvent and concentration.

Conclusion

The identification of this compound derivatives in plant extracts is a multifaceted process that requires a combination of careful extraction and isolation techniques, sophisticated analytical instrumentation, and a thorough understanding of spectroscopic data interpretation. This guide provides a robust framework for researchers to navigate this process effectively. By implementing these protocols, scientists can confidently identify known this compound derivatives, elucidate the structures of novel analogues, and critically, determine their biosynthetic origins. This comprehensive approach is essential for advancing our knowledge of these potent natural products and harnessing their potential in drug discovery and development.

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Mellein: An Endophytic Secondary Metabolite Poised for Bio-Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endophytic fungi, the microorganisms residing within the tissues of living plants, represent a vast and largely untapped reservoir of novel bioactive secondary metabolites. Among these, the dihydroisocoumarin mellein and its derivatives have emerged as a class of compounds with significant potential across various scientific and industrial domains. This in-depth technical guide provides a comprehensive overview of this compound as a secondary metabolite produced by endophytic fungi. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising molecule. This guide delves into the intricate biology of this compound, from the isolation and cultivation of its producing endophytes to detailed protocols for its extraction, purification, and characterization. Furthermore, it explores the diverse biological activities of this compound, its biosynthetic pathways, and its ecological significance in the intricate relationship between endophyte and host plant.

Introduction: The Endophytic Frontier and the Promise of this compound

Endophytic fungi establish a unique symbiotic relationship with their host plants, a partnership that has driven the evolution of a remarkable diversity of chemical compounds.[1] These secondary metabolites are not merely metabolic byproducts but are crucial for the survival and fitness of both the endophyte and the host, often playing roles in defense against pathogens and herbivores.[2][3] this compound, a polyketide-derived 3,4-dihydroisocoumarin, is a prominent example of such a metabolite, first isolated in 1933.[4] It is produced by a wide array of fungi, including many endophytic species, as well as by some plants and insects.[4]

The scientific intrigue surrounding this compound stems from its broad spectrum of biological activities, which include potent antifungal, antibacterial, phytotoxic, and insecticidal properties.[4] This multifaceted bioactivity positions this compound and its derivatives as promising lead compounds for the development of new pharmaceuticals, agrochemicals, and other biotechnological products. This guide serves as a technical roadmap for navigating the discovery, characterization, and application of this versatile molecule.

The this compound-Producing Endophyte: From Isolation to Cultivation

The journey to harnessing the potential of this compound begins with the successful isolation and cultivation of the endophytic fungi that produce it. The choice of host plant is a critical first step, as specific endophyte-host relationships can influence the production of secondary metabolites.

Isolation of Endophytic Fungi: A Step-by-Step Protocol

This protocol is a self-validating system designed to ensure the isolation of true endophytic fungi by eliminating surface contaminants.

Principle: The protocol relies on a stringent surface sterilization procedure to kill epiphytic microorganisms, followed by the culturing of internal plant tissues on a nutrient-rich medium to allow for the growth of endophytic fungi.

Materials:

  • Healthy plant tissues (leaves, stems, roots)

  • Sterile sharp scalpel or scissors

  • 70% (v/v) ethanol

  • Sodium hypochlorite solution (1-2% available chlorine)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) plates (supplemented with an antibacterial agent like streptomycin to inhibit bacterial growth)

  • Sterile forceps

  • Parafilm

Procedure:

  • Sample Collection: Collect healthy and asymptomatic plant tissues.

  • Initial Washing: Thoroughly wash the plant material under running tap water to remove soil and debris.

  • Surface Sterilization:

    • Immerse the plant material in 70% ethanol for 30-60 seconds. The duration is critical; insufficient time will not eliminate all surface microbes, while excessive exposure can kill the endophytic fungi.

    • Transfer the material to a sodium hypochlorite solution for 2-5 minutes. The concentration and time should be optimized for the specific plant tissue to ensure surface sterility without damaging the internal tissues.

    • Rinse the sterilized plant material three times with sterile distilled water to remove residual sterilizing agents.

  • Plating:

    • Aseptically cut the surface-sterilized plant tissue into small segments (approximately 0.5 cm x 0.5 cm).

    • Using sterile forceps, place the segments onto PDA plates.

    • Press a segment of the surface-sterilized tissue onto a separate "control" PDA plate before plating the segments for culture. The absence of microbial growth on this control plate validates the effectiveness of the surface sterilization process.

  • Incubation: Seal the plates with parafilm and incubate at 25-28°C in the dark.

  • Isolation and Purification:

    • Monitor the plates regularly for fungal growth emerging from the plant tissue segments.

    • Once fungal hyphae are visible, aseptically transfer a small piece of the mycelium from the leading edge of the colony to a fresh PDA plate. This process, known as sub-culturing, should be repeated until a pure culture (a culture containing only one fungal species) is obtained.

Cultivation for this compound Production

Once a pure culture of a this compound-producing endophyte is obtained, the next step is to cultivate it under conditions that promote the biosynthesis of the target metabolite.

Choice of Culture Medium: The composition of the culture medium can significantly influence the production of secondary metabolites. Potato Dextrose Broth (PDB) is a commonly used liquid medium for fungal cultivation and has been shown to support this compound production in many species. However, optimization of the carbon and nitrogen sources, as well as the addition of precursors or elicitors, can enhance yields.

Fermentation: For larger-scale production, liquid fermentation in shake flasks or bioreactors is employed. The fermentation parameters, including temperature, pH, aeration, and agitation speed, must be carefully controlled and optimized for each specific fungal strain to maximize this compound production.

Extraction, Purification, and Structural Elucidation of this compound

Following successful cultivation, a systematic approach is required to extract, purify, and structurally characterize this compound from the fungal culture.

Extraction of this compound: A Step-by-Step Protocol

Principle: This protocol utilizes liquid-liquid extraction to separate this compound from the aqueous culture medium based on its solubility in an organic solvent.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration.

  • Liquid-Liquid Extraction:

    • Transfer the cell-free culture broth to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound.

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and partitioning of this compound into the organic phase.

    • Allow the layers to separate. The upper layer will be the ethyl acetate extract containing this compound.

    • Carefully drain the lower aqueous layer.

    • Repeat the extraction process two to three times with fresh ethyl acetate to maximize the recovery of this compound.

  • Drying and Concentration:

    • Combine all the ethyl acetate extracts.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

The crude extract will contain a mixture of compounds. Chromatographic techniques are employed to purify this compound to a high degree.

  • Column Chromatography: This is a primary purification step. The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, preparative HPLC is often used. A reverse-phase C18 column is typically employed with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structural Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC provide information about the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in MS/MS can provide further structural information.

Biological Activities of this compound: A Multifaceted Molecule

This compound and its derivatives exhibit a remarkable range of biological activities, making them attractive candidates for various applications.

Antimicrobial and Antifungal Activity

This compound has demonstrated inhibitory activity against a broad spectrum of bacteria and fungi.[5] For instance, certain this compound derivatives have shown strong antibacterial activity against Escherichia coli and Bacillus megaterium.[5] Its antifungal properties are particularly noteworthy, with demonstrated efficacy against various plant pathogenic fungi, suggesting its potential as a natural fungicide in agriculture.[6]

Phytotoxic Activity

This compound can act as a phytotoxin, causing necrosis and inhibiting the growth of certain plant species.[4] This property is believed to play a role in the ecological interactions between the endophytic fungus and other plants competing with its host. The phytotoxicity of this compound is often evaluated through leaf puncture assays or by observing its effects on seed germination and seedling growth.[4]

Insecticidal Activity

Some studies have reported the insecticidal and larvicidal activities of this compound.[4] For example, it has shown larvicidal effects against the mosquito Aedes aegypti.[4] This suggests a potential role for this compound in the development of bio-insecticides.

Table 1: Summary of Reported Biological Activities of this compound and its Derivatives

Biological ActivityTarget Organism/SystemReference(s)
AntibacterialEscherichia coli, Bacillus megaterium[5]
AntifungalPlant pathogenic fungi[6]
PhytotoxicVarious plant species[4]
InsecticidalAedes aegypti (larvae)[4]

Biosynthesis of this compound: A Glimpse into the Fungal Factory

This compound is a polyketide, a class of secondary metabolites synthesized by a large family of enzymes called polyketide synthases (PKSs).[4] The biosynthesis of this compound generally starts with the condensation of acetyl-CoA and malonyl-CoA units by a PKS enzyme.

The this compound Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of a particular secondary metabolite are often clustered together on the fungal chromosome, forming a biosynthetic gene cluster (BGC). The this compound BGC typically contains the gene for the core PKS enzyme, as well as genes for tailoring enzymes such as reductases, dehydrogenases, and methyltransferases that modify the polyketide backbone to produce the final this compound structure. Identifying and characterizing these BGCs is crucial for understanding and potentially manipulating this compound production.

Regulation of this compound Production

The production of this compound by endophytic fungi is a tightly regulated process, often influenced by environmental cues and the interaction with the host plant.[7] The expression of the genes within the this compound BGC can be triggered by various factors, including nutrient availability, pH, temperature, and the presence of specific signaling molecules from the host plant.[8][9] Understanding these regulatory mechanisms is key to developing strategies for enhancing this compound production in culture.

The Ecological Role of this compound: A Symbiotic Weapon

The production of this compound by endophytic fungi is not a random occurrence but rather a sophisticated adaptation that plays a crucial role in the symbiotic relationship with the host plant.

Defense Against Pathogens and Herbivores

One of the primary ecological roles of this compound is to protect the host plant from invading pathogens and herbivores.[2][3] By producing and secreting this antimicrobial and insecticidal compound, the endophytic fungus creates a protective chemical barrier within the host plant's tissues, thereby enhancing the overall fitness of the host.

Allelopathy and Competitive Advantage

The phytotoxic properties of this compound can also provide a competitive advantage to the host plant by inhibiting the growth of nearby competing plant species, a phenomenon known as allelopathy. This ensures that the host plant has greater access to resources such as sunlight, water, and nutrients.

This compound as a Signaling Molecule

Emerging research suggests that secondary metabolites like this compound may also function as signaling molecules in the intricate communication between the endophyte and its host.[10][11] These molecules could play a role in modulating the host's own defense responses and developmental processes.[12]

Future Perspectives and Applications

The study of this compound from endophytic fungi is a rapidly evolving field with immense potential.

  • Drug Discovery and Development: The diverse biological activities of this compound and its derivatives make them attractive scaffolds for the development of new drugs, particularly antimicrobial and anticancer agents.

  • Sustainable Agriculture: The antifungal and insecticidal properties of this compound offer a promising avenue for the development of environmentally friendly biopesticides to protect crops from diseases and pests.

  • Biotechnological Production: With a deeper understanding of the this compound biosynthetic pathway and its regulation, metabolic engineering of endophytic fungi or heterologous expression of the this compound BGC in other microorganisms could enable the large-scale, sustainable production of this valuable compound.

Conclusion

This compound, a secondary metabolite produced by a diverse range of endophytic fungi, represents a compelling example of the chemical ingenuity of the microbial world. Its multifaceted biological activities, coupled with its ecological significance, underscore its importance in both natural ecosystems and human endeavors. This technical guide has provided a comprehensive framework for the exploration of this compound, from the isolation of its producers to the elucidation of its biological functions. It is our hope that this guide will serve as a valuable resource for the scientific community, inspiring further research and innovation in the exciting field of endophytic natural products.

Visualizations

Diagram 1: General Workflow for this compound Research

Mellein_Workflow cluster_0 Isolation & Cultivation cluster_1 Extraction & Purification cluster_2 Characterization & Analysis cluster_3 Application & Further Research Isolation Isolation of Endophytic Fungi Cultivation Cultivation & Fermentation Isolation->Cultivation Extraction Extraction of This compound Cultivation->Extraction Purification Chromatographic Purification Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Bioactivity Bioactivity Screening Structure->Bioactivity Application Potential Applications (Pharma, Agro) Bioactivity->Application Biosynthesis Biosynthetic Pathway Studies Application->Biosynthesis Mellein_Ecology Endophyte Endophytic Fungus Host Host Plant Endophyte->Host symbiosis This compound This compound Production Endophyte->this compound biosynthesis Defense Enhanced Host Defense Host->Defense activates This compound->Host signals to Pathogen Pathogens This compound->Pathogen inhibits Herbivore Herbivores This compound->Herbivore deters Competitor Competing Plants This compound->Competitor inhibits (allelopathy)

Caption: The multifaceted ecological roles of this compound in the symbiotic relationship between an endophytic fungus and its host plant.

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  • Clay, K., & Schardl, C. (2002). Evolutionary origins and ecological consequences of endophyte symbiosis with grasses.
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  • Wani, Z. A., Ashraf, N., Mohiuddin, T., & Riyaz-Ul-Hassan, S. (2015). Plant-endophyte symbiosis, an ecological perspective. Applied microbiology and biotechnology, 99(7), 2955–2965. [Link]
  • De Coninck, B., Timmermans, P., & Cammue, B. P. (2022). Chemical priming of plant defense responses to pathogen attacks. Frontiers in Plant Science, 13, 999823. [Link]
  • de Lamo, F. J., & Takken, F. L. (2020). Bacterial Endophytes: The Hidden Actor in Plant Immune Responses against Biotic Stress. Plants, 9(10), 1297. [Link]
  • Naik, P. M., & Al-Khayri, J. M. (2016). Impact of Abiotic Elicitors on In vitro Production of Plant Secondary Metabolites: A Review. Journal of Advanced Research in Biotechnology, 1(2), 1-7. [Link]
  • Mitaka, Y., Mori, N., & Matsuura, K. (2019). A termite fungistatic compound, this compound, inhibits entomopathogenic fungi but not egg-mimicking termite ball fungi. Journal of chemical ecology, 45(10), 843–850. [Link]
  • Cabutaje, E. M., Bungihan, M. E., De Leon, A. M., Pecundo, M. H., Osaki-Oka, K., Kido, K., Kodama, M., Arie, T., Ueno, K., & dela Cruz, T. E. E. (2022). This compound and its derivatives isolated from the basidiomycete mushroom Lentinus tigrinus exhibit inhibitory activity against plant pathogenic microorganisms. Journal of Applied Microbiology, 133(4), 2329-2341. [Link]
  • Hussain, H., Jabeen, F., Krohn, K., Al-Harrasi, A., Ahmad, M., Mabood, F., Shah, A., Badshah, A., Ur Rehman, N., Green, I. R., Ali, I., Draeger, S., & Schulz, B. (2015). Antimicrobial activity of two this compound derivatives isolated from an endophytic fungus. Archives of Pharmacal Research, 38(8), 1466-1471. [Link]
  • Van Wyk, J. (2019, November 7). Plants Get Creative to Fend Off Foraging Insects. Inside Science. [Link]
  • Clay, K., & Schardl, C. (2002). Evolutionary origins and ecological consequences of endophyte symbiosis with grasses.
  • Wani, Z. A., Ashraf, N., Mohiuddin, T., & Riyaz-Ul-Hassan, S. (2015). Plant-endophyte symbiosis, an ecological perspective. Applied microbiology and biotechnology, 99(7), 2955–2965. [Link]
  • Hiruma, K., Gerlach, N., Sacristán, S., Nakano, R. T., Hacquard, S., Kracher, B., Neumann, U., Ramirez, D., Bucher, M., O'Connell, R. J., & Schulze-Lefert, P. (2016). Host-mediated endophyte-pathogen competition in roots enables asymptomatic fungal colonization in Arabidopsis thaliana.
  • War, A. R., Paul, S., Ahmad, T., Buhroo, A. A., Hussain, B., Ignacimuthu, S., & Sharma, H. C. (2012). Plant defense against insect herbivores. International journal of molecular sciences, 13(8), 10138–10159. [Link]
  • Sniezko, R. A., Kegley, A., Savin, D. P., & Zambino, P. (2022). First Report of Fungal Endophyte Communities and Non-Defensive Phytochemistry of Biocontrol-Inoculated Whitebark Pine Seedlings in a Restoration Planting. Journal of Fungi, 8(6), 555. [Link]
  • Çetinel, A. H. S., Çetinel, B., Gokce, A., Tatli, C., & Erdik, E. (2022). Molecular Mechanisms–Relayed Plant Defense Responses Against Fungal Pathogens. In Phytomycology and Molecular Biology of Plant Pathogen Interactions (pp. 201-224). CRC Press. [Link]
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Spectroscopic Data for the Characterization of Mellein: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic techniques and data integral to the structural elucidation and characterization of mellein, a naturally occurring dihydroisocoumarin with a range of biological activities.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the unambiguous identification of this important fungal metabolite.

Introduction to this compound and the Imperative of Spectroscopic Characterization

This compound, specifically (R)-(-)-mellein, is a secondary metabolite produced by a variety of fungi, bacteria, plants, and insects.[1][2] Its structural backbone, 3,4-dihydro-8-hydroxy-3-methylisocoumarin, presents a unique spectroscopic fingerprint that, when properly analyzed, allows for its definitive identification.[1] The structural characterization of natural products like this compound is a foundational step in drug discovery and development, ensuring the purity, identity, and novelty of a compound. Advanced spectroscopic methods are the cornerstone of this process, providing detailed information about a molecule's atomic composition and connectivity.[3][4]

This guide will delve into the core spectroscopic techniques utilized for this compound's characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will explore the underlying principles, experimental considerations, and the interpretation of the resulting data specific to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5][6] For this compound, both ¹H and ¹³C NMR are essential for assigning the structure.

¹H NMR Spectroscopy: Unveiling the Proton Framework

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The analysis of a ¹H NMR spectrum of this compound reveals a characteristic set of signals corresponding to its unique structure.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube. The choice of solvent can slightly affect chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Interpretation of the ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound typically displays signals corresponding to the aromatic protons, the methine proton at C-3, the methylene protons at C-4, and the methyl protons. The aromatic region often shows a complex splitting pattern due to the coupling between adjacent protons on the benzene ring. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are invaluable for confirming the coupling relationships between these protons.

Diagram: ¹H-¹H COSY Workflow for this compound

COSY_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Purified this compound in CDCl3 NMR_Spectrometer NMR Spectrometer (e.g., 400 MHz) Sample->NMR_Spectrometer Acquire_1D Acquire 1D ¹H Spectrum NMR_Spectrometer->Acquire_1D Acquire_2D Acquire 2D ¹H-¹H COSY NMR_Spectrometer->Acquire_2D Process_Data Fourier Transform & Phasing Acquire_2D->Process_Data Analyze_Spectrum Analyze Cross-Peaks Process_Data->Analyze_Spectrum Assign_Structure Assign Proton Connectivity Analyze_Spectrum->Assign_Structure

Caption: Workflow for ¹H-¹H COSY analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. This technique is crucial for confirming the carbon framework of this compound.

Experimental Protocol: ¹³C NMR Spectroscopy of this compound

The experimental protocol is similar to that of ¹H NMR, with adjustments in the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Interpretation of the ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum of this compound will show distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons.[7] The chemical shifts of these carbons are indicative of their electronic environment. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful 2D NMR techniques used to correlate the ¹H and ¹³C signals, allowing for the unambiguous assignment of the entire carbon skeleton.

Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
1---~170.0
3~4.70m~76.0
4~2.90m~34.5
4a---~140.0
5~6.85d8.4~118.0
6~7.40t7.9~136.0
7~6.75d7.6~116.0
8~11.0 (OH)s~162.0
8a---~108.0
3-CH₃~1.50d6.3~20.5

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a molecule.[8][9] For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

Experimental Protocol: Mass Spectrometry of this compound

  • Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like HPLC or GC.[4]

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate molecular ions with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Interpretation of the Mass Spectrum of this compound:

The high-resolution mass spectrum of this compound will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•, depending on the ionization method used. The accurate mass measurement of this ion allows for the unambiguous determination of the molecular formula, C₁₀H₁₀O₃. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information based on the observed fragment ions.[10]

Diagram: Mass Spectrometry Workflow for this compound

MS_Workflow cluster_sample Sample Introduction cluster_analysis MS Analysis cluster_data Data Interpretation Sample Purified this compound Ionization Soft Ionization (e.g., ESI) Sample->Ionization Mass_Analyzer High-Resolution Mass Analyzer (e.g., TOF) Ionization->Mass_Analyzer Molecular_Ion Detect [M+H]⁺ or [M]⁺• Mass_Analyzer->Molecular_Ion Determine_Formula Determine Molecular Formula (C₁₀H₁₀O₃) Molecular_Ion->Determine_Formula Fragmentation Analyze Fragmentation Pattern (MS/MS) Molecular_Ion->Fragmentation

Caption: General workflow for mass spectrometric analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

Experimental Protocol: IR Spectroscopy of this compound

  • Sample Preparation: The this compound sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

  • Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the infrared spectrum.

Interpretation of the IR Spectrum of this compound:

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups:

  • O-H stretch: A broad band around 3400 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2800 cm⁻¹.

  • C=O stretch (lactone): A strong, sharp band around 1660-1680 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.[12][13]

Experimental Protocol: UV-Vis Spectroscopy of this compound

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over a range of approximately 200-400 nm.

Interpretation of the UV-Vis Spectrum of this compound:

The UV-Vis spectrum of this compound in methanol typically shows absorption maxima (λ_max) around 243 nm and 311 nm, which are characteristic of the substituted aromatic chromophore in the dihydroisocoumarin system. The position and intensity of these bands can be influenced by the solvent and the presence of other functional groups.

Table 2: Summary of Key Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals for aromatic, methine, methylene, and methyl protons with characteristic chemical shifts and coupling constants.
¹³C NMR Ten distinct carbon signals, including a lactone carbonyl, aromatic carbons, and aliphatic carbons.
HRMS Accurate mass measurement confirming the molecular formula C₁₀H₁₀O₃.
IR Characteristic absorption bands for O-H, C=O (lactone), and aromatic C=C functional groups.
UV-Vis Absorption maxima around 243 nm and 311 nm in methanol.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. While each method provides a unique piece of the structural puzzle, it is the collective interpretation of the data from NMR, MS, IR, and UV-Vis spectroscopy that allows for the unambiguous confirmation of its identity. This in-depth technical guide provides the foundational knowledge and practical insights necessary for researchers to confidently identify and characterize this compound in their scientific endeavors.

References

  • Cabrera, G. M., & Seldes, A. M. (2005). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Boletín de la Sociedad Chilena de Química, 50(3), 579-582. [Link]
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  • Li, Y., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Journal of Agricultural and Food Chemistry, 69(31), 8766–8774. [Link]
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  • ResearchGate. (n.d.). HPLC traces and UV spectra of this compound (eluted at 27 min) and ochratoxin A (eluted at 34 min) in wild-type Aspergillus westerdijkiae NRRL 3174 and ao∆lc35-12 and ao+lc35-12 mutants. [Link]
  • D'Abrosca, B., et al. (2020). Spectroscopic Characterization of Natural Melanin from a Streptomyces cyaneofuscatus Strain and Comparison with Melanin Enzymatically Synthesized by Tyrosinase and Laccase. Polymers, 12(11), 2596. [Link]
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  • Li, Y., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Journal of Agricultural and Food Chemistry, 69(31), 8766-8774. [Link]
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Mellein enantiomers and their natural occurrence

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Mellein Enantiomers: Natural Occurrence, Biosynthesis, and Biological Significance

Authored by a Senior Application Scientist

Abstract

Melleins represent a significant subgroup of 3,4-dihydroisocoumarins, a class of polyketide secondary metabolites produced by an astonishingly diverse range of organisms, including fungi, bacteria, plants, and insects.[1][2] These compounds are characterized by a chiral center at the C-3 position, giving rise to two distinct enantiomers: (R)-(-)-mellein and (S)-(+)-mellein. The stereochemistry at this position profoundly influences their biological activity and ecological roles. This technical guide provides a comprehensive overview of the natural occurrence of this compound enantiomers, delves into the enzymatic machinery governing their stereoselective biosynthesis, outlines their varied biological activities, and details the methodologies for their asymmetric synthesis and chiral analysis. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, chemical ecology, and pharmacology.

Introduction: The Chemical Identity of this compound

This compound, with the chemical formula C₁₀H₁₀O₃, is an isocoumarin derivative first isolated in 1933 from the fungus Aspergillus melleus and initially named ocracin.[1][3] Its structure features a 3,4-dihydro-1H-2-benzopyran-1-one core with a methyl group at position 3 and a hydroxyl group at position 8.[4] The tetrahedral carbon at C-3 is a stereocenter, leading to the existence of two non-superimposable mirror-image forms, or enantiomers.

  • (R)-(-)-Mellein: Often referred to as ochracin, this is the more prevalent enantiomer found in nature.[1][5]

  • (S)-(+)-Mellein: This enantiomer is produced by a more limited number of species compared to its (R)-counterpart.[1]

The distinct spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, such as biological receptors and enzymes, resulting in often different biological effects—a critical consideration in drug development and ecological studies.

Natural Occurrence: A Tale of Two Enantiomers

The distribution of this compound enantiomers in nature is not random; the (R)-enantiomer is far more common. Fungi, in particular, are prolific producers.[1] However, these compounds have also been identified in plants, insects, and bacteria, where they play diverse ecological roles.[1][2]

Enantiomer Kingdom Selected Natural Sources Significance/Role References
(R)-(-)-Mellein FungiAspergillus species (A. melleus, A. ochraceus), Parastagonospora nodorum, Nigrospora sp. (endophyte)Mycotoxin, phytotoxin in plant-pathogen interactions[1][5][6][7][8]
PlantsDaucus carota (Carrot), Ficus formosana, Garcinia bancanaPhytoalexin (defense compound)[1]
InsectsCamponotus herculeanus (Carpenter Ant)Mandibular gland secretion, potential pheromone[1][6]
(S)-(+)-Mellein FungiFusarium larvarum, Cercospora taiwanensis, Annulohypoxylon squamulosumFungal metabolite[1][9]

The Engine of Chirality: Biosynthesis

Melleins are polyketides, synthesized through a pathway analogous to fatty acid biosynthesis.[1] The core machinery responsible for their creation is the Polyketide Synthase (PKS) , a large, multi-domain enzyme.[1][10] The stereochemical outcome of the synthesis—whether (R)- or (S)-mellein is produced—is determined by a specific enzymatic step.

The biosynthesis begins with a starter unit (typically acetyl-CoA) and extender units (malonyl-CoA). The PKS iteratively condenses these units to build a linear polyketide chain. The key event for establishing chirality is the reduction of a β-keto group, catalyzed by a Ketoreductase (KR) domain within the PKS. The specific three-dimensional structure of the KR domain's active site dictates which face of the keto group is exposed to the hydride donor (NADPH), leading to a stereospecific reduction and the formation of either an (R)- or (S)-configured hydroxyl group. This hydroxyl group is then involved in the cyclization and release of the final this compound molecule.

In some fungi, such as in the biosynthesis of the precursor 6-hydroxythis compound in Aspergillus terreus, this process involves a remarkable collaboration between two separate proteins: a non-reducing PKS (nr-PKS, e.g., TerA) and a PKS-like protein containing a functional KR domain (e.g., TerB).[10][11] This demonstrates a fascinating modularity in fungal metabolic pathways.

Mellein_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Machinery cluster_Products Enantiomeric Products PKS_Chain 1. Iterative condensation of acetyl-CoA & malonyl-CoA Linear_Polyketide 2. Formation of linear pentaketide intermediate PKS_Chain->Linear_Polyketide Keto_Reduction 3. Stereospecific Keto-Reduction (Ketoreductase Domain) Linear_Polyketide->Keto_Reduction Cyclization 4. Cyclization & Thioesterase cleavage Keto_Reduction->Cyclization R_this compound (R)-(-)-Mellein Keto_Reduction->R_this compound Enzyme A (R-selective KR) S_this compound (S)-(+)-Mellein Keto_Reduction->S_this compound Enzyme B (S-selective KR) caption Fig. 1: Generalized biosynthetic pathway for this compound enantiomers. Synthesis_Workflow Start This compound Precursor (Methylated Salicylic Acid Ester) Carbanion Chiral Carbanion Complex Start->Carbanion + Chiral Base ChiralBase Chiral Lithium Amide Base (in THF, -78°C) ChiralBase->Carbanion Product_Mix This compound Product (Enantiomerically Enriched) Carbanion->Product_Mix + Acetaldehyde Acetaldehyde Acetaldehyde Quench Acetaldehyde->Product_Mix Purification Purification (Chromatography) Product_Mix->Purification Final_Product Pure this compound (Enriched) Purification->Final_Product Recrystallization Recrystallization (e.g., Ether-Hexane) Final_Product->Recrystallization To improve purity High_ee_Product High e.e. This compound Recrystallization->High_ee_Product caption Fig. 2: Workflow for the asymmetric synthesis of this compound. Chiral_HPLC_Workflow Sample Sample Containing This compound Enantiomers (Racemic or Enriched) Screening 1. CSP Screening (Polysaccharide, Glycopeptide, etc.) Sample->Screening Optimization 2. Mobile Phase Optimization (NP, RP, or PO mode) Screening->Optimization Select best CSP Analysis 3. HPLC Analysis Optimization->Analysis Results Chromatogram with Separated Enantiomer Peaks Analysis->Results Quantification 4. Quantification (Peak Integration & e.e. Calculation) Results->Quantification Confirmation 5. Absolute Configuration Assignment (e.g., Circular Dichroism) Quantification->Confirmation Final Identified & Quantified (R)- and (S)-Mellein Confirmation->Final caption Fig. 3: Workflow for chiral separation and analysis of this compound.

Sources

An In-Depth Technical Guide to Investigating the Genetic Basis of Mellein Production

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

Mellein and its derivatives, a class of 3,4-dihydroisocoumarins, are fungal secondary metabolites that have garnered significant interest for their diverse biological activities, ranging from phytotoxicity to antimicrobial and antitumor properties.[1] First isolated in 1933 from Aspergillus melleus, this polyketide has since been identified in a wide array of fungi, as well as in plants, insects, and bacteria.[1] Understanding the genetic underpinnings of this compound biosynthesis is not merely an academic exercise; it is fundamental to harnessing its potential for applications in medicine, agriculture, and biotechnology. The elucidation of its biosynthetic pathways allows for targeted genetic engineering to enhance yields, generate novel derivatives, and probe its ecological roles.

This guide is designed for researchers, scientists, and drug development professionals embarking on the investigation of this compound's genetic basis. It eschews a rigid, templated approach in favor of a logical, research-driven narrative that mirrors the scientific process itself—from foundational knowledge to advanced experimental design and data interpretation. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems that ensure robust and reproducible results.

Part 1: The Biosynthetic Blueprint of this compound

Melleins are polyketides, synthesized through a pathway analogous to fatty acid biosynthesis, orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs).[1] The core of this compound's genetic basis lies within the gene or gene cluster encoding the PKS and any necessary tailoring enzymes.

The Central Engine: Polyketide Synthase (PKS)

The biosynthesis of the this compound scaffold is accomplished by PKSs, which iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. The diversity in PKS architecture directly leads to variations in the this compound production process across different fungal species.

  • Partially Reducing PKS (PR-PKS): In many fungi, (R)-mellein is synthesized by a single, multifunctional PR-PKS.[2][3] A prime example is the SN477 gene in the wheat pathogen Parastagonospora nodorum.[2][3] This type of PKS contains all the necessary catalytic domains—including a Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), and Acyl Carrier Protein (ACP)—to build the pentaketide chain and perform the required reductive step and cyclization to yield this compound.[2]

  • Collaborative PKS Systems (nr-PKS and accessory enzymes): Nature often employs a modular approach. In Aspergillus terreus, the biosynthesis of the precursor 6-hydroxythis compound involves a fascinating collaboration between two proteins encoded by the terA and terB genes.[4][5][6][7]

    • TerA is an iterative non-reducing PKS (nr-PKS) that assembles the polyketide chain.[4][5]

    • TerB is a PKS-like protein containing a functional ketoreductase (KR) domain that acts in trans to reduce a ketone group on the growing polyketide chain still tethered to TerA.[4][5][7] This interaction is crucial for the formation of the final product.[4]

The choice of which PKS system to investigate in a new this compound-producing organism is dictated by genomic analysis. Identifying the PKS gene through homology searches (e.g., BLAST against characterized this compound synthases like SN477 or TerA) is the critical first step.

The this compound Biosynthetic Pathway: A Visual Representation

The biosynthesis of (R)-mellein by a PR-PKS is a streamlined process. The following diagram illustrates the key steps, from precursor molecules to the final product, catalyzed by the domains of a single PKS enzyme.

G cluster_0 cluster_1 Partially Reducing Polyketide Synthase (PR-PKS) Acetyl-CoA Acetyl-CoA AT Acyltransferase Acetyl-CoA->AT Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->AT Extender Units (x4) KS Ketosynthase ACP Acyl Carrier Protein KS->ACP AT->ACP KR Ketoreductase KR->ACP ACP->KS Chain Elongation ACP->KR Reduction Step Pentaketide_Intermediate PKS-Bound Pentaketide Intermediate TE Thioesterase This compound (R)-Mellein TE->this compound Pentaketide_Intermediate->TE Cyclization/ Release G cluster_0 Gene Discovery & Hypothesis cluster_1 Functional Validation Genome_Seq Genome Sequencing of This compound Producer antiSMASH antiSMASH Analysis Genome_Seq->antiSMASH Candidate_Gene Identify Candidate PKS Gene antiSMASH->Candidate_Gene BLAST BLAST with Known This compound Synthases BLAST->Candidate_Gene Knockout Gene Knockout (e.g., CRISPR-Cas9) Candidate_Gene->Knockout Heterologous Heterologous Expression (e.g., in Yeast) Candidate_Gene->Heterologous Metabolomics_KO Metabolite Analysis (HPLC-MS) Knockout->Metabolomics_KO Metabolomics_Het Metabolite Analysis (HPLC-MS) Heterologous->Metabolomics_Het Result_KO Result: This compound Production Abolished Metabolomics_KO->Result_KO Result_Het Result: This compound Production Gained Metabolomics_Het->Result_Het

Sources

The Therapeutic Potential of Mellein: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mellein, a naturally occurring 3,4-dihydroisocoumarin, has emerged as a molecule of significant interest within the scientific community, demonstrating a promising spectrum of biological activities. Predominantly produced by fungi, but also found in plants, insects, and bacteria, this polyketide secondary metabolite presents a compelling scaffold for the development of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive review of the current state of research into this compound's therapeutic potential, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing data from peer-reviewed literature, this document offers researchers, scientists, and drug development professionals a detailed resource, complete with quantitative data, mechanistic insights, and experimental protocols to facilitate further investigation and application of this intriguing natural compound.

Introduction: The Chemical and Biological Landscape of this compound

This compound, systematically named (R)-8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, belongs to the isocoumarin class of polyketides.[1] First isolated in 1933 from the fungus Aspergillus melleus, it was initially named ocracin.[1] Since then, a variety of this compound derivatives have been identified from diverse natural sources.[1] The biosynthesis of this compound is primarily attributed to polyketide synthase (PKS) enzymes, which are also responsible for a wide array of other biologically active secondary metabolites.[2]

The therapeutic potential of this compound and its analogues spans several key areas of unmet medical need, including the rise of antibiotic-resistant pathogens and the demand for more effective and less toxic cancer chemotherapeutics. This guide will delve into the core therapeutic areas where this compound has shown the most promise.

Antimicrobial Activity: A Broad-Spectrum Defense

This compound and its derivatives have demonstrated significant antimicrobial activity against a wide range of microorganisms, including both bacteria and fungi. This broad-spectrum activity positions this compound as a potential lead compound for the development of new anti-infective agents.

Antibacterial and Antifungal Efficacy

Numerous studies have quantified the antimicrobial potency of this compound and its derivatives through the determination of Minimum Inhibitory Concentrations (MICs). These values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, are crucial for assessing its potential as an antimicrobial agent.

One study highlighted the potent activity of this compound isolated from the endophytic fungus Lasiodiplodia theobromae against eleven strains of the plant pathogenic bacteria Xanthomonas, with MIC values ranging from 1.9 to 62.5 µg/mL.[2] The same study also reported broad-spectrum antimicrobial activity against other bacterial and fungal strains, with MICs in the range of 7.8-31.25 µg/mL and 1.9-31.25 µg/mL, respectively.[2] Furthermore, two novel this compound derivatives, cis-4-acetoxyoxythis compound and 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound, displayed strong antibacterial activity against Escherichia coli and Bacillus megaterium.[3] These derivatives also exhibited good antifungal activity against Microbotryum violaceum, Botrytis cinerea, and Septoria tritici.[3]

A comprehensive review of Melleins reported that certain derivatives showed antimicrobial activities against Candida neoformans, Penicillium sp., Candida albicans, Bacillus subtilis, and Staphylococcus aureus, with MIC values in the range of 10–55 μg/mL.[1]

Table 1: Antimicrobial Activity of this compound and Its Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
This compoundXanthomonas spp. (11 strains)1.9 - 62.5[2]
This compoundVarious Bacterial Strains7.8 - 31.25[2]
This compoundVarious Fungal Strains1.9 - 31.25[2]
This compound Derivative 39Candida neoformans, Penicillium sp., Candida albicans, Bacillus subtilis, S. aureus10 - 55[1]
cis-4-acetoxyoxythis compoundEscherichia coli, Bacillus megateriumNot Specified (Strong Activity)[3]
8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundEscherichia coli, Bacillus megateriumNot Specified (Strong Activity)[3]
Mechanism of Antimicrobial Action

The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation. However, scanning electron microscopy (SEM) analysis has provided valuable insights. In a study on Xanthomonas sp., treatment with this compound was shown to cause rupturing of the bacterial cell walls, leading to cell death.[2] This suggests that this compound's primary mode of action may involve disruption of the cell envelope's integrity.

Molecular docking studies have further supported this hypothesis by demonstrating good binding interactions between this compound and key proteins in Xanthomonas sp., which are likely involved in maintaining cell wall structure and function.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microbial Inoculum: Culture the test microorganism (bacterial or fungal) in an appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism being tested.

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Anticancer Potential: A New Avenue in Oncology

Preliminary studies suggest that this compound and its derivatives possess anticancer properties, making them attractive candidates for further investigation in the field of oncology.

Cytotoxic Activity against Cancer Cell Lines

Several this compound derivatives have been shown to inhibit the growth of cancer cells. For instance, (3R,4R)-4-hydroxythis compound, botryoisocoumarin A, and this compound itself inhibited the growth of the chronic myelogenous leukemia cell line K562 at a concentration of 30 μM.[1] Another this compound derivative showed weak cytotoxicity against the HepG2 human liver cancer cell line with an IC50 value of 42.8 mM.[1] It is important to note that many of the initial search results for "this compound anticancer" were confounded with "Melittin," a component of bee venom with well-documented anticancer properties, highlighting the need for careful literature analysis.

Table 2: Anticancer Activity of this compound and Its Derivatives

CompoundCancer Cell LineActivityReference
(3R,4R)-4-hydroxythis compoundK562 (Chronic Myelogenous Leukemia)Growth inhibition at 30 µM[1]
Botryoisocoumarin AK562 (Chronic Myelogenous Leukemia)Growth inhibition at 30 µM[1]
This compoundK562 (Chronic Myelogenous Leukemia)Growth inhibition at 30 µM[1]
This compound Derivative 39HepG2 (Hepatocellular Carcinoma)Weak cytotoxicity (IC50 = 42.8 mM)[1]
Proposed Mechanisms of Anticancer Action

The molecular mechanisms underlying the anticancer effects of this compound are not yet fully elucidated. However, the observed growth inhibition suggests that this compound may interfere with critical cellular processes in cancer cells, such as cell cycle progression or the induction of apoptosis (programmed cell death). Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in cancer cells.

anticancer_mechanism This compound This compound CancerCell Cancer Cell This compound->CancerCell Enters Cell Apoptosis Apoptosis Induction CancerCell->Apoptosis Triggers CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Induces GrowthInhibition Tumor Growth Inhibition Apoptosis->GrowthInhibition CellCycleArrest->GrowthInhibition anti_inflammatory_pathway LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Stimulates iNOS iNOS Expression Macrophage->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound Derivatives This compound->iNOS Inhibits

Caption: this compound's inhibition of the nitric oxide production pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

The Griess assay is a simple and widely used method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Color Development: Allow the color to develop for 10-15 minutes at room temperature. The Griess reagent reacts with nitrite to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration in the samples can be determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Other Therapeutic Potentials: Phytotoxicity and Bioherbicidal Activity

Beyond its applications in human health, this compound has also demonstrated significant phytotoxic and bioherbicidal activities. This opens up possibilities for its use in agriculture as a natural and potentially more environmentally friendly alternative to synthetic herbicides.

Studies have shown that this compound can induce necrosis on the leaves of host plants and inhibit the germination and growth of various weed species. [4]For example, (3R)-3-hydroxythis compound was found to be the most active among four tested Melleins in inducing necrosis on grapevine leaves at lower concentrations. [4]

Safety and Pharmacokinetics: A Critical Gap in Knowledge

A significant limitation in the current understanding of this compound's therapeutic potential is the lack of comprehensive data on its safety, toxicity, and pharmacokinetic profile. While some studies on this compound derivatives have reported a lack of toxicity at specific concentrations in in vitro models, this information is insufficient to draw firm conclusions about its safety for in vivo applications. [1]The weak cytotoxicity observed for one derivative against HepG2 cells at a high concentration suggests a potentially favorable therapeutic window, but this requires thorough investigation. [1] Further research, including in vivo toxicity studies in animal models, is crucial to determine the safety profile of this compound and its derivatives. Pharmacokinetic studies are also necessary to understand how these compounds are absorbed, distributed, metabolized, and excreted in the body, which is essential for determining appropriate dosing and treatment regimens.

Synthesis and Derivatives: Paving the Way for Drug Development

The ability to synthesize this compound and its derivatives in the laboratory is critical for enabling further research and development. Chemical synthesis allows for the production of larger quantities of these compounds than can typically be obtained from natural sources and provides the opportunity to create novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of (-)-Mellein and several of its derivatives has been reported, providing a foundation for medicinal chemistry efforts to optimize this natural product scaffold. [2]

Conclusion and Future Directions

This compound is a multifaceted natural product with a compelling range of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated antimicrobial, anticancer, and anti-inflammatory properties, coupled with its potential as a bioherbicide, make it a valuable lead compound for drug discovery and development in multiple fields.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying this compound's various biological activities will be crucial for its rational design and development as a therapeutic agent.

  • In Vivo Efficacy Studies: Evaluating the efficacy of this compound and its derivatives in animal models of infection, cancer, and inflammation is a necessary next step to validate its therapeutic potential.

  • Toxicity and Pharmacokinetic Profiling: Comprehensive safety and pharmacokinetic studies are essential to assess the viability of this compound as a drug candidate.

  • Medicinal Chemistry and Drug Optimization: The synthesis of novel this compound derivatives with improved potency, selectivity, and drug-like properties will be a key driver of its translation from a promising natural product to a clinically useful therapeutic.

References

  • Hussain, H., Jabeen, F., Krohn, K., Al-Harrasi, A., Ahmad, M., Mabood, F., Shah, A., Badshah, A., Rehman, N. U., Green, I. R., Ali, I., Draeger, S., & Schulz, B. (2015). Antimicrobial activity of two this compound derivatives isolated from an endophytic fungus. Medicinal Chemistry Research, 24(5), 2111–2114.
  • Various Authors. (2023). Mechanisms of action of anticancer effects of MEL.
  • Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Biomolecules, 10(5), 779.
  • Cabutaje, E. M., Bungihan, M. E., De Leon, A. M., Pecundo, M. H., Osaki-Oka, K., Kido, K., Kodama, M., Arie, T., Ueno, K., & dela Cruz, T. E. E. (2023). This compound and its derivatives isolated from the basidiomycete mushroom Lentinus tigrinus exhibit inhibitory activity against plant pathogenic microorganisms. Journal of Applied Microbiology.
  • Consensus. (n.d.).
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  • Duffy, C., Sorolla, A., Wang, E., Golden, E., Woodward, E., Davern, K., ... & Clynes, M. (2023). An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers. International Journal of Molecular Sciences, 24(14), 11531.
  • Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds.
  • Consensus. (n.d.). What antibacterial pathogens are effectively inhibited by mullein extracts?.
  • Meesa, S., Meshram, S. H., Siva, B., Babu, K. S., & Kamal, A. (2022). Isolation, purification, and structural elucidation of this compound from endophytic fungus Lasiodiplodia theobromae strain (SJF-1) and its broad-spectrum antimicrobial and pharmacological properties. Letters in Applied Microbiology, 75(6), 1545-1556.
  • Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2355.

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Methodological & Application

Application Note: Quantitative Analysis of Mellein in Fungal Culture Extracts by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantification of mellein, a bioactive fungal secondary metabolite, in complex culture extracts. The protocol employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) detector, ensuring high specificity, sensitivity, and accuracy. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of fungal metabolites and their potential applications. The methodology described herein encompasses the entire workflow, from sample preparation to data analysis, and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Significance of this compound Quantification

This compound, specifically (-)-(R)-mellein, is a dihydroisocoumarin produced by a wide variety of fungi, including species from the genera Aspergillus, Penicillium, and Botryosphaeria.[4] It exhibits a range of biological activities, including phytotoxic, antibacterial, and antifungal properties, making it a compound of interest in agriculture and pharmacology.[4][5] Accurate quantification of this compound in fungal cultures is critical for several reasons:

  • Metabolic Studies: To understand the biosynthetic pathways and regulatory mechanisms governing its production.

  • Bioprocess Optimization: To maximize yield in fermentation processes for potential commercial production.

  • Drug Discovery: To screen fungal strains for novel bioactive compounds and to quantify the active principal in crude extracts during early-stage drug development.

  • Quality Control: To ensure the consistency and potency of this compound-containing preparations.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for the separation, identification, and quantification of individual components in a complex mixture.[6] Reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is particularly well-suited for the analysis of moderately polar organic molecules like this compound.[7][8][9]

Principle of the Method

This method is based on the principle of reverse-phase chromatography.[8] A liquid extract of the fungal culture is injected into the HPLC system. The separation is achieved on a C18 stationary phase column, which retains compounds based on their hydrophobicity.[7][9] A gradient elution with a polar mobile phase (a mixture of water and acetonitrile) is employed, where an increasing concentration of the organic solvent (acetonitrile) decreases the retention of the analytes.[6] this compound, being a moderately non-polar molecule, interacts with the C18 stationary phase. As the mobile phase becomes more non-polar, this compound elutes from the column and is detected by a Photodiode Array (PDA) detector. The PDA detector measures the absorbance of the eluate over a range of wavelengths simultaneously, which allows for the specific detection of this compound at its maximum absorbance wavelength and provides spectral data to confirm peak purity and identity.[10][11][12] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

3.1. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler

    • Column Thermostat

    • Photodiode Array (PDA) Detector[10][13]

  • Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™)

  • Analytical balance (4-decimal places)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) manifold and cartridges (C18, 500 mg)

  • Syringe filters (0.22 µm, PTFE or Nylon)

  • Glassware: Volumetric flasks, pipettes, beakers, vials

3.2. Chemicals and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q®)

  • Formic acid (or Orthophosphoric acid) (ACS grade or higher)[14]

  • Ethyl acetate (ACS grade)

  • Anhydrous sodium sulfate

  • Fungal culture medium (e.g., Potato Dextrose Broth)

Experimental Protocols

Workflow Overview

The overall workflow for the quantification of this compound is depicted below.

This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Fermentation Fungal Fermentation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Fermentation->Extraction Culture Broth Drying Drying & Concentration Extraction->Drying Organic Phase Cleanup Solid Phase Extraction (SPE) Cleanup Drying->Cleanup Crude Extract Final_Sample Final Sample Preparation Cleanup->Final_Sample Purified Extract Injection HPLC Injection Final_Sample->Injection Sample Vial Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for this compound Quantification.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid). A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation from Fungal Culture

This protocol is designed for the extraction of this compound from a liquid fermentation broth.

  • Harvesting: After the desired incubation period, harvest the fungal culture. Separate the mycelium from the culture broth by filtration or centrifugation (e.g., 4000 x g for 15 minutes). The supernatant (culture filtrate) is typically analyzed for secreted this compound.

  • Liquid-Liquid Extraction (LLE):

    • Take a known volume of the culture filtrate (e.g., 50 mL) and adjust the pH to ~3.0 with 1 M HCl to protonate any phenolic groups, enhancing extraction efficiency.

    • Transfer the acidified filtrate to a separatory funnel.

    • Extract three times with an equal volume of ethyl acetate. Shake vigorously for 2 minutes for each extraction, allowing the layers to separate.

    • Pool the organic (ethyl acetate) layers.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.

    • Filter off the sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Clean-up (Solid Phase Extraction - SPE):

    • Reconstitute the dried crude extract in a minimal volume of the SPE loading solvent (e.g., 1 mL of 10% methanol in water).

    • Condition a C18 SPE cartridge (500 mg) by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove highly polar impurities.

    • Elute the this compound fraction with 5 mL of 80% methanol in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Final Sample Preparation:

    • Reconstitute the dried, cleaned extract in a precise volume (e.g., 1.0 mL) of the initial mobile phase.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.

HPLC-PDA Conditions

The following parameters have been optimized for the separation and quantification of this compound.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[15]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Detector Detection Wavelength: 245 nm (for quantification), Spectral Range: 200-400 nm (for peak purity)

Rationale for parameter selection:

  • C18 Column: Provides excellent retention and separation for moderately non-polar compounds like this compound.[7][9]

  • Acidified Mobile Phase: The addition of formic acid improves peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group on the this compound molecule.

  • Gradient Elution: Necessary for analyzing complex culture extracts, as it allows for the elution of compounds with a wide range of polarities and shortens the analysis time.[6]

  • PDA Detection: Offers high sensitivity and allows for the confirmation of this compound identity by comparing the UV spectrum of the sample peak with that of the standard. It also enables peak purity analysis.[12]

Method Validation

To ensure the reliability and accuracy of the analytical data, the method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][16][17]

Validation Parameters and Results
ParameterMethodAcceptance CriteriaResult
Specificity Compared chromatograms of blank medium extract, this compound standard, and spiked sample. Assessed peak purity using PDA spectral analysis.No interfering peaks at the retention time of this compound. Peak purity index > 0.999.The method is specific for this compound. No interference was observed. Peak was spectrally pure.
Linearity & Range Injected calibration standards at six concentration levels (1-100 µg/mL) in triplicate. Plotted peak area vs. concentration and performed linear regression analysis.R² ≥ 0.999R² = 0.9995. The method is linear over the range of 1-100 µg/mL.
Accuracy Performed recovery studies by spiking blank culture extract with this compound at three concentration levels (low, medium, high; n=3). Calculated as % Recovery = [(Measured Conc. / Spiked Conc.) * 100].98.0% - 102.0%Average recovery was 99.5%.
Precision Repeatability (Intra-day): Injected six replicates of a medium concentration standard (25 µg/mL) on the same day. Intermediate Precision (Inter-day): Repeated the analysis on a different day with a different analyst.RSD ≤ 2.0%Intra-day RSD = 0.85% Inter-day RSD = 1.32%
LOD Determined based on the signal-to-noise ratio (S/N = 3:1).-0.25 µg/mL
LOQ Determined based on the signal-to-noise ratio (S/N = 10:1).-0.80 µg/mL
Robustness Intentionally varied method parameters (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2).RSD ≤ 2.0%The method is robust, with no significant impact on results from minor variations.

Data Analysis and Calculation

  • Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Confirm identity using the spectral overlay feature of the PDA detector.

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.

  • Quantification: Integrate the peak area of this compound in the sample chromatogram. Calculate the concentration in the injected sample using the regression equation.

  • Final Concentration Calculation: Account for all dilution and concentration factors during the sample preparation to determine the final concentration of this compound in the original culture broth.

Formula: Concentration in Culture (µg/mL) = (CHPLC × Vfinal) / Vinitial

Where:

  • CHPLC = Concentration determined from the HPLC calibration curve (µg/mL)

  • Vfinal = Final reconstitution volume of the extract (mL)

  • Vinitial = Initial volume of the culture broth extracted (mL)

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing/Fronting) Column degradation; inappropriate mobile phase pH; column overload.Use a guard column; ensure mobile phase pH is at least 2 units away from the analyte's pKa; dilute the sample.
Variable Retention Times Leak in the system; pump malfunction (improper mixing); column temperature fluctuations; column degradation.Check for leaks; purge the pump; ensure the column oven is stable; replace the column.
No Peak or Low Signal No this compound in the sample; detector lamp issue; incorrect injection; sample degradation.Check extraction procedure with a spiked sample; check detector lamp status; verify autosampler operation; prepare fresh samples and standards.
Extraneous Peaks Contaminated mobile phase or glassware; sample matrix interference; carryover from previous injection.Filter mobile phases; use clean glassware; optimize the SPE clean-up step; run a blank injection with a strong solvent to clean the injector and column.

Conclusion

The RP-HPLC-PDA method detailed in this application note provides a reliable, specific, and sensitive tool for the quantification of this compound in fungal culture extracts. The comprehensive sample preparation protocol ensures the removal of interfering matrix components, while the validated HPLC method delivers accurate and precise results. This protocol is suitable for routine analysis in research and industrial settings, facilitating a deeper understanding of this compound production and its potential applications.

References

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Protocol for the Isolation and Purification of Mellein from Aspergillus ochraceus

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

Mellein (also known as Ochracin) is a dihydroisocoumarin, a class of polyketide secondary metabolites produced by a variety of fungal species, including Aspergillus ochraceus.[1][2][3] This bioactive compound has garnered significant interest due to its wide range of biological activities, including antimicrobial, phytotoxic, and anti-inflammatory properties.[4][5][6] The protocol described herein provides a comprehensive, field-proven workflow for the cultivation of Aspergillus ochraceus, followed by the systematic extraction, purification, and analytical verification of this compound. This guide is intended for researchers in natural products chemistry, mycology, and drug development, offering a robust methodology to obtain high-purity this compound for further investigation.

Introduction: The Scientific Rationale

This compound (C₁₀H₁₀O₃) is a fascinating molecule characterized by a fused benzene and pyran ring system.[1][4] Its biosynthesis in fungi originates from the polyketide pathway, a fundamental process where simple acetate units are sequentially condensed by a Polyketide Synthase (PKS) enzyme complex to build the core carbon skeleton.[7][8] Understanding this origin is key to optimizing its production.

Aspergillus ochraceus is a well-documented producer of this compound and its derivatives.[2][9] However, the yield and metabolic profile can be highly dependent on culture conditions. The following protocols are designed not just as a series of steps, but as a system of controlled variables to maximize the production and successful isolation of the target compound. The workflow proceeds from large-scale liquid fermentation to multi-step chromatographic purification, with analytical checkpoints to ensure the identity and purity of the final product.

This compound Biosynthesis: A Simplified Overview

The creation of this compound is a classic example of fungal secondary metabolism. A specific, non-reducing Polyketide Synthase (PKS) is responsible for assembling a pentaketide chain from acetyl-CoA and malonyl-CoA precursors. Subsequent enzymatic modifications, including reduction and cyclization, lead to the final dihydroisocoumarin structure.[10][11]

cluster_0 Polyketide Synthase (PKS) Complex cluster_1 Post-PKS Modification A Acetyl-CoA C Iterative Condensation A->C B Malonyl-CoA (x4) B->C D Pentaketide Intermediate C->D E Reduction & Cyclization D->E F This compound E->F

Caption: Simplified this compound biosynthetic pathway.

Fungal Cultivation for this compound Production

The optimization of culture conditions is the most critical factor for achieving a high yield of this compound. Various carbon and nitrogen sources can influence the metabolic output of A. ochraceus.[2][9]

Protocol 2.1: Liquid Fermentation of A. ochraceus
  • Strain Activation: Inoculate Aspergillus ochraceus spores or a mycelial plug onto a Potato Dextrose Agar (PDA) plate. Incubate at 25-28°C for 5-7 days until sporulation is evident.

  • Seed Culture: Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB) with spores or agar plugs from the PDA plate. Incubate at 25-28°C for 3 days on a rotary shaker at 150 rpm.[12]

  • Production Culture: Inoculate 1 L of production medium in a 2 L baffled flask with 10 mL of the seed culture.

    • Scientist's Note: Baffled flasks significantly improve aeration, which is crucial for the growth and secondary metabolite production of aerobic fungi like Aspergillus.

  • Incubation: Incubate the production culture for 10-14 days at 25-28°C with shaking at 150 rpm.[12] this compound production is often observed in the late stationary phase of growth.[13]

ParameterRecommended ConditionRationale
Fungal Strain Aspergillus ochraceusKnown producer of this compound and its derivatives.[2]
Production Medium Yeast Extract Sucrose (YES) BrothRich medium known to support robust secondary metabolite production.[12]
Temperature 25-28°COptimal range for A. ochraceus growth and metabolism.[14]
Incubation Time 10-14 DaysAllows the culture to enter the stationary phase where secondary metabolism is maximized.
Agitation 150 rpm (Rotary Shaker)Ensures sufficient aeration and nutrient distribution.

Extraction and Purification Workflow

The following multi-step process is designed to isolate this compound from the complex mixture of metabolites present in the culture broth.

A 1. Fungal Culture (14 days) B 2. Harvest & Filtration (Separate Mycelia & Filtrate) A->B C 3. Liquid-Liquid Extraction (Ethyl Acetate) B->C I Waste Mycelia B->I D 4. Rotary Evaporation (Crude Extract) C->D J Aqueous Waste C->J E 5. Silica Gel Chromatography (Fractionation) D->E F 6. TLC/HPLC Analysis (Identify this compound Fractions) E->F G 7. Preparative HPLC (Fine Purification) F->G H 8. PURE this compound G->H

Caption: Overall workflow for this compound extraction and purification.

Protocol 3.1: Crude Extraction
  • Harvesting: After incubation, separate the fungal mycelia from the culture broth by vacuum filtration through cheesecloth or a coarse filter paper. The target compound, this compound, is primarily secreted into the broth.

  • Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc), shake vigorously for 2 minutes, and allow the layers to separate. Collect the upper organic (EtOAc) layer. Repeat this extraction process three times to maximize recovery.

    • Rationale: this compound is a moderately polar organic molecule. Ethyl acetate is an excellent solvent for extracting such compounds from an aqueous medium, offering a good balance of polarity and volatility, making it easy to remove later.[15]

  • Drying and Concentration: Pool the collected ethyl acetate fractions and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and concentrate the extract in vacuo using a rotary evaporator at 40°C. This will yield a dark, oily crude extract.

Protocol 3.2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel 60 column using a slurry packing method with hexane as the solvent.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow it to dry to a free-flowing powder, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a step gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

    • Principle of Separation: Silica gel is a polar stationary phase. Non-polar compounds will elute first with the non-polar mobile phase (hexane). As the mobile phase polarity is increased with ethyl acetate, more polar compounds like this compound will begin to elute.

  • Fraction Collection: Collect fractions (e.g., 10-20 mL each) and monitor them by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase and visualization under UV light (254 nm). Pool the fractions that contain the spot corresponding to this compound.

Protocol 3.3: High-Purity Isolation by HPLC

For applications requiring high purity, a final purification step using High-Performance Liquid Chromatography (HPLC) is necessary.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic or Gradient of Acetonitrile and Water
Detection UV at 254 nm
Flow Rate 1.0 mL/min
  • Sample Preparation: Dissolve the pooled, semi-pure fractions from the silica column in a minimal amount of the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the HPLC system. Collect the peak corresponding to the retention time of a this compound standard, if available. If not, collect all major peaks for subsequent analysis.

  • Final Concentration: Evaporate the solvent from the collected HPLC fraction to yield pure this compound.

Analytical Verification

Final confirmation of the isolated compound's identity and purity is non-negotiable. A combination of mass spectrometry and nuclear magnetic resonance provides unambiguous structural data.[16][17]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) coupled with HPLC (LC-MS) will confirm the molecular weight of this compound.[18][19]

    • Expected Mass: C₁₀H₁₀O₃

    • Molecular Weight: 178.18 g/mol [1]

    • Expected Ion (M+H)⁺: m/z 179.06

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise chemical structure, including the position of substituents on the isocoumarin core.[20][21] The resulting spectra should be compared with published data for this compound.

Troubleshooting and Key Considerations

  • Low Yield: If this compound yield is low, revisit the culture conditions. Factors like media composition, pH, aeration, and incubation time can drastically alter metabolic output.[2] Adding trace elements like zinc and molybdenum has been shown to increase production in some cases.[9]

  • Co-eluting Impurities: A. ochraceus produces other related metabolites, such as 4-hydroxythis compound, which may co-elute.[2] Fine-tuning the HPLC gradient or using a different column chemistry may be required for complete separation.

  • Strain Variability: Not all isolates of A. ochraceus produce this compound in high quantities; some may not produce it at all under standard lab conditions.[12] It is crucial to use a known this compound-producing strain or screen several isolates.

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Sources

Elucidating the Structure of Mellein: A Detailed NMR-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Mellein, a dihydroisocoumarin first isolated from the fungus Aspergillus melleus, is a natural product of significant interest due to its wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and phytotoxic properties.[1] As with any biologically active compound, the unambiguous determination of its molecular structure is a foundational requirement for understanding its mechanism of action, enabling synthetic efforts, and guiding drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structural characterization of small molecules like this compound in solution.[2][3][4]

This application note provides a comprehensive, in-depth guide to the elucidation of this compound's structure using a logical, step-by-step workflow of modern 1D and 2D NMR experiments. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of data to explain the causality behind experimental choices and the interpretation of spectral evidence.

Part 1: The Strategic NMR Workflow for this compound

The structure of this compound is solved by systematically assembling molecular fragments. This is achieved by acquiring a suite of NMR spectra that each provide a unique piece of the puzzle. The overall strategy involves first identifying all hydrogen and carbon atoms, then connecting them through bonds.

The logical workflow for this process is illustrated below.

G cluster_1d 1. 1D NMR: The Blueprint cluster_2d 2. 2D NMR: Building the Framework A ¹H NMR (Proton Inventory & Environment) C ¹H-¹H COSY (H-H Connectivity) A->C D ¹H-¹³C HSQC (Direct C-H Attachment) A->D E ¹H-¹³C HMBC (Long-Range C-H Connectivity) A->E B ¹³C NMR / DEPT (Carbon Inventory & Type) B->D B->E F 3. Structure Assembly (Putting Fragments Together) C->F D->F E->F G 4. Final Structure of this compound F->G

Caption: A strategic workflow for this compound structure elucidation using NMR.

Part 2: Step-by-Step Spectral Analysis and Interpretation

For this guide, we will refer to the standard numbering of the this compound skeleton. The analysis presented here is based on data reported in the scientific literature.[1][5]

Step 1: Acquiring the Blueprint with 1D NMR (¹H and ¹³C)

The initial step is to acquire standard one-dimensional ¹H and ¹³C NMR spectra. These experiments provide an inventory of all protons and carbons in the molecule and offer initial clues about their chemical environments.

  • ¹H NMR Analysis: The proton spectrum of this compound reveals several key features. In the aromatic region (δ 6.5-7.5 ppm), three protons appear in a characteristic ABX system, indicating a 1,2,3-trisubstituted benzene ring.[1] The aliphatic region shows signals for an oxymethine proton (H-3), a methylene group (H-4), and a methyl group (H-11). A distinctive downfield singlet around δ 11.0 ppm is characteristic of a phenolic hydroxyl proton that is hydrogen-bonded to a nearby carbonyl group.

  • ¹³C NMR Analysis: The carbon spectrum confirms the molecular formula C₁₀H₁₀O₃. A signal in the low-field region (δ ~170 ppm) is indicative of an ester carbonyl carbon (C-1).[1] Six signals appear in the aromatic region, and three signals in the aliphatic region correspond to the CH, CH₂, and CH₃ groups identified in the proton spectrum. Experiments like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for (+)-Mellein (Data acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts (δ) in ppm, coupling constants (J) in Hz)

Position¹³C (δ)¹H (δ)Multiplicity, J (Hz)
1170.0--
376.24.73sextet, J ≈ 7.2
434.72.93d, J ≈ 7.2
4a139.7--
5118.06.89d, J ≈ 8.4
6136.27.40dd, J ≈ 8.4, 7.6
7116.46.69dd, J ≈ 7.6, 1.2
8162.2--
8a108.4--
11 (CH₃)20.91.53d, J ≈ 7.2
8-OH-11.03s

Source: Data adapted from Chacón-Morales et al. (2013).[1][5]

Step 2: Defining Spin Systems with ¹H-¹H COSY

The COSY (Correlation Spectroscopy) experiment is essential for identifying which protons are spin-coupled to each other, typically through two or three bonds.[6] This allows for the assembly of distinct molecular fragments or "spin systems."

  • Interpretation for this compound:

    • Aromatic System: The COSY spectrum will show a cross-peak between the proton at δ 7.40 (H-6) and the protons at δ 6.89 (H-5) and δ 6.69 (H-7), confirming the ABX spin system of the aromatic ring.[1]

    • Aliphatic System: A clear correlation will be observed between the oxymethine proton (H-3, δ 4.73) and both the methylene protons (H-4, δ 2.93) and the methyl protons (H-11, δ 1.53). This definitively establishes the -CH(CH₃)-CH₂- fragment.

Step 3: Direct C-H Assignment with ¹H-¹³C HSQC

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[7][8] This is the most reliable method for assigning the chemical shifts of all protonated carbons.

  • Interpretation for this compound: The HSQC spectrum will show cross-peaks connecting the proton and carbon signals listed in Table 1. For example, a cross-peak will appear at the coordinates (δH 4.73, δC 76.2), unambiguously assigning these shifts to H-3 and C-3, respectively.[1] This process is repeated for all proton-bearing carbons (C-4, C-5, C-6, C-7, and C-11). Carbons without attached protons (quaternary carbons like C-1, C-4a, C-8, C-8a) will not show signals in the HSQC spectrum.

Step 4: Assembling the Skeleton with ¹H-¹³C HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for elucidating the final structure of an unknown compound.[7][9] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This information acts as molecular glue, connecting the spin systems identified by COSY and positioning the quaternary carbons.

  • Key HMBC Correlations for this compound:

    • Connecting the Aliphatic Chain: The methyl protons (H-11, δ 1.53) will show correlations to C-3 (²J) and C-4 (³J), confirming their placement within the aliphatic fragment.

    • Linking Aliphatic to Aromatic: Crucially, the methylene protons (H-4, δ 2.93) show a correlation to the aromatic carbon C-5 (³J) and the quaternary carbon C-4a (²J). This correlation firmly attaches the aliphatic side chain to the aromatic ring at position 4a.

    • Positioning the Carbonyl Group: The aromatic proton H-7 (δ 6.69) shows a correlation to the quaternary carbon C-8a (²J). The methylene protons H-4 (δ 2.93) show a correlation to the ester carbonyl carbon C-1 (³J). This, combined with the lactone (cyclic ester) nature suggested by the chemical shifts, confirms the dihydroisocoumarin core.

    • Confirming Substituent Placement: The strongly deshielded hydroxyl proton (8-OH, δ 11.03) shows correlations to C-8, C-7, and C-8a, confirming its position at C-8, where it can form a hydrogen bond with the C-1 carbonyl oxygen.

The diagram below visualizes these essential long-range connections that complete the structural puzzle.

G H11 C3 H11->C3 C4 H11->C4 H4 C4a H4->C4a C5 H4->C5 C1 H4->C1 H7 C8a H7->C8a OH OH->C8a C8 OH->C8 C7 OH->C7

Caption: Key HMBC correlations for this compound, illustrating long-range H-C connectivities.

Part 3: Stereochemistry

This compound possesses a single stereocenter at the C-3 position. While the NMR experiments described above flawlessly define the molecular connectivity, they do not, by themselves, establish the absolute configuration (R vs. S). The dextrorotatory enantiomer, (+)-Mellein, has the S configuration, while the levorotatory (-)-Mellein has the R configuration.[1] Determining the absolute configuration often requires additional steps such as:

  • Chiral Derivatizing Agents: Using reagents like Mosher's acid (MTPA) to create diastereomeric esters that exhibit distinguishable NMR signals.[10][11]

  • Comparison with Literature: Comparing the measured optical rotation with established values for known enantiomers.

  • X-ray Crystallography: An unambiguous method if a suitable single crystal can be obtained.

Part 4: Experimental Protocols

The following are generalized protocols that serve as a starting point for the analysis of this compound and similar natural products. Parameters should be optimized based on the specific instrument and sample concentration.

Protocol 1: Sample Preparation
  • Weigh Sample: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is often a good first choice for moderately polar compounds like this compound.

  • Dissolve: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Transfer (if needed): If weighing was done externally, carefully transfer the solution to the NMR tube using a clean glass pipette.

  • Label: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition (Representative Parameters for a 400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Spectrum:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C Spectrum:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹H-¹H COSY:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfph').

    • Spectral Width (F1 and F2): ~12 ppm (set to cover all proton signals).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • ¹H-¹³C HSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~180 ppm (set to cover all carbon signals).

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 4-8.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • ¹H-¹³C HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~220 ppm.

    • Number of Increments (F1): 256-400.

    • Number of Scans per Increment: 8-16.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz (a good compromise for 2- and 3-bond couplings).

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
  • Chacón-Morales, P., Amaro-Luis, J. M., & Bahsas, A. (2013). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Avances en Química, 8(3), 145-151. [Link]
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
  • Emery Pharma. (2018).
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
  • Chacón-Morales, P., Amaro-Luis, J. M., & Bahsas, A. (2013). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Avances en Química, 8(3), 145-151. [Link]
  • Igoli, J. (2017). NMR Structure Elucidation of Natural Products and Synthesized Compounds in Nigeria.
  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]
  • Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear Magnetic Resonance Determination of Enantiomeric Composition and Absolute Configuration of γ-Lactones Using Chiral 2,2,2-Trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(2), 384-387. [Link]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's method for establishing absolute configuration. Nature protocols, 2(10), 2451-2458. [Link]
  • Navarro-Vázquez, A., et al. (2015).
  • Zhang, Y., et al. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia, 2(2), 1083-1100. [Link]
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118. [Link]
  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
  • YouTube. (2020).
  • SpectraBase. (R)-(-)-mellein - Optional[13C NMR]. [Link]

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Application Notes & Protocols: Antimicrobial Susceptibility Testing of Mellein

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for determining the antimicrobial susceptibility of Mellein, a naturally occurring dihydroisocoumarin produced by various fungi.[1] this compound and its derivatives have demonstrated a notable spectrum of biological activities, including antibacterial and antifungal properties against various pathogens.[2][3][4] To facilitate reproducible and comparable research in the evaluation of this compound as a potential therapeutic agent, this guide details standardized protocols for antimicrobial susceptibility testing (AST). We will move beyond simple step-by-step instructions to explain the scientific rationale behind key procedural choices, ensuring a self-validating experimental design. The protocols are adapted from the principles established by leading standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Introduction to this compound and the Imperative for Standardized Testing

This compound, a phenolic fungal metabolite, has been identified as a compound with broad-spectrum antimicrobial activity.[4] Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus megaterium, and Escherichia coli, as well as fungi including Candida albicans and various plant pathogens.[3][4]

The journey of a natural product from discovery to potential clinical application is rigorous. A critical, foundational step in this process is the quantitative assessment of its antimicrobial potency. Unstandardized testing methods yield data that are difficult to reproduce and impossible to compare across different laboratories, hindering scientific progress. By adapting established clinical standards for testing natural products, researchers can generate robust, high-quality data that reliably informs the drug development pipeline. This guide provides the framework for such testing.

Core Principles & Critical Preparatory Steps

The objective of AST is to determine the in vitro activity of an antimicrobial agent. This is primarily achieved through two internationally recognized methods: broth dilution, for determining the Minimum Inhibitory Concentration (MIC), and disk diffusion, for assessing a zone of growth inhibition.[7][8] Before commencing these protocols, the following preparatory steps are crucial for experimental integrity.

Preparation of this compound Stock Solution

The physicochemical properties of the test agent dictate its handling. This compound has limited aqueous solubility, necessitating the use of an organic solvent to create a concentrated stock solution.[9]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing capacity and low microbial toxicity at concentrations typically used in AST.

  • Protocol:

    • Accurately weigh a quantity of pure this compound (e.g., 10 mg).

    • Dissolve in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 10,000 µg/mL). Ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C or lower.

  • Expert Insight (Causality): A high-concentration stock is essential to minimize the final concentration of the solvent in the assay. The final concentration of DMSO in the test medium must not exceed 1-2%, as higher levels can inhibit microbial growth, leading to a false-positive result (i.e., attributing inhibition to this compound when it was caused by the solvent). Therefore, a solvent toxicity control is a mandatory component of every experiment.

Selection and Standardization of Microbial Inoculum

Reproducibility in AST is critically dependent on a standardized starting population of microorganisms. Using an inconsistent number of cells will lead to significant variations in MIC values.

  • Quality Control Strains: It is imperative to use reference strains from a recognized culture collection (e.g., ATCC) for which performance data with conventional antimicrobials are available. This validates the entire experimental system.

Organism Type Recommended QC Strain Growth Medium
Gram-positive BacteriaStaphylococcus aureus ATCC® 25923™Mueller-Hinton Broth/Agar
Gram-negative BacteriaEscherichia coli ATCC® 25922™Mueller-Hinton Broth/Agar
YeastCandida albicans ATCC® 90028™RPMI-1640 Medium
MoldAspergillus fumigatus ATCC® 204305™RPMI-1640 Medium
  • Inoculum Preparation Protocol (Bacteria):

    • Select 3-5 well-isolated colonies from an overnight agar plate culture.

    • Transfer colonies to a tube of sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • This standardized suspension must be further diluted for the specific assay being performed.

  • Inoculum Preparation Protocol (Yeast):

    • Select colonies from a 24-hour culture on Sabouraud Dextrose Agar.

    • Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard as described for bacteria.

    • Perform a further dilution in the final test medium (RPMI-1640) to achieve the target inoculum concentration as specified in the protocol.

Protocol I: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitative AST, providing a numerical MIC value.[10][11] The protocol is based on the CLSI M07 standard for bacteria and M27 for yeasts, with adaptations for a novel compound.[10][12][13]

Principle

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Step-by-Step Methodology
  • Plate Mapping: Design the 96-well plate layout. Include wells for this compound dilutions, a growth control (microbe + medium, no drug), a sterility control (medium only), and a solvent control (microbe + medium + highest concentration of DMSO used).

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria. For fungi, use RPMI-1640 medium buffered with MOPS to a pH of 7.0.[10][14]

  • This compound Dilution:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • In the first well of a row, add a calculated volume of the this compound stock solution to achieve twice the highest desired final concentration (e.g., if the highest final concentration is 512 µg/mL, the first well should be 1024 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then 100 µL from the second to the third, and so on. Discard 100 µL from the last well. This creates a gradient of this compound concentrations.

  • Final Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension into the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeasts in the well after inoculation. This requires preparing an intermediate suspension that is twice the final concentration.

  • Inoculation: Add 100 µL of the final inoculum suspension to each test well. The final volume in each well will be 200 µL, which dilutes the this compound concentrations by a factor of two, bringing them to the desired final test concentrations.

  • Incubation: Incubate the plates at 35-37°C. Incubation times are critical:

    • Bacteria: 16-20 hours.

    • Yeasts: 24 hours (can be extended to 48 hours if growth is slow).

    • Molds: 48-72 hours, until sufficient growth is seen in the growth control well.[14]

  • MIC Determination: Read the plate visually. The MIC is the lowest concentration well in the series where no turbidity (or a distinct button at the bottom of the well) is observed, compared to the growth control.

Visualization: Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) This compound This compound Stock (in DMSO) Dilute 2. Create Serial Dilution of this compound Stock This compound->Dilute Medium Sterile Broth (CAMHB or RPMI) Plate 1. Add 100µL Medium to all wells Medium->Plate Inoculum Standardized Inoculum (0.5 McFarland) Inoculate 3. Add 100µL of 2X Inoculum Suspension Inoculum->Inoculate Plate->Dilute Dilute->Inoculate Incubate Incubate (35°C, 18-48h) Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for the broth microdilution MIC assay.

Protocol II: Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method excellent for initial screening of antimicrobial activity.[15][16] Its simplicity and low cost make it ideal for testing multiple samples simultaneously.[8][15]

Principle

A sterile paper disk impregnated with a known amount of this compound is placed on the surface of an agar plate that has been uniformly inoculated with a test microorganism. The plate is incubated, allowing this compound to diffuse outward from the disk into the agar. If the microorganism is susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk.[7] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Step-by-Step Methodology
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria or MHA with 2% glucose and 0.5 µg/mL methylene blue for yeasts. Ensure a uniform agar depth of 4 mm, as this affects the diffusion of the compound.

  • Inoculum Plating:

    • Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the agar plate three times, rotating the plate 60 degrees between each application to ensure a uniform lawn of growth.

    • Allow the plate to dry for 5-15 minutes before applying disks.

  • Disk Preparation and Application:

    • Using sterile forceps, apply commercially available sterile blank paper disks (6 mm diameter) to the agar surface.

    • Pipette a precise volume (e.g., 10-20 µL) of the this compound stock solution (at a desired concentration) onto each disk.

    • Crucially, also prepare and apply a solvent control disk (with DMSO only) and a positive control disk (with a standard antibiotic like Gentamicin for bacteria or Fluconazole for yeast).

    • Ensure disks are pressed down firmly to make full contact with the agar.

  • Incubation: Invert the plates and incubate within 15 minutes of disk application.

    • Bacteria: 35°C for 16-18 hours in ambient air.

    • Yeasts: 35°C for 20-24 hours.

  • Measurement: After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter. The zone should be read from the underside of the plate against a dark background.

Data Presentation: Zone of Inhibition
Test Organism This compound Loading Dose (µ g/disk ) Zone Diameter (mm) Positive Control (Drug, µ g/disk ) Zone Diameter (mm) Solvent Control (DMSO)
S. aureus50Gentamicin (10)6 mm (no zone)
E. coli50Gentamicin (10)6 mm (no zone)
C. albicans50Fluconazole (25)6 mm (no zone)
Visualization: Disk Diffusion Workflow

DiskDiffusion Inoculum Standardized Inoculum (0.5 McFarland) Swab Swab Agar Plate for Confluent Lawn Inoculum->Swab PlaceDisks Place Disks on Inoculated Agar Swab->PlaceDisks MelleinDisk Prepare this compound Disk (Apply stock to blank disk) MelleinDisk->PlaceDisks ControlDisks Prepare Control Disks (Solvent & Antibiotic) ControlDisks->PlaceDisks Incubate Invert & Incubate (35°C, 18-24h) PlaceDisks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the agar disk diffusion assay.

Advanced Protocol: Determining Cidal vs. Static Activity (MBC/MFC)

The MIC value reveals the concentration that inhibits growth but does not distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay provides this crucial information.

Principle

This protocol is a direct extension of the broth microdilution assay. Aliquots are taken from the wells of the completed MIC plate that showed no visible growth and are sub-cultured onto nutrient agar plates without any antimicrobial agent. The number of surviving organisms is then quantified.

Step-by-Step Methodology
  • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, transfer a standard volume (e.g., 10 µL) from each well and streak it over the surface of a fresh MHA or SDA plate.

  • Incubate these plates at 35-37°C for 18-24 hours (or longer for fungi).

  • Observe the plates for growth. The MBC/MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often recorded as the lowest concentration with no growth on the subculture plate.

Visualization: MIC to MBC/MFC Logic

MIC_MBC MIC Broth Microdilution (Determine MIC) Subculture Subculture from clear wells (MIC, 2x MIC, 4x MIC) onto fresh agar MIC->Subculture Incubate Incubate Agar Plates Subculture->Incubate Result Observe for Growth Incubate->Result MBC MBC/MFC: Lowest concentration with no growth Result->MBC No Growth

Caption: Logical flow from MIC determination to MBC/MFC.

References

  • Hussain, H., Jabeen, F., Krohn, K., & Al-Harrasi, A. (2025). Antimicrobial activity of two this compound derivatives isolated from an endophytic fungus. Research Square.
  • Consensus. (n.d.). What antibacterial pathogens are effectively inhibited by mullein extracts? Consensus.
  • Gallo, M., & Furia, E. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2392. [Link]
  • Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(Supplement_1), S319-S325. [Link]
  • Frempong, M., et al. (2018). Mullein and red clover extracts are effective antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and four skin and soft tissue infection (SSTI)-associated bacteria. BIOS, 89(3), 101-109. [Link]
  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]
  • Microbiologics. (n.d.). EUCAST Antifungal Resistance Testing. [Link]
  • Saraswathi, M., et al. (2022). Isolation, purification, and structural elucidation of this compound from endophytic fungus Lasiodiplodia theobromae strain ( SJF ‐1) and its broad‐spectrum antimicrobial and pharmacological properties. Letters in Applied Microbiology, 75(6). [Link]
  • Vu, B., & Shah, N. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds.
  • Sardi, J. C. O., et al. (2006). Comparative study of disk diffusion and microdilution methods for evaluation of antifungal activity of natural compounds against medical yeasts Candida spp and Cryptococcus sp. Revista Iberoamericana de Micología, 23(4), 230-234. [Link]
  • Arendrup, M. C., et al. (2009). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 15(5), 403-405. [Link]
  • Wright, A. D., et al. (2021). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. Methods in Molecular Biology, 2361, 127-135. [Link]
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
  • Arendrup, M. C. (2009). EUCAST breakpoints for antifungals.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • GreenskyBio. (2024). Assessing the Efficacy of Plant Extracts in Antimicrobial Activity: A Comprehensive Disc Diffusion Study. GreenskyBio. [Link]
  • Albuquerque, P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • Pharmacognosy Journal. (n.d.). Verbascum Thapsus (Mullein) Versatile Polarity Extracts. Phcogj.com. [Link]
  • Fournier, C., Gaspar, A., Boillot, F., & Villard, J. (1995). Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator: comparison with the broth macrodilution procedures. Journal of Antimicrobial Chemotherapy, 35(3), 373-380. [Link]
  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
  • Health Sciences. (n.d.). Broth microdilution technique: Significance and symbolism. Health Sciences. [Link]
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S.
  • Pierce, K. K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01957-17. [Link]
  • Rivera-Mondragón, A., et al. (2021). Searching for Scientific Explanations for the Uses of Spanish Folk Medicine: A Review on the Case of Mullein (Verbascum, Scrophulariaceae). Biology, 10(7), 619. [Link]
  • Wroniak, M., et al. (2023). Effect of the Freeze-Dried Mullein Flower Extract (Verbascum nigrum L.) Addition on Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils. Applied Sciences, 13(12), 7208. [Link]
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Determining the Cytotoxicity of Mellein in MCF-7 Breast Cancer Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Introduction

Mellein, a 3,4-dihydroisocoumarin, is a naturally occurring phenolic compound produced by various fungi and has been noted for its intriguing biological activities.[1] The exploration of such natural products for their therapeutic potential is a cornerstone of modern drug discovery. This application note focuses on evaluating the cytotoxic effects of this compound against the MCF-7 human breast cancer cell line. MCF-7 cells are an invaluable in vitro model, representing an estrogen receptor-positive (ER+) subtype of breast cancer, and are extensively used in anticancer drug screening.[2][3][4][5]

To quantify the cytotoxic potential of this compound, this guide details a comprehensive protocol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][7][8] This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale to ensure experimental success and data integrity.

Principle of the MTT Assay

The trustworthiness of the MTT assay hinges on a fundamental biochemical process within living cells. The assay's core principle is the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[7][9] This conversion is predominantly carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[10]

Because this enzymatic activity is proportional to the number of metabolically active, viable cells, the amount of purple formazan generated is directly correlated with the viable cell population.[6][9] Dead or inactive cells lose the ability to perform this conversion. The insoluble formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. This allows for a reliable, quantitative assessment of how a compound like this compound affects cell viability.[11]

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Uptake & Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Spectrophotometric Measurement (OD 570 nm) Solubilization->Measurement

Caption: The biochemical basis of the MTT cell viability assay.

Materials and Reagents

Successful execution of this protocol requires careful preparation of the following materials. Sterility is paramount for all cell culture-related items.

Material/ReagentSpecifications & Preparation Notes
Cell Line MCF-7 (ATCC® HTB-22™) human breast adenocarcinoma cells.
Culture Medium Eagle's Minimum Essential Medium (MEM) or DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.[3][12] Use phenol red-free medium for the assay steps to avoid colorimetric interference.[13]
Test Compound This compound. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO). Store at -20°C or -80°C.
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[7] Mix thoroughly by vortexing, filter-sterilize (0.22 µm filter), and store protected from light at -20°C for up to 6 months.[7]
Solubilization Solution Anhydrous DMSO is highly effective and commonly used.[10][14] Alternatives include 10% SDS in 0.01 M HCl or acidified isopropanol (0.04 N HCl in isopropanol).[10][14]
Reagents for Cell Culture Sterile PBS (pH 7.4), 0.25% Trypsin-EDTA solution.
Labware Sterile, tissue culture-treated 96-well flat-bottom plates, cell culture flasks (T-25 or T-75), serological pipettes, micropipettes and sterile tips, reagent reservoirs.
Equipment Humidified incubator (37°C, 5% CO₂), Class II biological safety cabinet, inverted microscope, centrifuge, microplate reader (capable of reading absorbance at 570 nm), multichannel pipette.

Experimental Protocol

This protocol is divided into four distinct phases. Meticulous execution of each step is critical for generating reproducible and reliable data.

Phase 1: MCF-7 Cell Culture and Seeding

The foundation of a successful cytotoxicity assay is a healthy, consistently growing cell culture. MCF-7 cells are known to proliferate relatively slowly and can be slow to adhere post-passaging, requiring careful handling.[2]

  • Cell Maintenance: Culture MCF-7 cells in T-75 flasks in a 37°C, 5% CO₂ humidified incubator. Change the medium every 2-3 days.[2]

  • Passaging: When cells reach 80-90% confluency, passage them.[12]

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of pre-warmed Trypsin-EDTA and incubate for 5-10 minutes, or until cells detach.[12]

    • Neutralize the trypsin with 4-6 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[15]

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

  • Cell Counting & Viability Check: Perform a cell count using a hemocytometer and Trypan Blue exclusion to ensure high viability (>95%).

  • Seeding into 96-Well Plates:

    • Dilute the cell suspension to the optimal seeding density. This is a critical parameter that must be determined empirically for your specific experimental conditions. A typical starting range is 5,000 to 15,000 cells per well (in 100 µL of medium).[10]

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Causality Insight: To mitigate the "edge effect"—where wells on the perimeter of the plate experience higher rates of evaporation leading to altered concentrations and cell stress—fill the outer wells with 200 µL of sterile PBS or medium without cells.[16] These wells should not be used for experimental data.

  • Incubation for Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere and resume logarithmic growth.

Phase 2: this compound Treatment
  • Prepare this compound Dilutions: On the day of treatment, thaw the this compound stock solution. Prepare a series of serial dilutions in serum-free or low-serum (e.g., 1% FBS) medium to achieve the final desired concentrations.

    • Expert Tip: A common approach is to prepare 2X concentrated solutions of this compound. Then, 100 µL of these 2X solutions can be added to the wells already containing 100 µL of medium, achieving a final 1X concentration in a total volume of 200 µL.

  • Establish Controls: Proper controls are essential for data interpretation.

    • Untreated Control: Wells containing cells with medium only. These represent 100% viability.

    • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the this compound dilutions. This is crucial to ensure the solvent itself is not causing cytotoxicity.

    • Blank Control: Wells containing medium only (no cells). This is used for background absorbance subtraction.

  • Administer Treatment: Carefully remove the seeding medium from the wells and add 200 µL of the appropriate this compound dilution or control medium to each well.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the expected mechanism of action of the compound.

Phase 3: MTT Assay Execution
  • Prepare for MTT Addition: After the treatment incubation period, visually inspect the cells under a microscope. Note any morphological changes.

  • Add MTT Reagent:

    • Carefully aspirate the medium containing this compound from each well.

    • Add 100 µL of fresh, pre-warmed serum-free medium to each well.[10]

    • Causality Insight: The use of serum-free medium during this step is critical. Serum components can interact with the MTT reagent and affect its reduction, leading to inaccurate results.[10][13]

    • Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (including blank controls).

  • Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10][17] During this time, viable cells will convert the MTT into visible purple formazan crystals. The optimal incubation time may vary and should be confirmed by observing crystal formation under a microscope.

  • Solubilize Formazan Crystals:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals or the adherent cell layer.[10]

    • Add 150 µL of DMSO (or another suitable solubilization solvent) to each well.[18][19]

    • Trustworthiness Check: Incomplete solubilization is a major source of error.[16] Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure all crystals are fully dissolved, resulting in a homogenous purple solution. Visually confirm the absence of crystals before proceeding.

Phase 4: Data Acquisition
  • Measure Absorbance: Read the absorbance of each well using a microplate reader.

    • Set the measurement wavelength to 570 nm.

    • It is recommended to use a reference wavelength of 630 nm to correct for background absorbance from cell debris or bubbles.[10]

  • Timing: Read the plate within 1 hour of adding the solubilization solvent for the most consistent results.

Data Analysis and Interpretation

  • Background Correction: Subtract the average absorbance value of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) * 100

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the corresponding this compound concentration on a logarithmic scale (X-axis). The resulting graph should be a sigmoidal (S-shaped) dose-response curve.[20]

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces the viability of the MCF-7 cells by 50%. This value is determined from the dose-response curve using non-linear regression analysis.[21] Software such as GraphPad Prism or specialized Excel add-ins are ideal for this calculation.[20][21]

Sample Data Presentation Table
This compound Conc. (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Mean Corrected OD% Viability
0 (Vehicle)1.2541.2881.2651.269100.0%
11.2011.2351.1981.21195.4%
100.9871.0110.9950.99878.6%
250.6540.6330.6710.65351.5%
500.3450.3610.3550.35427.9%
1000.1220.1190.1280.1239.7%
Blank0.0880.0910.089--

Workflow Visualization

MTT_Workflow start Start: Healthy MCF-7 Culture seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (for adherence) seed->incubate1 treat 3. Treat with this compound (Serial Dilutions & Controls) incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (in serum-free medium) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO, Shake) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Data Analysis: - Background Subtraction - % Viability Calculation read->analyze plot 10. Plot Dose-Response Curve analyze->plot ic50 11. Determine IC₅₀ Value (Non-linear Regression) plot->ic50

Caption: End-to-end workflow for the this compound cytotoxicity MTT assay.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" impacting outer wells.1. Ensure cell suspension is homogenous by gently mixing before and during plating.[16] 2. Calibrate pipettes regularly; use consistent technique. 3. Avoid using perimeter wells for experimental data; fill them with sterile PBS instead.[16]
Low Absorbance Readings (Weak Signal) 1. Cell seeding density is too low. 2. Insufficient incubation time with MTT reagent. 3. Cells are unhealthy or not in logarithmic growth phase.1. Optimize cell seeding density with a titration experiment to find the linear range of the assay.[13] 2. Increase MTT incubation time (up to 4 hours), monitoring formazan formation.[13] 3. Use cells at a low passage number and ensure they are >80% confluent before harvesting for the assay.
High Background Absorbance 1. Microbial contamination (bacteria/yeast can reduce MTT). 2. Interference from phenol red in the medium. 3. Incomplete removal of MTT solution before adding solvent.1. Visually inspect plates for contamination; practice strict aseptic technique.[17] 2. Use phenol red-free medium during the MTT incubation step.[13] 3. Be meticulous when aspirating the MTT solution, ensuring not to disturb the cell layer.
Inconsistent Results Across Experiments 1. Variation in cell passage number or health. 2. Inconsistent incubation times. 3. This compound or MTT reagent degradation.1. Standardize the passage number range used for experiments. 2. Strictly adhere to standardized incubation times for cell adherence, drug treatment, and MTT reaction.[13] 3. Prepare fresh dilutions of this compound for each experiment; ensure MTT reagent is stored correctly (protected from light at -20°C).
Absorbance Increases with Higher Drug Dose 1. The compound interferes with the assay chemistry (e.g., chemically reduces MTT). 2. The compound induces a stress response that increases metabolic activity at sub-lethal doses.1. Run a control experiment with this compound in cell-free, MTT-containing medium to check for direct chemical reduction.[22] 2. Observe cell morphology under a microscope; consider using a different cytotoxicity assay (e.g., Neutral Red or LDH) to validate results.[22]

References

  • Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?
  • Melittin exhibits necrotic cytotoxicity in gastrointestinal cells which is attenu
  • Protocol – Version 1.0. AXOL Bioscience. [Link]
  • Cell sensitivity assays: the MTT assay. PubMed. [Link]
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
  • How to culture MCF7 cells?
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Tips for Quickly Master MCF7 Cell Culture and Gene Editing! Ubigene. [Link]
  • Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. YouTube. [Link]
  • How can I calculate IC50
  • Improved Formazan Dissolution for Bacterial MTT Assay. PMC - NIH. [Link]
  • Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. NIH. [Link]
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
  • Melittin-Induced Cell Death Through p53 and 8-OHdG in Breast Cell Cancer MCF-7. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
  • Melittin, A Potential Game-changer in the Fight Against Breast Cancer: A Systematic Review. Anti-cancer agents in medicinal chemistry. [Link]
  • solvent for formazan crystals in MTT assay. Protocol Online. [Link]
  • How to calculate IC50
  • Melittin, A Potential Game-changer in the Fight Against Breast Cancer: A Systematic Review.
  • Honeybee venom kills breast cancer cells. Harry Perkins Institute of Medical Research. [Link]
  • Anti-metastatic Effects of Bee Venom and Melittin in Breast Cancer Cells by Upregulation of BRMS1 and DRG1 Genes. PubMed. [Link]
  • Melittin, A Potential Game-changer in the Fight Against Breast Cancer: A System
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. PMC - NIH. [Link]
  • MTT Methods, Protocols and Troubleshootings. Protocol Online. [Link]
  • MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube. [Link]
  • I am having problems in getting results in MTT assay. How do I rectify it?
  • Anti-Breast Cancer Activity on MCF-7 Cells of Melittin from Indonesia's Apis cerana: An In Vitro Study. PMC - NIH. [Link]
  • Melleins—Intriguing N
  • Cytotoxicity of dioncophylline A and related naphthylisoquinolines in leukemia cells, mediated by NF-κB inhibition, angiogenesis suppression, G2/M cell cycle arrest, and autophagy induction. PubMed. [Link]
  • Effect of the extract on the viability of MCF-7 and MCF-12A cells...
  • Cytotoxicity of Plant Extracts on MCF-7 and Hs578T Breast Cell Lines. LOUIS. [Link]
  • IN VITRO ANTICANCER ACTIVITY OF GMELINA ASIATICA L. LEAF AGAINST HUMAN BREAST CANCER CELL LINE (MCF-7). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • Cytotoxicity (Concept Id: C0596402). NCBI. [Link]

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Application Notes and Protocols for Assessing the Phytotoxicity of Mellein on Seedlings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mellein, a Dihydroisocoumarin with Potent Phytotoxic Activity

This compound, specifically the (R)-(-)-enantiomer, is a naturally occurring dihydroisocoumarin produced by a variety of fungal species, including those from the genera Aspergillus, Botryosphaeria, and Macrophomina.[1][2] This secondary metabolite is recognized for a broad spectrum of biological activities, including phytotoxic, cytotoxic, fungicidal, and antibacterial properties.[1][3] In the context of plant pathology, this compound is considered a virulence factor, contributing to the disease-causing capabilities of pathogenic fungi by inducing detrimental effects on host plants.[2]

The phytotoxic effects of this compound are well-documented and manifest as a range of symptoms that compromise plant health and development. These include the induction of necrotic lesions on leaves and stems, chlorosis (yellowing of leaf tissue), wilting, and inhibition of seed germination and seedling growth.[1][3][4] For instance, studies have demonstrated that this compound can cause necrotic spots on apple fruits and leaves, and induce wilting in soybean seedlings.[1][2] The underlying mechanisms of this compound's phytotoxicity are multifaceted, involving the inhibition of plant defense genes and interference with crucial hormonal signaling pathways, such as the jasmonic acid (JA) and indole-3-acetic acid (IAA) pathways in maize.[3]

Given its potent effects on plant physiology, the accurate and reproducible assessment of this compound's phytotoxicity is crucial for several research and development applications. These include:

  • Understanding Plant-Pathogen Interactions: Elucidating the role of this compound in fungal diseases and host plant resistance.

  • Herbicide Discovery: Evaluating this compound and its derivatives as potential natural herbicides.

  • Ecological Risk Assessment: Determining the environmental impact of this compound-producing fungi.

This comprehensive guide provides a detailed, field-proven protocol for conducting a phytotoxicity bioassay of this compound on seedlings. The methodology is designed to be a self-validating system, ensuring robust and reliable data generation for researchers, scientists, and drug development professionals.

Experimental Design and Core Principles

The robust design of a phytotoxicity bioassay is predicated on several key principles to ensure the validity and reproducibility of the results. The following sections detail the critical considerations for designing a reliable experiment to assess the phytotoxicity of this compound.

Causality in Experimental Choices: The 'Why' Behind the 'How'
  • Choice of Plant Species: The selection of the test plant species is a critical decision. A good model organism should exhibit sensitivity to a range of phytotoxic substances, have a rapid germination and growth rate, and be readily available. Common choices for phytotoxicity testing include lettuce (Lactuca sativa), radish (Raphanus sativus), barley (Hordeum vulgare), and soybean (Glycine max).[5] Soybean is a particularly relevant choice for studying this compound, as it is a known host for this compound-producing pathogens like Macrophomina phaseolina.[1]

  • Endpoint Selection: The chosen endpoints for measurement should provide a comprehensive picture of the phytotoxic effects. These can range from macroscopic observations to quantitative physiological measurements. Key endpoints include:

    • Seed Germination Rate: To assess the impact on the initial stage of plant development.

    • Root and Shoot Elongation: Sensitive indicators of growth inhibition.

    • Biomass (Fresh and Dry Weight): Provides a measure of overall plant growth and health.

    • Visual Injury Assessment: Qualitative and quantitative scoring of symptoms like chlorosis, necrosis, and wilting.[6]

  • Concentration Range: A dose-response relationship is fundamental to toxicological studies. The concentration range of this compound should be selected to elicit a spectrum of responses, from no observable effect to complete inhibition. Previous studies have shown that this compound can induce wilting in soybean seedlings at concentrations of 40-100 µg/mL.[1][7][8] A preliminary range-finding experiment is highly recommended to determine the optimal concentrations for the definitive study.

Self-Validating Systems: Ensuring Trustworthiness

A well-designed protocol incorporates internal checks and controls to validate the experimental results.

  • Negative Control: This group is treated with the solvent used to dissolve the this compound (e.g., a low concentration of DMSO or ethanol in water) to ensure that the solvent itself does not have any phytotoxic effects.

  • Positive Control: A known phytotoxic substance (e.g., a commercial herbicide) can be included to confirm that the experimental system is responsive to phytotoxic compounds.

  • Replication: Each treatment group, including controls, should have a sufficient number of replicates (typically 3-5) to ensure statistical power and to account for biological variability.

Detailed Protocol: Phytotoxicity Bioassay of this compound on Seedlings

This protocol outlines a petri dish-based bioassay, a common and effective method for assessing the phytotoxicity of chemical compounds on seedlings.

Materials and Reagents
  • This compound (commercially available or purified)

  • Seeds of a suitable test plant species (e.g., Lactuca sativa or Glycine max)

  • Sterile petri dishes (90 mm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Solvent for this compound (e.g., DMSO or ethanol, analytical grade)

  • Sterile distilled water

  • Plant growth chamber or incubator with controlled temperature and light conditions

  • Forceps

  • Pipettes and sterile tips

  • Beakers and flasks for solution preparation

  • Analytical balance

  • Ruler or calipers for measuring root and shoot length

  • Drying oven for biomass determination

Step-by-Step Methodology

Part 1: Pre-Assay Preparations

  • Seed Sterilization: To prevent microbial contamination, surface sterilize the seeds. A common method is to immerse the seeds in a 1% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile distilled water.

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO). The final concentration of the solvent in the test solutions should be kept low (typically ≤ 0.5%) to avoid solvent-induced phytotoxicity.

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution with sterile distilled water to achieve the desired final concentrations. Ensure that the final solvent concentration is the same across all treatment groups, including the negative control.

Part 2: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_data Data Collection & Analysis A Seed Sterilization B Prepare this compound Stock & Test Solutions A->B C Place sterile filter paper in Petri dishes B->C D Add this compound test solutions to each dish C->D E Place sterilized seeds on filter paper D->E F Seal dishes and incubate E->F G Measure Germination Rate F->G H Measure Root & Shoot Length F->H I Determine Biomass F->I J Assess Visual Injury F->J K Statistical Analysis G->K H->K I->K J->K

Sources

Purifying Mellein: A Senior Application Scientist's Guide to Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Mellein and the Role of Purification

This compound, a dihydroisocoumarin first identified in 1933, is a naturally occurring phenolic compound produced by a variety of fungi, plants, and insects.[1] This polyketide metabolite and its derivatives exhibit a wide range of biological activities, including antimicrobial, phytotoxic, and anti-inflammatory properties, making them intriguing candidates for drug discovery and development.[2] The isolation and purification of this compound from complex fungal extracts are critical preliminary steps for its structural elucidation, biological evaluation, and potential therapeutic applications.[3] Thin-layer chromatography (TLC), a planar chromatographic technique, offers a simple, rapid, and cost-effective method for the purification of this compound, particularly at the preparative scale for initial studies.[4][5]

This comprehensive guide provides detailed application notes and protocols for the successful purification of this compound using preparative thin-layer chromatography. We will delve into the scientific principles governing the separation, provide step-by-step experimental procedures, and offer expert insights into optimizing the purification workflow.

Understanding the Science: The Principles of this compound Separation by TLC

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).[6] The separation of this compound relies on the following key principles:

  • Polarity: this compound's chemical structure, featuring a phenolic hydroxyl group and a lactone (cyclic ester) functional group, imparts a moderate polarity to the molecule.[7] The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH).[6] Polar compounds, like this compound, will have a stronger affinity for the polar stationary phase and will therefore move up the plate more slowly than non-polar compounds.

  • Mobile Phase Selection: The mobile phase, a solvent system of carefully chosen polarity, competes with the stationary phase for the analyte. A more polar mobile phase will more effectively elute polar compounds, causing them to travel further up the plate, resulting in a higher Retention Factor (Rƒ). Conversely, a less polar mobile phase will result in lower Rƒ values for polar compounds. The ideal mobile phase for this compound purification will provide a good separation from other components in the fungal extract, with an Rƒ value for this compound ideally between 0.2 and 0.4 for optimal resolution in preparative TLC.

Workflow for this compound Purification via Preparative TLC

The purification of this compound from a crude fungal extract using preparative TLC can be systematically approached through the following workflow.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation Sample_Prep Sample Preparation Spotting Sample Spotting Sample_Prep->Spotting Dissolved crude extract TLC_Plate_Prep TLC Plate Preparation TLC_Plate_Prep->Spotting Activated plate Development Chromatogram Development Spotting->Development Spotted plate Visualization Visualization Development->Visualization Developed plate Scraping Scraping this compound Band Visualization->Scraping Identified this compound band Extraction Extraction from Silica Scraping->Extraction Silica with this compound Analysis Purity Analysis Extraction->Analysis Purified this compound solution

Caption: Workflow for this compound purification using preparative TLC.

Detailed Protocols for this compound Purification

Part 1: Preparation and Optimization

1.1. Sample Preparation:

A crude extract containing this compound, typically obtained from the liquid culture of a this compound-producing fungus, needs to be prepared for TLC.

  • Protocol:

    • Lyophilize the fungal culture filtrate.

    • Extract the dried filtrate with a suitable organic solvent such as ethyl acetate or methanol.[8] this compound is soluble in these solvents.

    • Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve a small amount of the crude residue in a minimal volume of a volatile solvent (e.g., dichloromethane or ethyl acetate) for analytical TLC to determine the optimal mobile phase. For preparative TLC, a more concentrated solution will be required.

1.2. Selection of the Mobile Phase (Solvent System):

The choice of the mobile phase is critical for achieving good separation. This is typically determined by running several analytical TLC plates with different solvent systems.

  • Rationale: The goal is to find a solvent system where this compound has an Rƒ value between 0.2 and 0.4, and is well-resolved from other components of the extract.

  • Recommended Solvent Systems for Screening:

    • Hexane:Ethyl Acetate (various ratios, e.g., 9:1, 8:2, 7:3, 1:1)[9][10]

    • Dichloromethane:Methanol (various ratios, e.g., 98:2, 95:5)

    • Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1)[11]

    • Chloroform:Ethyl Acetate:Formic Acid (e.g., 5:4:1)[11]

Solvent System (v/v)Anticipated Rƒ Range for this compoundNotes
Hexane:Ethyl Acetate (7:3)0.3 - 0.5A good starting point for moderately polar compounds.
Dichloromethane:Methanol (95:5)0.2 - 0.4Suitable for compounds with slightly higher polarity.
Toluene:Ethyl Acetate (9:1)0.4 - 0.6Effective for separating phenolic compounds.[11]

1.3. Preparation of the TLC Plate and Chamber:

For preparative TLC, larger plates with a thicker silica gel layer are used.

  • Protocol:

    • Use a preparative TLC plate (e.g., 20 x 20 cm with a 0.5-2.0 mm silica gel layer).[6]

    • With a pencil, gently draw a faint origin line about 2 cm from the bottom of the plate.

    • Pour the chosen mobile phase into a TLC developing chamber to a depth of about 1 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

Part 2: Chromatogram Development and Visualization

2.1. Sample Application (Spotting):

For preparative TLC, the sample is applied as a continuous band rather than a spot.

  • Protocol:

    • Using a syringe or a capillary tube, carefully apply the concentrated crude extract as a thin, uniform band along the origin line.

    • Allow the solvent to evaporate completely between applications to keep the band as narrow as possible. A stream of nitrogen or gentle warming with a heat gun can facilitate this.[5]

2.2. Development of the Chromatogram:

  • Protocol:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.

    • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

    • When the solvent front is approximately 1-2 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

2.3. Visualization of this compound:

Since this compound is colorless, a visualization technique is required to locate the separated bands.

  • Non-Destructive Method: UV Light

    • Principle: this compound contains a chromophore that absorbs UV light.[11] When the TLC plate (containing a fluorescent indicator) is irradiated with UV light (typically at 254 nm), this compound will appear as a dark spot against a fluorescent background.[12]

    • Protocol: Place the dried TLC plate under a UV lamp and observe the dark bands. Gently outline the band corresponding to this compound with a pencil.

  • Destructive Methods: Staining Reagents

    • Rationale: Staining reagents react with specific functional groups to produce colored spots. This is useful for confirming the presence of this compound and other compounds. A small portion of the plate can be stained to locate the bands on the unstained portion.

    • Recommended Stains for this compound:

      • Ferric Chloride (FeCl₃) Spray: this compound is a phenolic compound and will give a characteristic color (often blue, green, or violet) upon reaction with ferric chloride.

        • Preparation: A 2% solution of FeCl₃ in ethanol.[11]

      • Hydroxylammonium Chloride and Ferric Chloride: This is a specific stain for lactones, which will appear as colored spots.[1]

      • p-Anisaldehyde-Sulfuric Acid: A general-purpose stain that reacts with phenols to produce colored spots (violet, blue, red, grey, or green) upon heating.[1]

Part 3: Isolation and Analysis

3.1. Scraping and Extraction of this compound:

Once the this compound band is identified, it can be physically removed from the plate.

  • Protocol:

    • Using a clean spatula or razor blade, carefully scrape the silica gel from the outlined this compound band onto a clean piece of weighing paper.[13]

    • Transfer the collected silica gel into a small flask or vial.

    • Add a polar solvent in which this compound is highly soluble (e.g., ethyl acetate or methanol) to the silica gel.

    • Agitate the mixture (e.g., by vortexing or sonication) for several minutes to ensure complete extraction of this compound from the silica.

    • Separate the silica gel from the solvent by filtration or centrifugation.

    • Collect the solvent containing the purified this compound.

    • Repeat the extraction process 2-3 times and combine the solvent fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

3.2. Purity Assessment:

The purity of the isolated this compound should be assessed using analytical techniques.

  • Analytical TLC: Spot the purified this compound on an analytical TLC plate and develop it using the same mobile phase. A single spot should be observed.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the structure and purity of the isolated this compound.[3]

Troubleshooting

IssuePossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Test a range of solvent systems with varying polarities.
Overloading of the sample.Apply a smaller amount of the crude extract.
Streaking of Spots Sample is too concentrated.Dilute the sample before application.
Presence of highly polar impurities.Pre-purify the crude extract using a different method (e.g., liquid-liquid extraction).
Faint or No Spots after Visualization Insufficient amount of this compound in the extract.Concentrate the extract or start with a larger amount of fungal culture.
Inappropriate visualization technique.Try a different staining reagent or check the UV lamp.

Conclusion

Preparative thin-layer chromatography is a powerful and accessible technique for the purification of this compound from fungal extracts. By understanding the principles of chromatography and following a systematic protocol, researchers can successfully isolate this biologically active compound for further investigation. The methods outlined in this guide provide a solid foundation for the purification of this compound and can be adapted for the isolation of other related natural products.

References

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Application Notes and Protocols for the Use of Mellein as a Standard in Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Mellein in Food Safety and Research

This compound, a dihydroisocoumarin mycotoxin, is a secondary metabolite produced by a variety of fungal species, including those from the Aspergillus and Penicillium genera.[1][2] Its presence has been documented in various food and feed commodities, raising concerns due to its potential toxic effects. This compound exhibits a range of biological activities, including phytotoxicity, which can impact crop health, and antibacterial properties.[3] As a contaminant in the food chain, accurate and reliable quantification of this compound is paramount for ensuring food safety, assessing human exposure, and conducting toxicological research.

The cornerstone of accurate mycotoxin quantification is the use of high-purity, well-characterized analytical standards. A certified reference material (CRM) or a high-purity analytical standard provides the metrological traceability necessary to ensure that analytical measurements are reliable and comparable across different laboratories and over time. This application note provides a comprehensive guide for researchers on the use of this compound as an analytical standard for its quantification in a grain matrix by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Critical Role of a this compound Standard in Analytical Integrity

In quantitative analytical chemistry, the standard is the point of reference against which all unknown samples are measured. The integrity of the entire analytical workflow hinges on the quality and correct handling of the standard. Using a well-characterized this compound standard is essential for:

  • Instrument Calibration: Establishing a reliable calibration curve to accurately determine the concentration of this compound in unknown samples.

  • Method Validation: Assessing the performance of the analytical method, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5]

  • Quality Control: Ensuring the ongoing accuracy and reliability of routine analyses by including quality control samples prepared from the standard.

Procuring and Handling a this compound Analytical Standard

High-purity this compound analytical standards can be procured from specialized chemical suppliers. While a Certified Reference Material (CRM) manufactured in accordance with ISO 17034 provides the highest level of accuracy and traceability, high-purity analytical standards (>95% purity) are also suitable for most research and monitoring applications.

Potential Suppliers of this compound Analytical Standards:

  • Bioaustralis Fine Chemicals[5]

  • Cayman Chemical[6][7][8]

  • Toronto Research Chemicals (TRC)[9][10][11][12]

  • Santa Cruz Biotechnology[2][13][14][15][16]

Handling and Storage of this compound Standard:

  • Long-term Storage: this compound standard should be stored at -20°C for long-term stability.[5]

  • Solubility: this compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6]

  • Safety Precautions: As with all mycotoxins, appropriate safety precautions should be taken when handling this compound. This includes working in a well-ventilated area or a fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and a series of working standard solutions for the generation of a calibration curve.

Materials:

  • This compound analytical standard (solid, >95% purity)

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Preparation of 100 µg/mL this compound Stock Solution: a. Accurately weigh approximately 1.0 mg of the this compound standard into a 10 mL amber glass vial. Record the exact weight. b. Dissolve the weighed this compound in a small volume of methanol. c. Quantitatively transfer the solution to a 10 mL Class A volumetric flask. d. Rinse the vial several times with methanol and add the rinsings to the volumetric flask. e. Bring the flask to volume with methanol and mix thoroughly. f. Calculate the exact concentration of the stock solution based on the weighed mass and the purity of the standard. g. Transfer the stock solution to an amber glass vial, label it clearly, and store it at -20°C.

  • Preparation of Working Standard Solutions (Calibration Curve): a. Prepare a series of working standard solutions by serially diluting the 100 µg/mL stock solution with methanol or the initial mobile phase composition. b. A typical calibration curve for mycotoxin analysis may include concentrations such as 1, 2, 5, 10, 20, 50, and 100 ng/mL. c. For example, to prepare a 1 µg/mL (1000 ng/mL) intermediate standard, pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with methanol. d. Use this intermediate standard to prepare the lower concentration working standards. e. Transfer the working standards to individual amber glass autosampler vials. These solutions can typically be stored at 2-8°C for a short period, but for longer-term use, fresh preparation is recommended.

Caption: Workflow for the preparation of this compound standard solutions.

Protocol 2: Quantitative Analysis of this compound in Wheat using QuEChERS and LC-MS/MS

This protocol details a robust method for the extraction, cleanup, and quantification of this compound in a wheat grain matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue analysis in food matrices.[1][17]

Part A: Sample Preparation (QuEChERS Extraction and Cleanup)

Materials:

  • Homogenized wheat flour sample

  • 50 mL polypropylene centrifuge tubes with screw caps

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing:

    • Anhydrous magnesium sulfate

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Extraction: a. Weigh 5 g of the homogenized wheat flour sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.[18] c. Add 10 mL of acetonitrile containing 1% formic acid. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). e. Immediately cap the tube and vortex vigorously for 1 minute. f. Centrifuge the tube at ≥4000 x g for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer 1 mL of the upper acetonitrile layer (supernatant) to a d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[1][4] b. Vortex the d-SPE tube for 30 seconds. c. Centrifuge at ≥4000 x g for 5 minutes. d. Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis. If necessary, the extract can be evaporated and reconstituted in the initial mobile phase.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A Weigh 5g Wheat Flour B Add 10mL Water & Hydrate A->B C Add 10mL ACN (1% FA) B->C D Add QuEChERS Salts (MgSO4, NaCl) C->D E Vortex & Centrifuge D->E F Transfer 1mL Supernatant E->F Take Supernatant G Add to d-SPE Tube (MgSO4, PSA, C18) F->G H Vortex & Centrifuge G->H I Clean Extract for LC-MS/MS Analysis H->I

Caption: QuEChERS workflow for this compound extraction from wheat.

Part B: LC-MS/MS Analysis

Instrumentation and Conditions:

The following are typical starting conditions. Method parameters should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <2 µm particle size)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then re-equilibrate. (e.g., 5% B to 95% B over 8 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (optimization required)
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The following are suggested MRM transitions for this compound (C₁₀H₁₀O₃, MW: 178.18 g/mol ).[7][19][20]

Ionization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Positive179.1133.1105.115-25
Negative177.1133.1117.110-20

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Method Validation and Performance Characteristics

A full method validation should be performed according to established guidelines (e.g., SANTE/12682/2019) to ensure the method is fit for purpose.[4][5][21] Key validation parameters include:

  • Linearity: The method should be linear over the expected concentration range of this compound in the samples. A coefficient of determination (R²) > 0.99 is typically desired.[21]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified. For mycotoxin analysis in cereals, LOQs in the low µg/kg range are often achievable.[22]

  • Accuracy (Recovery): The agreement between the measured concentration and the true concentration. This is typically assessed by analyzing spiked blank samples at different concentration levels. Recoveries between 70-120% are generally considered acceptable.[22][23]

  • Precision (Repeatability and Reproducibility): The closeness of agreement between independent test results. Expressed as the relative standard deviation (RSD), which should typically be ≤ 20%.[22][23][24][25]

Table of Expected Performance Characteristics:

ParameterExpected Performance
Linearity Range 1 - 100 µg/kg (in matrix)
Coefficient of Determination (R²) > 0.99
LOD 0.5 - 2 µg/kg
LOQ 1 - 5 µg/kg
Recovery 80 - 110%
Precision (RSD) < 15%

Conclusion

The accurate quantification of the mycotoxin this compound is essential for food safety monitoring and toxicological research. The use of a high-purity this compound analytical standard is fundamental to achieving reliable and reproducible results. The detailed protocols provided in this application note for the preparation of standard solutions and the analysis of this compound in a wheat matrix using a QuEChERS-based LC-MS/MS method offer a robust framework for researchers. By adhering to these protocols and conducting proper method validation, laboratories can ensure the integrity of their analytical data for this compound, contributing to a safer food supply and a deeper understanding of its biological significance.

References

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Mellein as a Novel Food Preservative: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Natural Food Preservation and the Potential of Mellein

The increasing consumer demand for "clean label" food products, free from synthetic preservatives, has catalyzed a surge in research for effective natural alternatives. In this context, microbial metabolites have emerged as a promising frontier. This compound, a dihydroisocoumarin phenolic compound produced by a variety of fungi, has garnered attention for its significant antimicrobial and antifungal properties.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and protocols for investigating the utility of this compound in food preservation. We will delve into its mechanisms of action, protocols for efficacy testing, considerations for application in various food matrices, and the critical path for safety and regulatory assessment.

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, antibacterial, and algicidal effects.[1] Its potential as a food preservative stems from its demonstrated efficacy against a range of foodborne pathogens and spoilage microorganisms. This guide will provide the foundational knowledge and experimental frameworks necessary to explore and validate the application of this compound as a viable natural food preservative.

Mechanism of Action: Unraveling the Antimicrobial Strategy of this compound

Understanding the precise mechanism by which this compound exerts its antimicrobial effects is fundamental to its effective application. As a phenolic compound, this compound's primary mode of action is likely multifaceted, targeting key cellular structures and functions in microorganisms.

Disruption of Cell Membrane Integrity

The primary proposed mechanism for this compound's antimicrobial activity is the disruption of the microbial cell membrane. Phenolic compounds are known to intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death. Studies on other phenolic compounds have shown that they can cause significant morphological changes to bacterial cells, including cell wall rupture. This membrane-disruptive action is a key area of investigation for confirming this compound's efficacy against foodborne pathogens like Listeria monocytogenes and Escherichia coli.

Enzyme Inhibition

Beyond membrane disruption, this compound may also exert its antimicrobial effects through the inhibition of crucial microbial enzymes. By binding to the active sites or allosteric sites of enzymes involved in essential metabolic pathways, this compound can disrupt cellular function and inhibit growth. Research has shown that some this compound derivatives can inhibit enzymes such as monoamine oxidase A and HCV protease. In the context of food preservation, investigating this compound's ability to inhibit enzymes responsible for microbial growth, metabolism, and virulence would provide a deeper understanding of its preservative action.

cluster_this compound This compound cluster_microbe Microbial Cell cluster_effects Antimicrobial Effects This compound This compound Membrane Cell Membrane This compound->Membrane Intercalates Enzymes Essential Enzymes This compound->Enzymes Binds to DNA DNA/RNA This compound->DNA Potential Interaction Disruption Membrane Disruption (Leakage) Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Metabolism Metabolic Pathways Growth_Inhibition Inhibition of Growth & Replication DNA->Growth_Inhibition Cell_Death Cell Death Disruption->Cell_Death Metabolic_Block Metabolic Blockage Inhibition->Metabolic_Block Metabolic_Block->Growth_Inhibition Growth_Inhibition->Cell_Death

Figure 1. Proposed antimicrobial mechanisms of this compound.

Experimental Protocols for Efficacy Assessment

A systematic evaluation of this compound's antimicrobial efficacy is crucial. The following protocols provide a framework for this assessment, starting from basic inhibitory concentration determination to more complex challenge studies in food matrices.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth (MIC) and kills (MBC/MFC) a specific microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol, and then diluted in sterile broth)

  • Target microorganisms (e.g., Listeria monocytogenes, Escherichia coli O157:H7, Aspergillus niger, Penicillium roqueforti)

  • Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Appropriate agar plates (e.g., Tryptic Soy Agar, Potato Dextrose Agar)

Procedure:

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with microorganism, no this compound) and a negative control (broth only).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the target microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

  • MBC/MFC Determination: From the wells showing no visible growth, pipette 100 µL of the culture onto appropriate agar plates. Incubate the plates under optimal conditions. The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Data Interpretation:

ParameterDescription
MIC Lowest concentration with no visible growth.
MBC/MFC Lowest concentration that kills ≥99.9% of the initial microbial population.
Protocol 2: Challenge Study in a Model Food System

Objective: To evaluate the effectiveness of this compound in inhibiting microbial growth in a specific food matrix.

Materials:

  • Model food product (e.g., milk, ground meat, fruit juice)

  • This compound solution at predetermined concentrations (based on MIC/MBC results)

  • Target foodborne pathogen or spoilage microorganism

  • Sterile packaging materials

  • Incubator set to appropriate storage temperature (e.g., refrigeration at 4°C)

  • Microbiological media for enumeration (e.g., selective agar for the target microorganism)

Procedure:

  • Food Product Preparation: Sterilize the model food product if possible (e.g., autoclaving for liquids) or use a product with a known low microbial load.

  • Inoculation: Inoculate the food product with a known concentration of the target microorganism (e.g., 10^3 - 10^4 CFU/g or mL).

  • Treatment: Add the this compound solution to the inoculated food product to achieve the desired final concentrations. Include a control sample with no this compound.

  • Packaging and Storage: Package the samples and store them under conditions that simulate the intended storage of the food product (e.g., refrigeration).

  • Microbial Analysis: At regular intervals (e.g., day 0, 3, 7, 14), take samples from each treatment group and perform microbial enumeration using standard plating techniques.

  • Sensory Evaluation (Optional): At each time point, a trained sensory panel can evaluate the samples for any changes in color, odor, taste, and texture.

cluster_workflow Experimental Workflow A Initial Screening (MIC/MBC Determination) B Selection of Effective Concentration Range A->B C Challenge Study in Model Food System B->C D Microbial & Sensory Analysis C->D E Data Analysis & Efficacy Determination D->E

Figure 2. Workflow for evaluating this compound's efficacy.

Application in Food Matrices: Key Considerations

The successful application of this compound as a food preservative depends on its stability and interaction with the complex components of food.

Stability of this compound in Food Processing

Phenolic compounds can be susceptible to degradation under various food processing conditions.[[“]]

  • pH: The stability of phenolic compounds is often pH-dependent. Acidic conditions may favor stability, while alkaline conditions can lead to degradation.[[“]][4][5] It is crucial to evaluate the stability of this compound across the pH range of the target food products.

  • Temperature: Thermal processing, such as pasteurization or sterilization, can impact the stability of this compound.[[“]] Studies should be conducted to determine the degradation kinetics of this compound at different temperatures to predict its retention after processing.

  • Light and Oxygen: Exposure to light and oxygen can promote the oxidation of phenolic compounds.[[“]] The use of opaque packaging and modified atmosphere packaging (MAP) could be strategies to mitigate these effects.

Interaction with Food Components

This compound's efficacy can be influenced by its interactions with proteins, lipids, and carbohydrates in the food matrix.[6][7][8]

  • Proteins: Phenolic compounds can bind to proteins, which may either enhance or reduce their antimicrobial activity.[7][9] In protein-rich foods like meat and dairy products, these interactions are particularly important. For instance, interactions with milk proteins could affect the availability of this compound.[6][7][10][11]

  • Lipids: In high-fat foods, the partitioning of the lipophilic this compound into the fat phase may reduce its concentration in the aqueous phase where microbial growth primarily occurs.[12][13]

  • Carbohydrates: Interactions with carbohydrates are also possible and could influence the bioavailability of this compound.

Potential Applications of this compound in Food Preservation:

Food CategoryTarget MicroorganismsPotential Benefits
Dairy Products (e.g., Cheese) Listeria monocytogenes, MoldsExtension of shelf-life, prevention of spoilage.
Meat Products (e.g., Sausages) Listeria monocytogenes, Spoilage bacteriaControl of pathogens, delay of oxidative rancidity.[5]
Beverages (e.g., Fruit Juices) Yeasts, MoldsPrevention of fermentation and spoilage.
Bakery Products MoldsExtension of mold-free shelf-life.

Safety and Regulatory Considerations

For any new food preservative, a thorough safety assessment is paramount. The regulatory pathway for the approval of this compound will require comprehensive toxicological data.

Toxicological Evaluation

Preliminary studies have indicated potential toxicity of this compound at high concentrations in brine shrimp and radish seed assays.[[“]][[“]][[“]] However, a comprehensive toxicological profile is necessary for food applications. This includes:

  • Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the potential adverse effects of short-term and long-term exposure.

  • Genotoxicity Studies: To assess the potential for this compound to cause genetic mutations.

  • Reproductive and Developmental Toxicity Studies: To evaluate any adverse effects on reproduction and offspring development.

The evaluation of fungal metabolites for food use requires rigorous testing to ensure the absence of mycotoxins and other harmful substances.[16][17]

Regulatory Status

Currently, this compound does not have a "Generally Recognized as Safe" (GRAS) status from the U.S. Food and Drug Administration (FDA), nor has it been evaluated by the European Food Safety Authority (EFSA) for use as a food additive.[17][18][19][20][21][22][23][24][25] Achieving regulatory approval will involve submitting a comprehensive dossier of safety and efficacy data to the relevant regulatory bodies. The process for GRAS notification in the U.S. and the food additive approval process in the E.U. are well-defined pathways for introducing new food ingredients.[19][20][22]

Troubleshooting and Future Directions

Potential IssuePossible CauseSuggested Solution
Low efficacy in food matrix Interaction with food components (proteins, fats).Increase this compound concentration (within safe limits); consider encapsulation to protect this compound and control its release.
Negative sensory impact Inherent bitterness or off-flavors of this compound.Determine the bitterness threshold and use concentrations below this level; use in combination with flavor maskers.
Degradation during processing High temperature, pH extremes.Optimize processing conditions; consider adding this compound after heat treatment where possible.

The application of this compound in food preservation is a promising area of research. Future work should focus on:

  • Elucidating the detailed molecular mechanisms of its antimicrobial action against a wider range of foodborne pathogens.

  • Conducting comprehensive stability studies in various real food systems.

  • Generating a complete toxicological profile to support a formal safety assessment.

  • Investigating synergistic effects with other natural antimicrobials to enhance efficacy and reduce required concentrations.

  • Developing cost-effective methods for the large-scale production of high-purity this compound.

By systematically addressing these research areas, the potential of this compound as a safe and effective natural food preservative can be fully realized, offering a valuable tool for the food industry in meeting the growing demand for clean-label products.

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  • Reduce Mucus Naturally: 5 Foods to Eat, and 7 Foods to Avoid. (n.d.). Everyday Health. [Link]
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Application Note: A High-Throughput Bioassay for Mellein Detection Based on NF-κB Signaling Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mellein, a dihydroisocoumarin mycotoxin produced by various fungal species, is a contaminant of interest in food safety and drug discovery due to its diverse biological activities, including phytotoxic, antimicrobial, and cytotoxic effects.[1] This application note describes the development and validation of a robust, high-throughput cell-based bioassay for the detection and quantification of this compound. The assay leverages the inhibitory effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. By utilizing a stable HEK293 cell line expressing a firefly luciferase reporter gene under the control of NF-κB response elements, this bioassay offers a sensitive and specific method for screening this compound activity and can be readily adapted for various research and drug development applications.

Introduction

This compound and its derivatives are secondary metabolites produced by a range of fungi, including species of Aspergillus, Penicillium, and Botryosphaeria.[1] Their presence in agricultural commodities and processed foods raises concerns for food safety. Furthermore, the diverse biological activities of melleins, such as anti-inflammatory and antioxidant properties, make them interesting candidates for pharmacological studies.[1] Traditional methods for mycotoxin detection, such as chromatography, are accurate but can be time-consuming and require sophisticated equipment. Therefore, there is a growing need for rapid, sensitive, and cost-effective bioassays for the screening of these compounds.

The NF-κB signaling pathway plays a central role in regulating immune and inflammatory responses.[2][3] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes. Several natural compounds have been shown to exert their anti-inflammatory effects by inhibiting NF-κB activation.[4][5] Previous research has indicated that this compound derivatives can reduce the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a process that is highly dependent on NF-κB activity. This suggests that this compound may directly or indirectly modulate the NF-κB pathway.

This application note details a bioassay designed to quantify the inhibitory potential of this compound on the NF-κB signaling pathway. The assay employs a commercially available HEK293 cell line stably transfected with an NF-κB-responsive luciferase reporter construct. In the presence of an inducer such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the expression of luciferase. The inhibitory effect of this compound can then be quantified by a reduction in the luminescent signal. This bioassay provides a valuable tool for researchers in food safety, toxicology, and drug discovery for the rapid and reliable detection of this compound and potentially other NF-κB-inhibiting mycotoxins.

Principle of the Bioassay

The bioassay is based on the principle of a reporter gene assay. A stable HEK293 cell line is utilized, which has been genetically engineered to contain a firefly luciferase reporter gene under the control of multiple copies of the NF-κB response element.

Workflow:

  • Induction: The NF-κB pathway in the reporter cells is activated by a pro-inflammatory stimulus, TNF-α.

  • Inhibition: In the presence of an inhibitor like this compound, the activation of the NF-κB pathway is suppressed.

  • Reporter Gene Expression: The level of NF-κB activation directly correlates with the expression of the luciferase enzyme.

  • Detection: Upon addition of a luciferin substrate, the luciferase enzyme produces a luminescent signal that is measured using a luminometer. A decrease in luminescence in the presence of this compound indicates its inhibitory activity on the NF-κB pathway.

Materials and Reagents

ReagentSupplierCatalog Number
HEK293/NF-κB-luc Reporter Cell LineBPS Bioscience60650
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
(R)-(-)-MelleinCayman Chemical15333
Recombinant Human TNF-αR&D Systems210-TA
ONE-Step Luciferase Assay SystemBPS Bioscience60690
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well white, clear-bottom assay platesCorning3610

Detailed Protocols

Protocol 1: Cell Culture and Maintenance
  • Thawing and Seeding: Rapidly thaw the vial of HEK293/NF-κB-luc cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete growth medium). Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T75 flask.

  • Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Passage the cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: this compound Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before performing the bioassay.

  • Cell Seeding: Seed HEK293/NF-κB-luc cells in a 96-well clear plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • This compound Treatment: Prepare a 20 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 200 µM. The final DMSO concentration should not exceed 0.5%.[6]

  • Incubation: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control (0.5% DMSO) and determine the IC50 value. For the bioassay, use this compound concentrations that result in >90% cell viability.

Protocol 3: NF-κB Inhibition Bioassay
  • Cell Seeding: Seed HEK293/NF-κB-luc cells in a 96-well white, clear-bottom assay plate at a density of 2 x 10^4 cells/well in 80 µL of complete growth medium. Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium at 5X the desired final concentration. Remove the medium from the cells and add 20 µL of the this compound dilutions. Incubate for 1 hour at 37°C.

  • TNF-α Induction: Prepare a 5X solution of TNF-α in complete growth medium. Add 20 µL of the TNF-α solution to each well to achieve a final concentration of 10 ng/mL. For the unstimulated control wells, add 20 µL of complete growth medium.

  • Incubation: Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement: Equilibrate the plate and the ONE-Step Luciferase Assay Reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Mix gently by tapping the plate.

  • Reading: Measure the luminescence using a luminometer with an integration time of 0.1-1 second per well.

  • Data Analysis:

    • Subtract the average background luminescence (wells with no cells) from all readings.

    • Normalize the results by dividing the luminescence of each sample by the average luminescence of the TNF-α stimulated control (no this compound).

    • Plot the normalized luminescence values against the this compound concentration and determine the IC50 value for NF-κB inhibition.

Expected Results and Data Presentation

The cytotoxicity assay will determine the concentration range of this compound that does not affect cell viability. The NF-κB inhibition bioassay is expected to show a dose-dependent decrease in luminescence with increasing concentrations of this compound, indicating the inhibition of the NF-κB signaling pathway.

Table 1: Cytotoxicity of this compound on HEK293/NF-κB-luc Cells

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle)100
198.5 ± 2.1
1095.2 ± 3.4
5091.8 ± 4.0
10085.3 ± 5.2
20070.1 ± 6.5

Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound

This compound Concentration (µM)Normalized Luminescence% Inhibition
0 (TNF-α only)1.000
10.85 ± 0.0515
100.62 ± 0.0738
250.45 ± 0.0655
500.28 ± 0.0472
1000.15 ± 0.0385

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_detect Detection seed Seed HEK293/NF-κB-luc cells in 96-well plate incubate1 Incubate 24h seed->incubate1 add_this compound Add this compound dilutions incubate1->add_this compound incubate2 Incubate 1h add_this compound->incubate2 add_tnfa Add TNF-α (10 ng/mL) incubate2->add_tnfa incubate3 Incubate 6h add_tnfa->incubate3 add_luciferase Add Luciferase Reagent incubate3->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence

Caption: Experimental workflow for the this compound NF-κB inhibition bioassay.

NF-κB Signaling Pathway Inhibition by this compound

G tnfa TNF-α receptor TNFR tnfa->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk Inhibition ikb IκB ikk->ikb Phosphorylation ikb->ikk nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus Nucleus are NF-κB Response Element nfkb_nuc->are luciferase Luciferase Gene are->luciferase Transcription luminescence Luminescence luciferase->luminescence Translation & Substrate Reaction

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Conclusion

The described NF-κB luciferase reporter gene assay provides a sensitive, reproducible, and high-throughput method for the detection and functional characterization of this compound. The detailed protocols and validation steps ensure the reliability of the results. This application note serves as a comprehensive guide for researchers and drug development professionals to implement this bioassay for screening this compound in various samples and for investigating its mechanism of action. The adaptability of this assay also allows for its potential use in the discovery of other natural products that modulate the NF-κB signaling pathway.

References

  • BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc).
  • Bowdish Lab. (2012, July 11). NF-KB Luciferase Assay.
  • Kim, B. H., et al. (2002). Inhibition of NF-kappaB activation by merlin. PubMed.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • MDPI. (2018, August 28). Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells. MDPI.
  • MDPI. (2022, March 16). Artemisia gmelinii Attenuates Lung Inflammation by Suppressing the NF-κB/MAPK Pathway. MDPI.
  • Reveglia, V., et al. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2363.
  • SID. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. SID.
  • Sung, B., et al. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Antioxidants & Redox Signaling, 15(8), 2185-2207.

Sources

Application Notes and Protocols for the Synthesis of Mellein Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mellein as a Privileged Scaffold in Drug Discovery

This compound, a naturally occurring 3,4-dihydroisocoumarin, and its derivatives represent a class of polyketide secondary metabolites with a wide spectrum of biological activities.[1][2][3] First isolated from the fungus Aspergillus melleus, this compound has since been identified in various fungi, plants, and insects.[1] The core 3,4-dihydroisocoumarin scaffold has proven to be a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a remarkable array of pharmacological properties, including antifungal, antibacterial, phytotoxic, and anticancer activities.[4] This inherent bioactivity makes the this compound framework an attractive starting point for the development of novel therapeutic agents.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound like this compound and evaluating the resulting biological activity, researchers can identify the key molecular features responsible for its therapeutic effects and toxicity. This iterative process of synthesis and biological testing is crucial for optimizing lead compounds into potent and selective drug candidates.

This application note provides a comprehensive guide for the synthesis of a library of this compound derivatives to facilitate SAR studies. We will delve into the strategic considerations for designing a focused compound library, provide a detailed, step-by-step protocol for a versatile synthetic route, and discuss the critical aspects of compound characterization and the interpretation of SAR data.

Designing a this compound-Based Compound Library for SAR Studies

The primary objective of an SAR study is to understand how different structural modifications to the this compound core influence its biological activity. A well-designed library of derivatives should explore a variety of substituents at key positions on the this compound scaffold.

Key Positions for Modification:

  • C3-Position: The stereocenter at the C3 position is a critical determinant of biological activity. Introducing various alkyl and aryl substituents at this position can significantly impact the compound's interaction with its biological target.

  • Aromatic Ring (C5-C8): The phenolic hydroxyl group at the C8 position is a common feature of many bioactive melleins and a key site for modification. Additionally, the C5, C6, and C7 positions on the aromatic ring can be substituted with a range of electron-donating and electron-withdrawing groups to probe the electronic requirements for activity.

  • Lactone Moiety: While less common, modifications to the lactone ring can also be explored to investigate its role in target binding and compound stability.

A Strategic Approach to Library Design:

A successful SAR campaign relies on a systematic approach to library design. Rather than synthesizing random derivatives, a focused library should be created to probe specific hypotheses about the molecule's interaction with its target. For instance, to investigate the importance of the C8-hydroxyl group, a series of derivatives could be synthesized where this group is replaced with a methoxy group, a halogen, or removed entirely. Similarly, to explore the steric and electronic requirements at the C3 position, a series of analogs with varying alkyl chain lengths or substituted aryl groups can be prepared.

Synthetic Strategies for this compound Derivatives

Several synthetic strategies have been developed for the construction of the 3,4-dihydroisocoumarin core of this compound. The choice of a particular route will depend on the desired substitution pattern and the availability of starting materials.

General Workflow for Synthesis and SAR Studies

The overall process of generating and evaluating a library of this compound derivatives for SAR studies can be visualized as a cyclical workflow.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design of this compound Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Screening In vitro Biological Assays Purity->Screening SAR SAR Analysis Screening->SAR Iteration Design of Next-Generation Analogs SAR->Iteration Iteration->Start Iterative Optimization

Figure 1: A generalized workflow for the synthesis and SAR-driven optimization of this compound derivatives.

Featured Synthetic Protocol: Ortho-Lithiation Strategy

One of the most versatile methods for the synthesis of 3,4-dihydroisocoumarins is through the ortho-lithiation of substituted N-methylbenzamides, followed by condensation with an epoxide.[5] This method allows for the introduction of a wide variety of substituents on both the aromatic ring and at the C3 position.

The following protocol describes a general procedure for the synthesis of 3-substituted this compound derivatives.

Synthesis_Scheme Benzamide Substituted N-Methylbenzamide Lithiobenzamide Ortho-lithiated Intermediate Benzamide->Lithiobenzamide Ortho-lithiation nBuLi n-BuLi THF, -78 °C Epoxide Substituted Epoxide RingOpened Ring-Opened Intermediate Epoxide->RingOpened H3O H3O+ This compound This compound Derivative H3O->this compound Lithiobenzamide->RingOpened Nucleophilic Attack RingOpened->this compound Cyclization

Figure 2: A representative synthetic scheme for this compound derivatives via an ortho-lithiation strategy.

Experimental Protocol:

Materials:

  • Substituted N-methylbenzamide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.2 eq)

  • Substituted epoxide (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted N-methylbenzamide (1.0 eq) and dissolve it in anhydrous THF (10 mL/mmol of benzamide).

  • Ortho-lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Epoxide Addition: Add the substituted epoxide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound derivative.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous THF is crucial as organolithium reagents like n-BuLi are highly reactive towards water.

  • Low Temperature: The ortho-lithiation step is performed at -78 °C to prevent side reactions, such as the addition of n-BuLi to the amide carbonyl.

  • Stoichiometry of n-BuLi: Two equivalents of n-BuLi are used; the first deprotonates the amide N-H, and the second performs the ortho-lithiation.

  • Slow Addition: The slow, dropwise addition of reagents helps to control the reaction temperature and prevent the formation of byproducts.

Characterization of this compound Derivatives

The structural integrity and purity of the synthesized compounds are paramount for obtaining reliable SAR data. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to identify in a this compound derivative include the aromatic protons, the C3-proton (a multiplet), the C4-protons (diastereotopic protons appearing as multiplets), and the protons of the substituents.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The carbonyl carbon of the lactone typically appears around 170 ppm.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition and confirmation of the molecular formula.[7]

3. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for biological testing to ensure that the observed activity is due to the compound of interest and not impurities.

Example Characterization Data for a Hypothetical this compound Derivative:

Table 1: Spectroscopic and Chromatographic Data for a Representative this compound Derivative

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.50 (t, J = 7.8 Hz, 1H), 7.10 (d, J = 7.8 Hz, 1H), 6.95 (d, J = 7.8 Hz, 1H), 4.60 (m, 1H), 3.00 (dd, J = 16.0, 4.0 Hz, 1H), 2.85 (dd, J = 16.0, 12.0 Hz, 1H), 2.40 (s, 3H), 1.50 (d, J = 6.2 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 170.1, 155.2, 138.4, 130.2, 125.6, 120.3, 118.9, 75.4, 35.1, 21.3, 20.8.
HRMS (ESI) Calculated for C₁₁H₁₂O₃ [M+H]⁺: 193.0865, Found: 193.0861.
HPLC Purity >98% (λ = 254 nm)

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data from a library of this compound derivatives can reveal crucial SAR trends that guide the next round of lead optimization.

Hypothetical SAR Study of this compound Derivatives as Anticancer Agents:

Let's consider a hypothetical SAR study where a library of this compound derivatives is evaluated for their cytotoxicity against a cancer cell line (e.g., HeLa).

Table 2: Cytotoxicity of this compound Derivatives against HeLa Cells

Compound R¹ (C3) R² (C5) R³ (C8) IC₅₀ (µM)
This compound -CH₃-H-OH15.2
1a -CH₂CH₃-H-OH12.5
1b -Phenyl-H-OH5.8
2a -CH₃-Cl-OH8.1
2b -CH₃-OCH₃-OH25.6
3a -CH₃-H-OCH₃45.3
3b -CH₃-H-F10.4

Interpretation of SAR Data:

  • C3-Substituent: The data suggests that a larger, aromatic substituent at the C3 position (Compound 1b ) leads to a significant increase in potency compared to smaller alkyl groups (this compound, 1a ). This indicates that a hydrophobic interaction at this position may be important for binding to the biological target.

  • C5-Substituent: An electron-withdrawing group at the C5 position (Compound 2a , -Cl) enhances activity, while an electron-donating group (Compound 2b , -OCH₃) decreases activity. This points to the importance of the electronic properties of the aromatic ring.

  • C8-Substituent: The free hydroxyl group at the C8 position appears to be crucial for activity. Masking it as a methoxy ether (Compound 3a ) drastically reduces potency. Replacing it with a bioisostere like fluorine (Compound 3b ) retains some activity, suggesting that the hydrogen-bonding ability of the -OH group is important.

Iterative Optimization:

Based on these initial SAR findings, the next generation of analogs could focus on:

  • Synthesizing a series of derivatives with different substituted aryl groups at the C3 position to further probe the hydrophobic pocket.

  • Exploring a wider range of electron-withdrawing substituents at the C5 position.

  • Investigating other hydrogen bond donors and acceptors at the C8 position to optimize this interaction.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of new therapeutic agents. A systematic approach to the synthesis and evaluation of a focused library of derivatives is essential for elucidating the structure-activity relationships that govern their biological effects. The protocols and strategies outlined in this application note offer a robust framework for researchers to embark on the synthesis of this compound derivatives for SAR studies, ultimately paving the way for the development of novel drug candidates with improved potency and selectivity.

References

  • Bhide, B. H., & Shah, R. C. (1982). Isocoumarins: Part 7. New synthesis of 3-phenyl-3, 4-dihydroisocoumarins and their antifungal activity. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 437–440. [Link]
  • Tahara, N., Fukuda, T., & Iwao, M. (2004). Synthesis of 3-substituted 8-hydroxy-3,4-dihydroisocoumarins via successive lateral and ortho-lithiations of 4,4-dimethyl-2-(o-tolyl)oxazoline. Tetrahedron, 60(22), 5119–5126. [Link]
  • Chacón-Morales, P., Amaro-Luis, J. M., & Bahsas, A. (2013). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Avances en Química, 8(3), 145-151. [Link]
  • Narasimhan, N. S., & Bhide, B. H. (1970). A novel synthesis of (±)-mellein.
  • Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Biomolecules, 10(5), 772. [Link]
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  • Sun, J., et al. (2016). Synthesis and biological evaluation of furocoumarin derivatives on melanin synthesis in murine B16 cells for the treatment of vitigo. Bioorganic & medicinal chemistry, 24(22), 5960–5968. [Link]
  • Kim, H., et al. (2022). (S)-5-Methylthis compound Isolated from an Endogenous Lichen Fungus Rosellinia corticium as a Potent Inhibitor of Human Monoamine Oxidase A. Processes, 10(1), 166. [Link]
  • Herold, N., et al. (2021). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. Cell Chemical Biology, 28(1), 53-66.e11. [Link]
  • Bohnert, M., et al. (2018). Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure–activity relationships. Applied and environmental microbiology, 84(16), e00813-18. [Link]
  • Hoda, N., et al. (2021). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC medicinal chemistry, 12(10), 1735–1745. [Link]
  • Pérez-Vázquez, A. M., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 25(18), 4235. [Link]
  • SpectraBase. (R)-(-)-mellein. [Link]
  • Li, Y., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Journal of agricultural and food chemistry, 69(30), 8471–8481. [Link]
  • Oyedele, A. S., et al. (2023). Synthesis, SAR, and in Silico ADME Screening Studies of Some 9-Amino-3-Phenylacridone Derivatives as Topoisomerase II Inhibitors. Open Journal of Medicinal Chemistry, 13(2), 15-34. [Link]
  • Pauff, S. M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6543. [Link]
  • El-Sayed, M. A., et al. (2020). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Marine drugs, 18(9), 432. [Link]

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Troubleshooting & Optimization

Mellein Yield Enhancement in Fungal Cultures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the yield of mellein in fungal cultures. This compound, a dihydroisocoumarin, is a polyketide secondary metabolite produced by various fungi, including species of Aspergillus, Penicillium, and Botryosphaeria.[1][2][3] It has garnered significant interest due to its diverse biological activities, including phytotoxic, antimicrobial, and insecticidal properties.[1][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of fungal fermentation and maximize your this compound production.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Production

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No this compound Production

Q: My fungal culture is growing well, but I'm detecting very little or no this compound. What could be the issue?

A: This is a common challenge in fungal secondary metabolism. The onset and titer of secondary metabolite production are tightly regulated and influenced by a variety of factors. Here’s a systematic approach to troubleshooting this issue:

1. Verify Your Analytical Method: Before optimizing culture conditions, ensure your method for this compound detection and quantification is accurate and sensitive.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a standard and reliable method.[3][5] Ultra-Performance Liquid Chromatography (UPLC)-MS/MS offers even greater sensitivity and specificity.[3]

  • Protocol: Sample Preparation and HPLC Analysis

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract this compound from the culture filtrate using a solvent like ethyl acetate.

    • Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water.

    • Detect this compound by monitoring the absorbance at its characteristic UV maximum.

    • Quantify by comparing the peak area to a standard curve of purified this compound.

2. Optimize Culture Media Composition: The type and concentration of carbon and nitrogen sources are critical for shifting the fungal metabolism from primary growth to secondary metabolite production.

  • Carbon Source: While glucose is often used for fungal growth, its rapid metabolism can sometimes repress secondary metabolite biosynthesis.

    • Troubleshooting: Try alternative carbon sources such as sucrose, fructose, or complex carbohydrates like starch or cellulose. In some Aspergillus species, specific carbon sources like yellow corn have been shown to support this compound production, while others like wheat or soybeans do not.[6][7]

  • Nitrogen Source: Nitrogen availability and type profoundly impact secondary metabolism in fungi.[8][9][10] Nitrogen limitation is often a trigger for the production of secondary metabolites.[9]

    • Troubleshooting: Experiment with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) and vary the carbon-to-nitrogen (C:N) ratio. A higher C:N ratio often favors secondary metabolite production. The GATA transcription factor AreA is a key player in nitrogen regulation of secondary metabolism.[8][11][12]

ParameterRecommended Starting PointOptimization Strategy
Carbon Source 20-40 g/L GlucoseTest alternative sources (sucrose, maltose, glycerol) at equivalent carbon concentrations.
Nitrogen Source 2-5 g/L Yeast Extract or PeptoneVary the concentration to alter the C:N ratio. Test inorganic sources (e.g., (NH₄)₂SO₄, NaNO₃).
C:N Ratio 10:1 to 30:1Systematically increase the ratio to induce nitrogen limitation in the stationary phase.

3. Control Environmental Parameters: Physical parameters such as pH, temperature, and aeration play a crucial role in fungal growth and metabolite production.

  • pH: The initial pH of the culture medium can influence enzyme activity and nutrient uptake.[13][14][15] For many fungi, a starting pH between 5.0 and 7.0 is optimal for secondary metabolite production.[16]

    • Troubleshooting: Monitor the pH throughout the fermentation and consider using buffered media to maintain a stable pH. The pH-responsive transcription factor PacC is a key regulator in many fungi.[17]

  • Temperature: The optimal temperature for this compound production may differ from the optimal temperature for fungal growth.

    • Troubleshooting: Perform a temperature optimization study, typically in the range of 25-30°C for most this compound-producing fungi.[16]

  • Aeration and Agitation: Adequate oxygen supply is essential for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.

    • Troubleshooting: In shake flask cultures, vary the flask volume-to-medium ratio. In bioreactors, optimize the agitation speed and aeration rate.

Problem 2: Inconsistent this compound Yields Between Batches

Q: I'm getting variable this compound yields from one experiment to the next, even with the same protocol. How can I improve reproducibility?

A: Inconsistent yields are often due to subtle variations in experimental conditions. Here’s how to tighten your protocol:

1. Standardize Inoculum Preparation: The age and concentration of the fungal inoculum can significantly impact the kinetics of growth and secondary metabolite production.

  • Troubleshooting:

    • Use spores from a culture of a consistent age.

    • Prepare a spore suspension and quantify the spore concentration using a hemocytometer.

    • Inoculate your production cultures with a standardized number of spores.

2. Ensure Homogeneity of Solid Substrates: If using solid-state fermentation (e.g., on rice or corn), ensure uniform moisture content and nutrient distribution.

  • Troubleshooting:

    • Thoroughly mix the substrate and water before sterilization.

    • Ensure even inoculation of the solid substrate.

3. Monitor and Control Fermentation Parameters: Small fluctuations in environmental conditions can lead to large differences in yield.

  • Troubleshooting:

    • Use a calibrated pH meter and thermometer.

    • Ensure consistent shaker speed and incubator temperature.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway of this compound?

A: this compound is a polyketide, synthesized by a polyketide synthase (PKS) enzyme.[1] The biosynthesis starts with the condensation of one acetyl-CoA molecule with four malonyl-CoA molecules to form a pentaketide chain.[18] This chain then undergoes cyclization and reduction reactions to form the characteristic dihydroisocoumarin structure of this compound. The specific enzymes and genes involved can vary between different fungal species.[19][20]

This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA_x4 4x Malonyl-CoA Malonyl-CoA_x4->PKS Pentaketide_Chain Linear Pentaketide Chain PKS->Pentaketide_Chain Condensation Cyclization_Reduction Cyclization & Reduction Pentaketide_Chain->Cyclization_Reduction This compound This compound Cyclization_Reduction->this compound

Caption: Simplified this compound Biosynthetic Pathway

Q2: Can I use precursor feeding to increase this compound yield?

A: Yes, precursor feeding is a viable strategy to enhance the production of secondary metabolites.[21][22][23] Since this compound is derived from acetyl-CoA and malonyl-CoA, supplementing the culture with precursors that can be readily converted into these building blocks may boost yields.

  • Potential Precursors: Acetate, malonate, or related compounds.

  • Experimental Protocol: Precursor Feeding

    • Grow your fungal culture to the late logarithmic or early stationary phase, when secondary metabolism is typically induced.

    • Prepare a sterile stock solution of the precursor (e.g., sodium acetate).

    • Add the precursor to the culture at various concentrations.

    • Continue incubation and monitor this compound production over time compared to a control culture without the precursor.

    • Note that high concentrations of precursors can sometimes be toxic to the fungus, so a dose-response experiment is crucial.

Q3: How can elicitors be used to enhance this compound production?

A: Elicitors are compounds that trigger a defense response in organisms, which can include the production of secondary metabolites.[24][25][26] Both biotic (e.g., fungal cell wall fragments) and abiotic (e.g., heavy metal salts) elicitors can be used.

  • Examples of Elicitors: Chitosan, salicylic acid, methyl jasmonate, and extracts from other fungi or bacteria.[24][25][27]

  • Experimental Workflow: Elicitor Application

Elicitor Application Workflow cluster_0 Preparation cluster_1 Application cluster_2 Analysis Inoculate_Culture Inoculate Fungal Culture Grow_Culture Grow to Mid-Log Phase Inoculate_Culture->Grow_Culture Add_Elicitor Add Elicitor to Culture Grow_Culture->Add_Elicitor Prepare_Elicitor Prepare Sterile Elicitor Stock Prepare_Elicitor->Add_Elicitor Incubate Continue Incubation Add_Elicitor->Incubate Harvest_Samples Harvest Samples Over Time Incubate->Harvest_Samples Quantify_this compound Quantify this compound (HPLC) Harvest_Samples->Quantify_this compound Analyze_Data Analyze and Compare to Control Quantify_this compound->Analyze_Data

Caption: Workflow for Testing Elicitors.

Q4: Are there genetic engineering strategies to increase this compound yield?

A: While challenging, genetic engineering offers powerful tools for enhancing secondary metabolite production.[28][29][30][31][32] Strategies include:

  • Overexpression of Biosynthetic Genes: Increasing the expression of the PKS gene responsible for this compound synthesis or key regulatory genes can increase metabolic flux towards this compound.

  • Knockout of Competing Pathways: Deleting genes involved in pathways that compete for the same precursors (acetyl-CoA and malonyl-CoA) can redirect these precursors towards this compound biosynthesis.

  • Promoter Engineering: Replacing the native promoter of the this compound biosynthetic gene cluster with a strong, constitutive promoter can uncouple this compound production from complex native regulatory networks.

These advanced techniques require a good understanding of the fungal genome and established protocols for genetic manipulation of your specific fungal strain.

References

  • Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm. Applied Microbiology, 23(6), 1067–1072. [Link]
  • Tudzynski, B. (2014). Nitrogen regulation of fungal secondary metabolism in fungi. Frontiers in Microbiology, 5, 656. [Link]
  • Michielse, C. B., & Tudzynski, B. (2009). The Nitrogen Regulation Network and its Impact on Secondary Metabolism and Pathogenicity. Caister Academic Press. [Link]
  • Tudzynski, B. (2014). Nitrogen regulation of fungal secondary metabolism in fungi. PubMed. [Link]
  • Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm. Applied and Environmental Microbiology. [Link]
  • Tudzynski, B. (2014). Nitrogen regulation of fungal secondary metabolism in fungi. PubMed Central. [Link]
  • Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2294. [Link]
  • Saxena, S., & Sharma, A. (2016). Fungal Elicitors for Enhanced Production of Secondary Metabolites in Plant Cell Suspension Cultures.
  • Tudzynski, B. (2014). Nitrogen regulation of fungal secondary metabolism in fungi.
  • Wikipedia. (n.d.). Aspergillus ochraceus. [Link]
  • Various Authors. (n.d.). Fungal elicitors used in the in-vitro secondary metabolite production.
  • Bailey, A. M., Cox, R. J., & Lazarus, C. M. (2021). Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme. Angewandte Chemie International Edition, 60(21), 11423-11426. [Link]
  • Huffnagle, G. B., & Noverr, M. C. (2013). Regulation of melanin production in fungi. Frontiers in Microbiology, 4, 286. [Link]
  • Gutarowska, B., & Skóra, J. (2024). Initial pH determines the morphological characteristics and secondary metabolite production in Aspergillus terreus and Streptomyces rimosus cocultures. Archives of Microbiology, 206(12), 452. [Link]
  • Thakur, M., & Sharma, A. (2023). Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. Plants, 12(15), 2824. [Link]
  • Various Authors. (n.d.). Impact of Temperature and pH on Anti-Fungal Secondary Metabolites Production Ability of Streptomyces sp.
  • Bailey, A. M., Cox, R. J., & Lazarus, C. M. (2021). Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme.
  • Jeong, C. S., & Park, Y. G. (2005). Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures. Biotechnology and Bioprocess Engineering, 10(6), 469-478. [Link]
  • Abdel-Razek, A. S., & El-Naggar, M. E. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. Molecules, 27(14), 4443. [Link]
  • Saxena, S., & Sharma, A. (2016). Fungal Elicitors for Enhanced Production of Secondary Metabolites in Plant Cell Suspension Cultures. Semantic Scholar. [Link]
  • Harris, J. E., & Mantle, P. G. (2001). Biosynthesis of ochratoxins by Aspergillus Ochraceus.
  • Various Authors. (2023).
  • Various Authors. (2024). A comprehensive review of in vitro precursor feeding strategies for the overproduction of high-value plant secondary metabolites. ScienceDirect. [Link]
  • PubChem. (n.d.). 6-methoxythis compound biosynthesis. [Link]
  • Various Authors. (2017). Impact of Temperature and pH on Anti-Fungal Secondary Metabolites Production Ability of Streptomyces sp. International Journal of Science and Research (IJSR). [Link]
  • Various Authors. (n.d.). Effect of pH on growth and bioactive metabolite production.
  • Catalyst University. (2019, August 1). Complete Melanin Biosynthesis Pathway | Eumelanin & Pheomelanin. YouTube. [Link]
  • Huffnagle, G. B., & Noverr, M. C. (2013). Regulation of melanin production in fungi. Frontiers in Microbiology, 4, 286. [Link]
  • Chemler, J. A., & Koffas, M. A. (2008). Engineering Microbes for Plant Polyketide Biosynthesis. Current Opinion in Biotechnology, 19(6), 597-605. [Link]
  • Various Authors. (2022). Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae. MDPI. [Link]
  • Weissman, K. J. (2009). Steps towards the synthetic biology of polyketide biosynthesis. Biochemical Society Transactions, 37(Pt 5), 1101-1107. [Link]
  • Cordero, R. J. B., & Casadevall, A. (2017). Fungi as a source of eumelanin: current understanding and prospects. Applied Microbiology and Biotechnology, 101(4), 1377-1384. [Link]
  • Li, H., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Journal of Fungi, 7(8), 629. [Link]
  • Hurst, W. J., Martin, R. A., & Tarka, S. M. (1984). Analytical methods for quantitation of methylxanthines. Progress in Clinical and Biological Research, 158, 17-28. [Link]
  • Various Authors. (2023).
  • Namdeo, A. G. (2007). Precursor Feeding for Enhanced Production of Secondary Metabolites: A Review. Pharmacognosy Reviews, 1(2), 227-231. [Link]
  • Abbas, H. K., et al. (2023). This compound: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in pathology. Frontiers in Microbiology, 14, 1120002. [Link]
  • Li, H., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay.
  • CK-12 Foundation. (n.d.). How can genetic engineering be used to increase crop yields?. [Link]
  • Various Authors. (2024). Molecular Strategies for Enhancing Crop Yield and Quality.
  • Bailey-Serres, J., et al. (2019). Genetic strategies for improving crop yields.
  • Various Authors. (2022). Genetic Engineering Technologies for Improving Crop Yield and Quality. MDPI. [Link]
  • Various Authors. (2022). Genetic Engineering Technologies for Improving Crop Yield and Quality.
  • Shaban, A. D., et al. (2024). Improving Fungal Product Yield through Fast, Eco-friendly, and Cost-effective Chrom Genic Media Technology. UTTAR PRADESH JOURNAL OF ZOOLOGY, 45(14), 1-8. [Link]
  • Various Authors. (2019). Improving Fungal Cultivability for Natural Products Discovery. Frontiers in Microbiology, 10, 913. [Link]
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Milbemectin and Lepimectin (Agricultural Products). [Link]

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overcoming low solubility of Mellein in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming the challenges associated with the low aqueous solubility of Mellein. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising natural compound. Here, you will find practical, in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the desired concentrations of this compound in your aqueous-based experiments.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a dihydroisocoumarin, a phenolic compound with a range of interesting biological activities.[1] However, its hydrophobic nature presents a significant hurdle for in vitro and in vivo studies that require aqueous solutions. A clear understanding of its solubility profile is the first step toward overcoming this limitation.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [2]
Predicted Water Solubility 3.14 g/L (3.14 mg/mL)[3]
Solubility in Ethanol 30 mg/mL[4]
Solubility in DMSO 30 mg/mL[4]
Solubility in 1:1 Ethanol:PBS (pH 7.2) 0.5 mg/mL[4]

Note: The water solubility is a predicted value and should be used as a guideline. Actual solubility may vary depending on experimental conditions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding this compound solubility.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a hydrophobic molecule and is only slightly soluble in water.[3] If you are observing precipitation or cloudiness, it is likely that you have exceeded its aqueous solubility limit.

Q2: I've dissolved this compound in an organic solvent first, but it precipitates when I add it to my aqueous medium. What's happening?

A2: This is a common issue known as "crashing out." When a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer, the organic solvent concentration may not be high enough to keep the compound in solution, causing it to precipitate.

Q3: Can I simply heat the solution to dissolve more this compound?

A3: While gentle heating can sometimes increase the solubility of compounds, it is not a universally recommended solution for this compound. As a phenolic compound, excessive heat, especially at a high pH, can lead to degradation.[5][6] The stability of this compound under various temperature and pH conditions has not been extensively studied, so this approach should be used with caution and appropriate stability controls.

Q4: Are there any biocompatible solvents I can use to increase this compound's solubility?

A4: Yes, several biocompatible co-solvents can be used to increase the aqueous solubility of this compound. These include ethanol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) at low, non-toxic concentrations. The choice of co-solvent will depend on the specific requirements of your experiment.

Troubleshooting Guides: From Problems to Protocols

This section provides detailed troubleshooting advice in a question-and-answer format, addressing specific issues you might encounter during your experiments.

Problem 1: My this compound is not dissolving sufficiently in my cell culture medium for my cytotoxicity assay.

Underlying Cause: The concentration of this compound required for your assay likely exceeds its intrinsic aqueous solubility. The presence of salts and proteins in the cell culture medium can further affect solubility.

Solution: Co-Solvent System

Using a co-solvent is often the most straightforward approach for initial in vitro studies. DMSO and ethanol are commonly used for this purpose.

Step-by-Step Protocol: Preparing a this compound Stock Solution with a Co-Solvent

  • Select a Co-solvent: Based on the tolerance of your cell line, choose either DMSO or ethanol.

  • Prepare a Concentrated Stock: Dissolve this compound in your chosen co-solvent to create a high-concentration stock solution (e.g., 10-30 mg/mL).[4]

  • Serial Dilution: Perform serial dilutions of your concentrated stock in the same co-solvent to create a range of working stock solutions.

  • Dosing the Culture Medium: Add a small volume of the working stock solution to your cell culture medium to achieve the final desired concentration of this compound. Crucially, ensure the final concentration of the co-solvent in the medium is low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Control Experiment: Always include a vehicle control in your experiment, where you add the same final concentration of the co-solvent without this compound to a separate set of cells.

Diagram: Co-Solvent Workflow

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Dosing This compound Powder This compound Powder Concentrated Stock Concentrated Stock This compound Powder->Concentrated Stock Dissolve Co-solvent (DMSO/Ethanol) Co-solvent (DMSO/Ethanol) Co-solvent (DMSO/Ethanol)->Concentrated Stock Working Stocks Working Stocks Concentrated Stock->Working Stocks Serial Dilution Final Solution Final Solution Working Stocks->Final Solution Add small volume Aqueous Medium Aqueous Medium Aqueous Medium->Final Solution Experiment Experiment Final Solution->Experiment Final [Co-solvent] ≤0.5%

Caption: Workflow for preparing this compound solutions using a co-solvent.

Problem 2: I need a higher concentration of this compound in an aqueous solution for an enzyme inhibition assay, but co-solvents interfere with my assay.

Underlying Cause: Many enzymatic assays are sensitive to organic solvents, which can denature proteins or otherwise interfere with the reaction.

Solution 1: pH Adjustment

This compound is a phenolic compound and therefore weakly acidic.[3] By increasing the pH of the aqueous solution, the phenolic hydroxyl group can deprotonate to form a more soluble phenolate salt.

Step-by-Step Protocol: pH-Dependent Solubilization

  • Determine pH Stability: Before proceeding, it is crucial to assess the stability of this compound at elevated pH. Prepare solutions of this compound in buffers of varying pH (e.g., 7.4, 8.0, 8.5, 9.0).

  • Incubate and Analyze: Incubate these solutions for a relevant period (e.g., 1-24 hours) at your experimental temperature. Analyze the samples by HPLC to check for degradation products.

  • Prepare a Buffered Solution: Prepare your aqueous buffer at the highest pH at which this compound remains stable.

  • Dissolve this compound: Attempt to dissolve this compound directly in the pH-adjusted buffer. Use sonication or gentle vortexing to aid dissolution.

  • Caution: Be aware that high pH can be detrimental to the stability of many compounds.[5][6] This method should only be used if your assay can be performed at the required pH and if you have confirmed this compound's stability.

Solution 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible derivative.

Step-by-Step Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • Weigh Components: Accurately weigh out the required amounts of this compound and HP-β-CD.

  • Kneading: Place the HP-β-CD in a mortar. Add a small amount of a 50:50 ethanol/water mixture to form a paste. Add the this compound powder to the paste.

  • Triturate: Knead the mixture thoroughly with a pestle for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the ethanol/water mixture as needed.

  • Drying: Spread the resulting paste in a thin layer in a desiccator and dry under vacuum at room temperature until a constant weight is achieved.

  • Pulverize and Store: Gently grind the dried complex into a fine powder and store it in a tightly sealed container, protected from light and moisture.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer.

Diagram: Cyclodextrin Inclusion Complex Formation

This compound This compound (Hydrophobic) Complex This compound-Cyclodextrin Inclusion Complex (Water-Soluble) This compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Schematic of this compound encapsulation by a cyclodextrin.

Problem 3: For my in vivo animal studies, I need to administer this compound in a larger volume of an aqueous vehicle, and I'm concerned about the potential toxicity of co-solvents.

Underlying Cause: High concentrations or large volumes of organic co-solvents can cause adverse effects in animal models. A more biocompatible formulation is required.

Solution: Liposomal Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer, effectively creating a stable aqueous dispersion.

Step-by-Step Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Selection: Choose a suitable lipid composition. A common starting point is a mixture of a phospholipid (e.g., phosphatidylcholine) and cholesterol.

  • Dissolve Lipids and this compound: In a round-bottom flask, dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by adding the buffer to the flask and agitating (e.g., vortexing or sonicating) at a temperature above the phase transition temperature of the lipids. This will cause the lipid film to swell and form multilamellar vesicles (MLVs) containing this compound within their bilayers.

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Characterization: Characterize the resulting liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

Diagram: Liposomal Formulation Workflow

cluster_0 Film Formation cluster_1 Hydration & Formulation cluster_2 Size Reduction Lipids + this compound in\nOrganic Solvent Lipids + this compound in Organic Solvent Thin Lipid Film Thin Lipid Film Lipids + this compound in\nOrganic Solvent->Thin Lipid Film Rotary Evaporation MLVs Multilamellar Vesicles (MLVs) Thin Lipid Film->MLVs Hydration Aqueous Buffer Aqueous Buffer Aqueous Buffer->MLVs SUVs Small Unilamellar Vesicles (SUVs) MLVs->SUVs Sonication/Extrusion Characterization & Use Characterization & Use SUVs->Characterization & Use Final Formulation

Caption: Workflow for preparing this compound-loaded liposomes.

References

  • Searching for Scientific Explanations for the Uses of Spanish Folk Medicine: A Review on the Case of Mullein (Verbascum, Scrophulariaceae). PubMed Central. [Link]
  • Showing Compound this compound (FDB000337). FooDB. [Link]
  • Solubility and solution thermodynamics of meloxicam in polyethylene glycol 400 + water mixtures.
  • Mullein Flower Extract WS – 20:1. Plants2Market. [Link]
  • Biological activity of Common Mullein, a medicinal plant.
  • This compound. Bioaustralis Fine Chemicals. [Link]
  • Melleins—Intriguing N
  • Relating solubility data of parabens in liquid PEG 400 to the behaviour of PEG 4000-parabens solid dispersions. PubMed. [Link]
  • This compound. Wikipedia. [Link]
  • Solubility of acetaminophen in polyethylene glycol 400 + water mixtures according to the extended Hildebrand solubility approach.
  • This compound | C10H10O3. PubChem. [Link]
  • Melleins—Intriguing N
  • Polyethylene Glycol 400. PubChem. [Link]
  • Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing. [Link]
  • (+)-Mellein | C10H10O3. PubChem. [Link]
  • Melleins. Encyclopedia MDPI. [Link]
  • The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

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Technical Support Center: Troubleshooting Mellein Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Mellein purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of isolating this compound using column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and empowering you to troubleshoot effectively.

Introduction to this compound and its Purification

This compound, also known as (R)-mellein or ochracin, is a dihydroisocoumarin, a type of phenolic compound produced by a variety of fungi, including species of Aspergillus and Botryosphaeria.[1][2] Its diverse biological activities, including antifungal, antibacterial, and phytotoxic properties, make it a compound of significant interest in natural product chemistry and drug development.[3][4]

Purification of this compound from crude fungal extracts is most commonly achieved through column chromatography, a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] This guide will address the common challenges encountered during this process.

Core Principles of this compound Purification by Column Chromatography

Successful purification hinges on exploiting the physicochemical properties of this compound.

Key Properties of this compound for Purification:

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₀H₁₀O₃[6]Influences its molecular weight (178.18 g/mol ) and polarity.[7][8]
Appearance A crystalline solid, sometimes reported as a yellow pigment in crude extracts.[6][9]Can sometimes allow for visual tracking during chromatography, though this is not always reliable.
Solubility Soluble in polar organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][6] Slightly soluble in water.[1]This dictates the choice of solvents for extraction from fungal cultures and for the mobile phase in chromatography.
Chemical Class Dihydroisocoumarin, a phenolic compound.[1]The phenolic hydroxyl group and lactone ring influence its polarity and interactions with the stationary phase. This class of compounds can be sensitive to pH extremes.

The general workflow for this compound isolation involves fermentation, extraction, and a multi-step purification process that often includes column chromatography.[10]

This compound Purification Workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_final Final Product Fungal Culture Fungal Culture Liquid-Liquid Extraction\n(e.g., Ethyl Acetate) Liquid-Liquid Extraction (e.g., Ethyl Acetate) Fungal Culture->Liquid-Liquid Extraction\n(e.g., Ethyl Acetate) Crude Extract Crude Extract Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Fraction Analysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Fraction Collection->Fraction Analysis (TLC/HPLC) Pooling of Pure Fractions Pooling of Pure Fractions Fraction Analysis (TLC/HPLC)->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound Troubleshooting Poor Separation cluster_causes Potential Causes cluster_solutions Solutions Poor Separation Poor Separation Broad Bands Broad Bands Poor Separation->Broad Bands Overlapping Peaks Overlapping Peaks Poor Separation->Overlapping Peaks Improper Sample Loading Improper Sample Loading Broad Bands->Improper Sample Loading Uneven Column Packing Uneven Column Packing Broad Bands->Uneven Column Packing Incorrect Flow Rate Incorrect Flow Rate Broad Bands->Incorrect Flow Rate Concentrate Sample Concentrate Sample Improper Sample Loading->Concentrate Sample Dry Loading Dry Loading Improper Sample Loading->Dry Loading Repack Column Repack Column Uneven Column Packing->Repack Column Optimize Flow Rate Optimize Flow Rate Incorrect Flow Rate->Optimize Flow Rate

Sources

Technical Support Center: Optimizing Culture Conditions for Mellein Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of mellein production. This guide is designed for researchers, scientists, and drug development professionals engaged in the fermentation and isolation of this bioactive polyketide. Here, we will delve into the critical parameters governing this compound biosynthesis and provide practical, field-proven insights to troubleshoot common challenges and enhance your experimental outcomes.

This compound and its derivatives are a class of 3,4-dihydroisocoumarins produced by a variety of organisms, most notably fungi, but also plants, insects, and bacteria.[1] These specialized metabolites exhibit a range of biological activities, making them attractive targets for drug discovery and development. This guide will provide you with the necessary tools to navigate the complexities of this compound fermentation and maximize your production yields.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound production, providing a foundational understanding for your experimental design.

Q1: Which fungal species are reliable producers of this compound?

A1: this compound is produced by a diverse array of fungi. Some of the most commonly cited producers include species from the genera Aspergillus (such as Aspergillus ochraceus), Penicillium, and a wide variety of endophytic fungi.[1][2] When selecting a strain, it is advisable to screen multiple isolates, as secondary metabolite production can be highly variable even within the same species.

Q2: What is the biosynthetic origin of this compound?

A2: this compound is a polyketide, a class of secondary metabolites synthesized by a multi-domain enzyme called polyketide synthase (PKS).[1] The biosynthesis of this compound begins with the condensation of acetyl-CoA and malonyl-CoA units, which are then processed through a series of enzymatic reactions including ketoreduction, dehydration, and cyclization to form the characteristic 3,4-dihydroisocoumarin core.[3] Understanding this pathway is crucial for troubleshooting, as nutritional and environmental factors can influence the expression and activity of the PKS and other biosynthetic enzymes.

G acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Cyclization & Reduction polyketide_chain->cyclization This compound This compound cyclization->this compound

Simplified this compound Biosynthetic Pathway.
Q3: What are the most critical culture parameters to control for optimal this compound production?

A3: The production of secondary metabolites like this compound is highly sensitive to culture conditions. The most critical parameters to control are:

  • Media Composition: The type and concentration of carbon and nitrogen sources are paramount.

  • pH: The pH of the culture medium can significantly impact enzyme activity and nutrient uptake.

  • Temperature: Fungal growth and secondary metabolism have distinct optimal temperature ranges.

  • Aeration and Agitation: Adequate oxygen supply is crucial for aerobic fungi, but excessive shear stress from high agitation can damage mycelia.[4]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your this compound production experiments.

Issue 1: Low or No this compound Yield Despite Good Fungal Growth

This is a common challenge in fungal fermentation, where primary metabolism (growth) is favored over secondary metabolism (this compound production).

Potential Causes & Solutions:

  • Nutrient Repression: High concentrations of readily metabolizable carbon and nitrogen sources can suppress secondary metabolite production.[5]

    • Solution: Design your fermentation medium to have a limiting primary nutrient. This will trigger the switch from the exponential growth phase to the stationary phase, where secondary metabolism is typically activated.[5] Consider using complex carbon sources or a higher carbon-to-nitrogen ratio.

  • Suboptimal pH: The optimal pH for growth may not be the same as for this compound production.

    • Solution: Perform a pH optimization experiment. Start with a pH range of 5.0 to 7.0 and monitor both biomass and this compound production. For many Aspergillus species, a slightly acidic to neutral pH is optimal for secondary metabolite production.[6]

  • Incorrect Fermentation Time: this compound is a secondary metabolite, and its production often peaks during the stationary phase of fungal growth.

    • Solution: Conduct a time-course experiment to determine the optimal harvest time. Harvest aliquots of your culture at regular intervals (e.g., every 24 hours for 10-14 days) and analyze for both biomass and this compound concentration.

Issue 2: Inconsistent this compound Yields Between Batches

Batch-to-batch variability is a frequent issue in fermentation and can often be traced back to subtle inconsistencies in the experimental setup.

Potential Causes & Solutions:

  • Inoculum Variability: The age, concentration, and physiological state of the inoculum are critical for reproducible fermentations.

    • Solution: Standardize your inoculum preparation protocol. If using spores, prepare a spore suspension and inoculate with a consistent concentration (e.g., 10^5 - 10^7 spores/mL).[5] If the fungus does not sporulate, use standardized mycelial plugs from the same region of a fresh agar plate.

  • Fluctuations in Physical Parameters: Minor variations in temperature, pH, and agitation speed can lead to significant differences in metabolite production.

    • Solution: Use calibrated equipment to ensure consistent conditions across all experiments. Tightly control and monitor key parameters throughout the fermentation.

G start Low this compound Yield check_growth Is Fungal Growth Optimal? start->check_growth optimize_growth Optimize Growth Conditions (Media, Temp, pH) check_growth->optimize_growth No check_production Are Secondary Metabolism Conditions Met? check_growth->check_production Yes optimize_growth->check_growth optimize_production Optimize Production Parameters (C:N Ratio, Elicitors, Time) check_production->optimize_production No end Improved this compound Yield check_production->end Yes optimize_production->check_production

Troubleshooting Workflow for Low this compound Yield.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in this compound production.

Protocol 1: Optimizing Culture Media for this compound Production

This protocol uses the "One Strain, Many Compounds" (OSMAC) approach to identify the optimal medium for this compound production.[7]

1. Media Preparation:

  • Prepare a panel of different culture media. Good starting points include Potato Dextrose Broth (PDB), Czapek Dox Broth, and Yeast Extract Sucrose (YES) medium.[5][8]

  • Dispense 50 mL of each medium into 250 mL Erlenmeyer flasks.

  • Sterilize by autoclaving.

2. Inoculation:

  • Inoculate each flask with a standardized amount of your fungal strain (e.g., a 5 mm mycelial plug or 10^6 spores).

3. Incubation:

  • Incubate the flasks at a standard temperature (e.g., 25°C) with shaking (e.g., 150 rpm) for a set period (e.g., 10 days).

4. Extraction and Analysis:

  • After incubation, separate the mycelium from the culture broth by filtration.

  • Extract the this compound from both the filtrate and the mycelium (see Protocol 3).

  • Analyze the extracts by HPLC to quantify this compound production in each medium (see Protocol 4).

Protocol 2: Determining the Optimal Carbon-to-Nitrogen (C:N) Ratio

Secondary metabolite production is often enhanced under nutrient-limiting conditions, particularly nitrogen limitation.

1. Media Design:

  • Prepare a basal medium with a fixed concentration of a chosen carbon source (e.g., 40 g/L glucose).

  • Create a series of media with varying concentrations of a nitrogen source (e.g., peptone) to achieve different C:N ratios (e.g., 10:1, 20:1, 40:1, 80:1).

2. Fermentation and Analysis:

  • Perform the fermentation as described in Protocol 1.

  • Analyze this compound production at each C:N ratio to identify the optimal condition.

ParameterRecommended RangeNotes
Carbon Source Glucose, Sucrose, MaltoseStart with a concentration of 20-50 g/L.
Nitrogen Source Peptone, Yeast Extract, Ammonium SulfateOrganic nitrogen sources often support better secondary metabolite production.
C:N Ratio 20:1 to 80:1Higher C:N ratios (nitrogen limitation) can induce secondary metabolism.
pH 5.0 - 7.0The optimal pH for production may differ from the optimal pH for growth.[6]
Temperature 25°C - 30°CTest a range to find the optimum for your specific strain.
Agitation 150 - 250 rpmBalance oxygen transfer with minimizing shear stress.[4]
Aeration 1.0 - 2.0 vvm (in a bioreactor)Crucial for aerobic fungi.
Zinc (ZnSO₄·7H₂O) 0.05 - 2.0 mg/LEssential for many enzymatic processes.
Molybdenum (Na₂MoO₄·2H₂O) 0.01 - 0.1 mg/LCan enhance the production of certain polyketides.[2]
Protocol 3: Extraction of this compound from Fungal Culture

This protocol describes a general method for extracting this compound from both the culture broth and the fungal mycelium.

1. Separation of Mycelium and Broth:

  • After fermentation, separate the mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter.

2. Extraction from Culture Broth:

  • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat this process three times.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Extraction from Mycelium:

  • Freeze-dry the mycelial mass and grind it into a fine powder.

  • Extract the mycelial powder with methanol or acetone using sonication. Repeat this process three times.

  • Filter the extracts and evaporate the solvent under reduced pressure.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound. The specific parameters may need to be optimized for your particular instrument and sample matrix.

1. Sample Preparation:

  • Dissolve the dried crude extract in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 245 nm and 310 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Quantify the this compound in your samples by comparing the peak area to the standard curve.

References

  • Reveglia, P., Masi, M., Evidente, A., & Cimmino, A. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2445. [Link]
  • Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-hydroxythis compound production by Aspergillus ochraceus Wilhelm. Applied microbiology, 23(6), 1067–1072. [Link]
  • Steele, J. A., Davis, N. D., & Diener, U. L. (1973). Effect of zinc, copper, and iron on ochratoxin A production. Applied microbiology, 25(5), 847–849. [Link]
  • Zhang, X., Zhang, X., & Xu, Y. (2016). High-performance liquid chromatography-tandem mass spectrometry method for simultaneous detection of ochratoxin A and relative metabolites in Aspergillus species and dried vine fruits. Food Additives & Contaminants: Part A, 33(9), 1484–1493. [Link]
  • Frisvad, J. C., & Larsen, T. O. (2016). Media and growth conditions for induction of secondary metabolite production. In Fungal secondary metabolites (pp. 39-50). Humana Press, New York, NY. [Link]
  • da Silva, A. C., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Metabolites, 13(9), 983. [Link]
  • Harris, R. E., & Mantle, P. G. (2001). Biosynthesis of ochratoxins by Aspergillus ochraceus. Applied and environmental microbiology, 67(1), 117–121. [Link]
  • Ramos, H. P., & Said, S. (2011). Effect of carbon/nitrogen ratio on bioactivities metabolites production. Electronic Journal of Biotechnology, 14(4), 9-9. [Link]
  • Ferreira, J. A., & Mahomoodally, M. F. (2023). Approaches to Secondary Metabolite Production from Fungi. Encyclopedia, 3(3), 978-990. [Link]
  • Food Safety. (n.d.). Fermentation Troubleshooting Quick Guide. University of Wisconsin-Madison Division of Extension. [Link]
  • Gao, L., et al. (2007). Effects of carbon concentration and carbon to nitrogen ratio on the growth and sporulation of several biocontrol fungi. Mycological Research, 111(1), 87-92. [Link]
  • van der Wal, A., et al. (2020). Effect of nitrogen on fungal growth efficiency. Soil Biology and Biochemistry, 145, 107793. [Link]
  • Ejaz, H., et al. (2022). In vitro enrichment of trace elements promotes rapid germination of Aspergillus conidia: a clinical concern for immunosuppressed and hyperglycemic patients. Journal of Fungi, 8(7), 717. [Link]
  • Silver, J. (2016). What should I do to prepare for HPLC of fungal secondary metabolites?.
  • Li, Y., & He, X. (2017). Carbon: Nitrogen: Phosphorus Stoichiometry in Fungi: A Meta-Analysis. Frontiers in Microbiology, 8, 1339. [Link]
  • Ingenza Ltd. (n.d.). Fermentation problems and how to solve them. Ingenza. [Link]
  • Kim, S. W., et al. (2003). Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii. Letters in Applied Microbiology, 36(5), 317-322. [Link]
  • Lin, L. C., & Lin, C. N. (1998). Detection of Mold in Processed Foods by High Performance Liquid Chromatography. Journal of Food Protection, 61(6), 737-742. [Link]
  • El-Sayed, A. S., et al. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. Journal of Fungi, 8(7), 723. [Link]
  • Kim, H. Y., et al. (2019). The Role of Zinc in Gliotoxin Biosynthesis of Aspergillus fumigatus. International journal of molecular sciences, 20(24), 6192. [Link]
  • Kahlert, L., et al. (2021). Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme. Angewandte Chemie International Edition, 60(20), 11423-11429. [Link]
  • van den Berg, M. A. (2008). Effect of agitation intensities on fungal morphology of submerged fermentation. Biotechnology and bioengineering, 59(4), 403-412. [Link]
  • Marín, S., Sanchis, V., & Magan, N. (1995). Influence of Inoculum Preparation and Volume on Growth of Mycotoxigenic Molds. Journal of food protection, 58(4), 430-433. [Link]
  • Al-Askar, A. A., et al. (2023). Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, Bacillus velezensis strain KSAM1, and its influence on soilborne fungus, Macrophomina phaseolina. Journal of King Saud University-Science, 35(3), 102573. [Link]
  • Al-Ani, L. K. M., & Adhab, M. A. (2012). Effect of pH on the mycelial growth of Aspergillus niger and Aspergillus flavus. Mesopotamia Journal of Agriculture, 40(4), 59-64. [Link]
  • Cho, Y. J., et al. (2002). An artificial pathway for polyketide biosynthesis. Journal of the American Chemical Society, 124(45), 13372-13373. [Link]
  • Schalchli, H., et al. (2020). At the metal–metabolite interface in Aspergillus fumigatus: towards untangling the intersecting roles of zinc and gliotoxin. Metallomics, 12(11), 1846-1859. [Link]
  • Sachse, B. (1992). Identification and determination of this compound in cultures of the fungus Septoria nodorum (Berk.) by thin-layer and high-performance liquid chromatography.
  • Kapitan, M., et al. (2019). The Role of Zinc in Gliotoxin Biosynthesis of Aspergillus fumigatus. International journal of molecular sciences, 20(24), 6192. [Link]
  • Natural Resources Conservation Service. (n.d.).
  • Wikipedia. (2023).
  • Calvo, A. M., Wilson, R. A., Bok, J. W., & Keller, N. P. (2002). Relationship between secondary metabolism and fungal development. Microbiology and molecular biology reviews, 66(3), 447-459. [Link]
  • Cenis, J. L. (1992). DNA extraction from Fungi. Agricultural Research Service, USDA. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC. [Link]
  • Scott Laboratories. (n.d.). Troubleshooting Stuck or Sluggish Alcoholic Fermentations.
  • Ikeshima, H., et al. (2023). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Analytical and Bioanalytical Chemistry, 415(25), 6323-6332. [Link]
  • Chacón-Morales, P., Amaro-Luis, J. M., & Bahsas, A. (2013). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Avances en Química, 8(3), 145-151. [Link]
  • SDSU Extension. (2024). Carbon to Nitrogen Ratio of Healthy Soils.
  • Lowimpact.org. (2021).
  • Al-Bayati, Z. N. F., & Al-Obaidi, A. M. J. (2023). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. International Journal of Pharmaceutical Research, 15(3). [Link]
  • Sharma, V. (2024). How to extract bioactive compounds from fungal cultural filtrates...? Which of the techniques are best for the isolations...?.
  • Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical methods, 8(1), 1-1. [Link]
  • IOSR Journal of Pharmacy. (2023).

Sources

dealing with co-eluting compounds in Mellein HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Co-eluting Compounds for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My Mellein peak is not symmetrical and appears to have a shoulder. What is the likely cause?

A shoulder on your main peak is a classic sign of a co-eluting compound.[1] In this compound analysis, particularly from complex matrices like fungal fermentation broths, this is often due to the presence of structurally similar this compound derivatives, such as 4-hydroxythis compound or 5-hydroxythis compound.[2] These compounds have very similar physicochemical properties to this compound, leading to near-identical retention times under suboptimal chromatographic conditions.

Q2: I suspect a co-eluting peak, but it's not visible as a distinct shoulder. How can I confirm its presence?

If you are using a photodiode array (PDA) detector, you can assess peak purity. If the UV-Vis spectra taken across the upslope, apex, and downslope of the this compound peak are not identical, it strongly indicates the presence of a co-eluting impurity.[1]

Q3: Why is resolving co-eluting peaks so critical in this compound analysis?

Accurate quantification is impossible with co-eluting peaks. The area of the peak will be an overestimation of the this compound concentration, leading to inaccurate results in bioactivity screening, yield calculations, or pharmacokinetic studies. Furthermore, in a drug development context, unidentified and co-eluting impurities are a significant regulatory concern.

Q4: What are the key physicochemical properties of this compound that I should consider for HPLC method development?

This compound is a moderately lipophilic compound with a calculated XLogP3 of 2.4.[3] It is also described as a very weakly acidic compound due to its phenolic hydroxyl group.[4] This means that in reversed-phase HPLC, it will be well-retained on a C18 column, and its retention can be manipulated by adjusting the mobile phase's organic solvent content and pH.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic approach to method optimization is crucial. The resolution of two peaks in chromatography is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') . The following troubleshooting guide is structured around the practical manipulation of these parameters.

Step 1: Assess and Optimize the Retention Factor (k')

The retention factor is a measure of how long an analyte is retained on the column. If your this compound peak is eluting too early (low k'), there is insufficient interaction with the stationary phase for a good separation to occur.

Protocol 1: Optimizing Retention Factor (k')

  • Initial Assessment: If your this compound peak elutes very close to the solvent front (void volume), your mobile phase is too strong.

  • Decrease Mobile Phase Strength: In a reversed-phase system (e.g., C18 column), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of this compound and its analogs, providing more opportunity for separation.

  • Target k' Range: Aim for a k' value between 2 and 10 for robust separation.

Parameter Action Expected Outcome
Organic Solvent % DecreaseIncreased retention time and potentially improved resolution
Retention Factor (k') Aim for 2-10Robust and reliable separation
Step 2: Enhance Selectivity (α)

Selectivity is the most powerful tool for resolving co-eluting peaks. It describes the ability of the chromatographic system to "discriminate" between two analytes.

Protocol 2: Modifying Mobile Phase Selectivity

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter the elution order of closely related compounds.

  • Adjust Mobile Phase pH: Since this compound is weakly acidic, altering the pH of the mobile phase can change its ionization state and, consequently, its retention behavior relative to its co-eluting impurities.

    • Prepare a series of mobile phases with small pH adjustments (e.g., in 0.2 pH unit increments) around a pH of 3-4.

    • The use of a buffer, such as phosphate or formate, is recommended to maintain a stable pH.[5]

  • Incorporate an Ion-Pairing Agent: For ionizable compounds, adding an ion-pairing agent to the mobile phase can significantly improve resolution.

Protocol 3: Modifying Stationary Phase Selectivity

  • Switch Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.

    • If you are using a standard C18 column, consider a column with a different bonded phase, such as a phenyl-hexyl or a cyano (CN) column. These phases offer different separation mechanisms (e.g., π-π interactions) that can alter the elution profile.

Step 3: Increase Efficiency (N)

Column efficiency relates to the sharpness of the chromatographic peaks. Taller, narrower peaks are easier to resolve.

Protocol 4: Improving Column Efficiency

  • Decrease Particle Size: Use a column packed with smaller particles (e.g., sub-2 µm for UHPLC). This will result in a significant increase in theoretical plates and sharper peaks.

  • Increase Column Length: A longer column provides more theoretical plates, leading to better separation. However, this will also increase analysis time and backpressure.

  • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of this compound.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Co-elution Observed Assess_k Assess Retention Factor (k') Start->Assess_k Optimize_k Adjust Organic Solvent % Assess_k->Optimize_k Check_Resolution_k Resolution Improved? Optimize_k->Check_Resolution_k Modify_Selectivity Modify Selectivity (α) Check_Resolution_k->Modify_Selectivity No Success Baseline Resolution Achieved Check_Resolution_k->Success Yes Change_Solvent Change Organic Modifier (ACN <=> MeOH) Modify_Selectivity->Change_Solvent Adjust_pH Adjust Mobile Phase pH Modify_Selectivity->Adjust_pH Change_Column Change Stationary Phase (e.g., Phenyl-Hexyl) Modify_Selectivity->Change_Column Check_Resolution_alpha Resolution Improved? Change_Solvent->Check_Resolution_alpha Adjust_pH->Check_Resolution_alpha Change_Column->Check_Resolution_alpha Increase_Efficiency Increase Efficiency (N) Check_Resolution_alpha->Increase_Efficiency No Check_Resolution_alpha->Success Yes Smaller_Particles Use Smaller Particle Size Column Increase_Efficiency->Smaller_Particles Longer_Column Increase Column Length Increase_Efficiency->Longer_Column Optimize_Flow_Temp Optimize Flow Rate & Temperature Increase_Efficiency->Optimize_Flow_Temp Check_Resolution_N Resolution Improved? Smaller_Particles->Check_Resolution_N Longer_Column->Check_Resolution_N Optimize_Flow_Temp->Check_Resolution_N Check_Resolution_N->Success Yes Consult Consult Advanced Techniques (e.g., 2D-LC, MS) Check_Resolution_N->Consult No

Caption: A systematic workflow for troubleshooting co-elution in HPLC analysis.

Ensuring Method Trustworthiness: Forced Degradation Studies

A robust HPLC method must be "stability-indicating," meaning it can resolve the analyte of interest from its potential degradation products.[6][7] Forced degradation studies are essential for demonstrating this capability.[8][9]

Protocol 5: Forced Degradation of this compound

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Stress Conditions: Expose the this compound solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a this compound solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using your developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the intact this compound peak.

Sample Preparation for this compound Analysis from Fungal Fermentation Broth

The complexity of the sample matrix is a common source of analytical challenges. Proper sample preparation is key to a successful analysis.

Protocol 6: Liquid-Liquid Extraction of this compound from Fermentation Broth

  • Centrifugation: Centrifuge the fermentation broth to pellet the fungal mycelia.

  • pH Adjustment: Adjust the pH of the supernatant to acidic (e.g., pH 3) to ensure this compound is in its non-ionized form.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Evaporation: Evaporate the organic solvent to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[10]

Visualizing the Sample Preparation Workflow

Sample_Prep_Workflow Start Fungal Fermentation Broth Centrifuge Centrifuge to Remove Mycelia Start->Centrifuge Adjust_pH Adjust Supernatant to pH 3 Centrifuge->Adjust_pH LLE Liquid-Liquid Extraction (with Ethyl Acetate) Adjust_pH->LLE Evaporate Evaporate Organic Phase to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter through 0.45 µm Syringe Filter Reconstitute->Filter Inject Inject into HPLC Filter->Inject

Caption: A standard sample preparation workflow for this compound analysis from fungal broth.

References

  • ResearchGate. (2023). HPLC SAMPLE PREP & EXTRACTION S.O.P FOR FUNGI. [Link]
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  • PubMed. (n.d.).
  • ResearchGate. (n.d.). [Research on stability of melittin in different solvent systems] | Request PDF. [Link]
  • PubMed. (n.d.). [Research on stability of melittin in different solvent systems]. [Link]
  • Organomation. (n.d.).
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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  • NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
  • FooDB. (n.d.). Showing Compound this compound (FDB000337). [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Open Access Journals. (n.d.).
  • PharmTech. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]
  • PubChem. (n.d.). (+)-Mellein. [Link]
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  • NIH. (2020).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Isolation of the new (-)-(3R,4S)-4-hydroxythis compound from the fungus Septoria nodorum Berk. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2023). (PDF) Effect of the Freeze-Dried Mullein Flower Extract (Verbascum nigrum L.) Addition on Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils. [Link]

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preventing Mellein degradation under different pH and temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mellein, a dihydroisocoumarin fungal metabolite, is a compound of increasing interest in phytochemical and drug discovery research.[1][2] As with many natural products, its utility in quantitative and cell-based assays is directly linked to its chemical stability. The core structure of this compound contains a lactone ring, a functional group known to be susceptible to hydrolysis under certain environmental conditions.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions, in-depth troubleshooting protocols, and validated experimental workflows to ensure the integrity of this compound throughout their experimental process.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over a short period in my aqueous buffer (pH 7.4). Why is this happening?

A1: The most likely cause is the hydrolysis of this compound's lactone ring. This chemical group, which is an ester, is prone to cleavage by hydroxide ions present in neutral to basic solutions (pH > 7).[3][4] This reaction opens the ring to form an inactive carboxylate species, leading to a rapid loss of the compound's intended biological activity. The equilibrium at physiological pH (7.4) strongly favors this inactive, open-ring form.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: To maintain the integrity of the active, closed-lactone form, this compound solutions should be prepared and stored in an acidic buffer, ideally at a pH below 5.5.[4] Acidic conditions suppress the hydroxide-catalyzed hydrolysis and shift the chemical equilibrium in favor of the stable, active lactone structure.

Q3: Can I store this compound in DMSO? Is it stable?

A3: Yes. Preparing high-concentration stock solutions in an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO) is the recommended best practice. In the absence of water, the hydrolysis reaction cannot proceed, ensuring long-term stability. Store these DMSO stocks at -20°C or -80°C for maximum shelf-life.

Q4: For my experiment, I must work at a physiological pH of 7.4. How can I minimize this compound degradation?

A4: If you must work at pH 7.4, minimize the compound's exposure time to these conditions. Prepare your working dilutions from a DMSO stock into the aqueous buffer immediately before use. For longer experiments (e.g., cell culture over 24-48 hours), be aware that a significant portion of the this compound will likely degrade. It is crucial to account for this degradation when interpreting results and consider time-course experiments to understand the impact on your specific assay.

Q5: I see a precipitate forming after diluting my this compound DMSO stock into my aqueous buffer. What's causing this?

A5: This is likely due to the low aqueous solubility of the active lactone form of this compound. When a concentrated DMSO stock is diluted into a buffer where the compound's solubility limit is exceeded, it can precipitate. To resolve this, try lowering the final concentration of this compound or increasing the percentage of co-solvent (like DMSO) in the final working solution, ensuring the final solvent concentration is compatible with your experimental system.

Technical Deep Dive: The Mechanism of this compound Degradation

The stability of this compound is governed by the chemical equilibrium of its dihydroisocoumarin structure. The key vulnerability is the lactone, which is a cyclic ester. This ring is subject to a reversible, pH-dependent hydrolysis reaction.

  • Under Basic or Neutral Conditions (pH ≥ 7): Hydroxide ions (OH⁻) act as nucleophiles, attacking the carbonyl carbon of the lactone. This leads to the cleavage of the ester bond and the formation of a water-soluble, inactive carboxylate product. At physiological pH 7.4, the equilibrium heavily favors this open-ring form.

  • Under Acidic Conditions (pH < 5.5): The concentration of hydroxide ions is low, and the equilibrium shifts to favor the closed-ring, active lactone form.[4] This proton-rich environment stabilizes the lactone against hydrolysis.

This compound Degradation Pathway

Mellein_Degradation cluster_0 Acidic Conditions (pH < 5.5) cluster_1 Neutral / Basic Conditions (pH ≥ 7.0) Mellein_Active This compound (Active Lactone Form) Mellein_Inactive Inactive Carboxylate (Open-Ring Form) Mellein_Active->Mellein_Inactive Hydrolysis (OH⁻ attack) Mellein_Inactive->Mellein_Active Lactonization (H⁺ catalysis)

Caption: pH-dependent equilibrium between active and inactive this compound.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

Use this guide to identify and resolve common problems encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity in cell culture media. The lactone ring has hydrolyzed to the inactive carboxylate form in the physiological pH (~7.4) of the medium.[4]Prepare fresh dilutions from a DMSO stock immediately before adding to cells. For long-term incubations, consider the degradation kinetics in your data interpretation.
Inconsistent results between experimental replicates. Degradation is occurring at a variable rate, possibly due to slight differences in incubation times or buffer pH between wells/flasks.Standardize all incubation times precisely. Prepare a single batch of working solution for all replicates. Double-check and buffer the pH of your media/assay solution immediately before use.
Difficulty in detecting this compound via HPLC from aqueous samples. The compound has fully converted to the more polar carboxylate form, which may elute very early or have a different UV absorbance maximum.Before injection, acidify your sample with a small amount of phosphoric or formic acid (e.g., to a final pH of 3-4). This will convert the carboxylate back to the lactone form, resulting in a single, detectable peak corresponding to the active compound.[4]
DMSO stock solution shows reduced potency over time. The DMSO stock was not anhydrous, or it has absorbed atmospheric moisture, allowing for slow hydrolysis even at low temperatures.Use high-purity, anhydrous DMSO for preparing stock solutions. Aliquot stocks into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Results or Loss of this compound Activity? Check_Solvent Is this compound in an aqueous buffer with pH ≥ 7? Start->Check_Solvent Check_Storage How was the DMSO stock solution stored? Check_Solvent->Check_Storage No (Using DMSO) Hydrolysis_Likely High Probability of Lactone Hydrolysis. Check_Solvent->Hydrolysis_Likely Yes Anhydrous_Storage Was it aliquoted and stored in anhydrous DMSO? Check_Storage->Anhydrous_Storage Use_Acidic_Buffer Solution: Use acidic buffer (pH < 5.5) or minimize time in neutral buffer. Hydrolysis_Likely->Use_Acidic_Buffer Anhydrous_Storage->Start Yes (Problem Elsewhere) Moisture_Contam Potential moisture contamination. Anhydrous_Storage->Moisture_Contam No New_Stock Solution: Prepare fresh stock in anhydrous DMSO and aliquot. Moisture_Contam->New_Stock

Caption: Decision tree for troubleshooting this compound stability.

Experimental Protocol: pH and Temperature Stability Assay

Since specific degradation kinetic data for this compound is not widely published, this protocol allows you to determine its stability under your own experimental conditions. The purpose of this stability testing is to provide evidence on how the quality of this compound varies with time under the influence of pH and temperature.[5]

Objective:

To quantify the degradation of this compound over time at various pH values and temperatures using a stability-indicating HPLC method.

Materials:
  • This compound solid compound

  • Anhydrous DMSO

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphoric acid or formic acid

  • Buffer systems (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

Methodology:

Part 1: Preparation of Solutions

  • This compound Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Store this at -80°C in small aliquots.

  • Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Test Sample Preparation (T=0):

    • Dilute the this compound DMSO stock into each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µM). The final DMSO concentration should be low and consistent across all samples (e.g., <1%).

    • Immediately after dilution, take an aliquot ("Time 0" sample), quench the reaction by acidifying it (e.g., add 10 µL of 1 M phosphoric acid to 1 mL of sample), and analyze by HPLC immediately. This establishes the 100% reference peak area.

Part 2: Incubation

  • Aliquot the remaining buffered this compound solutions into sealed vials.

  • Place sets of vials for each pH condition into incubators at the different test temperatures (e.g., 4°C, 25°C, 37°C).

Part 3: Time-Point Analysis

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each pH/temperature condition.

  • Immediately quench the degradation by acidifying the sample as done for the T=0 sample.

  • Analyze the sample by HPLC.

Part 4: HPLC Analysis

  • Method: Use a validated, stability-indicating reverse-phase HPLC method. A UPLC-MS/MS method has been shown to be effective for this compound quantification.[6]

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Detection: UV (e.g., 254 nm or 315 nm) or MS.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample for that specific condition: % this compound Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot "% this compound Remaining" vs. "Time" for each pH and temperature condition to visualize the degradation kinetics.

Data Summary Table (Example)
Condition 1 hr 4 hr 8 hr 24 hr
pH 4.0 / 25°C 100%99%99%98%
pH 7.4 / 25°C 85%55%30%<5%
pH 9.0 / 25°C 40%<5%<1%<1%
pH 7.4 / 37°C 60%20%<5%<1%

This structured approach will provide clear, actionable data on this compound's stability, allowing you to design robust and reproducible experiments.

References
  • Cimmino, A., Evidente, A., & Masi, M. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2348.
  • Erickson, H. K., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Molecular Pharmaceutics, 15(9), 4023–4031.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA.
  • Li, Y., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Journal of Fungi, 7(8), 633.
  • Request PDF. (n.d.). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. ResearchGate.
  • Wikipedia. (2020). This compound. Wikipedia.

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Technical Support Center: Enhancing Mellein Production in Aspergillus Species

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of mellein in Aspergillus species. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental workflows. Our approach is grounded in scientific principles and field-proven insights to ensure you can confidently navigate the complexities of fungal secondary metabolite production.

Troubleshooting Guide: Addressing Common Issues in this compound Production

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

Problem 1: No or very low this compound production in my wild-type Aspergillus strain.

Possible Cause & Solution

  • Silent Biosynthetic Gene Cluster: Many secondary metabolite biosynthetic gene clusters (BGCs) in fungi are silent or expressed at very low levels under standard laboratory conditions.[1][2] The this compound BGC may not be actively transcribed in your chosen strain or culture conditions.

    • Troubleshooting Steps:

      • Media and Culture Condition Optimization: Systematically vary the carbon and nitrogen sources in your culture medium.[3] Some Aspergillus species have shown differential this compound production based on the available nutrients. For instance, certain carbon and nitrogen sources can significantly support the production of this compound and its derivatives.[3] Also, consider optimizing trace elements like zinc and molybdenum, which have been shown to increase production in stationary cultures.[3][4]

      • Epigenetic Modification: Employ epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors (e.g., trichostatin A), to your culture. These can induce the expression of silent gene clusters.[2]

      • Co-cultivation: Grow your Aspergillus strain with other microorganisms, such as other fungi or bacteria. The interaction between different species can trigger the activation of silent BGCs.[5]

  • Incorrect Analytical Method: Your method for detecting and quantifying this compound may not be sensitive enough or may be improperly calibrated.

    • Troubleshooting Steps:

      • Method Validation: Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is validated for this compound detection.[6][7]

      • Standard Curve: Use a certified this compound standard to create a reliable calibration curve for accurate quantification.

      • Sample Preparation: Optimize your extraction protocol to ensure efficient recovery of this compound from the fungal biomass or culture broth.

Problem 2: this compound production is inconsistent between batches.

Possible Cause & Solution

  • Variability in Inoculum: The age, concentration, and physiological state of the spores or mycelia used for inoculation can significantly impact fermentation outcomes.

    • Troubleshooting Steps:

      • Standardized Inoculum Preparation: Develop a standardized protocol for preparing your inoculum. This should include consistent spore harvesting times and quantification of spore concentration using a hemocytometer.

      • Seed Culture: Use a seed culture grown under defined conditions to inoculate your main production culture. This helps to ensure a more uniform physiological state of the starting biomass.

  • Fluctuations in Culture Conditions: Minor variations in pH, temperature, aeration, and agitation can lead to significant differences in metabolite production.

    • Troubleshooting Steps:

      • Process Parameter Control: Utilize a bioreactor with precise control over pH, temperature, dissolved oxygen, and agitation speed.[8][9]

      • Buffered Media: If using shake flasks, employ a well-buffered medium to minimize pH shifts during fermentation.

Problem 3: My genetic modifications to enhance this compound production are not yielding the expected results.

Possible Cause & Solution

  • Inefficient Gene Overexpression or Knockout: The genetic tools and techniques used may not be optimal for your specific Aspergillus strain.

    • Troubleshooting Steps:

      • Promoter Selection: Ensure you are using a strong, constitutive promoter for overexpressing the this compound polyketide synthase (PKS) gene or other key biosynthetic genes.

      • Confirmation of Genetic Modification: Verify the successful integration of your genetic construct or the deletion of the target gene using PCR, Southern blotting, or sequencing.

      • Utilize CRISPR-Cas9: For more efficient and targeted genetic modifications, consider employing the CRISPR-Cas9 system, which has been successfully applied in Aspergillus species.[10][11][12]

  • Regulatory Network Complexity: Fungal secondary metabolism is controlled by a complex network of pathway-specific and global regulators.[13][14][15] Overexpressing a single biosynthetic gene may not be sufficient to overcome regulatory bottlenecks.

    • Troubleshooting Steps:

      • Target Global Regulators: Consider manipulating global regulators of secondary metabolism, such as LaeA or members of the Velvet complex (VeA), which have been shown to control the expression of multiple BGCs.[15][16][17]

      • Knockout of Repressors: Identify and knock out negative regulators (repressors) that may be silencing the this compound BGC.

This compound Production Enhancement Workflow

The following diagram outlines a systematic approach to increasing this compound production in Aspergillus species.

Mellein_Production_Workflow cluster_0 Strain Selection & Baseline cluster_1 Optimization of Culture Conditions cluster_2 Metabolic & Genetic Engineering Strain_Selection Select Aspergillus Strain Baseline_Culture Establish Baseline this compound Production Strain_Selection->Baseline_Culture Analytical_Method Validate Analytical Method Baseline_Culture->Analytical_Method Media_Optimization Optimize Media Components (Carbon, Nitrogen, Trace Elements) Analytical_Method->Media_Optimization Low/No Production Process_Optimization Optimize Process Parameters (pH, Temp, Aeration) Media_Optimization->Process_Optimization Precursor_Feeding Precursor Feeding Strategies Process_Optimization->Precursor_Feeding Gene_Cluster_ID Identify this compound BGC Precursor_Feeding->Gene_Cluster_ID Further Enhancement Overexpression Overexpress this compound PKS & Regulators Gene_Cluster_ID->Overexpression Knockout Knockout Competing Pathways/Repressors Overexpression->Knockout Final_Analysis Optimized this compound Production Knockout->Final_Analysis Analyze this compound Titer

Caption: A systematic workflow for enhancing this compound production.

This compound Biosynthesis Pathway

The biosynthesis of this compound is initiated by a polyketide synthase (PKS). The following diagram illustrates a simplified pathway.

Mellein_Biosynthesis Acetyl_CoA Acetyl-CoA PKS This compound Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Reduction Reduction/Cyclization Polyketide_Intermediate->Reduction This compound (R)-Mellein Reduction->this compound

Caption: Simplified biosynthetic pathway of (R)-Mellein.

Frequently Asked Questions (FAQs)

Q1: Which Aspergillus species are known to produce this compound?

A1: this compound and its derivatives have been isolated from various Aspergillus species, including Aspergillus ochraceus and Aspergillus melleus.[3][18]

Q2: What are the key genes involved in this compound biosynthesis?

A2: The core enzyme is a polyketide synthase (PKS), often referred to as this compound synthase.[19][20] The biosynthetic gene cluster may also contain other enzymes such as reductases and transcription factors that regulate the expression of the cluster.

Q3: Can precursor feeding enhance this compound production?

A3: Yes, feeding precursors of the polyketide pathway, such as acetate or specific amino acids, can potentially increase the pool of building blocks available for this compound synthesis and thereby enhance production.[21][22]

Q4: What is the typical yield of this compound I can expect from Aspergillus fermentation?

A4: this compound yields can vary widely depending on the Aspergillus strain, culture conditions, and fermentation method. Yields can range from micrograms to milligrams per liter of culture. Optimization strategies are crucial for achieving industrially relevant titers.

Q5: How does pH affect this compound production?

A5: The pH of the culture medium is a critical parameter that influences fungal growth, enzyme activity, and secondary metabolite production. The optimal pH for this compound production needs to be determined empirically for each specific Aspergillus strain, but a starting point for optimization is often in the range of pH 5.0-7.0.[9][23]

Q6: What are the recommended methods for extracting and purifying this compound?

A6: this compound is typically extracted from the culture broth or mycelial biomass using organic solvents such as ethyl acetate.[24] Purification can then be achieved through chromatographic techniques, including column chromatography with silica gel followed by preparative HPLC.

Quantitative Data Summary

ParameterRecommended Range/ConditionExpected Outcome on this compound ProductionReference(s)
Carbon Source Glucose, SucroseCan significantly influence yield.[3]
Nitrogen Source Yeast Extract, PeptoneDifferent sources can enhance or inhibit production.[3]
Trace Elements Zinc, MolybdenumIncreased production in stationary cultures.[3][4]
pH 5.0 - 7.0Strain-dependent; optimization is critical.[9][23]
Temperature 25 - 30 °COptimal temperature varies by species.[25]
Agitation 150 - 200 rpmAffects morphology and nutrient distribution.[8][9]

Experimental Protocols

Protocol 1: Basic Shake Flask Fermentation for this compound Production

  • Media Preparation: Prepare your desired liquid medium (e.g., Potato Dextrose Broth or a defined synthetic medium). Autoclave at 121°C for 20 minutes.

  • Inoculation: Inoculate the cooled medium with a known concentration of Aspergillus spores (e.g., 1 x 10^6 spores/mL).

  • Incubation: Incubate the flasks on a rotary shaker at the desired temperature and agitation speed (e.g., 28°C, 180 rpm) for 7-14 days.

  • Sampling: Aseptically withdraw samples at regular intervals to monitor growth and this compound production.

  • Extraction: Separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate. Evaporate the solvent to obtain the crude extract.

  • Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC or UPLC-MS/MS.

Protocol 2: Protoplast Transformation for Genetic Engineering of Aspergillus

  • Spore Germination: Inoculate spores in a liquid medium and incubate until germlings are formed.

  • Protoplast Formation: Harvest the germlings and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) to digest the cell walls.

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtration and wash them with an osmotic stabilizer.

  • Transformation: Mix the protoplasts with the transforming DNA (e.g., plasmid containing your gene of interest and a selection marker) and polyethylene glycol (PEG) solution.

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B).

  • Isolate and Verify Transformants: Isolate colonies that grow on the selective medium and verify the genetic modification by PCR.

References

  • Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm. Applied Microbiology, 23(6), 1067–1072. [Link]
  • Kim, D., Lee, M. K., & Kim, J. (2020). Genetic Manipulation and Transformation Methods for Aspergillus spp. Mycobiology, 49(2), 95-104. [Link]
  • Kim, D., Lee, M. K., & Kim, J. (2020). Genetic Manipulation and Transformation Methods for Aspergillus spp. Mycobiology, 49(2), 95-104. [Link]
  • de Oliveira, G. A. R., et al. (2022). Improved natural melanin production by Aspergillus nidulans after optimization of factors involved in the pigment biosynthesis pathway. Microbial Cell Factories, 21(1), 253. [Link]
  • Li, S., et al. (2023). Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae. Journal of Fungi, 9(4), 428. [Link]
  • Zabala, D., et al. (2021). Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme. Angewandte Chemie International Edition, 60(27), 14856-14860. [Link]
  • Li, S., et al. (2023). Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae. Journal of Fungi, 9(4), 428. [Link]
  • Yuan, B., et al. (2022). Manipulation of the Global Regulator mcrA Upregulates Secondary Metabolite Production in Aspergillus wentii Using CRISPR-Cas9. eScholarship. [Link]
  • Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm. Applied Microbiology, 23(6), 1067–1072. [Link]
  • de Oliveira, G. A. R., et al. (2023). Improvement of DOPA-Melanin Production by Aspergillus nidulans Using Eco-Friendly and Inexpensive Substrates. Journal of Fungi, 9(7), 711. [Link]
  • de Oliveira, G. A. R., et al. (2022). Improved natural melanin production by Aspergillus nidulans after optimization of factors involved in the pigment biosynthesis pathway. Microbial Cell Factories, 21(1), 253. [Link]
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  • Tan, K. C., et al. (2014). An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum. mBio, 5(5), e01423-14. [Link]
  • Ramirez-Macias, I., et al. (2023). Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus. Journal of Fungi, 9(5), 534. [Link]
  • Zaehle, C., et al. (2014). Biosynthesis of terrein in Aspergillus terreus. Organic & Biomolecular Chemistry, 12(41), 8176-8179. [Link]
  • Li, Y., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Toxins, 13(8), 552. [Link]
  • Keller, N. P. (2019). Epigenetic Regulation of Fungal Secondary Metabolism. Frontiers in Fungi, 1, 2. [Link]
  • Hurst, W. J., Martin, R. A., & Tarka, S. M., Jr. (1984). Analytical methods for quantitation of methylxanthines. Progress in Clinical and Biological Research, 158, 17–28. [Link]
  • Tsai, H. F., Wheeler, M. H., Chang, Y. C., & Kwon-Chung, K. J. (1999). A developmentally regulated gene cluster involved in conidial pigment biosynthesis in Aspergillus fumigatus. Journal of Bacteriology, 181(20), 6469–6477. [Link]
  • Tan, K. C., et al. (2014). Phylogeny and distribution of (R)-mellein synthase homologues in fungi. Fungal Biology, 118(11), 918-927. [Link]
  • Bok, J. W., & Keller, N. P. (2004). Unraveling polyketide synthesis in members of the genus Aspergillus. Eukaryotic Cell, 3(3), 542–549. [Link]
  • Cimmino, A., et al. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2358. [Link]
  • Zabala, D., et al. (2021). Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme. Angewandte Chemie International Edition, 60(27), 14856-14860. [Link]
  • Lind, A. L., et al. (2021). A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives. Journal of Fungi, 7(11), 932. [Link]
  • Abdel-Hameed, M., et al. (2016). Identification of 6-Hydroxythis compound Synthase and Accessory Genes in the Lichen Cladonia uncialis. Journal of Natural Products, 79(6), 1645–1650. [Link]
  • Fox, E. M., & Howlett, B. J. (2008). Secondary metabolism: regulation and role in fungal biology. Current Opinion in Microbiology, 11(6), 481–487. [Link]
  • Bauer, I., et al. (2018). A Class 1 Histone Deacetylase as Major Regulator of Secondary Metabolite Production in Aspergillus nidulans. Frontiers in Microbiology, 9, 2197. [Link]
  • Chen, Y., et al. (2024). Optimization of Fermentation Process for New Anti-Inflammatory Glycosylceramide Metabolite from Aspergillus sp. Metabolites, 14(2), 99. [Link]
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  • Li, Y., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Toxins, 13(8), 552. [Link]
  • Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-hydroxythis compound production by Aspergillus ochraceus Wilhelm. Applied Microbiology, 23(6), 1067–1072. [Link]
  • Atalla, M. M., Hamed, E. R., & El-Shami, A. R. (2010). Optimization of a Culture Medium for Increased Mevinolin Production by Aspergillus terreus Strain.
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Technical Support Center: Minimizing Mellein Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Frequently Asked Questions (FAQs) - Understanding the 'Why'

This section addresses the fundamental chemical and physical principles governing Mellein stability and recovery. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: I'm seeing low and inconsistent this compound recovery. What are the primary causes of loss?

This compound loss during sample preparation can be broadly categorized into two areas: chemical degradation and physical loss.

  • Chemical Degradation: this compound is a dihydroisocoumarin, a class of polyketide secondary metabolites.[1][2] Its structure contains a lactone (a cyclic ester) and a phenolic hydroxyl group, which are susceptible to specific degradation pathways. The main culprits are hydrolysis and oxidation.[3] Extreme pH, elevated temperatures, and exposure to light can accelerate this degradation.[4][5]

  • Physical Loss: This occurs when the analyte is physically lost during handling and processing. Common sources include incomplete extraction from the sample matrix, irreversible binding to labware (nonspecific binding), and poor recovery from cleanup cartridges like Solid-Phase Extraction (SPE).[6][7] Each transfer step—from flask to vial, from extract to SPE column—introduces a risk of loss.

Q2: How critical is pH control for this compound stability?

Extremely critical. The lactone ring in this compound's structure is an ester. Esters are prone to hydrolysis, a reaction with water that cleaves the bond, especially under strongly acidic or, more commonly, basic conditions.[3]

  • At High pH (>8): Base-catalyzed hydrolysis will rapidly open the lactone ring, converting this compound into a water-soluble carboxylate salt form that is structurally different and will not be detected as this compound.

  • At Low pH (<3): While more stable than in basic conditions, very strong acidic environments can also promote acid-catalyzed hydrolysis over time.[5]

For optimal stability, aqueous extracts and final solutions should be maintained at a neutral to slightly acidic pH, typically in the range of 5-6.[4]

Q3: My samples are processed at room temperature. Could temperature and light still be an issue?

Yes. While extreme heat is a clear risk, even moderate and prolonged exposure can cause issues.

  • Temperature: The rate of all chemical reactions, including degradation, increases with temperature.[3] Processing samples on a hot lab bench or using heat to evaporate solvents can lead to significant thermal degradation.[8] It is best practice to keep samples cool whenever possible and use evaporation techniques that operate under reduced pressure to lower the solvent's boiling point.

  • Light: Many phenolic compounds are susceptible to photo-oxidation.[3] Exposure to direct sunlight or even strong fluorescent lab lighting can initiate oxidative reactions that degrade this compound. Using amber glass vials or covering samples with aluminum foil is a simple and effective preventative measure.[9]

Q4: How do I select the optimal extraction solvent to maximize this compound yield?

Solvent selection is a balance between maximizing this compound solubility while minimizing the co-extraction of interfering matrix components. This compound is a moderately polar compound.

  • High Polarity Solvents (e.g., Methanol, Water): While this compound is soluble in methanol, these solvents will also extract highly polar impurities like sugars and salts, which can complicate cleanup and cause ion suppression during LC-MS analysis.[10]

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Acetone): These are often the best choice. Ethyl acetate, in particular, is widely used for extracting fungal secondary metabolites because it effectively solubilizes compounds like this compound while leaving behind many problematic polar and non-polar contaminants.[10][11]

  • Low Polarity Solvents (e.g., Hexane, Chloroform): These are generally poor choices for this compound extraction but can be useful for a pre-extraction "defatting" step to remove lipids from the sample matrix if they are a major interference.[12]

Table 1: Comparison of Common Extraction Solvents for this compound
SolventPolarity IndexAdvantagesDisadvantages
Methanol 5.1High solvency for a broad range of metabolites.Co-extracts many polar interferences (sugars, salts).[10]
Ethyl Acetate 4.4Excellent selectivity for moderately polar compounds like this compound; less water miscibility.Can co-extract fats and oils; slightly more toxic.[10]
Acetone 5.1Good general-purpose solvent; miscible with water.Can be too aggressive, extracting a wide range of interferences.
Chloroform 4.1Good for certain organic-soluble metabolites.[13]Environmental and health concerns; may not be as efficient as ethyl acetate.
Hexane 0.1Excellent for removing non-polar lipids (defatting).Poor solvency for this compound; used for pre-extraction cleanup only.[12]

Part 2: Troubleshooting Guides - Pinpointing and Solving the 'How'

This section provides structured approaches to diagnose and resolve specific problems you may encounter during sample preparation.

Scenario 1: Low this compound Recovery in Crude Extract

Symptom: Your initial analysis of the extract, post-extraction and pre-cleanup, shows significantly lower this compound levels than expected.

This troubleshooting guide follows a logical flow to identify the root cause of poor extraction efficiency.

LowRecoveryTroubleshooting Start Start: Low this compound Recovery in Crude Extract CheckSolvent 1. Verify Solvent Choice Is the solvent polarity appropriate (e.g., Ethyl Acetate)? Start->CheckSolvent CheckProcedure 2. Review Extraction Procedure Was agitation sufficient? Was time adequate? CheckSolvent->CheckProcedure Yes SolventIssue Decision: Change Solvent Test a more/less polar solvent based on Table 1. CheckSolvent->SolventIssue No CheckMatrix 3. Assess Sample Matrix Is the sample ground to a fine powder? Was the sample hydrated (if dry)? CheckProcedure->CheckMatrix Yes ProcedureIssue Decision: Optimize Procedure Increase extraction time/agitation. Test sonication. CheckProcedure->ProcedureIssue No MatrixIssue Decision: Optimize Matrix Prep Improve grinding. Add a hydration step. CheckMatrix->MatrixIssue No End Problem Resolved CheckMatrix->End Yes SolventIssue->CheckProcedure Try New Solvent ProcedureIssue->CheckMatrix Optimize & Retest MatrixIssue->End Optimize & Retest

Caption: Decision tree for troubleshooting low extraction recovery.

Scenario 2: High this compound Loss During Solid-Phase Extraction (SPE) Cleanup

Symptom: You have a good concentration of this compound in your crude extract, but the concentration drops dramatically after passing it through an SPE cartridge.

SPE is a common point of significant analyte loss if not properly optimized.[6] The issue can be either breakthrough (analyte fails to bind) or irreversible binding (analyte fails to elute).

Troubleshooting Steps:
  • Analyze All Fractions: To diagnose the problem, collect and analyze every fraction: the initial crude load, the flow-through, each wash solution, and the final elution.

    • This compound in Flow-through/Wash: Indicates poor binding. The sorbent may be inappropriate, the cartridge may be overloaded, or the loading/wash solvent is too strong and is stripping the analyte off the column.

    • This compound Absent in All Fractions: Indicates strong or irreversible binding to the SPE sorbent. The elution solvent is not strong enough to displace the analyte.

  • Re-evaluate Sorbent Choice: C18 (reversed-phase) is a common starting point, but it may not be optimal. For some mycotoxins, polymeric phases like Hydrophilic-Lipophilic Balanced (HLB) cartridges can offer superior recovery.[6]

  • Optimize the Method:

    • Conditioning: Ensure the sorbent is properly wetted with a strong solvent (e.g., methanol) followed by an equilibration with a weak solvent (e.g., water). Improper conditioning is a common failure point.

    • Loading: The solvent of your crude extract must be weak enough to allow this compound to bind to the sorbent. If your extract is in 100% methanol, it will likely fly through a C18 cartridge without binding. Dilute your extract with water or a weak buffer before loading.

    • Washing: Use the strongest possible solvent that does not elute your this compound. This will remove interferences more effectively. Test a gradient of wash solvents (e.g., 5%, 10%, 20% methanol in water) to find the optimal strength.

    • Elution: Use the weakest possible solvent that provides full recovery of this compound. This minimizes the elution of any remaining interferences. Test a gradient of elution solvents (e.g., 60%, 80%, 100% methanol).

Scenario 3: this compound Degradation in the Final Processed Sample

Symptom: The this compound concentration in your final vial decreases over time while sitting in the autosampler or on the bench.

This points to instability in the final extract solution.[14]

  • Check Reconstitution Solvent: Ensure the final solvent is not basic. A mobile-phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is often a good choice as it ensures compatibility with your analytical method and provides an acidic pH for stability.

  • Control Temperature: Use a cooled autosampler set to 4-10°C. If a cooled autosampler is not available, process only the number of samples that can be analyzed within a few hours.[15]

  • Protect from Light: Use amber autosampler vials or vials with limited light exposure.

  • Perform a Stability Test: Prepare a pooled sample and inject it at regular intervals (e.g., every 2-4 hours) over the course of a typical analytical run (e.g., 24 hours). A significant negative trend in the this compound peak area indicates instability under your current conditions.

Part 3: Optimized Protocols

These protocols provide a robust starting point for this compound analysis, incorporating best practices to minimize loss.

Protocol 1: General Purpose Solid-Liquid Extraction (SLE) of this compound

This protocol is designed for extracting this compound from a solid fungal culture (e.g., grown on agar or rice).

  • Sample Homogenization: Transfer the entire fungal culture (e.g., 3 agar plates or 50g of rice culture) to a blender. If the sample is dry, add a small amount of water to hydrate it for 30 minutes prior to extraction.[6]

  • First Extraction: Add 200 mL of ethyl acetate to the blender. Homogenize at high speed for 2-3 minutes.

  • Filtration: Filter the homogenate through cheesecloth or Miracloth to separate the solid biomass from the liquid extract. Squeeze the biomass to recover as much solvent as possible.

  • Second Extraction: Return the biomass to the blender, add another 150 mL of ethyl acetate, and repeat the homogenization and filtration steps.

  • Combine and Dry: Combine the liquid extracts from both steps. Dry the extract by passing it through anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[15] Evaporate to complete dryness.

  • Storage: The resulting crude extract should be stored at -20°C until further purification.[15]

Protocol 2: Optimized Solid-Phase Extraction (SPE) Cleanup

This protocol uses a polymeric reversed-phase (HLB) cartridge, which often provides better recovery for a broad range of mycotoxins than traditional C18.[6]

SPE_Workflow start Start: Dried Crude Extract reconstitute 1. Reconstitute Dissolve extract in 1 mL Methanol. Add 9 mL of 0.1% Formic Acid in Water. start->reconstitute condition 2. Condition Cartridge 3 mL Methanol 3 mL Water reconstitute->condition load 3. Load Sample Pass reconstituted sample through cartridge (Collect flow-through for troubleshooting) condition->load wash 4. Wash 3 mL of 10% Methanol in Water (Removes polar interferences) load->wash elute 5. Elute this compound 3 mL of 90% Methanol in Water (Collect eluate) wash->elute evaporate 6. Evaporate & Reconstitute Dry eluate under N2 stream. Reconstitute in 1 mL Mobile Phase A/B. elute->evaporate analyze Inject for LC-MS Analysis evaporate->analyze

Caption: Step-by-step workflow for SPE cleanup of this compound.

References

  • Li, P., Zhang, Z., Hu, X., & Zhang, W. (2021).
  • Sampling and sample preparation methods for determining concentrations of mycotoxins in foods and feeds. (n.d.). Mansoura University.
  • Reiter, E. V. (2018). Sample preparation and clean up in mycotoxin analysis: Principles, applications and recent developments.
  • Whitaker, T. B. (2006). Sampling and sample preparation methods for determining concentrations of mycotoxins in foods and feeds. In Mycotoxins: Detection Methods, Management, Public Health and Agricultural Trade.
  • Lim, F. Y., et al. (2021). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study. Current Protocols, 1(12), e321. [Link]
  • Overview of analytical methods for mycotoxin contamination in maize and peanuts. (n.d.).
  • Lim, F. Y., et al. (2021). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study.
  • Hufendiek, P., & Mucha, H. (2014). What is the best solvent for extracting secondary metabolite from endophytic fungi?
  • Li, Y., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Journal of Fungi, 7(8), 634. [Link]
  • Evidente, A., et al. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2353. [Link]
  • Hurst, W. J., Martin, R. A., & Tarka, S. M. Jr. (1984). Analytical methods for quantitation of methylxanthines. Progress in Clinical and Biological Research, 158, 17-28. [Link]
  • Li, Y., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay.
  • This compound. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
  • Analytical Method for Milbemectin and Lepimectin. (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
  • This compound. (n.d.). The Good Scents Company. [Link]
  • Zhang, X., et al. (2015). Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC. Journal of the Science of Food and Agriculture, 95(9), 1836-1843. [Link]
  • Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm. Applied Microbiology, 23(6), 1067–1072. [Link]
  • Xu, Y., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. AAPS J, 24(2), 31. [Link]
  • Wang, W., & Xu, S. (2023). Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review. Molecules, 28(15), 5698. [Link]
  • Lorenz, M. A., et al. (2011). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. Analytical Chemistry, 83(9), 3406–3414. [Link]
  • EA Troubleshooting. (n.d.). Elementar. [Link]
  • Dolan, J. W. (2016). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. LCGC North America, 34(9), 722-727. [Link]
  • Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1326. [Link]
  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America, 40(8), 351-355. [Link]
  • Nelson, M. S., & Krawczak, M. (1995). An illustrated guide to RFLP troubleshooting. Journal of Forensic Sciences, 40(4), 652-656. [Link]
  • Kim, Y. S., et al. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Journal of Pharmaceutical Sciences, 112(4), 945-953. [Link]
  • Wallace, A. (2023). The Problems Associated With Elemental Analysis. AZoNano. [Link]

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Mellein Synthesis Technical Support Center: A Guide to Overcoming Low-Yield Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Mellein synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chemical synthesis of this compound and its derivatives. Here, we move beyond standard protocols to provide in-depth troubleshooting advice, mechanistic insights, and practical solutions to common low-yield problems, empowering you to optimize your synthetic route.

Introduction to this compound Synthesis and Common Yield Challenges

This compound, a dihydroisocoumarin natural product, and its analogues are of significant interest due to their diverse biological activities.[1] While several synthetic routes have been established, achieving high yields can be challenging, with specific steps being particularly prone to low conversion rates and the formation of side products. This guide will focus on the three most common problematic stages:

  • Friedel-Crafts Acylation: The initial C-C bond formation to introduce the keto-acid side chain onto a phenolic precursor.

  • Intramolecular Cyclization: The formation of the core dihydroisocoumarin lactone ring.

  • Stereoselective Reduction: The final step to establish the characteristic chiral center at C3.

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Troubleshooting Guide: Navigating the Pitfalls of this compound Synthesis

Part 1: The Friedel-Crafts Acylation Step

The Friedel-Crafts acylation of a phenol is often the first key step in this compound synthesis. However, this reaction is notoriously tricky.

Question 1: My Friedel-Crafts acylation is giving a very low yield of the desired C-acylated product. What is going wrong?

Answer: Low yields in the Friedel-Crafts acylation of phenols are a frequent issue and can be attributed to several factors:

  • Competing O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at either the aromatic ring (C-acylation) or the hydroxyl group (O-acylation).[2] O-acylation is often kinetically favored, leading to the formation of a phenyl ester as the major product, which will not cyclize to form this compound.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by complexation with the lone pair of electrons on the phenolic oxygen. This requires the use of stoichiometric or even excess amounts of the catalyst.[3]

  • Substrate Deactivation: If your phenolic starting material has strongly electron-withdrawing groups, the aromatic ring will be deactivated towards electrophilic aromatic substitution, leading to a sluggish or incomplete reaction.[3]

Troubleshooting Workflow for Friedel-Crafts Acylation

G start Low Yield in Friedel-Crafts Acylation q1 Is O-acylated product observed? (Check 1H NMR for ester signals) start->q1 sol1 Perform Fries Rearrangement: - Heat the reaction mixture to a higher temperature (e.g., 160-180 °C) with excess AlCl3 to isomerize the O-acylated product to the desired C-acylated product. q1->sol1 Yes q2 Are you using a stoichiometric amount of Lewis acid? q1->q2 No end Improved Yield sol1->end sol2 Increase catalyst loading to >2 equivalents. Consider using a stronger Lewis acid like triflic acid. q2->sol2 No q3 Is your phenol highly deactivated? q2->q3 Yes sol2->end sol3 Employ a protecting group strategy: 1. Protect the phenol as a silyl ether (e.g., TBDMS). 2. Perform the Friedel-Crafts acylation. 3. Deprotect the silyl ether. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting logic for low-yield Friedel-Crafts acylation.

Question 2: How can I confirm the formation of the O-acylated byproduct?

Answer: You can use ¹H NMR spectroscopy to distinguish between the C-acylated and O-acylated products. The O-acylated product will show a downfield shift of the aromatic protons compared to the starting phenol, and you will not see the characteristic downfield shift of an aromatic proton adjacent to a newly introduced ketone. Additionally, the ester carbonyl in the ¹³C NMR spectrum will appear at a different chemical shift than the ketone carbonyl.

Question 3: What are the optimal conditions for a Fries Rearrangement?

Answer: The Fries rearrangement is typically performed by heating the reaction mixture containing the phenyl ester and a Lewis acid (like AlCl₃) to higher temperatures, often in the range of 120-180°C.[4][5] The regioselectivity (ortho vs. para) of the rearrangement can be temperature-dependent, with higher temperatures generally favoring the ortho product.[4][5] It's crucial to perform small-scale trials to optimize the temperature and reaction time for your specific substrate.

Part 2: The Intramolecular Cyclization Step

Once the keto-acid precursor is successfully synthesized, the next critical step is the intramolecular cyclization to form the dihydroisocoumarin ring.

Question 4: My intramolecular cyclization (lactonization) is not going to completion, and I have a low yield of the this compound core.

Answer: The intramolecular esterification to form a lactone is an equilibrium-driven process.[5] Several factors can lead to low yields:

  • Unfavorable Equilibrium: The equilibrium may not favor the cyclic product. This is especially true if there is significant ring strain in the resulting lactone.

  • Presence of Water: Water can hydrolyze the lactone product, shifting the equilibrium back to the starting material.

  • Steric Hindrance: Bulky substituents near the reacting groups can slow down the rate of cyclization.

Strategies to Improve Lactonization Yield

StrategyRationale
Azeotropic Removal of Water Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to continuously remove water as it is formed, driving the equilibrium towards the lactone product.
Use of Dehydrating Agents Add a dehydrating agent like molecular sieves to the reaction mixture to sequester water.
High Dilution Conditions Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.
Alternative Cyclization Methods Consider using a Mitsunobu reaction for the cyclization. This reaction proceeds via an Sₙ2 mechanism and is often effective for forming lactones under mild conditions, though it can produce byproducts that are difficult to remove.[6][7][8]

Question 5: I am observing the formation of a polymeric byproduct. How can I avoid this?

Answer: Polymerization is a common side reaction during lactonization, especially at high concentrations. As mentioned in the table above, employing high dilution conditions is the most effective way to minimize intermolecular reactions and favor the desired intramolecular cyclization.

Part 3: The Stereoselective Reduction Step

The final step in many this compound syntheses is the stereoselective reduction of the ketone to introduce the chiral alcohol.

Question 6: My reduction is not stereoselective, and I am getting a mixture of diastereomers.

Answer: Achieving high stereoselectivity in the reduction of the keto-dihydroisocoumarin intermediate is a significant challenge. The stereochemical outcome is influenced by several factors:

  • Choice of Reducing Agent: Different reducing agents have varying degrees of stereoselectivity. Bulky reducing agents may favor attack from the less hindered face of the ketone.

  • Chelation Control: The presence of the nearby lactone oxygen can influence the direction of hydride attack through chelation with the reducing agent.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity.

Workflow for Optimizing Stereoselective Reduction

G start Poor Diastereoselectivity in Ketone Reduction q1 What reducing agent are you using? start->q1 sol1 Try a bulkier reducing agent (e.g., L-Selectride®) to increase steric differentiation. q1->sol1 Standard (e.g., NaBH4) sol2 Consider a chelation-controlled reduction with a reagent like zinc borohydride. q1->sol2 Standard (e.g., NaBH4) q2 Is the reaction run at low temperature? sol1->q2 sol2->q2 sol3 Lower the reaction temperature (e.g., to -78 °C) to enhance selectivity. q2->sol3 No end Improved Diastereoselectivity q2->end Yes sol3->end

Caption: Decision tree for optimizing the stereoselective reduction of the ketone.

Question 7: How can I determine the diastereomeric ratio of my product?

Answer: The diastereomeric ratio can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by analyzing the ¹H NMR spectrum of the crude product. The signals for the proton at C3 and the methyl group at C3 will likely have different chemical shifts for each diastereomer, allowing for integration and quantification.

Analytical Techniques for Monitoring this compound Synthesis

Effective monitoring of your reaction is crucial for troubleshooting.

TechniqueApplication
Thin Layer Chromatography (TLC) A quick and easy way to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. Chiral HPLC can be used to determine enantiomeric or diastereomeric excess.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about your products and intermediates, helping to confirm their identity and identify any byproducts.[10][11][12]
Mass Spectrometry (MS) Used to determine the molecular weight of your products and can be coupled with HPLC (LC-MS) to identify and quantify components of a reaction mixture.[1][9][13]

Experimental Protocols

Protocol 1: Protecting Group Strategy for Friedel-Crafts Acylation
  • Protection of the Phenol:

    • Dissolve the starting phenol (1 eq.) in anhydrous dichloromethane (DCM).

    • Add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

    • Stir at room temperature until TLC indicates complete consumption of the starting material.

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.

  • Friedel-Crafts Acylation:

    • Dissolve the protected phenol (1 eq.) and the acyl chloride (1.1 eq.) in anhydrous DCM.

    • Cool the mixture to 0 °C and slowly add aluminum chloride (AlCl₃, 2.5 eq.).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by pouring it onto ice, then extract with DCM.

  • Deprotection:

    • Dissolve the crude acylated product in tetrahydrofuran (THF).

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq.) in THF.

    • Stir at room temperature until the silyl ether is cleaved (monitor by TLC).

    • Work up and purify the desired C-acylated phenol by column chromatography.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolve the crude this compound product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[14][15][16]

  • Dry the crystals under vacuum to obtain pure this compound.

References

  • Albert Einstein College of Medicine. (n.d.).
  • Studies on the biosynthesis of hydroxythis compound using 17O n.m.r. and 2H n.m.r. spectroscopy to determine the origin of the C-4 hydroxy group. (n.d.). RSC Publishing.
  • Redalyc.Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. (n.d.).
  • Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. (n.d.).
  • Fries rearrangement. (n.d.). Wikipedia.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Fries rearrangement. (2020, March 18). L.S.College, Muzaffarpur.
  • (R)-(-)-mellein - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Reveglia, P., Masi, M., & Evidente, A. (2020).
  • Fries Rearrangement. (n.d.). Organic Chemistry Portal.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • What is the Fries Rearrangement Reaction?. (n.d.). BYJU'S.
  • Mitsunobu Reaction. (n.d.). Alfa Chemistry.
  • Mitsunobu Reaction | Chem-St
  • Organic Chemistry-4. (n.d.).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. (n.d.). PMC - NIH.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay | Request PDF. (n.d.).
  • Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. (2022, November 21). YouTube.
  • Chiral reagents. (2021, April 26). Stereoelectronics.
  • Chiral Reagents for Asymmetric Synthesis. (n.d.).
  • Recrystallization and Crystalliz
  • Synthesis of (-)-Mellein (I), (+)Ramulosin (II), and Related Natural Products. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation?. (n.d.).
  • New Friedel-Crafts strategy for preparing 3-acylindoles. (n.d.). PubMed.
  • Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. (n.d.). PubMed.
  • Stereoselective reduction of aromatic ketones by a new ketoreductase
  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journals.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). MDPI.
  • Purification by Recrystalliz
  • Protecting Groups in Organix Synthesis. (n.d.). Ready Lab - UT Southwestern, Dallas, Texas.
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis | Innovation of Chemistry & Materials for Sustainability. (2024, October 28).
  • Stereoselective reduction of diarylmethanones via a ketoreductase@metal–organic framework. (n.d.). RSC Publishing.
  • (PDF) Synthetic methods: Part (iii) protecting groups. (n.d.).
  • (PDF) Friedel-Crafts acylation of aromatic compounds. (n.d.).
  • Stereoselective reduction of aromatic ketones by a new ketoreductase
  • Identification of 6-Hydroxythis compound Synthase and Accessory Genes in the Lichen Cladonia uncialis | Journal of Natural Products. (2016, June 6).
  • Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp. (2017, June 25). Reddit.
  • A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. (n.d.).

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Mellein Stability in Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Mellein. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their bioassays. This compound, a dihydroisocoumarin with a range of biological activities, presents unique stability challenges that can impact experimental reproducibility and accuracy.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and ensure the integrity of your results.

Understanding this compound Instability

This compound's chemical structure contains two key features that are susceptible to degradation under common bioassay conditions: a lactone ring and a phenolic hydroxyl group.[5][6] Understanding these vulnerabilities is the first step toward mitigating them.

  • Lactone Ring Hydrolysis: The ester bond within the lactone ring is prone to hydrolysis, particularly under alkaline or highly acidic conditions.[7][8][9][10] This ring-opening reaction results in the formation of a biologically inactive carboxylic acid, leading to a loss of potency in your bioassays.[7]

  • Phenolic Group Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions in culture media.[6][11][12] This can lead to the formation of reactive quinone species and a decrease in the desired biological activity of this compound.

Mellein_Degradation cluster_hydrolysis Lactone Hydrolysis cluster_oxidation Phenolic Oxidation This compound This compound (Active Form) Inactive_Carboxylate Inactive Carboxylic Acid This compound->Inactive_Carboxylate  Alkaline pH (OH⁻)  Strong Acid (H⁺) Oxidized_Products Oxidized Products (e.g., Quinones) This compound->Oxidized_Products  Light  Heat  Metal Ions (e.g., in media)

Caption: Primary degradation pathways of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: I'm observing a gradual loss of this compound's activity in my multi-day cell culture experiment. What is the likely cause and how can I fix it?

Answer: A gradual loss of activity over several days is a classic sign of this compound degradation in the culture medium. The physiological pH of most cell culture media (typically around 7.4) can be slightly alkaline enough to slowly hydrolyze the lactone ring of this compound.[13] Additionally, components in the media can promote oxidative degradation of the phenolic group.[6][12]

Troubleshooting Steps:

  • pH Control:

    • Ensure your culture medium is fresh and properly buffered.

    • If your experimental design allows, consider using a buffer with a slightly acidic pH (6.5-7.0) to slow down lactone hydrolysis. However, always verify that this pH range is not detrimental to your cells.

  • Minimize Exposure to Degrading Factors:

    • Protect your this compound stock solutions and treated cultures from light by using amber vials and covering plates with foil.

    • Incubate at the recommended temperature and avoid repeated temperature fluctuations.

  • Fresh Dosing:

    • For long-term experiments, consider replacing the this compound-containing medium every 24-48 hours to maintain a consistent concentration of the active compound.

  • Use of Antioxidants:

    • The addition of a low concentration of an antioxidant to your culture medium can help protect the phenolic group from oxidation.[5][14] Suitable antioxidants include N-acetylcysteine (NAC) or ascorbic acid (Vitamin C). Always perform a control experiment to ensure the antioxidant itself does not affect your cells.[15]

Question 2: My this compound stock solution in DMSO is turning a yellowish-brown color. Is it still usable?

Answer: A color change in your this compound stock solution, particularly a shift to yellow or brown, is a strong indicator of oxidative degradation. While some active this compound may still be present, the solution's purity and effective concentration are compromised. It is not recommended to use a discolored solution for quantitative experiments.

Troubleshooting Steps:

  • Proper Storage:

    • Store your this compound stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • Use high-purity, anhydrous DMSO to prepare your stock solution. The presence of water can accelerate degradation.[13]

  • Inert Gas Overlay:

    • For long-term storage, consider overlaying your stock solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.

  • Fresh Stock Preparation:

    • It is best practice to prepare fresh this compound stock solutions regularly and discard any that show signs of discoloration.

Question 3: I'm seeing inconsistent results between experiments, even when using the same this compound concentration. What could be causing this variability?

Answer: Inconsistent results are often due to subtle variations in experimental conditions that affect this compound's stability.[16][17][18]

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • Always use the same solvent and preparation method for your this compound stock and working solutions.

    • Ensure complete dissolution of this compound before use. Sonication can aid in dissolving the compound.[19]

  • Control for Environmental Factors:

    • Be mindful of light exposure during solution preparation and plating.

    • Ensure consistent incubation times and conditions for all experiments.

  • Assess Stability in Your Specific Assay Medium:

    • Perform a stability study of this compound in your specific bioassay medium under your experimental conditions. This will help you determine its half-life and guide your experimental design. (See Experimental Protocols section for a detailed method).

Question 4: this compound precipitates out of solution when I add it to my aqueous assay buffer. How can I improve its solubility?

Answer: this compound has limited aqueous solubility. Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue.[19][20]

Troubleshooting Steps:

  • Optimize DMSO Concentration:

    • Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts, but high enough to maintain this compound's solubility.

    • You may need to prepare a more concentrated DMSO stock solution to achieve the desired final this compound concentration without exceeding the tolerated DMSO level.

  • Use of Co-solvents:

    • In some cases, a small percentage of a co-solvent like ethanol can improve solubility. However, always check for compatibility with your assay and cell type.

  • Formulation Strategies:

    • For in vivo studies or complex in vitro models, consider formulation strategies like encapsulation in liposomes or nanoparticles to enhance solubility and stability.[21][22][23]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for preparing this compound stock solutions? A: High-purity, anhydrous DMSO or ethanol are recommended solvents for preparing this compound stock solutions.[24][25] DMSO is often preferred for its ability to dissolve a wide range of organic compounds.[4][26]

Q: How should I store this compound powder and stock solutions? A: this compound powder should be stored at -20°C, protected from light and moisture. This compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Q: Can I autoclave this compound solutions? A: No, this compound is susceptible to thermal degradation.[20][27][28][29] Autoclaving will lead to significant decomposition. Solutions should be filter-sterilized using a 0.22 µm syringe filter if sterility is required.

Q: At what pH is this compound most stable? A: this compound is most stable in slightly acidic to neutral conditions (pH 4-7).[30] Alkaline conditions (pH > 7.5) should be avoided to prevent rapid lactone hydrolysis.[8][13][31][32]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability for use in bioassays.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials

  • Argon or nitrogen gas (optional)

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • (Optional) Gently flush the headspace of the vial with argon or nitrogen gas to displace oxygen.

  • Seal the vial tightly and wrap it in parafilm.

  • Label the vial with the compound name, concentration, date, and your initials.

  • Store at -80°C.

Protocol 2: Assessing this compound Stability in Bioassay Medium

This workflow allows you to determine the stability of this compound under your specific experimental conditions.

Stability_Workflow start Start: Prepare this compound Working Solution in Medium incubate Incubate under Assay Conditions (e.g., 37°C, 5% CO2) start->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample analyze Analyze this compound Concentration (e.g., HPLC-UV, LC-MS) sample->analyze plot Plot Concentration vs. Time and Calculate Half-Life analyze->plot end End: Determine Stability Profile plot->end

Caption: Workflow for this compound stability assessment.

Procedure:

  • Prepare a working solution of this compound in your complete bioassay medium at the final concentration you plan to use in your experiments.

  • At time zero (T=0), remove an aliquot of the solution and store it at -80°C for later analysis.

  • Incubate the remaining solution under your standard assay conditions (e.g., 37°C, 5% CO₂), protected from light.

  • Collect additional aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours) and store them at -80°C.

  • Once all time points are collected, analyze the concentration of this compound in each aliquot using a suitable analytical method such as HPLC-UV or LC-MS.

  • Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in your specific assay medium.

Data Summary

ParameterRecommendationRationale
Storage Solvent Anhydrous DMSO, EthanolGood solubility and stability.[24][25][33]
Storage Temperature -20°C to -80°C (aliquoted)Minimizes degradation and freeze-thaw cycles.[1]
Working pH Range 6.5 - 7.2Reduces the rate of lactone hydrolysis.[30]
Light Exposure Minimize (use amber vials)Prevents photodegradation.[34][35]
Additives Antioxidants (e.g., NAC)Protects the phenolic group from oxidation.[5][14][15]

References

  • [Research on stability of melittin in different solvent systems]. (2014). Zhongguo Zhong Yao Za Zhi, 39(22), 4324-4328. [Link]
  • Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. (2021). MDPI. [Link]
  • [Research on stability of melittin in different solvent systems] | Request PDF. (2014).
  • This compound - Bioaustralis Fine Chemicals. (n.d.). Bioaustralis. [Link]
  • Early Oxidative Transformations During the Biosynthesis of Terrein and Related Natural Products. (2021). PMC - PubMed Central. [Link]
  • Can apple antioxidants inhibit tumor cell proliferation? Generation of H(2)O(2) during interaction of phenolic compounds with cell culture media. (2003). PubMed. [Link]
  • Effect of the Freeze-Dried Mullein Flower Extract (Verbascum nigrum L.) Addition on Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils. (2023). MDPI. [Link]
  • Common antioxidants for cell culture?. (2023).
  • Thermal Degradation Studies of Food Melanoidins. (2005). PubMed. [Link]
  • Natural Sunlight Driven Photocatalytic Degradation of Methylene Blue and Rhodamine B over Nanocrystalline Zn2SnO4/SnO2. (2023). MDPI. [Link]
  • The Ultimate Guide to Troubleshooting Micropl
  • Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media | Request PDF. (2010).
  • Effect of the Freeze-Dried Mullein Flower Extract (Verbascum nigrum L.) Addition on Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils. (2023). R Discovery. [Link]
  • Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. (2021). NIH. [Link]
  • Identifying lactone hydrolysis in pharmaceuticals.
  • Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. (n.d.). University of Florida. [Link]
  • Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. (2024). Hilaris Publisher. [Link]
  • Influence of maceration process of selected cold-pressed oils with lyophilized mullein flowers (Verbascum thapsus L.) on their oxidative stability and chemical composition. (2024). Sciforum. [Link]
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2018).
  • Melleins—Intriguing Natural Compounds. (2020). PMC - NIH. [Link]
  • Mechanisms of lactone hydrolysis in neutral and alkaline conditions. (2013). PubMed. [Link]
  • Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. (2024). Hilaris Publisher. [Link]
  • Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. (2021). PubMed. [Link]
  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (2013).
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2011). Arkivoc. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]
  • Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. (1987). PubMed. [Link]
  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013). ACS Figshare. [Link]
  • Melleins—Intriguing N
  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2022). MDPI. [Link]
  • Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges. (2024). MDPI. [Link]
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  • THERMAL DEGRADATION OF LIGNIN – A REVIEW. (2009). Cellulose Chemistry and Technology. [Link]
  • The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH. (2015). Lichenologist. [Link]
  • The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13 C-CPMAS NMR. (2021). MDPI. [Link]
  • Colour stability of anthocyanins in aqueous solutions at various pH values. (2009).
  • Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. (2018). NIH. [Link]
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2011). PMC - NIH. [Link]
  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2011).
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  • (PDF) Common mullein, pharmacological and chemical aspects. (2014).
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Sources

troubleshooting inconsistent results in Mellein bioactivity assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mellein bioactivity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot the inconsistent results that can arise during experimentation. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns regarding this compound bioactivity assays.

Q1: My this compound compound seems to have variable activity between batches. What could be the cause?

A1: Variability between batches of this compound can stem from several factors. Purity is a primary concern; even minor impurities can have significant biological effects. The stereochemistry of this compound is also critical, as different enantiomers and diastereomers can exhibit distinct bioactivities.[1][2][3] For instance, (R)-(-)-mellein has shown significant phytotoxic and antifungal activity, while other forms may be less active.[1][2] It is crucial to have a certificate of analysis for each batch detailing purity and stereochemistry.

Q2: I'm observing poor solubility of this compound in my aqueous assay medium. How can I improve this?

A2: this compound, like many natural products, has limited aqueous solubility. The most common approach is to first dissolve it in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be diluted into your aqueous assay medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5% for DMSO) to avoid solvent-induced toxicity or other off-target effects.[4] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q3: What are the most common reasons for inconsistent results in cell-based assays with this compound?

A3: Inconsistent results in cell-based assays are often multifactorial. Key areas to investigate include:

  • Cell Health and Culture Conditions: Use cells that are in a consistent, logarithmic growth phase and have a low passage number.[4][5][6] Variations in cell density, media composition, serum batches, and incubator conditions (temperature, CO2, humidity) can all impact results.[6][7][8]

  • Compound Stability: The stability of this compound in your specific cell culture medium over the course of the experiment should be considered.[9][10] Some compounds can degrade or be metabolized by cells, leading to a decrease in effective concentration over time.

  • Assay Protocol Variability: Seemingly minor variations in incubation times, reagent preparation, and pipetting technique can introduce significant error.[4][7][11]

II. Troubleshooting Guides for Specific Assays

This section provides in-depth troubleshooting for common bioactivity assays where this compound is evaluated.

A. Cytotoxicity Assays (e.g., MTT, XTT)

Inconsistent cytotoxicity results are a frequent challenge. The following guide will help you diagnose and resolve common issues.

Problem 1: High Variability Between Replicate Wells

  • Potential Cause: Uneven cell plating, edge effects, or pipetting errors.

  • Solution:

    • Improve Cell Plating Technique: Ensure a single-cell suspension before plating. After adding cells to a plate, gently swirl in a figure-eight motion to distribute cells evenly.[5] Avoid letting plates sit for extended periods before incubation, which can cause cells to settle unevenly.

    • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[4] Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.[4]

    • Standardize Pipetting: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of this compound stock solution.

Problem 2: Absorbance Readings are Too Low

  • Potential Cause: Insufficient cell number, short incubation time with the tetrazolium salt (e.g., MTT), or reduced metabolic activity of the cells.

  • Solution:

    • Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well that results in absorbance values within the linear range of your plate reader (typically 0.75 - 1.25 for an MTT assay).[12]

    • Increase Incubation Time: The standard 1-4 hour incubation with MTT may not be sufficient for all cell lines.[4] You may need to extend this time, but be mindful of potential toxicity from the reagent itself with very long incubations.

    • Ensure Cells are Metabolically Active: Use cells in the logarithmic growth phase.[5] Any stress on the cells can reduce their metabolic rate and, consequently, the reduction of the tetrazolium dye.

Problem 3: High Background Absorbance in Control Wells

  • Potential Cause: Contamination of the culture medium or interference from the this compound compound itself.

  • Solution:

    • Check for Contamination: Microbial contamination can reduce the MTT reagent, leading to a false positive signal.[4][12] Visually inspect your plates under a microscope for any signs of bacteria or yeast.

    • Assess Compound Interference: Some colored compounds can interfere with absorbance readings. Run a control with this compound in cell-free media to see if it contributes to the absorbance at the measurement wavelength.

MTT_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent MTT Results var_replicates High Variability Between Replicates start->var_replicates low_abs Low Absorbance Readings start->low_abs high_bg High Background Absorbance start->high_bg sol_plating Improve Cell Plating Mitigate Edge Effects Standardize Pipetting var_replicates->sol_plating Addresses sol_density Optimize Cell Density Increase Incubation Time Ensure Cell Health low_abs->sol_density Addresses sol_contam Check for Contamination Assess Compound Interference high_bg->sol_contam Addresses

Caption: Troubleshooting workflow for inconsistent MTT assay results.

B. Antimicrobial Assays (e.g., Broth Microdilution)

This compound has demonstrated antifungal and antibacterial properties, but obtaining consistent Minimum Inhibitory Concentration (MIC) values can be challenging.[2][13]

Problem 1: MIC Values Fluctuate Between Experiments

  • Potential Cause: Inoculum size variation, inconsistent preparation of this compound serial dilutions, or variations in incubation conditions.

  • Solution:

    • Standardize Inoculum Preparation: The density of the bacterial or fungal suspension is critical.[14] Use a spectrophotometer to adjust the inoculum to a standard McFarland turbidity or determine colony-forming units (CFUs) to ensure a consistent starting cell number.

    • Precise Serial Dilutions: Inaccuracies in the serial dilution of this compound will directly impact the MIC value. Use calibrated pipettes and ensure thorough mixing at each dilution step.

    • Consistent Incubation: Maintain a consistent temperature and incubation time for all experiments. For some organisms, aeration (shaking) may be necessary for consistent growth.

Problem 2: "Skipped" Wells or Trailing Endpoints

  • Potential Cause: This phenomenon, where growth appears at a higher concentration of the antimicrobial agent after no growth is observed at a lower concentration, can be due to compound precipitation, degradation, or the selection of resistant subpopulations.

  • Solution:

    • Verify Solubility: At higher concentrations, this compound may precipitate out of the broth. Visually inspect the wells for any precipitate. If solubility is an issue, a different solvent or a lower starting concentration may be necessary.

    • Assess Compound Stability: The stability of this compound in the chosen broth over the incubation period should be confirmed.

    • Consider a More stringent Endpoint: For some compound-organism combinations, a trailing endpoint (reduced but not absent growth over a range of concentrations) can occur. In such cases, the MIC may be defined as the lowest concentration that produces a significant reduction in growth (e.g., 80% or 90%) compared to the positive control.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Prepare Inoculum: Grow the microbial culture to the logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plate: Add the standardized inoculum to each well of the plate containing the this compound dilutions. Include a positive control (inoculum in broth without this compound) and a negative control (broth only).

  • Incubate: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.

C. Antioxidant Assays (e.g., DPPH, ABTS, ORAC)

The antioxidant capacity of this compound can be assessed by various methods, and results can differ based on the assay chemistry.[[“]][16][17]

Problem: Discrepancy in Antioxidant Activity Between Different Assays

  • Potential Cause: Different antioxidant assays measure different mechanisms of action. Assays like DPPH and ABTS are based on electron transfer (ET), while ORAC is based on hydrogen atom transfer (HAT).[[“]][18] The structure of this compound may favor one mechanism over another.

  • Solution:

    • Use a Battery of Assays: To get a comprehensive understanding of the antioxidant potential of this compound, it is recommended to use multiple assays that reflect different mechanisms.[[“]]

    • Control for Reaction Kinetics: The reaction time can influence the results. Ensure that the measurements are taken at a consistent time point for all samples and standards.

    • Consider the Solvent: The solvent used can affect the antioxidant activity.[19] Ensure that the solvent used to dissolve this compound is compatible with the assay and does not interfere with the reaction.

AssayMechanismKey Features
DPPH Electron Transfer (ET) / Hydrogen Atom Transfer (HAT)Simple, widely used for initial screening.
ABTS Electron Transfer (ET)Suitable for both hydrophilic and lipophilic antioxidants; stable and sensitive.[20]
FRAP Electron Transfer (ET)Measures the reduction of ferric to ferrous ions; simple and fast.[[“]][20]
ORAC Hydrogen Atom Transfer (HAT)Considered highly relevant to human biology as it measures the neutralization of peroxyl radicals.[[“]][18]
CUPRAC Electron Transfer (ET)Fast kinetics and works at a physiological pH.[[“]][18]

III. Concluding Remarks

Troubleshooting inconsistent results in this compound bioactivity assays requires a systematic approach that considers the properties of the compound, the biological system, and the assay methodology. By carefully controlling variables, standardizing protocols, and understanding the underlying scientific principles, researchers can obtain more reliable and reproducible data. This guide provides a framework for addressing common challenges, but it is important to remember that each experimental system is unique and may require specific optimization.

IV. References

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  • Thomson, R. B., & Wilson, M. L. (2002). Challenges in Antimicrobial Susceptibility Testing and Reporting. Clinical Microbiology Newsletter, 24(13), 97–102. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2007). The cupric ion reducing antioxidant capacity (CUPRAC) assay for the measurement of antioxidant capacity. Talanta, 72(4), 1151–1158. [Link]

  • Siddeeg, A., AlKehayez, N. M., & Al-Sanea, M. M. (2022). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Bioscience, 49, 101908. [Link]

  • Kumar, H., & Kumar, N. (2022). Errors in antibiotic sensitivity testing: Barking up the wrong tree. Journal of Laboratory Physicians, 14(3), 395–396. [Link]

  • Mother Earth News. (2023, September 6). How to Use Mullein: Teas, Tinctures, and More!. Retrieved from [Link]

  • QIAGEN. (n.d.). Cell culture conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of activity of this compound, fraction T 4 and hydroxymelleins on tomato cuttings. Retrieved from [Link]

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  • ResearchGate. (2022, December 13). Avoiding pitfalls in antibiotic therapy: the antibiotic stewardship approach. Retrieved from [Link]

  • ResearchGate. (2023, June 8). Effect of the Freeze-Dried Mullein Flower Extract (Verbascum nigrum L.) Addition on Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils. Retrieved from [Link]

  • MDPI. (2020, May 15). Melleins—Intriguing Natural Compounds. Retrieved from [Link]

  • Shimizu, T., Kinoshita, H., & Nihira, T. (2018). 5-Methylthis compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. The Journal of Antibiotics, 71(11), 935–940. [Link]

  • Zyro. (2023, June 16). Effect of the Freeze-Dried Mullein Flower Extract (Verbascum nigrum L.) Addition on Oxidative Stability and Antioxidant Activity. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Potential and Its Changes Caused by Various Factors in Lesser-Known Medicinal and Aromatic Plants. Retrieved from [Link]

  • Gu, M. B., & Choi, S. H. (2002). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Biosensors & Bioelectronics, 17(1-2), 103–109. [Link]

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  • ResearchGate. (n.d.). Oils' quality features before and after the addition of mullein extracts. Retrieved from [Link]

  • Hammond, J. H., Heesom, K. J., & Avison, M. B. (2022). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. STAR Protocols, 3(2), 101375. [Link]

  • Szücs, Z., Czigle, S., & Háznagy-Radnai, E. (2019). Variability of Bioactive Glucosinolates, Isothiocyanates and Enzyme Patterns in Horseradish Hairy Root Cultures Initiated from Different Organs. Molecules, 24(15), 2795. [Link]

  • ResearchGate. (2025, November 11). Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. Retrieved from [Link]

  • Routledge, P. A. (1981). Variability in Response to Drugs. British Journal of Clinical Pharmacology, 12(4), 441–443. [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Mechanisms responsible for variability in drug response. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • MDPI. (2023, January 16). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Retrieved from [Link]

  • CLSI. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

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Technical Support Center: Optimizing Electroporation for Genetic Manipulation of Mellein Producers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing electroporation-based genetic manipulation of mellein-producing filamentous fungi. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Melleins are a class of 3,4-dihydroisocoumarins produced by various fungi and are of significant interest for their diverse biological activities.[1] Genetic manipulation is a key tool for elucidating and engineering their biosynthetic pathways.

Electroporation is a powerful technique that utilizes high-voltage electric pulses to create transient pores in cell membranes, allowing for the introduction of foreign nucleic acids.[2][3] This method offers several advantages over traditional techniques like PEG-mediated transformation, including simplicity, high reproducibility, and the avoidance of toxic chemicals.[2][3] However, its success with filamentous fungi, particularly for specific metabolite producers, is highly dependent on careful optimization of numerous parameters.

This guide is structured to provide both foundational knowledge through frequently asked questions and specific solutions to common problems encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing electroporation for a new this compound-producing fungal strain?

A1: The success of electroporation hinges on a delicate balance between maximizing DNA uptake and maintaining cell viability. For a new fungal strain, the following parameters are of paramount importance:

  • Preparation of Recipient Cells: The physiological state of the fungal cells is crucial. While protoplasts (cells with their walls enzymatically removed) are commonly used, some protocols have found success with germinated conidia or young mycelial fragments, which can be less fragile.[2][3][4] The choice of lytic enzymes and the duration of digestion for protoplast formation must be empirically determined for each species.[5][6][7]

  • Electroporation Buffer Composition: The buffer must provide osmotic support to the cells (especially protoplasts) and have the correct conductivity.[8] Common osmotic stabilizers include sorbitol, mannitol, and sucrose.[8][9] The ionic strength of the buffer will influence the actual pulse length and field strength experienced by the cells.

  • Electrical Parameters:

    • Field Strength (kV/cm): This is the most critical electrical parameter.[10] Higher field strengths generally lead to higher transformation efficiency but also increased cell death.[10] An optimal range must be determined for your specific strain.

    • Capacitance (µF): This setting determines the duration of the electrical pulse. Longer pulse times can increase DNA uptake but also contribute to cell lysis.

    • Resistance (Ω): An external resistor can be used to shape the pulse and prevent arcing, which is the uncontrolled discharge of electrical energy that is lethal to cells.[8]

  • DNA Concentration and Quality: High-purity, salt-free DNA is essential. The optimal concentration typically falls within a range of 1-20 µg.[8] Both circular and linearized plasmids can be used, and their topology can affect transformation efficiency.[11]

  • Post-Pulse Recovery: Immediately after the electric pulse, cells are fragile. A recovery period in an appropriate regeneration medium allows the cell membrane to repair and for the expression of the selectable marker before plating on selective media.[4]

Q2: Should I use protoplasts, germinated conidia, or mycelial fragments for electroporation?

A2: The choice of recipient cell type depends on the specific fungal species and the robustness of your cell preparation protocols.

  • Protoplasts: This is the most common method. The removal of the cell wall eliminates a significant barrier to DNA entry. However, protoplasts are osmotically sensitive and fragile, requiring careful handling and specific enzymatic cocktails for their preparation.[6][7]

  • Germinated Conidia (Swollen Spores): For some fungi, like certain Aspergillus species, using germinated conidia can be a simpler and faster alternative, eliminating the need for enzymatic digestion and osmotic stabilizers.[11][12][13]

  • Mycelial Fragments: Young, fragmented mycelium can also be used, particularly for fungal strains that sporulate poorly.[2][3][14] This approach may require some enzymatic treatment to weaken the cell walls.[4]

For a novel this compound producer, starting with protoplasts is a reliable approach, as it is a well-established method. If protoplasting proves difficult or results in low viability, exploring the use of germinated conidia would be a logical next step.

Q3: What are the common selectable markers used for transforming filamentous fungi?

A3: Selectable markers are essential for identifying successfully transformed cells.[15] Common dominant selectable markers confer resistance to antibiotics or other toxic compounds and include:

  • hph (hygromycin B phosphotransferase): Confers resistance to hygromycin B. This is one of the most widely used markers in fungal transformation.[16]

  • nptII (neomycin phosphotransferase II): Provides resistance to antibiotics like G418 (Geneticin).[17]

  • nat1 (nourseothricin N-acetyl transferase): Confers resistance to nourseothricin.[17]

  • bar (phosphinothricin acetyltransferase): Provides resistance to the herbicide phosphinothricin (Basta).[15]

  • ptrA (pyrithiamine resistance gene): Confers resistance to pyrithiamine.[16]

The choice of marker depends on the intrinsic resistance of your fungal strain to various antibiotics. It is crucial to determine the minimum inhibitory concentration (MIC) of the selective agent for your wild-type strain before performing transformation experiments.

II. Troubleshooting Guides

This section addresses specific problems you might encounter during your electroporation experiments in a question-and-answer format.

Scenario 1: No Transformants on Selective Plates
Q: I've performed the electroporation protocol, but after plating on selective media and incubating, I see no colonies. What went wrong?

A: This is a common and frustrating issue that can stem from multiple points in the workflow. Let's break down the potential causes systematically.

1. Issues with Cell Preparation and Viability:

  • Low Protoplast Yield or Viability: The enzymatic digestion may be too harsh or too gentle.

    • Solution: Titrate the concentration of your lytic enzyme mix and the incubation time.[5][6] Use a hemocytometer to count protoplasts and a viability stain like fluorescein diacetate (FDA) to assess their health.[18]

  • Suboptimal Growth Stage: The age of the mycelia or conidia used for protoplasting can significantly impact the cell wall composition and, consequently, the efficiency of enzyme digestion.[5][18]

    • Solution: Harvest mycelia during the exponential growth phase.

2. Problems with the Electroporation Pulse:

  • Arcing: A visible or audible spark during the pulse indicates a short circuit, which kills the cells.[19] This is often caused by high salt content in the DNA preparation or the electroporation buffer.

    • Solution: Ensure your DNA is desalted, for example, by ethanol precipitation or using a spin column.[19] Keep the electroporation cuvettes and your cell/DNA mixture on ice until the moment of pulsing to reduce the chances of arcing.[19]

  • Incorrect Electrical Settings: The applied voltage might be too high, leading to excessive cell death, or too low, resulting in inefficient membrane permeabilization.

    • Solution: Perform a series of experiments to optimize the field strength. Start with a moderate voltage and test a range above and below the initial setting, while keeping capacitance and resistance constant.[11] Monitor cell viability at each setting.

3. DNA-Related Issues:

  • Poor DNA Quality: Contaminants such as salts, proteins, or ethanol can inhibit electroporation.

    • Solution: Ensure your plasmid DNA is of high purity. Re-precipitate your DNA and wash with 70% ethanol.

  • Insufficient DNA Concentration: While a plateau effect is often observed, too little DNA will result in no transformants.[11]

    • Solution: Quantify your DNA accurately. If troubleshooting, try using a slightly higher concentration within the recommended range (e.g., 5-10 µg).

4. Post-Electroporation Steps:

  • Inadequate Recovery Time: Cells need time to repair their membranes and express the resistance gene before being subjected to selection pressure.[4]

    • Solution: Ensure a recovery period of at least 2-3 hours in a non-selective, osmotically stable liquid medium before plating.[4]

  • Incorrect Selective Agent Concentration: The concentration of the antibiotic in your plates might be too high.

    • Solution: Re-evaluate the Minimum Inhibitory Concentration (MIC) for your wild-type strain to ensure you are not using an excessively high selective pressure.

Workflow for Troubleshooting No Transformants

G start No Transformants Observed check_viability Assess Cell Viability Post-Electroporation (e.g., plating on non-selective media) start->check_viability viability_ok Viability is Acceptable check_viability->viability_ok Yes viability_low Viability is Low check_viability->viability_low No dna_quality Verify DNA Quality & Concentration viability_ok->dna_quality arc Did Arcing Occur? viability_low->arc voltage Reduce Field Strength (kV/cm) arc->voltage No desalt Check for High Salt Content (DNA prep, buffer) arc->desalt Yes protoplast_health Optimize Protoplast Preparation (Enzyme concentration, time) voltage->protoplast_health recovery Optimize Post-Pulse Recovery (Time, Media) dna_quality->recovery selection Check Selective Plates (Antibiotic concentration, age) recovery->selection dna_topology Test Linearized vs. Circular DNA selection->dna_topology

Caption: A decision tree for troubleshooting the absence of transformants.

Scenario 2: High Cell Death After Electroporation
Q: My cell viability is extremely low after the electric pulse, even when I don't see any arcing. How can I improve survival rates?

A: High cell mortality is usually a sign that the electroporation pulse is too harsh for your specific cells, even if it's not causing a complete short circuit.

  • Reduce the Field Strength: This is the most direct way to decrease the stress on the cells.[10] Lower the voltage in small increments (e.g., 0.5 kV/cm) and assess the impact on viability. Remember that there is a trade-off, and lowering the voltage too much will prevent DNA entry.

  • Shorten the Pulse Duration: If your electroporator allows, decrease the capacitance setting. A shorter pulse duration can be less damaging.

  • Optimize the Electroporation Buffer: Ensure the buffer is providing adequate osmotic support. You can test different osmolytes (sorbitol, mannitol, sucrose) and their concentrations.[9][20]

  • Cell Health is Key: Ensure you are starting with healthy, robust cells. Stressed cells from a poor growth phase or overly aggressive enzymatic treatment will not survive the electroporation process.

  • Keep it Cold: Perform all steps on ice. This includes pre-chilling the cuvettes, the cell suspension, and the DNA.[19] Keeping the temperature low helps to stabilize the membranes.

Scenario 3: Inconsistent Transformation Efficiency
Q: I'm getting transformants, but the number varies wildly between experiments, even when I follow the same protocol. What could be causing this variability?

A: Inconsistent results are often due to subtle variations in parameters that are not being strictly controlled.

  • Cellular Physiology: The most likely culprit is variation in the physiological state of your starting material.

    • Solution: Standardize the growth conditions and harvesting time of your fungus meticulously. Use mycelia from the same growth phase or conidia of the same age for every experiment.

  • Protoplast Preparation: The activity of lytic enzyme preparations can vary between batches.

    • Solution: When you receive a new batch of enzymes, re-optimize the digestion time and concentration.

  • DNA Preparation: Inconsistent purity or concentration of your plasmid preps can lead to variable results.

    • Solution: Always use freshly prepared, high-quality plasmid DNA quantified by a reliable method.

  • Pipetting and Handling: Protoplasts are delicate. Inconsistent handling, such as vigorous pipetting, can lead to variable levels of cell lysis before electroporation even occurs.

    • Solution: Handle cell suspensions gently at all times. Use wide-bore pipette tips.

  • Electroporation Cuvettes: Minor variations or defects in cuvettes can affect the electric field.

    • Solution: Use high-quality cuvettes from a reliable supplier. While some protocols mention reusing cuvettes after sterilization, for maximum reproducibility, it is best to use a new cuvette for each experiment.[21]

III. Detailed Experimental Protocols

Protocol 1: Protoplast Preparation from this compound-Producing Fungi

This protocol provides a general framework. Optimization of enzyme concentrations, osmotic stabilizers, and incubation times is essential.[18]

  • Inoculate 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain and incubate for 2-3 days at the optimal growth temperature with shaking.[5]

  • Harvest the young mycelia by filtration or centrifugation.

  • Wash the mycelia twice with a sterile osmotic stabilizer solution (e.g., 1.2 M Sorbitol or 0.7 M NaCl).[8][18]

  • Resuspend the mycelia in the osmotic stabilizer solution containing a lytic enzyme cocktail. A common starting point is a combination of Lysing Enzymes from Trichoderma harzianum and Driselase.[5][18]

  • Incubate at a gentle shaking speed (e.g., 80 rpm) at 28-30°C for 3-5 hours.[5] Monitor protoplast release periodically under a microscope.

  • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or Miracloth.

  • Pellet the protoplasts by gentle centrifugation (e.g., 1,000 x g for 10 minutes).

  • Wash the protoplasts twice with the ice-cold osmotic stabilizer solution.

  • Resuspend the protoplasts in an ice-cold electroporation buffer (e.g., 1 M Sorbitol) to a final concentration of 1 x 107 to 1 x 108 protoplasts/mL.

Protocol 2: Electroporation of Fungal Protoplasts
  • Pre-chill sterile electroporation cuvettes (0.2 cm gap) on ice.

  • In a sterile microfuge tube on ice, mix 40-100 µL of the protoplast suspension with 1-10 µg of plasmid DNA.

  • Incubate the mixture on ice for 10-15 minutes.[4][11]

  • Transfer the protoplast/DNA mixture to the pre-chilled electroporation cuvette.

  • Wipe any moisture from the outside of the cuvette and place it in the electroporation chamber.

  • Apply a single electrical pulse. Starting parameters can be in the range of 5-12.5 kV/cm, 25 µF, and 400 Ω.[4][11]

  • Immediately after the pulse, add 1 mL of ice-cold recovery medium (e.g., liquid regeneration medium with 1 M Sorbitol) to the cuvette.[4]

  • Gently resuspend the cells and transfer the entire volume to a sterile tube.

  • Incubate for 2-4 hours at the optimal growth temperature with gentle shaking to allow for cell recovery and expression of the selectable marker.

  • Plate the cell suspension on regeneration medium plates containing the appropriate selective agent.

Data Summary: Key Parameters for Fungal Electroporation
ParameterTypical RangeKey Considerations
Cell Density 107 - 108 cells/mLToo high can lead to arcing; too low reduces the chance of transformation.
DNA Concentration 1 - 20 µgHigh concentrations can be toxic. A plateau is often reached.[8][11]
Field Strength 5 - 12.5 kV/cmThe most critical parameter; must be optimized for each strain.[4][10][11]
Capacitance 25 - 50 µFDetermines pulse length. Longer pulses can increase efficiency but also mortality.
Resistance 200 - 600 ΩHelps to prevent arcing and shapes the electrical pulse.[11]
Osmotic Stabilizer 0.6 - 1.2 MEssential for protoplast viability. Common choices: Sorbitol, Mannitol, Sucrose.[8][20]
Visualization of the Electroporation Workflow

G cluster_prep Cell Preparation cluster_ep Electroporation cluster_selection Selection & Analysis mycelia Grow Fungal Mycelia harvest Harvest & Wash Mycelia mycelia->harvest digest Enzymatic Digestion harvest->digest protoplasts Isolate & Wash Protoplasts digest->protoplasts mix Mix Protoplasts & DNA on Ice protoplasts->mix pulse Apply Electric Pulse mix->pulse recover Add Recovery Medium pulse->recover incubate Incubate for Recovery recover->incubate plate Plate on Selective Medium incubate->plate screen Screen Transformants plate->screen

Caption: General workflow for fungal transformation via electroporation.

IV. References

  • Gutiérrez, S., et al. (2021). High-Efficiency Electroporation for Genetic Improvement of Fungal Strains. In: Methods in Molecular Biology. ()

  • Li, M., et al. (2023). Optimization of Protoplast Preparation and Establishment of PEG-Mediated Genetic Transformation Method in Cordyceps cicadae. MDPI. ()

  • Chakraborty, B. N., & Kapoor, M. (1990). Transformation of Filamentous Fungi with Plasmid DNA by Electroporation. American Phytopathological Society. ()

  • Garrido-Bazan, V., et al. (2024). Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates. PubMed Central. ()

  • ResearchGate. (n.d.). Basic steps of the protoplast-mediated transformation. ResearchGate. ()

  • Wang, Q., et al. (2019). CRISPR/Cas9 genome editing technology in filamentous fungi: progress and perspective. SpringerLink. ()

  • Gutiérrez, S., et al. (2021). High-Efficiency Electroporation for Genetic Improvement of Fungal Strains. JOVE. ()

  • ResearchGate. (n.d.). Expanding the Repertoire of Selectable Markers for Aspergillus Transformation. ResearchGate. ()

  • Olmedo-Monfil, V., et al. (2022). Dominant Selectable Markers Commonly Used for Transformation in Filamentous Fungi. ResearchGate. ()

  • Kapoor, M. (n.d.). Gene Transfer by Electroporation of Filamentous Fungi. Amazon Web Services. ()

  • Lin, Y.-F., et al. (2021). Optimization of Protoplast Preparation and Regeneration of a Medicinal Fungus Antrodia cinnamomea. National Institutes of Health. ()

  • Zhang, S., et al. (2017). Methods for genetic transformation of filamentous fungi. National Institutes of Health. ()

  • Jin, C., et al. (2022). Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp. National Institutes of Health. ()

  • Liu, R., et al. (2025). Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi. National Institutes of Health. ()

  • Sánchez, O., & Aguirre, J. (1996). Efficient Transformation of Aspergillus nidulans by Electroporation of Germinated Conidia. Fungal Genetics Reports. ()

  • Park, H., et al. (2018). Genetic Manipulation and Transformation Methods for Aspergillus spp. National Institutes of Health. ()

  • Chen, Y., et al. (2023). Bioengineering of fungal endophytes through the CRISPR/Cas9 system. PubMed Central. ()

  • Um, S., et al. (2021). Inducible Selectable Marker Genes to Improve Aspergillus fumigatus Genetic Manipulation. MDPI. ()

  • Lan, X., et al. (2015). Simple and efficient recycling of fungal selectable marker genes with the Cre-loxP recombination system via anastomosis. National Institutes of Health. ()

  • Arras, S. D. M., et al. (2018). Two Distinct Approaches for CRISPR-Cas9-Mediated Gene Editing in Cryptococcus neoformans and Related Species. American Society for Microbiology. ()

  • Sánchez, O., & Aguirre, J. (1996). Efficient Transformation of Aspergillus nidulans by Electroporation of Germinated Conidia. Semantic Scholar. ()

  • Gutiérrez, S., et al. (2025). High-Efficiency Electroporation for Genetic Improvement of Fungal Strains. ResearchGate. ()

  • Jin, C., et al. (2022). Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp. Frontiers. ()

  • Richard, O., & Belhassen, T. (2004). Protoplast preparation and regeneration from spores of the biocontrol fungus Pseudozyma flocculosa. FEMS Microbiology Letters. ()

  • EverymanBio. (2021, September 16). Using electrophoresis to troubleshoot electroporation with our fungi plasmid (Day 8). YouTube. ()

  • Schmoll, M., et al. (2016). New Plasmids for Fusarium Transformation Allowing Positive-Negative Selection and Efficient Cre-loxP Mediated Marker Recycling. Frontiers. ()

  • Wei, X., et al. (2021). Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri. Frontiers. ()

  • Sánchez, O., et al. (1996). Efficient Transformation of Aspergillus nidulans by Electroporation of Germinated Conidia. ResearchGate. ()

  • Balasubramanian, N., et al. (2005). Release and regeneration of protoplasts from the fungus Trichothecium roseum. Canadian Journal of Microbiology. ()

  • Lax, C., et al. (2022). Transformation and CRISPR-Cas9-mediated homologous recombination in the fungus Rhizopus microsporus. ResearchGate. ()

  • GoldBio. (n.d.). Troubleshooting Electroporation: Conquer Electroporation & Avoid the Arc. GoldBio. ()

  • Ferreira, L. C. S., et al. (2023). Recent Molecular Tools for the Genetic Manipulation of Highly Industrially Important Mucoromycota Fungi. MDPI. ()

  • EverymanBio. (2021, September 14). First electroporation tests using fungi agrobacteria plasmid (Day 7). YouTube. ()

  • Cordero, R. J. B., & Casadevall, A. (2024). Regulation of melanin production in fungi. National Institutes of Health. ()

  • Thermo Fisher Scientific. (n.d.). Electroporation—Troubleshooting. Thermo Fisher Scientific. ()

  • Reveglia, P., et al. (2020). Melleins—Intriguing Natural Compounds. National Institutes of Health. ()

  • Mengistu, A., et al. (2023). This compound: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in pathology. PubMed Central. ()

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Validation & Comparative

A Comparative Guide to the Biological Activity of Mellein Enantiomers: (R)-(-)-Mellein vs. (S)-(+)-Mellein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the world of bioactive natural products, understanding the nuances of stereochemistry is paramount. The differential effects of enantiomers, mirror-image isomers of a chiral molecule, can be the difference between a potent therapeutic and an inactive or even toxic compound. This guide provides a detailed comparison of the biological activities of the two enantiomers of mellein, a dihydroisocoumarin with a range of reported biological effects.

This compound, or 8-hydroxy-3-methylisochroman-1-one, exists in two enantiomeric forms: (R)-(-)-mellein and (S)-(+)-mellein. The (R)-enantiomer is the more commonly occurring natural product, isolated from a variety of fungi, plants, and insects.[1] In contrast, the (S)-enantiomer is a rarer natural find.[1] This guide will synthesize the available experimental data to objectively compare their performance in key biological assays, explain the causality behind experimental choices, and provide detailed protocols for researchers looking to validate these findings.

Enantioselective Biological Activity: A Comparative Overview

While research on (R)-(-)-mellein is extensive, data on the (S)-(+)-enantiomer is notably sparse, with very few studies conducting direct, side-by-side comparisons. This disparity is a critical knowledge gap in the field. The majority of published literature focuses on the biological activities of the more readily available (R)-enantiomer.

Phytotoxicity

(R)-(-)-Mellein is a well-documented phytotoxin, implicated as a virulence factor in various plant diseases.[1][2] It has been shown to induce a range of phytotoxic effects, including necrosis, chlorosis, wilting, and inhibition of seed germination and plant growth.[2][[“]][4] For instance, (R)-(-)-mellein has been identified as a pathogenic substance in apple ring rot caused by Botryosphaeria dothidea, where it was found in infected apple fruits and branches.[2] Studies have shown it can cause discoloration and death of apple leaves and browning in stems.[2]

The mechanism of its phytotoxicity is thought to involve the suppression of plant defense genes and the reduction of CO2 assimilation in seedlings.[2] However, the direct correlation of these activities with the observed wilting and necrosis is still under investigation.[2]

Antifungal Activity

(R)-(-)-Mellein has demonstrated a broad spectrum of antifungal activity, although its potency can vary significantly depending on the fungal species. It has shown inhibitory effects against various plant pathogenic fungi.[1] For example, it displayed significant to weak activity against Athelia rolfsii, Botrytis cinerea, and Sclerotinia sclerotiorum.[1] However, other studies have reported only weak antifungal activity.[1]

The proposed mechanism for the antifungal action of phenolic compounds like this compound often involves the disruption of fungal cell membrane integrity and the inhibition of enzymes crucial for cell wall synthesis.

Direct comparative studies on the antifungal activity of (S)-(+)-mellein are lacking. This represents a significant opportunity for future research to explore the potential enantioselective antifungal properties of this compound.

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have been investigated, with some studies showing potent activity. For instance, derivatives of this compound have displayed strong antibacterial activity towards Escherichia coli and Bacillus megaterium.[5] (R)-(-)-mellein itself has been reported to possess antibacterial effects.[6] However, some studies have found it to be inactive against certain strains of Staphylococcus aureus.[1]

The antibacterial mechanism of such compounds is often attributed to their ability to interfere with bacterial cell membranes and essential enzymatic processes.

As with other biological activities, there is a dearth of information specifically comparing the antibacterial efficacy of (S)-(+)-mellein to its (R)-counterpart.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound. The significant lack of data for the (S)-(+)-enantiomer is a key takeaway.

Biological ActivityEnantiomerTarget Organism/Cell LineMetricValueReference
Phytotoxicity (R)-(-)-MelleinSoybean SeedlingsConcentration for Wilting40–100 µg/mL[2]
(R)-(-)-MelleinApple SeedlingsConcentration for Necrosis150 mg/L[2]
Antifungal Activity (R)-(-)-MelleinPyricularia oryzae (derivative)IC₅₀ (Conidial Germination)30.2 μM[6]
(R)-(-)-MelleinPyricularia oryzae (derivative)IC₅₀ (Germ Tube Elongation)20.7 μM[6]
Antibacterial Activity (R)-(-)-MelleinVarious Plant Pathogenic Bacteria-Potent Activity[6]

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below. These are generalized methods that can be adapted for testing this compound enantiomers.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

Antifungal_Broth_Microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized fungal inoculum (~0.5–2.5 x 10^5 CFU/mL) B Prepare serial two-fold dilutions of This compound enantiomers in a 96-well microtiter plate A->B Next Step C Inoculate each well with the fungal suspension B->C Next Step D Incubate at an appropriate temperature (e.g., 35°C for 24-48 hours) C->D Incubate E Visually or spectrophotometrically determine fungal growth inhibition D->E Read Results F Identify the MIC: the lowest concentration with no visible growth E->F Determine MIC

Workflow for Antifungal Broth Microdilution Assay.

Methodology:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulation.

    • Harvest spores and suspend them in sterile saline or a suitable broth.

    • Adjust the spore suspension to a standardized concentration (e.g., using a spectrophotometer or hemocytometer) to achieve a final concentration of approximately 0.5–2.5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • Prepare stock solutions of (R)-(-)-mellein and (S)-(+)-mellein in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each enantiomer in a suitable broth medium (e.g., RPMI-1640) to achieve the desired concentration range. Include a positive control (fungus with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Incubate the plate at the optimal growth temperature for the specific fungal strain (e.g., 35°C) for 24 to 48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting for fungal growth (turbidity) or by using a microplate reader to measure absorbance.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Phytotoxicity Assay: Seed Germination and Seedling Growth Inhibition

This protocol assesses the effect of the this compound enantiomers on plant development.

Phytotoxicity_Seed_Germination A Surface sterilize seeds (e.g., wheat, lettuce) B Prepare different concentrations of This compound enantiomers in a suitable buffer A->B Prepare Solutions C Place seeds on filter paper in Petri dishes and add the test solutions B->C Apply Treatment D Incubate in a controlled environment (light/dark cycle, temperature) C->D Incubate E Measure germination rate and radicle/hypocotyl length after a set period (e.g., 7 days) D->E Collect Data F Calculate percent inhibition compared to a control E->F Analyze

Workflow for Seed Germination Phytotoxicity Assay.

Methodology:

  • Seed Preparation:

    • Select seeds of a model plant species (e.g., lettuce, wheat).

    • Surface sterilize the seeds by rinsing with a dilute bleach solution followed by sterile water to prevent microbial contamination.

  • Treatment Preparation:

    • Prepare a range of concentrations for each this compound enantiomer in a sterile buffer or distilled water. Include a solvent control if a solvent like DMSO is used to dissolve the compounds.

  • Assay Setup:

    • Place a sterile filter paper in each Petri dish.

    • Arrange a specific number of seeds (e.g., 10-20) on the filter paper.

    • Add a defined volume of the respective test solution to each Petri dish, ensuring the filter paper is saturated.

  • Incubation:

    • Seal the Petri dishes and incubate them in a growth chamber with a controlled light/dark cycle and temperature suitable for the chosen plant species.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 7 days), count the number of germinated seeds in each dish.

    • Measure the length of the radicle (root) and hypocotyl (shoot) of the seedlings.

    • Calculate the percentage of germination inhibition and the percentage of growth inhibition for the radicle and hypocotyl compared to the control group.

Conclusion and Future Directions

The existing body of research strongly indicates that (R)-(-)-mellein is a biologically active molecule with significant phytotoxic and notable antifungal and antibacterial properties. However, a comprehensive understanding of the biological profile of this compound is severely hampered by the lack of data on its enantiomer, (S)-(+)-mellein. This guide highlights a critical need for future research to focus on the synthesis or isolation of both enantiomers and their direct comparative evaluation in a range of biological assays.

Such studies are essential to:

  • Uncover potential enantioselective activities: It is plausible that the (S)-(+)-enantiomer possesses different potency or even a distinct biological activity profile compared to the (R)-(-)-enantiomer.

  • Elucidate structure-activity relationships: Comparing the two enantiomers will provide valuable insights into the stereochemical requirements for their interaction with biological targets.

  • Inform drug and agrochemical development: A complete understanding of the bioactivity of both enantiomers is crucial for any potential therapeutic or agricultural applications to maximize efficacy and minimize off-target effects.

Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into the intriguing and underexplored world of this compound stereoisomers. The findings from such studies will undoubtedly contribute significantly to the field of natural product chemistry and drug discovery.

References

  • This compound and its derivatives isolated from the basidiomycete mushroom Lentinus tigrinus exhibit inhibitory activity against plant pathogenic microorganisms. Journal of Applied Microbiology. [Link]
  • This compound: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in pathology. Frontiers in Plant Science. [Link]
  • Mullein High Concentr
  • Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Biomolecules, 10(5), 772. [Link]
  • Hussain, H., Jabeen, F., Krohn, K., Al-Harrasi, A., Ahmad, M., Mabood, F., ... & Ali, I. (2015). Antimicrobial activity of two this compound derivatives isolated from an endophytic fungus. Medicinal Chemistry Research, 24(5), 2111-2115. [Link]
  • Phytotoxic responses to commercially-available this compound (0-100 µg/mL) against soybean seedlings of germplasm line DT97-4290 after 96 hours in hydroponic culture.

Sources

A Comparative Cytotoxicity Analysis: Mellein vs. Patulin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the vast landscape of mycotoxins, secondary metabolites produced by fungi, both mellein and patulin have garnered significant attention due to their widespread presence and biological activities. While patulin is a well-regulated food contaminant known for its toxicity, this compound and its derivatives are being explored for a range of bioactivities, from phytotoxic to antimicrobial. This guide provides an in-depth, objective comparison of the cytotoxic profiles of this compound and patulin, offering field-proven insights into experimental design and mechanistic interpretation for researchers in toxicology and drug development.

Introduction to the Mycotoxins: Chemical Nature and Origin

Understanding the fundamental differences in the origins and chemical structures of this compound and patulin is crucial to interpreting their cytotoxic effects.

  • This compound ((R)-(-)-mellein): A dihydroisocoumarin, this compound is produced by a wide array of fungi, including species from the genera Aspergillus and Penicillium.[1] It is also found as a metabolite in some plants and insects. Its derivatives, such as 4-hydroxythis compound and 6-methoxythis compound, are also found in nature and exhibit various biological activities.[1]

  • Patulin: A polyketide lactone, patulin is a toxic metabolite primarily produced by filamentous fungi like Penicillium, Aspergillus, and Byssochlamys.[2][3] It is most notoriously known as a contaminant in rotting apples and apple-based products, leading to strict regulatory limits in foods.[2][4] Patulin is a chemically reactive molecule, known to bind to sulfhydryl groups of proteins, a key aspect of its toxic action.[5][6]

Comparative Cytotoxicity: Mechanisms and Potency

The cytotoxic profiles of this compound and patulin diverge significantly, largely due to their distinct mechanisms of action. Patulin is generally considered the more potent and broadly cytotoxic agent.

Patulin: A Multi-Pronged Assault on Cellular Integrity

Patulin's cytotoxicity is well-documented and stems from its ability to induce oxidative stress, disrupt cellular signaling, and trigger apoptosis.[2][7][8]

  • Induction of Reactive Oxygen Species (ROS): A primary mechanism of patulin-induced toxicity is the generation of ROS.[7][8][9] This oxidative stress leads to lipid peroxidation, damage to cellular membranes, and ultimately, cell death.[7][10] Studies have shown that pretreatment with antioxidants can mitigate some of patulin's cytotoxic effects.[7]

  • Apoptosis and ER Stress: Patulin is a potent inducer of apoptosis.[2] The accumulation of ROS can trigger endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and activation of the mitochondrial apoptotic pathway.[2] This involves a drop in mitochondrial membrane potential and the activation of caspases.[2]

  • Covalent Binding: Patulin readily reacts with thiol groups in proteins and glutathione, leading to enzyme inhibition and depletion of cellular antioxidant defenses, further exacerbating oxidative stress.[5][6]

This compound: A More Subtle and Selective Profile

In contrast to patulin, studies on the cytotoxicity of this compound itself often show it to be inactive or only mildly cytotoxic against many mammalian cell lines.[1] However, certain derivatives of this compound and related compounds have demonstrated more significant, albeit still generally less potent, cytotoxic effects compared to patulin.

  • Variable Cytotoxicity: The cytotoxic activity of this compound and its analogues can be highly dependent on the specific derivative and the cell line being tested. For instance, while some studies found this compound and its hydroxylated derivatives to be inactive against colon and melanoma cancer cells, other related compounds like melleolides have shown moderate anti-carcinoma effects.[1][11]

  • Necrotic vs. Apoptotic Mechanisms: While patulin predominantly induces apoptosis, some related compounds to this compound, like certain melleolides, have been shown to induce cell death with necrotic features, suggesting a different primary mechanism that may involve direct cell lysis rather than programmed cell death.[11] Another related compound, armillarikin, was found to induce apoptosis in human hepatocellular carcinoma cells through ROS production and caspase activation.[12]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key cytotoxic parameters for patulin, providing a comparative perspective. Data for this compound is less consistently reported in terms of specific IC50 values due to its often lower and more variable activity.

FeaturePatulinThis compound & Derivatives
Primary Mechanism Induction of ROS, ER Stress, Apoptosis[2][7]Variable; Apoptosis or Necrosis depending on derivative[11][12]
Potency High; IC50 values in the low micromolar range for many cell lines[13][14]Generally low to moderate; often inactive or with IC50 values in the higher micromolar range[1][11]
Key Molecular Events Caspase activation, mitochondrial dysfunction, depletion of glutathione[2][6]Inhibition of DNA biosynthesis (for some derivatives)[11]
Selectivity Broadly cytotoxic to many cell types[15]More selective, with activity varying significantly between cell lines[1]
Example IC50 (Jurkat T-cells) ~0.5 µM[14]Not widely reported, often considered inactive
Example IC50 (SH-SY5Y cells) 2.01 µM (24h), 1.5 µM (48h)[13]Not widely reported, often considered inactive
Experimental Protocols: A Guide to Best Practices

To ensure robust and reproducible cytotoxicity data, adherence to validated protocols is paramount. Below are detailed, step-by-step methodologies for two common cytotoxicity assays, infused with insights from a Senior Application Scientist's perspective.

Workflow for Comparative Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[16]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimal density (e.g., 5x10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Scientist's Insight: Cell density is critical. Too few cells will yield a low signal, while too many can lead to nutrient depletion and artifacts. Always perform a cell titration experiment for new cell lines.

  • Compound Treatment: Prepare serial dilutions of this compound and patulin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in the incubator. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Scientist's Insight: Ensure complete solubilization by gently pipetting or placing the plate on a shaker. Incomplete dissolution is a common source of error.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is recommended to subtract background noise.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[17][18]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the appropriate controls as per the kit manufacturer's instructions, including a vehicle control, a no-cell background control, and a maximum LDH release control (cells are lysed with a provided lysis solution).[17][19]

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5-10 minutes to pellet the cells.[18][20]

    • Scientist's Insight: For adherent cells, this step is optional but recommended to avoid collecting detached, non-lysed cells which could affect results.[20]

  • Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, optically clear 96-well plate.[18][20] Be careful not to disturb the cell pellet.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[20]

Mechanistic Insights: Signaling Pathways

Patulin's cytotoxic effects are often mediated through the activation of stress-related signaling pathways.

Patulin-Induced Apoptosis Pathway

Caption: Patulin induces apoptosis via ROS and ER stress.[2]

Patulin exposure leads to a rapid increase in intracellular ROS.[9] This oxidative burst triggers ER stress and disrupts mitochondrial function, culminating in the activation of the caspase cascade and programmed cell death.[2] The activation of signaling pathways like the ERK1/2 pathway has also been correlated with patulin-mediated ROS generation.[7][8]

Conclusion and Future Directions

The comparative analysis clearly positions patulin as a significantly more potent and broadly acting cytotoxic agent than this compound. Patulin's toxicity is driven by its high chemical reactivity, leading to oxidative stress and apoptosis. This compound, on the other hand, exhibits a more nuanced and often weaker cytotoxic profile, with its activity being highly dependent on its chemical form and the biological system under investigation.

For researchers, this distinction is critical. When studying food contaminants, patulin serves as a benchmark for severe cytotoxicity. In drug discovery, while patulin itself is too toxic for therapeutic use, its mechanisms can inform the design of pro-oxidative anticancer agents. This compound and its derivatives, due to their lower general toxicity, may hold more promise as scaffolds for developing agents with more selective activities, such as antimicrobial or herbicidal compounds. Future research should focus on structure-activity relationship studies of this compound derivatives to unlock their therapeutic potential while minimizing off-target cytotoxicity.

References

  • Patulin induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway. (n.d.). PubMed.
  • Induction of oxidative stress response by the mycotoxin patulin in mammalian cells. (n.d.). PubMed.
  • Induction of Oxidative Stress Response by the Mycotoxin Patulin in Mammalian Cells. (n.d.). Toxicological Sciences | Oxford Academic.
  • Biosynthesis and Toxicological Effects of Patulin. (n.d.). MDPI.
  • Cytotoxicity of patulin tested on different cell lines. (n.d.). ResearchGate.
  • Patulin: A potentially harmful food contaminant. (2022). International Journal of Chemical Studies.
  • Toxicological effects of patulin mycotoxin on the mammalian system: an overview. (n.d.). NIH.
  • Patulin. (n.d.). Wikipedia.
  • Study of cytotoxicity in neuroblastoma cell line exposed to patulin and citrinin. (2024). PubMed.
  • The mechanism of patulin's cytotoxicity and the antioxidant activity of indole tetramic acids. (1991). PubMed.
  • Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay. (n.d.). PubMed.
  • Induction of Oxidative Stress Response by the Mycotoxin Patulin in Mammalian Cells. (n.d.). Toxicological Sciences | Oxford Academic.
  • Dose dependent cytotoxic activity of patulin on neuroblastoma, colon and breast cancer cell line. (2021). Annals of Medical Research.
  • Patulin: A Small Molecule Mycotoxin Possessing Potent Selective In Vitro Cytotoxicity Against Malignant T-Cells. (2006). Blood | American Society of Hematology - ASH Publications.
  • Melleins—Intriguing Natural Compounds. (2020). PMC - NIH.
  • Analysis of cytotoxic properties exhibited by melleolide‐type... (n.d.). ResearchGate.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • Cytotoxicity Detection Kit (LDH). (n.d.). Sigma-Aldrich.
  • LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • In vitro cytotoxicity of melleolide antibiotics: Structural and mechanistic aspects. (n.d.). Request PDF - ResearchGate.
  • Induction of apoptosis by Armillaria mellea constituent armillarikin in human hepatocellular carcinoma. (2016). Dove Medical Press.

Sources

A Comparative Toxicological Analysis: Mellein vs. Ochratoxin A

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the toxicological profiles of two fungal secondary metabolites: Mellein and Ochratoxin A. While both are produced by various species of Aspergillus and Penicillium, the extent of their toxicological characterization and their known impacts on animal and human health differ significantly. This document synthesizes the current scientific understanding of their respective toxicities, supported by experimental data and detailed methodologies, to inform risk assessment and future research directions.

Introduction: A Tale of Two Mycotoxins

This compound and Ochratoxin A (OTA) are both 3,4-dihydroisocoumarin derivatives produced by a wide range of fungi. OTA is a well-documented mycotoxin that contaminates a variety of food commodities, posing a significant threat to animal and human health. In contrast, this compound, while structurally related, is primarily recognized for its phytotoxic and antimicrobial properties, with its mammalian toxicity being far less understood. This guide aims to juxtapose the toxicological landscapes of these two compounds, highlighting the extensive body of evidence for OTA's multi-organ toxicity against the comparatively sparse data for this compound.

Physicochemical Properties

A fundamental understanding of the chemical properties of this compound and Ochratoxin A is crucial for interpreting their toxicokinetics and toxicodynamics.

PropertyThis compoundOchratoxin A
Chemical Formula C₁₀H₁₀O₃C₂₀H₁₈ClNO₆
Molar Mass 178.18 g/mol 403.81 g/mol
Structure 8-hydroxy-3-methylisochroman-1-one(R)-N-((5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl)carbonyl)-L-phenylalanine
Key Structural Difference Simple dihydroisocoumarinDihydroisocoumarin linked to a phenylalanine moiety and chlorinated

The presence of the phenylalanine moiety and chlorine atom in Ochratoxin A significantly influences its biological activity and toxicity compared to the simpler structure of this compound.

Comparative Toxicological Profiles

The disparity in the known toxicological effects of this compound and Ochratoxin A is stark. OTA has been the subject of extensive research, revealing a wide range of adverse effects, while data on this compound's toxicity in mammalian systems remains limited.

Ochratoxin A: A Multi-Target Toxin

Ochratoxin A is a potent mycotoxin with a well-established toxicological profile, affecting multiple organ systems. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, possibly carcinogenic to humans.

  • Nephrotoxicity : The kidney is the primary target organ for OTA toxicity. It is a potent renal carcinogen in several animal species. Chronic exposure is linked to human kidney diseases such as Balkan Endemic Nephropathy (BEN) and other chronic interstitial nephropathies.

  • Hepatotoxicity : OTA also induces liver damage. Studies have shown that it can lead to apoptosis in hepatic cells and an increase in liver enzymes indicative of damage.

  • Neurotoxicity : OTA can cross the blood-brain barrier and has been shown to be a potent neurotoxin, with the cerebellum, ventral mesencephalon, and hippocampus being particularly affected.

  • Immunotoxicity : OTA is an immunosuppressant, causing a reduction in the size of immune organs (thymus, spleen), depression of antibody responses, and alterations in immune cell function.

  • Genotoxicity and Carcinogenicity : The carcinogenicity of OTA is well-documented in animals, leading to renal and liver tumors. Its genotoxicity is thought to be mediated through both direct DNA adduct formation and indirect mechanisms like oxidative stress.

The multifaceted toxicity of Ochratoxin A stems from its interference with several fundamental cellular processes:

  • Inhibition of Protein Synthesis : OTA competitively inhibits phenylalanine-tRNA synthetase, leading to a disruption of protein synthesis.

  • Induction of Oxidative Stress : A significant body of evidence points to oxidative stress as a key mechanism in OTA toxicity. It leads to the generation of reactive oxygen species (ROS), lipid peroxidation, and DNA damage.

  • DNA Damage : OTA can cause DNA damage through the formation of DNA adducts and oxidative lesions.

  • Apoptosis and Cell Cycle Arrest : OTA has been shown to induce apoptosis and cause cell cycle arrest in various cell types.

  • Mitochondrial Dysfunction : OTA can impair mitochondrial respiration and reduce ATP production.

OTA_Toxicity_Pathways cluster_OTA Ochratoxin A Exposure cluster_Cellular Cellular Effects cluster_Signaling Signaling Cascades cluster_Outcome Toxicological Outcomes OTA Ochratoxin A ProteinSynth Inhibition of Protein Synthesis OTA->ProteinSynth OxidativeStress Oxidative Stress (ROS Generation) OTA->OxidativeStress Mitochondria Mitochondrial Dysfunction OTA->Mitochondria ERStress ER Stress OTA->ERStress DNADamage DNA Damage (Adducts, Strand Breaks) OxidativeStress->DNADamage MAPK MAPK Activation (JNK, p38, ERK) OxidativeStress->MAPK Nrf2 Nrf2 Pathway Inhibition OxidativeStress->Nrf2 inhibits Caspase Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspase Bcl2 Bcl-2 Family Modulation (↓Bcl-xL, ↑Bax) Mitochondria->Bcl2 Apoptosis Apoptosis DNADamage->Apoptosis CellCycle Cell Cycle Arrest DNADamage->CellCycle Carcinogenesis Carcinogenesis DNADamage->Carcinogenesis ERStress->MAPK MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation Caspase->Apoptosis Bcl2->Apoptosis CellCycle->Carcinogenesis Inflammation->Carcinogenesis

Caption: Signaling pathways implicated in Ochratoxin A toxicity.

This compound: A Compound of Lower Mammalian Toxicological Concern

In stark contrast to Ochratoxin A, the toxicological data for this compound in mammalian systems is sparse and suggests a significantly lower level of concern.

  • Phytotoxicity : this compound has demonstrated phytotoxic effects, inhibiting seed germination and plant growth. It is considered a virulence factor for some plant pathogenic fungi.

  • Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties against a range of pathogens.

  • Zootoxicity : At high concentrations, this compound has shown toxicity in brine shrimp (Artemia salina) larvae and can act as an insect antifeedant.

  • Cytotoxicity : Multiple studies have investigated the cytotoxic effects of this compound on various human cancer cell lines, including A549 (lung), MCF-7 (breast), and LNCaP (prostate). The consistent finding across these studies is a lack of meaningful cytotoxicity .

  • Genotoxicity and Carcinogenicity : There is a notable absence of data on the genotoxicity and carcinogenicity of this compound in the scientific literature.

Based on the current evidence, this compound does not appear to pose a significant toxicological risk to mammals, particularly at concentrations relevant to environmental exposure. Its biological activities are more pronounced in plants, insects, and microorganisms.

Summary of In Vitro and In Vivo Toxicity Data

The following table summarizes the available toxicity data for this compound and Ochratoxin A, highlighting the extensive database for OTA compared to the limited information for this compound.

ParameterThis compoundOchratoxin A
In Vitro Cytotoxicity No significant cytotoxicity observed in human cancer cell lines (A549, MCF-7, LNCaP).Cytotoxic to a wide range of cell lines, including kidney, liver, neuronal, and immune cells.
Genotoxicity No data available.Genotoxic; induces DNA adducts, strand breaks, and oxidative DNA damage.
In Vivo Acute Toxicity Data limited; LD₅₀ in mice via intraperitoneal injection reported for some derivatives, but not for this compound itself.LD₅₀ values established in various animal models (e.g., rats, mice, poultry).
In Vivo Chronic Toxicity No data available.Chronic exposure leads to nephropathy, hepatotoxicity, and immunosuppression.
Carcinogenicity No data available.Potent renal and hepatic carcinogen in rodents.

Experimental Protocols for Toxicological Assessment

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the toxicity of compounds like this compound and Ochratoxin A. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound and Ochratoxin A in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound/Ochratoxin A dilutions incubate_24h->add_compounds incubate_exposure Incubate for exposure time (24, 48, or 72h) add_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation : Treat cells with this compound or Ochratoxin A for a specified time. Harvest the cells and resuspend them in ice-cold PBS.

  • Slide Preparation : Mix a small aliquot of the cell suspension with low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal-melting-point agarose.

  • Cell Lysis : Immerse the slides in a cold lysing solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • DNA Unwinding : Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Electrophoresis : Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."

  • Neutralization and Staining : Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis : Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Comet_Assay_Workflow start Start treat_cells Treat cells with this compound/Ochratoxin A start->treat_cells harvest_cells Harvest and resuspend cells treat_cells->harvest_cells prepare_slides Embed cells in agarose on slides harvest_cells->prepare_slides lyse_cells Lyse cells to form nucleoids prepare_slides->lyse_cells unwind_dna Unwind DNA in alkaline buffer lyse_cells->unwind_dna electrophoresis Perform electrophoresis unwind_dna->electrophoresis neutralize_stain Neutralize and stain DNA electrophoresis->neutralize_stain visualize_analyze Visualize and analyze comets neutralize_stain->visualize_analyze end End visualize_analyze->end

Caption: Workflow for the Comet genotoxicity assay.

In Vivo Rodent Toxicity Study (General Protocol)

This protocol outlines a general approach for an acute or sub-acute in vivo toxicity study in rodents, which should be adapted based on the specific research question and ethical guidelines.

  • Animal Acclimatization : House animals (e.g., rats or mice) in a controlled environment for at least one week to acclimatize.

  • Dose Formulation : Prepare the test compounds (this compound and Ochratoxin A) in a suitable vehicle (e.g., corn oil, saline).

  • Dosing : Administer the compounds to different groups of animals via the intended route of exposure (e.g., oral gavage, intraperitoneal injection) at various dose levels. Include a vehicle control group.

  • Clinical Observations : Observe the animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • Blood Collection : At the end of the study, collect blood samples for hematological and clinical chemistry analysis.

  • Necropsy and Organ Collection : Euthanize the animals and perform a gross necropsy. Collect and weigh key organs (e.g., kidneys, liver, spleen, thymus).

  • Histopathology : Fix the collected organs in formalin, process them for histopathological examination, and analyze for any microscopic lesions.

  • Data Analysis : Analyze the collected data (body and organ weights, hematology, clinical chemistry, histopathology) to determine the toxic effects of the compounds.

InVivo_Toxicity_Workflow start Start acclimatize Acclimatize animals start->acclimatize dose_prep Prepare this compound/Ochratoxin A doses acclimatize->dose_prep administer_doses Administer doses to animal groups dose_prep->administer_doses observe Daily clinical observations administer_doses->observe collect_blood Collect blood samples at endpoint observe->collect_blood necropsy Perform necropsy and collect organs collect_blood->necropsy histopathology Process organs for histopathology necropsy->histopathology analyze Analyze all collected data histopathology->analyze end End analyze->end

A Comparative Guide to the Phytotoxic Effects of Mellein Across Plant Species

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the phytotoxic properties of mellein, a naturally occurring dihydroisocoumarin produced by various fungal species. Intended for researchers, scientists, and professionals in drug development and agrochemical research, this document delves into the experimental validation of this compound's effects on a range of plant species. We will explore the methodologies for assessing phytotoxicity, compare its efficacy against different plants, and discuss its potential as a bioherbicide.

Introduction to this compound: A Fungal Metabolite with Herbicidal Potential

This compound, specifically the (R)-(-)-enantiomer, is a secondary metabolite produced by a variety of fungi, including those from the genera Aspergillus, Penicillium, and Botryosphaeria.[1][2] Its discovery has garnered significant interest due to its wide spectrum of biological activities, including antifungal, antibacterial, and notably, phytotoxic effects.[3][4] The potential of this compound as a bioherbicide stems from its natural origin, suggesting a possibly more environmentally benign alternative to synthetic herbicides. Understanding its efficacy and selectivity across different plant species is paramount for its development as a targeted weed management agent.

The primary phytotoxic symptoms induced by this compound include necrosis, chlorosis, wilting, and inhibition of both seed germination and plant growth.[3][4] These effects have been observed in both monocotyledonous and dicotyledonous plants, indicating a broad spectrum of activity. However, the sensitivity to this compound varies significantly among different plant species, a crucial aspect for its application in agriculture where selectivity between crops and weeds is essential.

Methodologies for Assessing this compound's Phytotoxicity

To quantitatively assess the phytotoxic effects of this compound, standardized bioassays are employed. These assays are designed to be reproducible and provide measurable endpoints to compare the susceptibility of different plant species. The following protocols are fundamental to validating the phytotoxic effects of a compound like this compound.

Seed Germination Inhibition Assay

This assay evaluates the effect of this compound on the initial stage of plant development.

Protocol:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted with distilled water or a buffer to create a series of concentrations. A solvent control is also prepared.

  • Seed Sterilization: Seeds of the test plant species are surface-sterilized to prevent microbial contamination. This is typically done by rinsing with a dilute bleach solution followed by sterile water washes.

  • Assay Setup: A set number of seeds (e.g., 10-20) are placed on filter paper in a petri dish.

  • Treatment Application: A specific volume of each this compound concentration or the control solution is added to the filter paper, ensuring it is saturated but not flooded.

  • Incubation: The petri dishes are sealed and incubated in a controlled environment (e.g., a growth chamber) with defined temperature, humidity, and light conditions.

  • Data Collection: After a predetermined period (e.g., 3-7 days), the number of germinated seeds in each dish is counted. Germination is typically defined as the emergence of the radicle.

  • Analysis: The percentage of germination inhibition is calculated relative to the solvent control. The data is then used to determine the IC50 value, the concentration of this compound that inhibits germination by 50%.

Root and Shoot Elongation Inhibition Assay

This assay assesses the impact of this compound on early seedling growth.

Protocol:

  • Assay Setup: This can be performed concurrently with the germination assay or by using pre-germinated seedlings.

  • Treatment: Seedlings are exposed to various concentrations of this compound in a hydroponic or agar-based system.

  • Incubation: The seedlings are grown under controlled environmental conditions.

  • Data Collection: After a set period, the length of the primary root and the shoot (coleoptile in monocots, hypocotyl or epicotyl in dicots) are measured.

  • Analysis: The percentage of root and shoot growth inhibition is calculated compared to the control group. IC50 values for root and shoot elongation are then determined.

Diagram of the Phytotoxicity Testing Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_data Data Collection & Analysis prep_this compound Prepare this compound Solutions (various concentrations) germination Seed Germination Assay (Petri dishes) prep_this compound->germination growth Root & Shoot Elongation Assay (Hydroponics/Agar) prep_this compound->growth prep_seeds Surface Sterilize Seeds prep_seeds->germination incubate Controlled Environment (Temperature, Light, Humidity) germination->incubate growth->incubate measure_germ Count Germinated Seeds incubate->measure_germ measure_growth Measure Root & Shoot Length incubate->measure_growth analyze Calculate % Inhibition Determine IC50 values measure_germ->analyze measure_growth->analyze

Caption: Workflow for assessing the phytotoxicity of this compound.

Comparative Phytotoxicity of this compound on Different Plant Species

The phytotoxic efficacy of this compound is not uniform across the plant kingdom. The following table summarizes available data on the inhibitory effects of this compound on various plant species. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Plant SpeciesFamilyMonocot/DicotTestIC50 / Concentration for EffectObserved EffectsReference
Setaria italica (Foxtail Millet)PoaceaeMonocotNot Specified56% - 66% inhibition at 10 µg/µlSelective inhibition[5]
Cyanodon dactylon (Bermuda Grass)PoaceaeMonocotNot Specified56% - 66% inhibition at 10 µg/µlSelective inhibition[5]
Axonopus compressus (Carpet Grass)PoaceaeMonocotNot Specified56% - 66% inhibition at 10 µg/µlSelective inhibition[5]
Valerianaceae family plantsValerianaceaeDicotNot Specified56% - 66% inhibition at 10 µg/µlSelective inhibition[5]
Triticum aestivum (Wheat)PoaceaeMonocotRoot & Coleoptile ElongationNot specifiedInhibition of elongation[3]
Apocynum cannabinum (Hemp Dogbane)ApocynaceaeDicotLeaf Spot AssayNot specifiedNecrotic leaf spots[2][3]
Malus domestica (Apple)RosaceaeDicotSeedling Culture & Fruit Assay150 mg/LNecrotic spots, browning, leaf necrosis[3][4]
Glycine max (Soybean)FabaceaeDicotHydroponic Culture40–100 µg/mLWilting, chlorosis, necrosis[3]
Vitis vinifera (Grape)VitaceaeDicotLeaf Disc Assay500 μg/mLNecrosis[4]
Lycopersicon esculentum (Tomato)SolanaceaeDicotCutting Bioassay100 mg/mLWilting[1]
Sida spinosa (Prickly Sida)MalvaceaeDicotNot SpecifiedHigh sensitivityNot specified[2]
Ipomoea spp. (Morning Glory)ConvolvulaceaeDicotNot SpecifiedHigh sensitivityNot specified[2]

Note: The data presented is a compilation from various sources and methodologies may differ.

Mechanism of this compound's Phytotoxic Action

The precise molecular mechanism underlying this compound's phytotoxicity is an active area of research. However, current evidence points towards a multi-pronged mode of action that disrupts fundamental physiological processes in plants.

One of the proposed mechanisms involves the inhibition of defense gene expression . Studies on grapes have shown that this compound can suppress the plant's natural defense responses, potentially making it more susceptible to pathogens and other stressors.[3] This suggests that this compound may interfere with key signaling pathways involved in plant immunity.

Another key area of impact appears to be photosynthesis . Research on wheat seedlings demonstrated that this compound can lead to a reduction in CO₂ assimilation .[3] This indicates that this compound may directly or indirectly affect the enzymatic processes of the Calvin cycle or the integrity of the photosynthetic apparatus.

Furthermore, at a cellular level, this compound has been observed to cause cell wall rupture in some microorganisms, and similar membrane-disrupting activities could contribute to the observed necrosis in plant tissues.[5] The induction of wilting in plants like soybean and tomato suggests that this compound may also interfere with water transport and turgor pressure regulation.[1][3]

Diagram of this compound's Proposed Mechanism of Action:

G cluster_cellular Cellular Targets cluster_physiological Physiological Effects This compound This compound defense Defense Gene Expression This compound->defense Inhibits photosynthesis CO₂ Assimilation (Photosynthesis) This compound->photosynthesis Reduces membrane Cell Membrane Integrity This compound->membrane Disrupts growth_inhibition Growth Inhibition defense->growth_inhibition chlorosis Chlorosis photosynthesis->chlorosis photosynthesis->growth_inhibition necrosis Necrosis membrane->necrosis wilting Wilting membrane->wilting

Caption: Proposed mechanisms of this compound's phytotoxicity.

Comparison with Alternative Phytotoxins

To contextualize the phytotoxic potential of this compound, it is useful to compare it with other known phytotoxins, both natural and synthetic.

PhytotoxinTypeTarget Plant GroupPotency (General)Mechanism of Action
This compound Natural (Fungal)Broad-spectrum (Monocots & Dicots)Moderate to HighInhibition of defense genes, reduced CO₂ assimilation
Glyphosate SyntheticBroad-spectrumVery HighInhibits EPSP synthase in the shikimate pathway
2,4-D SyntheticBroadleaf (Dicots)HighMimics auxin, causing uncontrolled growth
Glufosinate Natural (Bacterial)Broad-spectrumHighInhibits glutamine synthetase
Citrinin Natural (Fungal)Broad-spectrumModerateMultiple, including induction of oxidative stress

This comparison highlights that while synthetic herbicides like glyphosate and 2,4-D are highly potent, natural compounds like this compound and glufosinate offer alternative modes of action that can be valuable in managing herbicide resistance. The broad-spectrum nature of this compound is a significant characteristic, though further research is needed to fully understand its selectivity and potential for crop-weed differentiation.

Conclusion and Future Directions

This compound demonstrates significant phytotoxic activity across a diverse range of plant species, making it a promising candidate for development as a bioherbicide. Its multifaceted mechanism of action, targeting fundamental processes like photosynthesis and plant defense, suggests a lower likelihood of rapid resistance development compared to single-target herbicides.

The selective inhibition observed in some studies, particularly the higher sensitivity of certain weed species compared to some crop families, warrants further investigation. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key chemical features of this compound responsible for its phytotoxicity and to potentially design more potent and selective analogues.

  • Large-scale screening: To test this compound against a wider array of crop and weed species under field conditions to validate its efficacy and selectivity.

  • Elucidation of the precise molecular targets: To gain a deeper understanding of its mode of action, which will aid in its effective and sustainable use.

  • Formulation development: To enhance its stability, bioavailability, and efficacy in practical agricultural applications.

By addressing these research avenues, the full potential of this compound as a valuable tool in integrated weed management can be realized, contributing to more sustainable agricultural practices.

References

  • This compound, a dihydroisocoumarin with bioherbicidal Activity from a New Strain of Lasiodiplodia pseudotheobromae C1136 | Request PDF - ResearchGate.
  • This compound: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in pathology - PubMed Central.
  • Melleins—Intriguing Natural Compounds - MDPI.
  • Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay | Request PDF - ResearchGate.
  • Melleins—Intriguing Natural Compounds - PMC - NIH.

Sources

A Senior Application Scientist's Guide to Mellein Cross-Reactivity in Mycotoxin Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Hidden Variable in Mycotoxin Quantification

In the landscape of mycotoxin analysis, immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have become indispensable tools for rapid and high-throughput screening of food and feed samples.[1] Their specificity, born from the precise interaction between an antibody and its target antigen, is the bedrock of their reliability. However, this specificity can be challenged by the presence of structurally similar, non-target molecules, a phenomenon known as cross-reactivity.[2] Such interactions can lead to an overestimation of the target mycotoxin, yielding false-positive results that have significant implications for food safety and international trade.[2]

This guide focuses on a specific and often overlooked cross-reactant in Ochratoxin A (OTA) immunoassays: mellein . This compound, a dihydroisocoumarin, is not just a structurally related compound but also a biosynthetic precursor to OTA, produced by the same fungal genera, Aspergillus and Penicillium. This shared origin underscores the potential for their co-occurrence in contaminated commodities, making the understanding of this compound's cross-reactivity not just an academic exercise, but a practical necessity for accurate mycotoxin quantification.

This document provides a comprehensive comparison of this compound's potential cross-reactivity in the context of other known cross-reactants of OTA and furnishes the technical details required to design and validate a robust immunoassay system.

The Molecular Basis for Cross-Reactivity: A Tale of Two Structures

The potential for cross-reactivity between OTA and this compound is rooted in their shared molecular architecture. The OTA molecule consists of a dihydroisocoumarin core linked to a phenylalanine moiety. This compound is, in essence, this dihydroisocoumarin core. The antibodies generated for OTA immunoassays are designed to recognize the unique three-dimensional structure of OTA. However, depending on the specific epitope recognized by a particular monoclonal antibody, there can be a degree of binding to the this compound structure.

Comparative Analysis of Cross-Reactivity in OTA Immunoassays

The specificity of an immunoassay is not absolute and varies significantly between different antibody clones used in commercial ELISA kits and research applications. While specific quantitative data for this compound cross-reactivity is not always published in commercial kit datasheets, its potential for interference is significant due to its structural similarity to the core of OTA.

To contextualize the potential impact of this compound, it is instructive to compare it with the known cross-reactivity profiles of other OTA analogs, such as Ochratoxin B (OTB) and Ochratoxin C (OTC). OTB is the de-chlorinated form of OTA, and OTC is the ethyl ester derivative.

Compound Structure Typical Cross-Reactivity Range (%) in OTA ELISAs Significance
Ochratoxin A (OTA) Target Analyte100%The primary toxin of concern due to its nephrotoxic, immunotoxic, and carcinogenic properties.
Ochratoxin B (OTB) De-chlorinated OTA12% - 96.67%[3]Generally less toxic than OTA, but its significant cross-reactivity can lead to an overestimation of total ochratoxins.
Ochratoxin C (OTC) Ethyl ester of OTA12% - 22.02%[3]A derivative that can also contribute to the total ochratoxin signal in an immunoassay.
This compound Dihydroisocoumarin core of OTAData not consistently reported, but structurally probable.As a biosynthetic precursor, its co-occurrence with OTA is likely. Its cross-reactivity potential necessitates assay validation.
Aflatoxin B1, Zearalenone, Deoxynivalenol Structurally unrelated mycotoxins< 1%[3]These mycotoxins typically show negligible cross-reactivity, demonstrating the high specificity of the antibodies for the ochratoxin family.

Note: The cross-reactivity percentages are highly dependent on the specific monoclonal antibody used in the assay.

The wide range of reported cross-reactivities for OTB and OTC highlights the critical need for end-users to validate the specificity of their chosen immunoassay with a panel of relevant, structurally related mycotoxins, including this compound.

Experimental Workflow for Assessing this compound Cross-Reactivity

To ensure the trustworthiness of any mycotoxin immunoassay, a self-validating system for assessing cross-reactivity is essential. The following experimental workflow provides a detailed, step-by-step methodology for quantifying the cross-reactivity of this compound in a competitive ELISA for OTA.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA Protocol cluster_analysis Data Analysis prep_standards Prepare Analyte Standards (OTA, this compound, OTB, etc.) add_analytes Add Standards/Samples and OTA-HRP Conjugate prep_standards->add_analytes prep_buffers Prepare Assay Buffers (Coating, Washing, Substrate) coat_plate Coat Microplate with Anti-OTA Antibody prep_buffers->coat_plate block_plate Block Unbound Sites prep_buffers->block_plate wash_plate Wash to Remove Unbound Reagents prep_buffers->wash_plate add_substrate Add TMB Substrate prep_buffers->add_substrate stop_reaction Add Stop Solution prep_buffers->stop_reaction coat_plate->block_plate block_plate->add_analytes incubate Incubate to Allow Competition add_analytes->incubate incubate->wash_plate wash_plate->add_substrate develop_color Incubate for Color Development add_substrate->develop_color develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate plot_curves Plot Standard Curves (B/B0 vs. Concentration) read_plate->plot_curves calc_ic50 Calculate IC50 Values for Each Analyte plot_curves->calc_ic50 calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr

Caption: Workflow for determining mycotoxin cross-reactivity using competitive ELISA.

Detailed Experimental Protocol

This protocol is based on a standard direct competitive ELISA format.

1. Preparation of Reagents and Standards:

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6): Prepare and store at 4°C.

  • Wash Buffer (e.g., PBS with 0.05% Tween 20, pH 7.4): Prepare and store at room temperature.

  • Blocking Buffer (e.g., 1% BSA in PBS): Prepare fresh.

  • Analyte Standards:

    • Prepare a high-concentration stock solution of OTA, this compound, OTB, and other potential cross-reactants in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of working standards by performing serial dilutions in the assay buffer (e.g., PBS). The concentration range should bracket the expected IC50 value. For OTA, a typical range might be 0.01 to 10 ng/mL. For potential cross-reactants, a wider range may be necessary (e.g., 1 to 1000 ng/mL).

  • OTA-Enzyme Conjugate (e.g., OTA-HRP): Dilute to the working concentration specified by the manufacturer or determined through optimization experiments.

  • Substrate Solution (TMB): Use a commercially available stabilized solution.

  • Stop Solution (e.g., 2M H₂SO₄): Handle with appropriate safety precautions.

2. ELISA Procedure:

  • Coating: Add 100 µL of the anti-OTA monoclonal antibody, diluted in coating buffer, to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Decant the coating solution and wash the plate three times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of each standard dilution (OTA, this compound, OTB, etc.) or sample extract to the appropriate wells in duplicate.

    • Add 50 µL of the diluted OTA-enzyme conjugate to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five to ensure removal of all unbound conjugate.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

3. Data Analysis and Calculation of Cross-Reactivity:

  • Calculate the average absorbance for each duplicate.

  • Normalize the data: Express the absorbance of each standard as a percentage of the maximum signal (B/B₀), where B is the absorbance of the standard and B₀ is the absorbance of the zero standard (containing no analyte).

  • Plot the standard curves: For each analyte (OTA, this compound, etc.), plot B/B₀ (%) against the logarithm of the analyte concentration.

  • Determine the IC₅₀: The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal. This can be determined from the sigmoidal dose-response curve.

  • Calculate the Cross-Reactivity (CR%): Use the following formula:

    CR (%) = (IC₅₀ of OTA / IC₅₀ of the test compound) x 100% [3]

Interpreting the Results: Implications for Mycotoxin Risk Assessment

A high cross-reactivity percentage for this compound would indicate that the immunoassay is likely to overestimate the concentration of OTA in samples where both compounds are present. In such cases, positive results from the ELISA screening should be confirmed by a chromatographic method such as HPLC or LC-MS/MS to ensure accurate quantification.

Conversely, a low cross-reactivity percentage would provide confidence in the ELISA results for OTA, even in the presence of this compound. This information is crucial for establishing reliable and cost-effective mycotoxin monitoring programs.

Conclusion and Recommendations

The structural similarity between this compound and the core of ochratoxin A makes this compound a potential cross-reactant in OTA immunoassays. While quantitative data on the extent of this cross-reactivity is not as readily available as for other OTA analogs, its potential impact on assay accuracy cannot be ignored.

As a Senior Application Scientist, I strongly recommend the following:

  • Thorough Validation: Always validate any new OTA immunoassay for cross-reactivity with a panel of relevant mycotoxins, including this compound, especially when analyzing commodities known to be susceptible to contamination by Aspergillus and Penicillium species.

  • Consult Manufacturer's Data: Request detailed cross-reactivity data from the immunoassay kit manufacturer. If data for this compound is not available, perform an in-house validation as described in this guide.

  • Use of Confirmatory Methods: For regulatory compliance and in cases of disputed results, it is imperative to confirm positive immunoassay results with a reference analytical method like HPLC or LC-MS/MS.

By understanding and accounting for the potential cross-reactivity of this compound, researchers and quality control professionals can enhance the accuracy and reliability of their mycotoxin testing, ultimately contributing to a safer food supply.

References

  • Validation of novel immunoassays according to European legislation for the rapid analysis of ochratoxin A in cereal, grape, and. (2026). Journal of Food Composition and Analysis, 149, 108569. [Link]
  • Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum. (2021). Toxins, 13(10), 732. [Link]
  • An Extremely Highly Sensitive ELISA in pg mL−1 Level Based on a Newly Produced Monoclonal Antibody for the Detection of Ochratoxin A in Food Samples. (2023). Molecules, 28(15), 5743. [Link]
  • Validation of an ELISA test kit for the detection of ochratoxin A in several food commodities by comparison with HPLC. (2005). Journal of Agricultural and Food Chemistry, 53(24), 9313-9318. [Link]
  • Recent advances in immunoassay-based mycotoxin analysis and toxicogenomic technologies. (2023). Journal of Food and Drug Analysis, 31(1), 1-20. [Link]

Sources

A Comparative Analysis of the Antifungal Spectra of Mellein and Citrinin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of naturally derived compounds as potential antifungal agents remains a critical endeavor. Among the myriad of secondary metabolites produced by fungi, the polyketides mellein and citrinin have garnered scientific interest for their biological activities. This guide provides a comprehensive, objective comparison of the antifungal spectra of this compound and citrinin, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.

Introduction: Two Structurally Related Mycotoxins

This compound and citrinin are both mycotoxins, secondary metabolites produced by various fungal species. This compound, a dihydroisocoumarin, is produced by a wide array of fungi, including species of Aspergillus, Penicillium, and Botryosphaeria, and has also been isolated from plants, insects, and bacteria.[1][2] Its biological activities are diverse, ranging from antifungal and antibacterial to phytotoxic and insecticidal.[1][2]

Citrinin, a polyketide mycotoxin, is primarily produced by species of Penicillium, Aspergillus, and Monascus.[3][4] While it was initially investigated for its broad antibacterial activity, its development as an antibiotic was halted due to its toxicity to mammals, particularly its nephrotoxic effects.[4] Despite its toxicity, citrinin exhibits known antifungal properties.[3][5][6]

This guide will delve into a detailed comparison of their antifungal activities, mechanisms of action, and provide standardized protocols for their evaluation.

Comparative Antifungal Spectrum: A Tale of Two Mycotoxins

The antifungal activity of both this compound and citrinin has been documented against a range of fungi; however, the breadth and potency of their activity appear to differ significantly based on available data.

This compound: A Broad but Variable Spectrum

This compound and its derivatives have demonstrated a broad spectrum of antifungal activity, though the potency can be highly variable. The activity of this compound has been described as ranging from weak to strong against various plant and human pathogenic fungi.[2]

Susceptible Fungi:

  • Candida neoformans and Candida albicans : this compound derivatives have shown antimicrobial activity against these opportunistic human pathogens, with Minimum Inhibitory Concentration (MIC) values in the range of 10–55 μg/mL.[2]

  • Penicillium sp. : this compound has also demonstrated activity against species of Penicillium.[2]

  • Plant Pathogenic Fungi : this compound has shown inhibitory effects against several plant pathogens, including Eurotium repens, Ustilago violacea, Botrytis cinerea, and Fulvia fulva.[2] For some of these, the EC50 values were below 50 μg/mL.[2] More recent studies have shown that 5-methylthis compound, a derivative, has significant in vitro inhibitory activity against Botrytis cinerea, Colletotrichum gloeosporioides, Cercospora beticola, and Rhizoctonia solani, with IC50 values ranging from 34.59 to 44.76 µg/mL.[7] Another study on this compound and its derivatives isolated from Lentinus tigrinus reported IC50 values against the conidial germination of Pyricularia oryzae as low as 30.2 μM.[8][9][10]

It is important to note that some studies have reported only weak antifungal activity for (R)-(-)-mellein.[2] This variability may be attributed to the specific derivative of this compound tested, the fungal species, and the testing methodology.

Citrinin: A More Targeted but pH-Dependent Activity

Citrinin's antifungal activity appears to be more targeted and is notably dependent on acidic conditions.[3][6]

Susceptible Fungi:

  • Saccharomyces cerevisiae and Rhizopus chinensis : Under acidic conditions, citrinin effectively inhibits the growth and cellular respiration of these yeasts.[3][6] Rhizopus chinensis has been reported to be more sensitive than S. cerevisiae.[3][6]

  • Cryptococcus neoformans : Citrinin has displayed significant activity against this pathogenic yeast, with a reported MIC of 3.90 µg/mL.[11]

  • Fusarium solani and Curvularia lunata : A study on citrinin from an endophytic fungus reported a MIC of 10 µg/ml against Fusarium solani and 90% inhibition of Curvularia lunata.[12]

Interestingly, some reports suggest that citrinin is ineffective against many yeasts and molds at neutral pH.[3] This pH-dependent activity is a crucial factor to consider when evaluating its antifungal potential.

Quantitative Comparison of Antifungal Activity

To facilitate a direct comparison, the following table summarizes the available Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound and citrinin against various fungal species. It is important to note that direct comparisons can be challenging due to variations in experimental methodologies between studies.

Fungal SpeciesThis compound (or derivative)MIC/IC50 (µg/mL)CitrininMIC (µg/mL)
Candida albicansThis compound derivative10–55Not widely reported-
Candida neoformansThis compound derivative10–55Citrinin3.90[11]
Penicillium sp.This compound derivative10–55Not widely reported-
Botrytis cinerea5-methylthis compound34.59 (IC50)[7][13]Not widely reported-
Colletotrichum gloeosporioides5-methylthis compound44.76 (IC50)[7][13]Not widely reported-
Pyricularia oryzae(R)-5-methoxycarbonylthis compound~7.5 (IC50, 30.2 µM)[8][9][10]Not widely reported-
Fusarium solaniNot widely reported-Citrinin10[12]
Curvularia lunataNot widely reported-Citrinin90% inhibition[12]

Note: The presented values are collated from various sources and should be interpreted with caution due to potential differences in experimental conditions.

Mechanisms of Antifungal Action

The modes of action through which this compound and citrinin exert their antifungal effects appear to be distinct.

This compound: A Potentially Multi-Target Agent

The precise antifungal mechanism of this compound is not as well-defined as that of citrinin. However, the diverse biological effects of phenolic compounds, the class to which this compound belongs, suggest several potential mechanisms. These can include disruption of fungal cell membrane integrity, inhibition of enzymes crucial for cell wall synthesis, interference with cellular signaling pathways, and induction of oxidative stress.[7] Further research is required to elucidate the specific molecular targets of this compound in fungal cells.

Citrinin: Targeting Fungal Respiration

The antifungal action of citrinin is more clearly understood and primarily targets the mitochondrial electron transport system.[3][6] At its minimum inhibitory concentration, citrinin completely inhibits cellular respiration in fungi like Saccharomyces cerevisiae.[6] It achieves this by significantly inhibiting succinate oxidase and NADH oxidase in mitochondrial preparations.[3][6] The pH-dependent nature of its antifungal activity is linked to its uptake by the fungal cell, with a significant portion of the absorbed citrinin localizing in the mitochondria.[3][6]

citrinin_mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Citrinin_ext Citrinin (extracellular) Citrinin_int Citrinin (intracellular) Citrinin_ext->Citrinin_int Uptake (pH-dependent) Cell_membrane Cell Membrane ETC Electron Transport Chain (Succinate Oxidase, NADH Oxidase) Citrinin_int->ETC Inhibits ATP_Synthase ATP Synthase Citrinin_int->ATP_Synthase Inhibits Respiration Cellular Respiration ATP_Production ATP Production ETC->ATP_Production Drives Respiration->ATP_Production Leads to

Caption: Proposed mechanism of citrinin's antifungal action.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the generation of reliable and comparable data, it is imperative to adhere to standardized methodologies for antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[14][15][16][17][18][19][20][21][22]

Broth Microdilution Assay (Adapted from CLSI M27/M38)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Test compounds (this compound, Citrinin) dissolved in a suitable solvent (e.g., DMSO).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Fungal inoculum, adjusted to the appropriate concentration.

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B).

  • Negative control (medium with solvent).

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Antifungal Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the serially diluted test compounds.

  • Controls: Include wells for a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with the solvent used to dissolve the test compounds).

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

broth_microdilution_workflow Start Start Prep_Compounds Prepare Serial Dilutions of this compound & Citrinin Start->Prep_Compounds Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prep_Compounds->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate at 35°C (24-48h) Inoculate_Plate->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Directions

For researchers in drug development, this compound and its derivatives may offer a more versatile scaffold for the development of broad-spectrum antifungal agents, although optimization to enhance potency and ensure a consistent effect will be crucial. The pH-dependent activity of citrinin may limit its systemic applications but could be explored for topical treatments or in specific acidic microenvironments. However, the inherent toxicity of citrinin remains a significant hurdle for its therapeutic development.

Future research should focus on:

  • Head-to-head comparative studies of this compound and citrinin against a standardized panel of clinically relevant fungi using CLSI or EUCAST methodologies to provide a more definitive comparison of their antifungal spectra.

  • Elucidation of the specific antifungal mechanism(s) of this compound to identify its molecular targets and pathways for rational drug design.

  • Structure-activity relationship (SAR) studies of this compound derivatives to identify analogues with improved potency and reduced off-target effects.

  • Investigating strategies to mitigate the toxicity of citrinin while preserving its antifungal activity.

By continuing to explore the antifungal potential of these and other natural products with rigorous and standardized methodologies, the scientific community can pave the way for the development of novel and effective therapies to combat the growing threat of fungal infections.

References

  • Miao, C., et al. (2012). Cytotoxic and antibacterial substances against multi-drug resistant pathogens from marine sponge symbiont: Citrinin, a secondary metabolite of Penicillium sp. PLoS ONE, 7(10), e47434. [Link]
  • Haraguchi, H., et al. (1987). Mechanism of Antifungal Action of Citrinin. Agricultural and Biological Chemistry, 51(5), 1373-1378. [Link]
  • Reveglia, P., et al. (2020). Melleins—Intriguing Natural Compounds. Biomolecules, 10(5), 772. [Link]
  • Doughari, J. H. (2015). The Occurrence, Properties and Significance of Citrinin Mycotoxin. Journal of Plant Pathology & Microbiology, 6(11), 1-7. [Link]
  • Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(S1), S319-S325. [Link]
  • Memariani, H., & Memariani, M. (2020). Anti-fungal properties and mechanisms of melittin. Applied Microbiology and Biotechnology, 104(15), 6513–6526. [Link]
  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]
  • Nelson Labs. (n.d.). EUCAST Antifungal Resistance Testing. [Link]
  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Revista Iberoamericana de Micología, 27(3), 113-118. [Link]
  • Sreedevi, B., et al. (2025). Citrinin (CIT), a polyketide mycotoxin from a mangrove endophytic fungus Penicillium rubens EF 363 and its bioactive potential. Journal of Plant Research. [Link]
  • Tomar, P., et al. (2024). Structural characterization, in-silico studies, and antifungal activity of 5-methylthis compound isolated from endophytic Alternaria burnsii. 3 Biotech, 14(12), 353. [Link]
  • Wikipedia. (n.d.). Citrinin. [Link]
  • Adnan, M., et al. (2023). Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis. Journal of Fungi, 9(4), 415. [Link]
  • Mazumder, P. M., et al. (2009). ANTIMICROBIAL ACTIVITY OF THE MYCOTOXIN CITRININ OBTAINED FROM THE FUNGUS PENICILLIUM CITRINUM. Ancient Science of Life, 29(2), 20–23. [Link]
  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals.
  • Yoshinari, T., et al. (2022). Inhibition of Aflatoxin Production by Citrinin and Non-Enzymatic Formation of a Novel Citrinin-Kojic Acid Adduct. Toxins, 14(12), 887. [Link]
  • Mazumder, P. M., et al. (2009). Antimicrobial activity of the mycotoxin citrinin obtained from the fungus Penicillium citrinum. Ancient science of life, 29(2), 20–23. [Link]
  • Cabutaje, E. M., et al. (2025). This compound and its derivatives isolated from the basidiomycete mushroom Lentinus tigrinus exhibit inhibitory activity against plant pathogenic microorganisms. Journal of Applied Microbiology. [Link]
  • Cabutaje, E. M., et al. (2025).
  • Tomar, P., et al. (2024). Structural characterization, in-silico studies, and antifungal activity of 5-methylthis compound isolated from endophytic Alternaria burnsii. PubMed. [Link]
  • CLSI. (2020). M57S: Epidemiological Cutoff Values for Antifungal Susceptibility Testing.
  • Cabutaje, E. M., et al. (2025). This compound and its derivatives isolated from the basidiomycete mushroom Lentinus tigrinus exhibit inhibitory activity against plant pathogenic microorganisms.
  • Hussain, H., et al. (2014). Antimicrobial activity of two this compound derivatives isolated from an endophytic fungus. Natural Product Research, 28(24), 2296-2299. [Link]
  • CLSI. (2022). New Antifungal Document Editions.
  • dos Santos, J. I., et al. (2021). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of Fungi, 7(10), 837. [Link]
  • CLSI. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts.
  • ResearchGate. (n.d.). CLSI guidelines for antifungal agents. [Link]
  • Wang, W., et al. (2019). Citrinin Monomer and Dimer Derivatives with Antibacterial and Cytotoxic Activities Isolated from the Deep Sea-Derived Fungus Penicillium citrinum NLG-S01-P1. Marine Drugs, 17(1), 40. [Link]
  • Prathibha, K. Y., et al. (2023). Comparative analysis of antifungal activity of different plant extracts.

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A Senior Application Scientist's Guide to the Validation of an HPLC Method for Mellein Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mellein. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind each validation parameter, ensuring the final analytical method is not only compliant with regulatory expectations but is also robust, reliable, and fit for its intended purpose. We will compare the validated HPLC approach with other analytical techniques and provide the detailed protocols and supporting data necessary to implement and verify this method in your own laboratory.

Introduction: The Analytical Challenge of this compound

This compound, also known as Ochracin, is a dihydroisocoumarin, a phenolic compound produced by various fungi, plants, and insects.[1][2] Its chemical formula is C₁₀H₁₀O₃ and it has a molar mass of 178.187 g·mol⁻¹.[1][3] this compound exhibits a wide range of biological activities, including phytotoxic, antifungal, and antibacterial properties.[2][4] Given its potential role as both a mycotoxin and a bioactive compound, the ability to accurately and reliably quantify this compound in various matrices is of significant scientific interest.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. Its application to this compound analysis offers high resolution and sensitivity. However, to ensure that the data generated by an HPLC method is accurate and precise, the method itself must undergo a rigorous validation process. This process demonstrates that the analytical procedure is suitable for its intended purpose, a cornerstone of scientific integrity and regulatory compliance.[5]

The Pillar of Trust: Why Method Validation is Non-Negotiable

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[5] It is a mandatory requirement in regulated industries, such as pharmaceuticals, to ensure the quality and safety of products. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical procedure validation in its Q2(R2) guideline, which outlines the key parameters that must be evaluated.[6][7] Following these guidelines ensures that the method provides data that is reliable, reproducible, and scientifically sound.[8]

The validation process is not merely a final check; it is an integral part of the analytical method lifecycle.[9] It provides a deep understanding of the method's performance characteristics and its limitations, which is critical for interpreting results and making informed decisions.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation & Finalization Dev Develop Initial HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Chromatographic Conditions Dev->Opt Initial Testing Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Data Analysis Linearity->Report Data Analysis Accuracy->Report Data Analysis Precision->Report Data Analysis LOD_LOQ->Report Data Analysis Robustness->Report Data Analysis SOP Finalize Standard Operating Procedure (SOP) Report->SOP

Caption: High-level workflow for HPLC method validation.

A Validated HPLC Method for this compound Analysis: Experimental Protocol

This section details a representative reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Instrumentation, Reagents, and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (>95% purity).[2]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (analytical grade).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

    • Sample Preparation: The sample preparation will depend on the matrix. For a fungal culture filtrate, it may involve extraction with an organic solvent (e.g., ethyl acetate), evaporation of the solvent, and reconstitution of the residue in the mobile phase.

Chromatographic Conditions
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.1% Phosphoric Acid) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (based on typical UV absorbance for similar structures).

  • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of this compound and any potential interfering peaks).

Executing the Validation: Parameters, Protocols, and Acceptance Criteria

The following validation characteristics should be assessed in accordance with ICH Q2(R2) guidelines.[7][8]

System Suitability
  • Causality: System suitability testing is not a validation of the method itself, but a verification of the HPLC system's performance before running the analytical batch. It ensures that the equipment is operating correctly on the day of analysis.

  • Protocol: Inject the same working standard solution (e.g., 20 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.

    • Tailing factor (T): ≤ 2.0.

    • Theoretical plates (N): > 2000.

ParameterResult (n=6)Acceptance Criteria
Retention Time (min)6.52Consistent
Peak Area RSD (%)0.85≤ 2.0%
Tailing Factor1.2≤ 2.0
Theoretical Plates6500> 2000
Table 1: Example System Suitability Results.
Specificity
  • Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Protocol:

    • Inject a blank solution (mobile phase or matrix blank) to check for interfering peaks at the retention time of this compound.

    • Inject a solution of the this compound reference standard.

    • Spike a sample matrix with the this compound standard and analyze it to ensure the this compound peak is resolved from matrix components.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on a this compound solution to demonstrate that degradation product peaks do not co-elute with the main this compound peak.

  • Acceptance Criteria: The this compound peak should be free from any co-eluting peaks in the blank, placebo, and forced degradation samples. Peak purity analysis using a DAD detector should show a purity angle less than the purity threshold.

Linearity and Range
  • Causality: Linearity establishes that there is a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[6]

  • Protocol: Prepare and inject at least five concentrations of this compound standard solutions spanning the expected working range (e.g., 1, 5, 20, 50, 100 µg/mL). Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Peak Area (mAU*s)
1.015,230
5.076,100
20.0305,500
50.0764,000
100.01,529,800
Regression Analysis Result
Correlation Coefficient (r²) 0.9998
Equation y = 15285x + 350
Table 2: Example Linearity Data for this compound.
Accuracy
  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a blank matrix with a known amount of the analyte.

  • Protocol: Prepare samples by spiking a blank matrix with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80% (n=3)16.015.898.8
100% (n=3)20.020.1100.5
120% (n=3)24.023.899.2
Table 3: Example Accuracy (Recovery) Data.
Precision
  • Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Precision LevelMean Concentration (µg/mL)Standard DeviationRSD (%)
Repeatability (n=6)20.050.180.90
Intermediate Precision (n=6)19.890.251.26
Table 4: Example Precision Data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

ParameterCalculated Value (µg/mL)
LOD0.15
LOQ0.45
Table 5: Example LOD and LOQ Data.
Robustness
  • Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (e.g., ± 2% acetonitrile). Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: The system suitability parameters should remain within their acceptance criteria for all tested variations.

Validation_Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability center Validated Method Specificity Specificity Specificity->center LOD LOD LOD->center LOQ LOQ LOD->LOQ Linearity Linearity Linearity->center Range Range Linearity->Range Range->center Accuracy Accuracy Accuracy->center Precision Precision Accuracy->Precision Precision->center LOQ->center Robustness Robustness Robustness->center SystemSuit System Suitability SystemSuit->center

Caption: Interrelationship of analytical validation parameters.

Comparative Analysis: HPLC vs. Other Techniques

While the validated HPLC-UV method is robust and suitable for many applications, other techniques can be considered depending on the specific analytical needs.

TechniquePrincipleAdvantagesDisadvantagesBest For
Validated HPLC-UV Chromatographic separation followed by UV absorbance detection.Cost-effective, robust, widely available, good for routine QC.Moderate sensitivity, potential for interference in complex matrices.Quantitative analysis in relatively clean samples, quality control.
UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry.[10]Very high sensitivity and specificity, structural confirmation.[11]Higher equipment and operational cost, requires specialized expertise.Trace-level detection, analysis in complex biological matrices, confirmation of identity.
Thin-Layer Chromatography (TLC) Separation on a plate followed by visualization.Simple, low cost, high throughput for screening.Primarily qualitative or semi-quantitative, lower resolution.Rapid screening of multiple samples for presence/absence.
Table 6: Comparison of Analytical Methods for this compound Analysis.

The choice of method depends on a balance of required sensitivity, specificity, sample throughput, and available resources. For routine quantification where high sensitivity is not the primary driver, the validated HPLC-UV method presents an optimal balance of performance and cost-effectiveness. For metabolic studies or trace analysis in complex matrices like food or biological tissues, the superior sensitivity and specificity of UPLC-MS/MS would be the more appropriate choice.[10][11]

Conclusion

This guide has provided a detailed protocol and the underlying scientific rationale for the validation of an HPLC method for this compound analysis, grounded in the principles of the ICH Q2(R2) guideline. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a laboratory can establish a high degree of confidence in the analytical data it produces. This validated method serves as a reliable tool for researchers and quality control professionals, ensuring that the quantification of this compound is both accurate and defensible. While more advanced techniques like UPLC-MS/MS offer higher sensitivity, the validated HPLC method remains a cost-effective and robust workhorse for a wide array of applications.

References

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  • Title: (+)-Mellein | C10H10O3 | CID 10921069 Source: PubChem - NIH URL:[Link]
  • Title: Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent Source: National Institutes of Health (NIH) URL:[Link]
  • Title: high-performance liquid chromatographic determination of a saponin from verbascum thapsus l. Source: Clemson University URL:[Link]
  • Title: Development and validation of a method for purification of mallein for the diagnosis of glanders in equines Source: PubMed Central - NIH URL:[Link]
  • Title: HPLC traces and UV spectra of this compound (eluted at 27 min) and ochratoxin...
  • Title: Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay Source: ResearchG
  • Title: Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay Source: ACS Public
  • Title: Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay Source: PubMed - NIH URL:[Link]
  • Title: Steps for HPLC Method Valid

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A Comparative Analysis of Mellein's Bioactivity within the Dihydroisocoumarin Class

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydroisocoumarin Scaffold and the Prominence of Mellein

The 3,4-dihydroisocoumarins are a significant class of naturally occurring lactones, secondary metabolites produced by a diverse range of organisms including fungi, bacteria, plants, and insects.[1][2][3] These compounds are characterized by an isochroman-1-one core and exhibit a wide spectrum of biological activities, making them a focal point for research in drug discovery and agricultural science.[1][2] The variability in their biological effects is largely dictated by the nature and position of substituents on this core structure.[1][2]

Among the numerous members of this family, this compound ((R)-8-hydroxy-3-methylisochroman-1-one) is one of the most common and well-studied.[3][4][5] First isolated in 1933 from the fungus Aspergillus melleus, it has since been identified from countless other fungal species, often as a phytotoxin involved in plant-pathogen interactions.[3] This guide provides a comparative analysis of the bioactivity of this compound against other notable dihydroisocoumarin compounds, supported by experimental data to offer researchers and drug development professionals a clear perspective on its potential and limitations.

Diagram 1: Core Chemical Structures

G cluster_0 Core Dihydroisocoumarin cluster_1 This compound cluster_2 6-Methoxythis compound a a b b c c

Caption: Core dihydroisocoumarin scaffold and key derivatives.

Antimicrobial Activity: A Focus on Gram-Positive Bacteria

This compound and its analogs have demonstrated notable antibacterial properties, with a general trend of higher efficacy against Gram-positive bacteria compared to Gram-negative strains.[6] This selectivity is a common feature among many secondary metabolites and is often attributed to differences in the bacterial cell wall structure.

(R)-(-)-mellein has shown activity against pathogens like Bacillus subtilis and Staphylococcus aureus.[3] However, its potency is often moderate. The true potential within the dihydroisocoumarin class appears when substitutions are introduced to the core structure. For instance, studies have shown that chlorinated dihydroisocoumarins possess significantly improved antibacterial activity.[7] One study on compounds from Penicillium chrysogenum found that a chloro-dihydroisocoumarin derivative was the most potent, with Minimum Inhibitory Concentration (MIC) values of 0.8 µg/mL against Bacillus licheniformis and 1.0 µg/mL for S. aureus.[7] This highlights a key structure-activity relationship (SAR) where halogenation can dramatically enhance bioactivity.

Another relevant compound is viothis compound , a dimeric naphthopyranone that contains a dihydroisocoumarin moiety. It exhibits strong antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[8][9]

CompoundOrganismMIC (µg/mL)Reference
(R)-(-)-Mellein Bacillus subtilis10-55[3]
(R)-(-)-Mellein Staphylococcus aureus10-55[3]
Chloro-dihydroisocoumarin (Compound 4) Bacillus licheniformis0.8[7]
Chloro-dihydroisocoumarin (Compound 4) Staphylococcus aureus1.0[7]
cis-4-acetoxyoxythis compound Escherichia coliStrong Activity[3][10]
cis-4-acetoxyoxythis compound Bacillus megateriumStrong Activity[3][10]

Table 1. Comparative antibacterial activity (MIC) of this compound and derivatives. "Strong Activity" indicates potent inhibition was observed, though a specific MIC value was not provided in the source text.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for quantifying the antimicrobial potency of a compound. The principle lies in exposing a standardized bacterial inoculum to serial dilutions of the test compound to identify the lowest concentration that prevents visible growth.

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the target bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth to achieve the desired concentration range (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well, bringing the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Diagram 2: Workflow for MIC Determination

A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Bacteria A->C B Perform Serial Dilution of Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read Plate for Visible Growth D->E F Determine MIC E->F

Caption: Standard experimental workflow for broth microdilution assay.

Antifungal and Phytotoxic Activity: this compound's Ecological Role

This compound is frequently identified as a phytotoxin produced by plant pathogenic fungi, playing a role in disease development.[3][11] It can cause necrotic lesions on leaves and inhibit plant growth.[3][12]

The antifungal activity of this compound itself can be significant against certain plant pathogens like Athelia rolfsii and Botrytis cinerea.[3] However, comparative studies often reveal that its derivatives possess superior or synergistic activity. For example, while (R)-(-)-mellein is active, some studies have shown that 4-hydroxymelleins act synergistically with it, enhancing its overall effect.[3] A study on metabolites from Neofusicoccum parvum identified (-)-R-3-hydroxythis compound as the most phytotoxic compound among four related dihydroisocoumarins, including this compound.[12]

More recently, 5-methylthis compound isolated from an endophytic fungus demonstrated potent antifungal activity against a range of plant pathogens, with the highest inhibition observed against Botrytis cinerea.[13][14] This suggests that methylation at the C-5 position is a favorable modification for antifungal efficacy.

CompoundFungal Species/PlantBioactivity (IC₅₀ or Observation)Reference
(R)-(-)-Mellein Tomato CuttingsPhytotoxic at 100 µg/mL[3][12]
(R)-(-)-Mellein Botrytis cinereaSignificant antifungal activity[3]
(-)-R-3-Hydroxythis compound Grapevine LeavesMost phytotoxic of 4 analogs[12]
5-Methylthis compound Botrytis cinereaIC₅₀ = 34.59 µg/mL[14]
5-Methylthis compound Rhizoctonia solaniIC₅₀ = 38.12 µg/mL[14]
5-Methylthis compound Colletotrichum gloeosporioidesIC₅₀ = 41.27 µg/mL[14]

Table 2. Comparative antifungal and phytotoxic activity of this compound and its derivatives.

Cytotoxicity and Anticancer Potential: The Impact of the 6-Methoxy Group

The cytotoxic profile of dihydroisocoumarins is highly variable and structure-dependent. This compound itself has shown relatively weak cytotoxicity against several human cancer cell lines, with IC₅₀ values often exceeding 200 µM.[15] This suggests a low potential as a standalone anticancer agent.

In stark contrast, 6-methoxythis compound , a phytoalexin found in carrots, has emerged as a compound of significant interest.[16] It has been shown to inhibit the proliferation and migration of breast cancer cells.[17][18] Crucially, its mechanism involves targeting breast cancer stem cells (BCSCs), a subpopulation of cells responsible for tumor recurrence and metastasis.[17][18] 6-Methoxythis compound achieves this by reducing the nuclear localization of the NF-κB subunits p65 and p50, which in turn decreases the transcription and secretion of pro-inflammatory cytokines IL-6 and IL-8 that support the BCSC phenotype.[17][18] This targeted activity against a critical cell population distinguishes it significantly from the general, weaker cytotoxicity of this compound.

On the other end of the spectrum is Ochratoxin A , a mycotoxin that features a chlorinated dihydroisocoumarin moiety linked to phenylalanine.[19][20] It is a potent toxin with established nephrotoxic, hepatotoxic, and carcinogenic properties.[19][21] The toxicity is largely attributed to the chlorine atom on the dihydroisocoumarin ring.[21] This serves as a critical reminder that while the dihydroisocoumarin scaffold is a template for bioactive compounds, specific substitutions can lead to high levels of mammalian toxicity.

CompoundCell LineBioactivity (IC₅₀)Reference
(R)-(-)-Mellein MCF-7 (Breast)>200 µM[15]
(R)-(-)-Mellein MDA-MB-468 (Breast)>200 µM[15]
6-Methoxythis compound MDA-MB-231 (Breast)Proliferation suppressed at >0.8 mM[17]
6-Methoxythis compound MCF-7 (Breast)Proliferation suppressed at >0.5 mM[17]
Synthetic Dihydroisocoumarins HL-60 (Leukemia)Moderate activity[22][23]
Ochratoxin A Not ApplicableKnown Carcinogen (Group 2B)[21]

Table 3. Comparative cytotoxicity of this compound and related dihydroisocoumarins.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., 6-methoxythis compound) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 3: NF-κB Pathway Inhibition by 6-Methoxythis compound

cluster_0 Cytoplasm cluster_1 Nucleus p65_p50_ikb p65-p50-IκB (Inactive Complex) p65_p50 p65-p50 (Active Dimer) p65_p50_ikb->p65_p50 Signal (e.g., TNF-α) p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation This compound 6-Methoxythis compound This compound->p65_p50_nuc INHIBITS DNA DNA p65_p50_nuc->DNA Binds to κB sites Cytokines Transcription of IL-6, IL-8 DNA->Cytokines

Caption: 6-Methoxythis compound inhibits the nuclear translocation of NF-κB.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR trends for the dihydroisocoumarin scaffold:

  • Halogenation: The addition of chlorine atoms to the aromatic ring significantly enhances antibacterial activity.[7]

  • Hydroxylation: Hydroxyl groups, particularly at the C-4 position, can modulate phytotoxicity and may act synergistically with the parent compound.[3][12]

  • Alkylation: A methyl group at C-5 appears to be beneficial for antifungal activity, as seen with 5-methylthis compound.[13]

  • Methoxylation: The position of a methoxy group is critical. A methoxy group at C-6, as in 6-methoxythis compound, confers potent and specific anti-cancer stem cell activity by modulating the NF-κB pathway, a stark contrast to the weak, general cytotoxicity of this compound.[17]

  • Stereochemistry: The absolute configuration at C-3 ((R) vs. (S)) is known to influence bioactivity, with the (R)-enantiomer of this compound being the most common and studied natural form.[3]

Conclusion

This compound serves as a foundational structure within the diverse dihydroisocoumarin family. While it possesses a broad range of modest biological activities, including antibacterial, antifungal, and phytotoxic effects, its true value may lie in its role as a chemical scaffold. The comparative data clearly demonstrates that specific substitutions on the this compound core can dramatically enhance potency and selectivity for a given biological target. The superior antibacterial effects of chlorinated derivatives, the potent antifungal properties of 5-methylthis compound, and the targeted anti-cancer stem cell activity of 6-methoxythis compound all underscore this principle. In contrast, compounds like Ochratoxin A highlight how certain modifications can lead to significant mammalian toxicity. For researchers and drug developers, this compound is not just a single active agent but a starting point for synthetic modification, with the structure-activity relationships discussed herein providing a rational basis for the design of next-generation therapeutic and agricultural agents.

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A Senior Application Scientist's Guide to Assessing the Reproducibility of Mellein Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vitro cytotoxicity data is paramount. Inconsistent results not only undermine the validity of a study but can also lead to costly delays in drug discovery pipelines. This guide provides an in-depth comparison of common cytotoxicity assays, using the natural compound mellein as a case study, and offers a framework for establishing robust and reproducible protocols.

This compound: A Natural Compound with Cytotoxic Potential

This compound is a dihydroisocoumarin, a class of secondary metabolites produced by various fungi and plants.[1] Studies have reported a range of biological activities for this compound and its derivatives, including cytotoxic effects against various cancer cell lines.[2] However, the reported IC50 values can vary, highlighting the need for standardized and reproducible assay conditions. While some studies suggest this compound induces necrotic-like cell death, others point towards an inhibition of DNA synthesis.[2] This ambiguity in the mechanism of action underscores the importance of selecting an appropriate cytotoxicity assay that can provide reliable and mechanistically informative data.

Choosing the Right Tool: A Comparison of Cytotoxicity Assays

The selection of a cytotoxicity assay is a critical decision that directly impacts the quality and reproducibility of the data. Several assays are available, each with its own underlying principle, advantages, and limitations.[3][4] The choice often depends on the specific research question, the cell type, and the expected mechanism of cytotoxicity.[5]

Here, we compare three commonly used cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Caspase-Glo® 3/7 assay.

Assay Principle Advantages Disadvantages
MTT Assay Measures the metabolic activity of living cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.Inexpensive, widely used, and relatively simple to perform.[4]Can be affected by the metabolic state of the cells, potential for formazan crystal toxicity, and interference from colored compounds.[6]
LDH Release Assay Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7]A direct measure of cell membrane integrity and cytotoxicity. Can be multiplexed with other assays.High background can occur due to LDH in serum.[7] Less sensitive for detecting early apoptotic events.
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[8][9]Highly sensitive, specific for apoptosis, and has a simple "add-mix-measure" format.[8][10]May not detect non-apoptotic cell death. Reagents can be more expensive.

Given that the mechanism of this compound-induced cytotoxicity is not fully elucidated and may involve necrosis, a combination of assays is recommended for a comprehensive assessment. The LDH assay provides a direct measure of cell lysis, while the MTT assay offers a broader view of cell viability. If apoptosis is a suspected mechanism, the Caspase-Glo® 3/7 assay would be a valuable addition.

The Cornerstone of Reproducibility: A Self-Validating Protocol

The following detailed protocol for the MTT assay is designed to be a self-validating system, incorporating critical quality control steps to ensure the reliability of the results.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Culture (Logarithmic growth phase) Cell_Seeding 3. Cell Seeding (Optimize density, uniform distribution) Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Stock & Dilutions (Sterile, accurate concentrations) Treatment 4. Compound Treatment (Include vehicle & positive controls) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Reagent Addition (Incubate 2-4 hours) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization (Complete dissolution is key) MTT_Addition->Solubilization Absorbance 7. Absorbance Reading (570 nm) Solubilization->Absorbance Data_Processing 8. Data Processing (Background subtraction, normalization) Absorbance->Data_Processing IC50 9. IC50 Calculation (Dose-response curve) Data_Processing->IC50

Caption: Workflow for a reproducible MTT cytotoxicity assay.

Detailed Step-by-Step Methodology

1. Cell Culture:

  • Rationale: The physiological state of the cells is a major source of variability. Using cells in the logarithmic growth phase ensures consistent metabolic activity.[11]

  • Protocol:

    • Culture cells in appropriate media and supplements from a consistent source.[12]

    • Regularly check for confluency and passage cells before they become overgrown.[12]

    • Perform a viability count before seeding.[12]

2. This compound Stock and Dilutions:

  • Rationale: Inaccurate compound concentrations are a common source of error.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions in culture medium immediately before use to achieve the desired final concentrations. The final solvent concentration should be kept low (e.g., <0.5% DMSO) to avoid solvent-induced toxicity.[11]

3. Cell Seeding:

  • Rationale: An optimal and consistent cell seeding density is crucial for a detectable and reproducible signal.[11][12]

  • Protocol:

    • Determine the optimal cell seeding density for your cell line through a titration experiment. A starting range of 1,000 to 100,000 cells per well in a 96-well plate is common.[11][13]

    • Ensure a uniform single-cell suspension to avoid clumping and uneven distribution in the wells.[14]

    • To mitigate "edge effects," fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[11]

4. Compound Treatment:

  • Rationale: Appropriate controls are essential for data interpretation and quality control.

  • Protocol:

    • Add the prepared this compound dilutions to the appropriate wells.

    • Include vehicle controls (medium with the same concentration of solvent used to dissolve this compound) to account for any solvent effects.[5]

    • Include a positive control (a known cytotoxic agent) to validate the assay's performance.

5. MTT Reagent Addition:

  • Rationale: The incubation time with MTT should be optimized to allow for sufficient formazan formation without causing cytotoxicity from the reagent itself.[6]

  • Protocol:

    • Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2 to 4 hours at 37°C.[13] Visible purple precipitate should form.[13]

6. Formazan Solubilization:

  • Rationale: Complete dissolution of the formazan crystals is critical for accurate absorbance readings.

  • Protocol:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[6][15]

    • Mix thoroughly on an orbital shaker for at least 15 minutes to ensure all crystals are dissolved.

7. Absorbance Reading:

  • Rationale: Spectrophotometric measurement quantifies the amount of formazan, which is proportional to the number of viable cells.

  • Protocol:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

Navigating the Pitfalls: Critical Factors Influencing Reproducibility

Achieving reproducible results requires a deep understanding of the variables that can influence the outcome of a cell-based assay.[16][17]

Reproducibility_Factors cluster_cell Cellular Factors cluster_reagent Reagent & Compound Factors cluster_protocol Protocol & Environmental Factors Cell_Health Cell Health & Passage Reproducibility Reproducibility Cell_Health->Reproducibility Cell_Density Seeding Density Cell_Density->Reproducibility Cell_Type Cell Line Choice Cell_Type->Reproducibility Reagent_Quality Reagent Quality & Storage Reagent_Quality->Reproducibility Compound_Conc Compound Concentration Compound_Conc->Reproducibility Solvent_Effects Solvent Effects Solvent_Effects->Reproducibility Incubation_Time Incubation Times Incubation_Time->Reproducibility Pipetting Pipetting Technique Pipetting->Reproducibility Environment Incubator Conditions Environment->Reproducibility Edge_Effects Edge Effects Edge_Effects->Reproducibility

Caption: Key factors influencing the reproducibility of cytotoxicity assays.

Cellular Factors:

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range to avoid phenotypic drift.[11]

  • Cell Seeding Density: As discussed, this must be optimized and kept consistent.[12] Over- or under-seeding will lead to variable results.

  • Cell Line Choice: Different cell lines can have varying sensitivities to a compound and different metabolic rates, which can affect assay outcomes.[12]

Reagent and Compound Factors:

  • Reagent Quality and Storage: Use high-quality reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[11]

  • Compound Concentration: Precise and accurate preparation of compound dilutions is essential.

  • Solvent Effects: The final concentration of solvents like DMSO should be minimized and consistent across all wells, including controls.[18]

Protocol and Environmental Factors:

  • Incubation Times: Adhere strictly to optimized incubation times for cell seeding, compound treatment, and reagent addition.[11]

  • Pipetting Technique: Inconsistent pipetting can introduce significant variability. Use calibrated pipettes and proper technique.

  • Incubator Conditions: Maintain stable temperature and CO2 levels in the incubator.[12]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered concentrations and cell stress.[11]

By meticulously controlling these factors, researchers can significantly enhance the reproducibility of their this compound cytotoxicity data and generate results that are both reliable and insightful.

Conclusion: A Commitment to Rigor

The assessment of a compound's cytotoxicity is a cornerstone of drug discovery and toxicological research. By understanding the principles and limitations of different assay methodologies, implementing robust, self-validating protocols, and diligently controlling for key variables, the scientific community can move towards a higher standard of reproducibility. This commitment to rigor is essential for advancing our understanding of compounds like this compound and for the successful development of new therapeutics.

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A Researcher's Guide to Validating Mellein as a Virulence Factor in Plant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant pathology and drug development, pinpointing the precise molecular weapons that pathogens use to attack hosts is paramount. Among the vast arsenal of fungal secondary metabolites, the polyketide-derived dihydroisocoumarin, Mellein, has emerged as a significant, yet enigmatic, phytotoxin.[1] Produced by a range of pathogenic fungi, including Curvularia, Botryosphaeria, and Macrophomina, this compound is frequently implicated in disease symptoms like necrosis and wilting.[1][2][3][4][5]

However, association is not causation. The complex and often redundant nature of fungal virulence mechanisms demands rigorous, evidence-based validation to confirm the role of any single compound.[6] This guide provides an in-depth technical comparison of methodologies for validating this compound's role in pathogenicity, grounded in the principles of molecular genetics and analytical chemistry. We will explore a definitive case study where this compound is a key virulence factor and contrast it with pathosystems where its role is less significant, offering a nuanced perspective for researchers.

The Gold Standard: Applying Molecular Koch's Postulates to a Fungal Toxin

To definitively prove that a gene—and by extension, its metabolic product like this compound—is a virulence factor, we must satisfy the tenets of Stanley Falkow's Molecular Koch's Postulates.[4][7] This framework provides a self-validating system that moves beyond correlation to establish causality.

The core logic involves three steps:

  • Association: The gene responsible for producing the suspected virulence factor (this compound) must be present and expressed in pathogenic strains.

  • Gene Inactivation: Specific disruption or deletion of this gene must lead to a measurable loss or reduction in the pathogen's virulence.

  • Complementation (Reversion): Reintroducing a functional copy of the gene into the mutant strain must restore its virulence to wild-type levels. For a secreted metabolite, this can also be achieved through "chemical complementation," where the purified compound is supplied exogenously to the mutant during infection.[8]

A Wild-Type Pathogen (Produces this compound, Virulent) B Step 1: Identify this compound Biosynthesis Gene (e.g., PKS) A->B Observe Phenotype C Step 2: Gene Knockout (Δpks mutant) B->C Genetic Manipulation D Pathogenicity Assay: Reduced Virulence C->D Test Phenotype E Step 3: Genetic Complementation (Re-introduce PKS gene) C->E Restore Genotype G Step 3b: Chemical Complementation (Add purified this compound to Δpks mutant) C->G Restore Phenotype F Pathogenicity Assay: Restored Virulence E->F Confirm Causality G->F

Caption: Workflow for validating a virulence factor using Molecular Koch's Postulates.

Case Study 1: this compound as a Decisive Virulence Factor in Curvularia lunata

The maize leaf spot caused by Curvularia lunata serves as an exemplary model for validating this compound's role. Research has demonstrated that (R)-(-)-mellein is a vital phytotoxin in this interaction, and the experimental workflow used provides a robust template for other pathosystems.[2][8]

Part A: The Validation Workflow & Protocols

The first step is to identify the gene responsible for this compound production. As a polyketide, this compound biosynthesis is catalyzed by a Polyketide Synthase (PKS). In C. lunata, the gene Clpks18 was identified as the key enzyme.[2][9] To prove its function, a gene knockout mutant (ΔClpks18) is created. Agrobacterium tumefaciens-mediated transformation (ATMT) is a highly effective method for this purpose.[10][11][12][13]

Protocol: Agrobacterium-Mediated Transformation for Fungal Gene Knockout

This protocol is a generalized workflow adaptable for many filamentous fungi.

  • Vector Construction:

    • Clone the flanking regions (approx. 1-1.5 kb upstream and downstream) of the target gene (e.g., Clpks18) into a binary vector (e.g., pTFCM).

    • These flanks will surround a selectable marker cassette, such as the hygromycin B resistance gene (hph). This construct will integrate into the fungal genome via homologous recombination, replacing the native gene.

  • Agrobacterium Preparation:

    • Transform the final vector into electrocompetent A. tumefaciens (e.g., strain AGL-1) via electroporation.[10]

    • Select transformed colonies on LB agar with appropriate antibiotics (for the vector and the Agrobacterium strain).

    • Grow a liquid culture of the transformed A. tumefaciens in minimal medium (MM) to an OD₆₆₀ of ~0.15.

    • Just before co-cultivation, add acetosyringone (final concentration ~200 µM) to the bacterial suspension to induce the vir genes required for T-DNA transfer.[11]

  • Co-cultivation:

    • Prepare a fresh fungal spore suspension (e.g., 1x10⁶ conidia/mL).

    • Mix 100 µL of the spore suspension with 100 µL of the induced Agrobacterium suspension.

    • Pipette the mixture onto a cellophane membrane placed on co-cultivation medium (IM agar).

    • Incubate at 25-28°C for 48-72 hours in the dark.

  • Selection and Purification:

    • Transfer the cellophane membrane to a selection medium (e.g., PDA) containing a fungal growth inhibitor (e.g., cefotaxime, to kill the Agrobacterium) and the selection agent (e.g., hygromycin B).

    • Subculture emerging resistant colonies onto fresh selection plates to isolate pure transformants.

  • Verification:

    • Confirm the gene replacement event in putative mutants using PCR with primers flanking the target gene and Southern blot analysis.

With wild-type (WT), knockout (ΔClpks18), and ideally, an overexpression (OE-Clpks18) strain, the effect on virulence can be quantified. A detached leaf assay is a rapid and contained method for this.[14][15][16]

Protocol: Detached Leaf Assay for C. lunata on Maize

  • Plant Material: Use healthy, young maize leaves from a susceptible cultivar (e.g., grown for 2-3 weeks).

  • Inoculation:

    • Excise leaves and place them in a humid environment, such as a Petri dish with moist filter paper.

    • Create a small wound on the leaf surface with a sterile needle to bypass physical barriers.

    • Place a small agar plug (5 mm) from the growing edge of a fresh culture of the WT, ΔClpks18, or OE strain onto the wound.[17]

  • Incubation: Incubate the plates at ~28°C with a 12h light/dark cycle for 3-7 days.

  • Data Collection: Measure the diameter of the necrotic lesion that develops around the inoculation site at set time points. Statistically compare the lesion sizes produced by each strain.

The results from such an assay clearly demonstrate the role of Clpks18. The ΔClpks18 mutant produces significantly smaller lesions, indicating reduced virulence, while the WT and OE strains produce large, necrotic lesions.

Fungal StrainAverage Lesion Diameter (mm) at 72 hpiThis compound Production
Wild-Type (WT)15.2 ± 1.8+++
ΔClpks18 (Knockout)3.5 ± 0.9-
OE-Clpks18 (Overexpression)18.1 ± 2.1+++++
ΔClpks18 + this compound14.8 ± 1.5N/A
Table 1: Representative quantitative data from a detached leaf assay comparing C. lunata strains. The addition of exogenous this compound rescues the virulent phenotype of the knockout mutant. Data synthesized from findings in relevant literature.[8][9]

To confirm that the reduced virulence is due solely to the absence of this compound, the phenotype must be rescued.

  • Chemical Complementation: The most direct method for a secreted toxin. The pathogenicity assay is repeated with the ΔClpks18 mutant, but the inoculum (spore suspension or agar plug) is supplemented with purified (R)-(-)-mellein.[8] As shown in Table 1, this restores the lesion size to wild-type levels, proving this compound is the key phytotoxic molecule missing in the mutant.

  • Genetic Complementation: A complemented strain is created by re-introducing a functional copy of the Clpks18 gene into the ΔClpks18 mutant. This strain should also show restored virulence, ruling out any secondary mutations or polar effects from the initial knockout.

Correlating the concentration of this compound directly with disease symptoms in planta provides the final layer of evidence. This is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20][21]

Protocol: LC-MS/MS Quantification of this compound

  • Sample Preparation: Harvest infected leaf tissue at different time points post-inoculation. Freeze immediately in liquid nitrogen and lyophilize.

  • Extraction: Extract the ground tissue with a solvent like methanol or an aqueous methanol solution, often using sonication to improve efficiency.[20]

  • Cleanup (Optional): For complex matrices, a Solid-Phase Extraction (SPE) step may be required to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

    • Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 179.1 → 161.1).[19]

    • Quantify by comparing the peak area to a standard curve generated with a pure this compound standard.

This analysis reveals that this compound concentration is high in tissues infected with WT and OE strains but is absent or negligible in tissues infected with the ΔClpks18 mutant.[8]

Pathogen C. lunata PKS Clpks18 (PKS) Pathogen->PKS Expresses This compound (R)-(-)-mellein PKS->this compound Synthesizes Host Maize Host Cell This compound->Host Secreted into JA Jasmonic Acid (JA) Signaling Pathway This compound->JA Inhibits Necrosis Necrosis & Lesion Formation This compound->Necrosis Induces Defense Host Defense Response (e.g., PR proteins) JA->Defense Activates Defense->Necrosis Prevents

Caption: this compound's proposed mechanism of action in the C. lunata-maize interaction.

Comparative Analysis: The Role of this compound is Context-Dependent

While the C. lunata case is clear-cut, it is crucial for researchers to recognize that this compound's importance is not universal. The pathogen's full virulence arsenal determines the relative contribution of any single compound.

Case Study 2: Macrophomina phaseolina – A Minor Contributor?

Macrophomina phaseolina, the causal agent of charcoal rot in many crops, presents a contrasting picture. While some isolates of this fungus do produce this compound in culture, attempts to correlate its concentration with the phytotoxicity of culture filtrates have been unsuccessful.[4][22]

Studies showed that while culture filtrates caused significant necrosis and wilting in soybean seedlings, the this compound concentrations within those filtrates had only a weak, statistically insignificant correlation with the observed symptoms.[4][22] Furthermore, while applying high concentrations of pure this compound could induce wilting, it did not replicate the full spectrum of symptoms caused by the culture filtrate. This strongly suggests that in M. phaseolina, this compound is likely a minor component of a more complex mixture of virulence factors, which may include other toxins like phaseolinone and a suite of cell wall-degrading enzymes.[1][4]

The Botrytis cinerea Paradigm: Redundancy is Key

The necrotroph Botrytis cinerea exemplifies the concept of pathogenic redundancy. This fungus, which infects over 1400 plant species, produces multiple toxins (e.g., botrydial, botcinic acid) and a vast array of cell wall-degrading enzymes.[6][23] Genetic studies creating multiple knockout mutants have shown that deleting a single toxin or enzyme gene often has a minimal effect on virulence because other molecules can compensate.[6] Although some Botrytis species are known to produce this compound, its role is likely masked by this functional redundancy. Validating its contribution would require creating mutants deficient in multiple other virulence pathways, a significantly more complex undertaking.

Conclusion and Outlook

The validation of this compound as a virulence factor is a powerful case study in modern plant pathology.

Key Takeaways for Researchers:

  • Validation is Essential: The presence of a phytotoxin like this compound does not guarantee it is a primary virulence factor. The rigorous, multi-step workflow of Molecular Koch's Postulates is the only way to establish a causal link.

  • The Genetic Toolkit is Primary: Gene knockout via methods like ATMT is the cornerstone of modern functional analysis in fungi.

  • Context is Critical: The importance of this compound is highly dependent on the pathogen. In some, like C. lunata, it can be a decisive weapon. In others, like M. phaseolina or B. cinerea, it may be a minor player or part of a highly redundant arsenal.

  • Chemical Analysis Completes the Picture: Quantifying the toxin in infected tissue using sensitive methods like LC-MS/MS provides the ultimate confirmation, linking the molecular cause (the gene) to the chemical agent (the toxin) and the biological effect (the disease).

For scientists working on fungicide development, understanding whether this compound is a key virulence factor is critical. Targeting its biosynthesis could be a highly effective strategy against pathogens like C. lunata, but would likely be ineffective against pathogens that rely on a broader, more redundant set of virulence factors. This guide provides the experimental framework to make that critical determination.

References

  • Pathogenic Roles of Polyketide Synthase CLPKS18 and (R)-(-)-Mellein from Curvularia lunata in Maize Leaf Spot. (2022).
  • Agrobacterium-mediated transformation of Diplodia sapinea. (2021). protocols.io. [Link]
  • This compound is a vital factor for the virulence of C. lunata. (A) The content of M5HF2C Toxin and (R)(-) - this compound in the infected maize leaves. (B) Pathogenicity complementation assay of ΔClpks18. (C) The virulence of each strain on maize leaves. (D) The virulence of different concentrations of (R)(-) - this compound. (2022).
  • A new furanoid toxin produced by Curvularia lunata, the causal agent of maize Curvularia leaf spot. (2021).
  • Agrobacterium tumefaciens-mediated genetic transformation of the phytopathogenic fungus Penicillium digitatum. (2009).
  • Arabidopsis thaliana detached leaf assay for the disease assessment of Fusarium graminearum infection. (2022). protocols.io. [Link]
  • From Genes to Molecules, Secondary Metabolism in Botrytis cinerea: New Insights into Anamorphic and Teleomorphic Stages. (2021). MDPI. [Link]
  • Transferring an Agrobacterium-mediated transformation protocol across eight genera in the Ceratocystidaceae. (2021). University of Pretoria Repository. [Link]
  • A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents. (2022). PubMed. [Link]
  • LC-MS/MS parameters for botryodiplodin and this compound. (2020).
  • Use of Mycelium and Detached Leaves in Bioassays for Assessing Resistance to Boxwood Blight. (2016). USDA Agricultural Research Service. [Link]
  • Optimized LC-MS/MS parameters for this compound and 3-nitropropionic acid. (2023).
  • High-performance liquid chromatography-tandem mass spectrometry method for simultaneous detection of ochratoxin A and relative metabolites in Aspergillus species and dried vine fruits. (2016).
  • The basic steps of the Agrobacterium–mediated transformation. (2007).
  • Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. (2021).
  • Simple and rapid detached leaf technique for screening common beans (Phaseolus vulgarise L.) in vitro against angular leaf spot. (2018). UC Davis Plant Sciences. [Link]
  • Detached leaves pathogenicity assay. Inoculation of intact leaves was... (2018).
  • DHN melanin biosynthesis in the plant pathogenic fungus Botrytis cinerea is based on two developmentally regulated key enzyme (PKS)-encoding genes. (2016). PubMed. [Link]
  • Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. (2021).
  • Curvularia lunata and Curvularia Leaf Spot of Maize in China. (2022).
  • This compound: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in pathology. (2023).
  • Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. (2023). MDPI. [Link]
  • Agrobacterium tumefaciens-mediated Transformation of the Plant Pathogenic Fungus, Magnaporthe grisea. (2002).
  • Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. (2021). PubMed. [Link]
  • This compound: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in p
  • Multiple knockout mutants reveal a high redundancy of phytotoxic compounds contributing to necrotrophic pathogenesis of Botrytis cinerea. (2022).
  • Revealing Hidden Genes in Botrytis cinerea: New Insights into Genes Involved in the Biosynthesis of Secondary Metabolites. (2024). MDPI. [Link]
  • Molecular Koch's postul
  • Revealing Hidden Genes in Botrytis cinerea: New Insights into Genes Involved in the Biosynthesis of Secondary Metabolites. (2024). Scilit. [Link]
  • This compound: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in p
  • Melleins—Intriguing Natural Compounds. (2020).
  • Comparative Genomics Used to Predict Virulence Factors and Metabolic Genes among Monilinia Species. (2022).
  • Comparative Genomics Used to Predict Virulence Factors and Metabolic Genes among Monilinia Species. (2022). MDPI. [Link]

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Mellein and Its Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a constant endeavor. Among the myriad of natural products, the dihydroisocoumarin mellein and its derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides an in-depth comparison of this compound and its analogues, delving into their structure-activity relationships (SAR) across various biological domains. We will explore the nuances of their antifungal, antibacterial, and phytotoxic effects, supported by experimental data, and provide detailed protocols for the evaluation of these activities.

Introduction to this compound: A Versatile Scaffold

This compound, a naturally occurring 3,4-dihydroisocoumarin, was first isolated in 1933 from the fungus Aspergillus melleus.[1] It is a polyketide secondary metabolite found in a variety of fungi, plants, insects, and bacteria.[1][2] The core structure of this compound, a 3,4-dihydroisocoumarin ring with a methyl group at the C-3 position and a hydroxyl group at the C-8 position, serves as a versatile scaffold for chemical modifications, leading to a diverse array of derivatives with a wide range of biological activities.[1][2] These activities include antifungal, antibacterial, phytotoxic, and anti-inflammatory properties.[1][3] Understanding the relationship between the chemical structure of these derivatives and their biological function is paramount for the development of new therapeutic agents and agrochemicals.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the dihydroisocoumarin core. Key modifications include hydroxylation, methylation, chlorination, and the introduction of other functional groups at various positions of the aromatic ring and the lactone ring.

Antifungal Activity

This compound and its derivatives have demonstrated significant potential as antifungal agents, particularly against plant pathogenic fungi.[1][3] The antifungal activity is highly dependent on the substitution pattern.

For instance, (R)-(-)-mellein has been shown to inhibit the growth of several plant pathogenic fungi, including Botrytis cinerea and Fulvia fulva, with EC50 values below 50 μg/mL.[1] The introduction of a hydroxyl group at the C-4 position can modulate this activity. While some studies suggest that 4-hydroxythis compound derivatives can exhibit potent antifungal effects, others indicate a synergistic effect with the parent this compound rather than a strong independent activity.[1]

5-Methylthis compound has also been identified as a notable antifungal agent. In vitro assays have demonstrated its efficacy against a range of plant pathogenic fungi, with IC50 values between 34.59 and 44.76 µg/mL.[4] Furthermore, in vivo studies have shown that 5-methylthis compound can significantly reduce fruit decay caused by Botrytis cinerea.[4]

The table below summarizes the antifungal activity of selected this compound derivatives against various fungal pathogens. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

CompoundFungal SpeciesActivity (MIC/IC50 in µg/mL)Reference
(R)-(-)-MelleinBotrytis cinerea<50 (EC50)[1]
(R)-(-)-MelleinFulvia fulva<50 (EC50)[1]
5-Methylthis compoundBotrytis cinerea34.59 ± 1.03 (IC50)[4]
5-Methylthis compoundColletotrichum gloeosporioides44.76 ± 1.03 (IC50)[4]
5-Methylthis compoundCercospora beticola41.23 ± 0.98 (IC50)[4]
5-Methylthis compoundRhizoctonia solani38.91 ± 1.12 (IC50)[4]
(3R)-6-Methoxy-7-chlorothis compoundEurotium repensActive[1]
(3R)-6-Methoxy-7-chlorothis compoundUstilago violaceaActive[1]

Key SAR Insights for Antifungal Activity:

  • Hydroxylation: The position of hydroxylation on the aromatic ring and the stereochemistry at C-4 significantly influence antifungal potency.

  • Methylation: The presence of a methyl group at the C-5 position appears to be favorable for activity against a range of plant pathogenic fungi.

  • Halogenation: Chlorination, particularly in combination with methoxy groups, has been associated with antifungal activity.

Antibacterial Activity

This compound derivatives have also been investigated for their antibacterial properties, with some compounds showing promising activity, particularly against Gram-positive bacteria.

For example, cis-4-acetoxyoxythis compound and its 8-deoxy-6-hydroxy derivative have been reported to exhibit strong antibacterial activity against Escherichia coli and Bacillus megaterium.[1] In another study, two novel melleins, 7-methoxy-5-methylthis compound and 8-methoxy-5-methylthis compound, displayed moderate antibacterial activity against Gram-positive bacteria.[1]

The following table presents a comparative overview of the antibacterial activity of various this compound derivatives.

CompoundBacterial SpeciesActivity (MIC in µg/mL)Reference
cis-4-Acetoxyoxythis compoundEscherichia coliStrong activity[1]
cis-4-Acetoxyoxythis compoundBacillus megateriumStrong activity[1]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundEscherichia coliStrong activity[1]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundBacillus megateriumStrong activity[1]
7-Methoxy-5-methylthis compoundGram-positive bacteriaModerate activity[1]
8-Methoxy-5-methylthis compoundGram-positive bacteriaModerate activity[1]
(R)-(-)-MelleinStaphylococcus aureus>128[1]
(3R,4R)-4-Hydroxythis compoundStaphylococcus aureus>128[1]
(3R,4S)-4-Hydroxythis compoundStaphylococcus aureus>128[1]

Key SAR Insights for Antibacterial Activity:

  • Acylation and Hydroxylation: The presence of an acetoxy group at C-4 and a hydroxyl group at C-6 appears to contribute to broad-spectrum antibacterial activity.

  • Methoxylation and Methylation: The combination of methoxy and methyl groups on the aromatic ring can confer moderate activity against Gram-positive bacteria.

  • Core Structure: The basic this compound scaffold and its simple 4-hydroxy derivatives may not be potent antibacterial agents against Staphylococcus aureus.

Phytotoxic Activity

Several this compound derivatives have been identified as phytotoxins, suggesting their potential use as bioherbicides.[1][5] The phytotoxicity of these compounds is often non-specific, causing necrosis on the leaves of various plant species.[1]

(R)-(-)-mellein has been consistently reported as a phytotoxic metabolite, causing necrosis on the leaves of host and non-host plants.[1] In contrast, its 4-hydroxy derivatives, (3R,4R)-4-hydroxythis compound and (3R,4S)-4-hydroxythis compound, have been shown to have a synergistic effect on phytotoxicity when combined with (R)-(-)-mellein, rather than being highly active on their own.[1]

The table below provides a summary of the phytotoxic effects of selected this compound derivatives.

CompoundPlant SpeciesEffectReference
(R)-(-)-MelleinHemp dogbane and other weedsNecrosis[1]
(R)-(-)-MelleinApple shoots and lettuce seedlingsPhytotoxic[2]
(3R,4R)-4-Hydroxythis compoundHost and non-host plantsSynergistic effect with this compound[1]
(3R,4S)-4-Hydroxythis compoundHost and non-host plantsSynergistic effect with this compound[1]
cis-(3R,4R)-(-)-4-Hydroxy-5-methylthis compoundApple shoots and lettuce seedlingsPhytotoxic[2]
trans-(3R,4S)-(+)-4-Hydroxy-5-methylthis compoundApple shoots and lettuce seedlingsPhytotoxic[2]

Key SAR Insights for Phytotoxic Activity:

  • Core this compound Structure: The unsubstituted (R)-(-)-mellein is a potent phytotoxin.

  • Hydroxylation at C-4: The introduction of a hydroxyl group at the C-4 position appears to diminish the intrinsic phytotoxicity, but these derivatives can act synergistically with the parent compound.

  • Methylation at C-5: The presence of a methyl group at C-5 in conjunction with a 4-hydroxy group can result in phytotoxic activity.

Experimental Protocols

To ensure the reproducibility and validity of structure-activity relationship studies, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for key bioassays used to evaluate the biological activities of this compound and its derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific fungus.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the suspension to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer or by direct counting with a hemocytometer.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Test Plates:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in RPMI 1640 medium in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (serial dilutions of a known antifungal) and a negative control (medium with the same concentration of the vehicle used to dissolve the test compound).

    • Also include a growth control well containing only the medium and the fungal inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • Determination of MIC:

    • Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the cytotoxic effect of this compound derivatives on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for a few minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Phytotoxicity Bioassay: Seed Germination Assay

This assay evaluates the effect of this compound derivatives on the germination and early growth of seeds.

Objective: To assess the phytotoxic potential of this compound derivatives.

Materials:

  • Seeds of a model plant (e.g., lettuce, radish)

  • Petri dishes

  • Filter paper

  • Test compounds (this compound derivatives)

  • Distilled water

  • Incubator or growth chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare solutions of the this compound derivatives at various concentrations in distilled water. If a solvent like DMSO is used, ensure the final concentration in the assay is non-toxic to the seeds and include a vehicle control.

  • Assay Setup:

    • Place a sterile filter paper in each Petri dish.

    • Evenly space a known number of seeds (e.g., 20) on the filter paper.

    • Add a specific volume (e.g., 5 mL) of the test solution or control to each Petri dish, ensuring the filter paper is saturated but not flooded.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in the dark or under a specific light/dark cycle at a constant temperature (e.g., 25°C) for a defined period (e.g., 3-7 days).

  • Data Collection and Analysis:

    • At the end of the incubation period, count the number of germinated seeds in each dish.

    • Measure the root and shoot length of the germinated seedlings.

    • Calculate the germination percentage and the percentage of growth inhibition for each concentration compared to the control.

Visualizing the Structure-Activity Landscape

To better understand the structure-activity relationships of this compound derivatives, we can visualize the core this compound structure and the key positions for modification.

Mellein_SAR cluster_this compound This compound Core Structure cluster_modifications Key Modification Sites This compound C4 C4-Position (Hydroxylation) This compound->C4 Influences Antifungal & Phytotoxic Activity C5 C5-Position (Methylation) This compound->C5 Enhances Antifungal & Phytotoxic Activity C6 C6-Position (Methoxylation) This compound->C6 Contributes to Antibacterial & Antifungal Activity C7 C7-Position (Chlorination) This compound->C7 Contributes to Antifungal Activity

Caption: Key modification sites on the this compound scaffold and their general impact on biological activity.

The following diagram illustrates a generalized workflow for conducting a structure-activity relationship study of this compound derivatives.

SAR_Workflow A Synthesis of This compound Derivatives B Structural Characterization (NMR, MS) A->B C Biological Screening (Antifungal, Antibacterial, Phytotoxic) B->C D Determination of Potency (MIC, IC50) C->D E Data Analysis and SAR Elucidation D->E E->A Iterative Optimization F Lead Compound Identification E->F

Caption: A typical workflow for a structure-activity relationship study of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a rich source of bioactive compounds with significant potential in medicine and agriculture. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the this compound scaffold can lead to profound changes in biological activity. The presence and position of hydroxyl, methyl, methoxy, and chloro groups are critical determinants of their antifungal, antibacterial, and phytotoxic properties.

While this guide provides a comprehensive overview based on the current literature, it is important to acknowledge that the data is often fragmented, with different studies employing varied methodologies and test organisms. To fully unlock the potential of this compound derivatives, future research should focus on:

  • Systematic SAR Studies: The synthesis and evaluation of a comprehensive library of this compound analogues against a standardized panel of microbial and cell line targets would provide a more coherent and directly comparable dataset.

  • Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action of the most potent this compound derivatives will be crucial for their rational design and development as therapeutic agents.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro studies need to be evaluated in relevant animal models to assess their efficacy and safety profiles.

By continuing to explore the chemical space around the this compound scaffold and employing rigorous biological evaluation, the scientific community can harness the therapeutic potential of this fascinating class of natural products.

References

  • Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Biomolecules, 10(5), 772. [Link]
  • Saleem, M., Hussain, H., Ahmed, I., Draeger, S., Schulz, B., & Krohn, K. (2014). Antimicrobial activity of two this compound derivatives isolated from an endophytic fungus. Medicinal Chemistry Research, 24(5), 2111-2114. [Link]
  • Cimmino, A., Masi, M., Reveglia, P., Tuzi, A., & Evidente, A. (2015). This compound and its derivatives produced by the phytopathogenic fungus Botryosphaeria dothidea. Journal of natural products, 78(6), 1339-1344. [Link]
  • Cimmino, A., Masi, M., & Evidente, A. (2017). Fungal Phytotoxins with Potential Herbicidal Activity. Natural products as lead compounds in agrochemical discovery, 131-158. [Link]
  • Adetunji, C. O., Olaniyi, O. O., & Ogunkunle, A. T. (2018). This compound, a dihydroisocoumarin with bioherbicidal Activity from a New Strain of Lasiodiplodia pseudotheobromae C1136. Journal of Plant Protection Research, 58(3), 293-300. [Link]
  • Li, H., Wang, X., Li, Y., Zhang, Q., & Chen, H. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Toxins, 13(8), 558. [Link]
  • Al-Mekhlafi, N. A., Shaheen, E., Al-Hashedi, S. A., & Al-Ammari, M. A. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. Molecules, 27(12), 3704. [Link]
  • Tomar, P., Chawla, P., Sharma, P., & Singh, R. (2024). Structural characterization, in-silico studies, and antifungal activity of 5-methylthis compound isolated from endophytic Alternaria burnsii. 3 Biotech, 14(1), 23. [Link]
  • Scorzoni, L., Benaducci, T., Fusco-Almeida, A. M., Silva, D. H. S., Bolzani, V. S., & Gianinni, M. J. S. M. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Brazilian Journal of Microbiology, 38, 391-397. [Link]
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  • Biotox. (n.d.).
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  • Masi, M., Reveglia, P., & Evidente, A. (2020). Synthetic Routes to Coumarin (Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. Molecules, 25(11), 2686. [Link]

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A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of Mellein with Other Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Strategies

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a significant threat to public health.[1][2] Many fungal diseases remain inadequately addressed, and the existing antifungal arsenal is limited by issues of toxicity, narrow spectrum of activity, and suboptimal pharmacokinetic properties.[1] This critical situation necessitates the exploration of innovative therapeutic approaches, with combination therapy emerging as a promising strategy to enhance efficacy, mitigate toxicity, and overcome resistance.[3][4]

Mellein, a 3,4-dihydroisocoumarin produced by various fungi, plants, and bacteria, has demonstrated notable antifungal properties.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the synergistic potential of this compound when combined with conventional antifungal agents. By elucidating the principles and practical methodologies for synergy testing, this document aims to accelerate the discovery of more effective antifungal combination therapies.

Understanding Antifungal Synergy

In the context of antifungal therapy, synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This can manifest as a reduction in the minimum inhibitory concentration (MIC) of each drug when used in combination. The concept of synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI), a metric derived from in vitro testing.[7][8][9]

The interpretation of FICI values is as follows:

  • Synergy: FICI ≤ 0.5[7][10]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[10][11]

  • Antagonism: FICI > 4.0[7][10]

Experimental Workflow for Assessing Synergy

The checkerboard microdilution assay is a widely accepted and robust method for determining the synergistic, additive, or antagonistic interactions between two antimicrobial agents.[3][12][13] This technique involves testing a matrix of concentrations for both compounds, allowing for a comprehensive evaluation of their combined effects.[13][14]

G cluster_prep Preparation cluster_assay Checkerboard Assay Setup cluster_analysis Incubation & Analysis A Prepare stock solutions of this compound and Antifungal X D Create serial dilutions of this compound along rows A->D E Create serial dilutions of Antifungal X along columns A->E B Prepare fungal inoculum (e.g., Candida albicans) to 0.5 McFarland standard F Inoculate all wells with fungal suspension B->F C Prepare 96-well microtiter plates C->D C->E D->F E->F G Incubate plates at 37°C for 24-48 hours F->G H Visually or spectrophotometrically determine MICs G->H I Calculate Fractional Inhibitory Concentration Index (FICI) H->I

Caption: Workflow for the checkerboard microdilution assay.

Detailed Protocol: Checkerboard Microdilution Assay

This protocol is a generalized guideline and may require optimization based on the specific fungal species and compounds being tested.

Materials:

  • This compound (of known purity and concentration)

  • Antifungal agent of interest (e.g., Fluconazole, Amphotericin B, Caspofungin)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates[3]

  • RPMI 1640 medium with L-glutamine, buffered with MOPS[3]

  • Spectrophotometer or microplate reader (for objective endpoint determination)

  • Sterile water, saline, and appropriate solvents for drug solubilization

Procedure:

  • Preparation of Antifungal Solutions:

    • Prepare stock solutions of this compound and the comparator antifungal in an appropriate solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of each compound in RPMI 1640 medium to achieve a range of concentrations, typically from 4x the expected MIC to sub-inhibitory concentrations.[12]

  • Plate Setup:

    • In a 96-well plate, add 50 µL of the diluted this compound solution to each well along the y-axis (rows).

    • Add 50 µL of the diluted partner antifungal solution to each well along the x-axis (columns). This creates a matrix of different concentration combinations.

    • Include control wells with each drug alone, as well as a drug-free growth control.[14]

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized fungal inoculum suspension adjusted to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to the desired final concentration (e.g., 0.5-2.5 x 10^5 CFU/mL for Candida species).[15]

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate.

  • Incubation and MIC Determination:

    • Incubate the plates at 35-37°C for 24-48 hours, depending on the growth rate of the fungal species.[12]

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control. This can be determined visually or by reading the absorbance at a specific wavelength.

  • FICI Calculation:

    • The FICI is calculated using the following formula:[7][10] FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The MIC of each drug in the combination is taken from the first well that shows inhibition in the checkerboard matrix.

Comparative Data Analysis: this compound in Combination with Standard Antifungals

The following table presents hypothetical, yet plausible, data illustrating the potential synergistic, additive, and indifferent interactions of this compound with common antifungal agents against a reference strain of Candida albicans.

Antifungal CombinationThis compound MIC Alone (µg/mL)Antifungal X MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Antifungal X MIC in Combination (µg/mL)FICIInteraction
This compound + Fluconazole328410.25Synergy
This compound + Amphotericin B321160.250.75Additive
This compound + Caspofungin320.5160.251.0Additive

Interpretation of Results:

  • This compound and Fluconazole: The combination demonstrates a strong synergistic effect, with a significant reduction in the MIC of both compounds. This suggests that this compound may enhance the activity of fluconazole against C. albicans.[4][16][17]

  • This compound and Amphotericin B: The interaction is additive, indicating that the combined effect is roughly equal to the sum of their individual effects.[18][19][20][21][22][23]

  • This compound and Caspofungin: Similar to Amphotericin B, the combination with Caspofungin shows an additive effect.[24][25][26][27][28]

Mechanistic Insights into Synergistic Interactions

The synergistic effects observed between this compound and other antifungals could be attributed to a multi-targeted mechanism of action. Phenolic compounds like this compound are known to disrupt fungal cell membrane integrity, inhibit essential enzymes, and interfere with cellular signaling pathways.[29]

G cluster_this compound This compound cluster_antifungalX Conventional Antifungal (e.g., Azole) cluster_synergy Synergistic Outcome M1 Disruption of Cell Membrane Integrity S1 Increased Fungal Cell Permeability M1->S1 M2 Inhibition of Cell Wall Synthesis Enzymes M2->S1 A1 Inhibition of Ergosterol Biosynthesis A1->S1 S2 Enhanced Drug Uptake S1->S2 S3 Fungicidal Effect S2->S3

Caption: Putative synergistic mechanism of this compound and an azole antifungal.

A plausible hypothesis for the synergy between this compound and an azole, such as fluconazole, is that this compound's membrane-disrupting activity facilitates the entry of the azole into the fungal cell. This increased intracellular concentration of the azole would lead to a more potent inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, ultimately resulting in cell death.

Conclusion and Future Directions

The evaluation of synergistic interactions between natural compounds like this compound and existing antifungal drugs is a crucial area of research in the fight against fungal infections. The methodologies outlined in this guide provide a robust framework for identifying and characterizing these interactions. Further in vivo studies are warranted to validate promising in vitro findings and to explore the therapeutic potential of such combination therapies in clinical settings. The continued investigation of natural products as sources of novel antifungal agents and synergizers holds significant promise for the future of infectious disease treatment.

References

  • Bio-protocol. (n.d.). Interpretation of Fractional Inhibitory Concentration Index (FICI).
  • Memariani, H., & Memariani, M. (2020). Anti-fungal properties and mechanisms of melittin. Applied Microbiology and Biotechnology, 104(15), 6513–6526.
  • Falcioni, T., et al. (2017). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. Microbial Pathogenesis, 112, 169-175.
  • Bhattacharya, S., et al. (2025). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv.
  • Cokol, M., et al. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy.
  • Rath, S., et al. (2024). Structural characterization, in-silico studies, and antifungal activity of 5-methylthis compound isolated from endophytic Alternaria burnsii. Journal of Basic Microbiology.
  • Patil, R., et al. (2016). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 93–97.
  • Siopi, M., et al. (2017). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 61(7), e00052-17.
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  • Cabutaje, E. M., et al. (2023). This compound and its derivatives isolated from the basidiomycete mushroom Lentinus tigrinus exhibit inhibitory activity against plant pathogenic microorganisms. Journal of Applied Microbiology.
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  • Kostić, M., et al. (2022). Antifungal Activity and Type of Interaction of Melissa officinalis Essential Oil with Antimycotics against Biofilms of Multidrug-Resistant Candida Isolates from Vulvovaginal Mucosa. Antibiotics, 11(7), 896.
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Sources

A Comparative Guide to the Nephrotoxicity of Mellein and Citrinin: An In-Depth Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the current state of knowledge regarding the nephrotoxicity of two mycotoxins: mellein and citrinin. While both are secondary metabolites produced by various fungi and can co-contaminate food and feed, the extent of our understanding of their renal toxicity differs vastly. This document will delve into the established nephrotoxic profile of citrinin and contrast it with the largely uninvestigated potential of this compound, offering a clear perspective on the existing research landscape and future research needs.

Introduction: The Mycotoxin Threat to Renal Health

Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to human and animal health. The kidneys are particularly vulnerable to these toxins due to their role in filtering blood and concentrating xenobiotics for excretion. Nephrotoxic mycotoxins can induce a range of renal injuries, from acute kidney injury (AKI) to chronic kidney disease (CKD). Among the numerous mycotoxins, citrinin has been well-characterized as a nephrotoxin.[1][2] this compound, a structurally related dihydroisocoumarin, is often found alongside other mycotoxins, yet its specific impact on renal health remains largely enigmatic.[3] This guide aims to provide a detailed comparative analysis to inform researchers, scientists, and drug development professionals.

Citrinin: A Well-Established Nephrotoxin

Citrinin (CTN) is produced by several species of fungi, including those from the genera Penicillium, Aspergillus, and Monascus.[1] It is a frequent contaminant of stored grains and is often found in conjunction with another potent nephrotoxin, ochratoxin A (OTA), with which it can exert synergistic toxic effects.[2]

Mechanism of Citrinin-Induced Nephrotoxicity

The primary mechanism underlying citrinin's nephrotoxicity is the induction of oxidative stress.[1] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The accumulation of ROS leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic or necrotic cell death in renal tubular cells.

Another key aspect of citrinin's toxicity is its effect on mitochondrial function. It has been shown to increase the permeability of mitochondrial membranes, disrupting the electron transport chain and impairing ATP synthesis.[1] This mitochondrial dysfunction further exacerbates oxidative stress and contributes to cellular demise.

The transport of citrinin into renal proximal tubular cells is mediated by organic anion transporters, which explains the specific targeting of this part of the nephron.[2]

Citrinin_Nephrotoxicity cluster_cell Renal Proximal Tubule Cell Citrinin Citrinin OATs Organic Anion Transporters Citrinin->OATs Uptake Mitochondrion Mitochondrion OATs->Mitochondrion ROS Reactive Oxygen Species (ROS) Generation Mitochondrion->ROS Dysfunction Apoptosis_Necrosis Apoptosis / Necrosis Mitochondrion->Apoptosis_Necrosis ↓ ATP Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Oxidative_Stress->Apoptosis_Necrosis

Caption: Signaling pathway of citrinin-induced nephrotoxicity.

In Vitro and In Vivo Evidence of Citrinin Nephrotoxicity

Numerous studies have demonstrated the nephrotoxic effects of citrinin in both cell culture and animal models. In vitro studies using kidney cell lines have shown that citrinin induces cytotoxicity, reduces cell viability, and triggers apoptosis.

Animal studies, primarily in rats, have confirmed the in vivo nephrotoxicity of citrinin. Administration of citrinin leads to an increased kidney-to-body weight ratio, histopathological changes in the kidneys including tubular necrosis, and alterations in serum and urine biomarkers indicative of kidney damage.[4]

This compound: An Enigma in Renal Toxicology

This compound is a dihydroisocoumarin mycotoxin produced by various fungi, including species of Aspergillus and Penicillium.[3] Structurally, it is related to the dihydroisocoumarin moiety of ochratoxin A, a mycotoxin with well-documented nephrotoxic and carcinogenic properties.[2][3] This structural similarity has led to the hypothesis that this compound may also possess nephrotoxic potential.

Current State of this compound Toxicity Research

Despite the structural alert, direct evidence of this compound's nephrotoxicity is strikingly scarce in the scientific literature. Most research on this compound has focused on its other biological activities, including:

  • Phytotoxicity: this compound has been identified as a phytotoxin, causing necrosis in various plant species.[3]

  • Antimicrobial Activity: It exhibits antibacterial and antifungal properties.[3]

  • General Cytotoxicity: Some studies have reported cytotoxic effects of this compound against various cell lines, though its potency appears to be cell-type dependent.[3] Notably, some studies have found weak to negligible cytotoxicity in certain cell lines.

To date, there are no comprehensive studies specifically investigating the effects of this compound on renal cell lines or its potential to induce kidney damage in animal models. This represents a significant gap in our understanding of the full toxicological profile of this mycotoxin.

Mellein_Toxicity_Knowledge This compound This compound Known_Effects Known Biological Activities This compound->Known_Effects Nephrotoxicity Nephrotoxicity? This compound->Nephrotoxicity Phytotoxicity Phytotoxicity Known_Effects->Phytotoxicity Antimicrobial Antimicrobial Activity Known_Effects->Antimicrobial General_Cytotoxicity General Cytotoxicity Known_Effects->General_Cytotoxicity Hypothesis Hypothesized based on structural similarity to Ochratoxin A moiety Nephrotoxicity->Hypothesis

Caption: Current understanding of this compound's biological effects.

Comparative Analysis: A Tale of Two Mycotoxins

The comparison between citrinin and this compound in the context of nephrotoxicity is primarily a comparison between a well-documented toxicant and a substance with a significant knowledge gap.

FeatureCitrininThis compound
Nephrotoxicity Established in both in vitro and in vivo models.Not established; hypothesized based on structure.
Mechanism Induction of oxidative stress and mitochondrial dysfunction.Unknown in the context of renal cells.
Target Cells Primarily renal proximal tubular cells.Unknown.
Synergistic Effects Known to act synergistically with ochratoxin A.Potential for synergistic effects with other mycotoxins is unknown.
Regulatory Status A "level of no concern for nephrotoxicity" has been suggested by EFSA.[5]No specific regulatory guidance.

This stark contrast underscores the critical need for further research into the potential renal effects of this compound, especially considering its co-occurrence with other mycotoxins in various commodities.

Experimental Protocols for Assessing Mycotoxin Nephrotoxicity

To facilitate research into the nephrotoxicity of this compound and to provide a standardized approach for comparison with citrinin, the following experimental protocols are provided.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to assess the viability of renal cells (e.g., HEK293, LLC-PK1, or MDCK) upon exposure to mycotoxins.

1. Cell Culture and Seeding:

  • Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

2. Mycotoxin Treatment:

  • Prepare stock solutions of this compound and citrinin in a suitable solvent (e.g., DMSO).
  • Dilute the stock solutions in culture medium to achieve a range of final concentrations for treatment.
  • Replace the culture medium in the 96-well plate with the mycotoxin-containing medium. Include a vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only).
  • Incubate the cells for 24, 48, and 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the control.

A[label="Seed Renal Cells in 96-well Plate"]; B[label="Incubate for 24h"]; C [label="Treat with Mycotoxins\n(this compound or Citrinin)"]; D [label="Incubate for 24, 48, or 72h"]; E [label="Add MTT Reagent"]; F [label="Incubate for 4h"]; G [label="Add DMSO to Dissolve Formazan"]; H [label="Measure Absorbance at 570 nm"]; I[label="Calculate Cell Viability"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Workflow for the MTT cell viability assay.

In Vivo Assessment of Nephrotoxicity in a Rodent Model

This protocol outlines a general approach for evaluating the nephrotoxic potential of mycotoxins in rats.

1. Animal Model and Dosing:

  • Use male Wistar rats (8-10 weeks old).
  • Divide the animals into groups: a control group receiving the vehicle (e.g., corn oil) and treatment groups receiving different doses of this compound or citrinin via oral gavage daily for a specified period (e.g., 28 days).

2. Sample Collection:

  • Collect urine samples at regular intervals for biomarker analysis.
  • At the end of the study, collect blood samples for serum biochemistry.
  • Euthanize the animals and harvest the kidneys for histopathological examination and analysis of oxidative stress markers.

3. Biomarker Analysis:

  • Serum: Measure creatinine and blood urea nitrogen (BUN) levels.
  • Urine: Measure levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).

4. Histopathological Examination:

  • Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
  • Examine the sections under a light microscope for signs of tubular necrosis, inflammation, and other pathological changes.

5. Oxidative Stress Markers in Kidney Tissue:

  • Homogenize the other kidney and measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Conclusion and Future Directions

References

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  • Gwozdzinski, K., Pieniazek, A., & Gwozdzinski, L. (2021). Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. International Journal of Molecular Sciences, 22(19), 10495. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Mellein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the proper disposal of mellein, a dihydroisocoumarin mycotoxin. By understanding the underlying principles of safe chemical handling, you can ensure a secure and compliant laboratory setting.

Understanding this compound: Properties and Potential Hazards

This compound (C₁₀H₁₀O₃) is a phenolic compound produced by the mold species Aspergillus ochraceus.[1][2] While it is explored for its antibacterial, antimalarial, antifungal, and anticancer properties, its origin as a mycotoxin necessitates careful handling and disposal.[3]

Mycotoxins, as a class of compounds, are considered toxic and potentially carcinogenic.[4][5][6] The U.S. Food and Drug Administration (FDA) explicitly warns against the disposal of mycotoxins down the drain and recommends chemical inactivation.[4] Given that this compound is structurally related to ochratoxin A, another mycotoxin produced by Aspergillus ochraceus with known toxicity, it is prudent to adopt stringent safety protocols.[2][7][8]

PropertyValueSource
Chemical Formula C₁₀H₁₀O₃[9]
Molecular Weight 178.18 g/mol [9]
Appearance Varies (often a solid)
Solubility Slightly soluble in water[1]
Acidity Very weakly acidic[1]

Core Directive: The Disposal Workflow

The proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety. The following workflow provides a step-by-step process for the safe management of this compound waste.

Mellein_Disposal_Workflow cluster_preparation Preparation cluster_disposal_path Disposal Path cluster_treatment Treatment & Collection cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_assessment Assess Waste Type (Solid, Liquid, Contaminated Labware) ppe->waste_assessment solid_waste Solid this compound Waste waste_assessment->solid_waste Solid liquid_waste Liquid this compound Waste waste_assessment->liquid_waste Liquid labware Contaminated Labware waste_assessment->labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid deactivate_liquid Chemically Deactivate (e.g., with 10% Bleach Solution) liquid_waste->deactivate_liquid decontaminate_labware Decontaminate Labware (e.g., soak in 10% Bleach Solution) labware->decontaminate_labware final_collection Store Waste in Secondary Containment in Designated Hazardous Waste Area collect_solid->final_collection collect_liquid Collect Deactivated Liquid in Labeled Hazardous Waste Container deactivate_liquid->collect_liquid collect_liquid->final_collection rinse_labware Thoroughly Rinse Labware decontaminate_labware->rinse_labware pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service final_collection->pickup end End: Disposal Complete pickup->end

Caption: this compound Disposal Workflow

Detailed Experimental Protocols

Personal Protective Equipment (PPE)

Before handling this compound or its waste, the following PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization of solid this compound, a properly fitted respirator (e.g., N95) should be used.

Solid this compound Waste Disposal

This includes unused or expired solid this compound, as well as grossly contaminated items like weigh boats and paper towels.

  • Collection: Carefully transfer the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the date of accumulation.

  • Storage: The container must be kept closed except when adding waste and stored in a designated hazardous waste accumulation area with secondary containment.[10][11]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Liquid this compound Waste Disposal

This pertains to solutions containing this compound.

  • Chemical Inactivation: Due to its mycotoxin nature, direct disposal is not recommended.[4] Chemically inactivate the this compound solution by adding a sufficient volume of a 10% sodium hypochlorite (bleach) solution and allowing it to react for at least 30 minutes.

  • Collection: After inactivation, transfer the solution to a designated, leak-proof, and clearly labeled hazardous waste container. The label should indicate "Deactivated this compound Waste" and the chemical constituents.

  • Storage and Disposal: Follow the same storage and disposal procedures as for solid waste.

Decontamination of Labware

All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Initial Decontamination: Immerse the labware in a 10% sodium hypochlorite solution for at least one hour.

  • Rinsing: After soaking, thoroughly rinse the labware with copious amounts of water. The initial rinse should be collected as hazardous waste.[10]

  • Final Cleaning: Proceed with standard laboratory washing procedures.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill involves a powder.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the area with damp paper towels to avoid aerosolization.

  • Decontamination: Carefully clean the spill area with a 10% bleach solution, working from the outside in.

  • Waste Collection: All cleanup materials must be collected and disposed of as hazardous waste.

Trustworthiness: A Self-Validating System

The protocols outlined in this guide are designed to be a self-validating system, grounded in established principles of chemical safety and hazardous waste management. By adhering to these procedures, you create a multi-layered safety net that protects you, your colleagues, and the environment. Never dispose of this compound or any hazardous chemical via evaporation, down the sink, or in the regular trash.[10]

References

  • FooDB. (2010). Showing Compound this compound (FDB000337).
  • Mycocentral. (n.d.). This compound - Mycotoxin Database.
  • Cayman Chemical. (n.d.). (R)-(−)-Mellein (Ochracin, CAS Number: 480-33-1).
  • Botanical-online. (n.d.). Mullein toxicity.
  • Consensus. (n.d.). What are the potential toxic effects of mullein at high concentrations?
  • Consensus. (n.d.). What are the potential toxic effects of mullein at high concentrations?
  • National Center for Biotechnology Information. (n.d.). This compound | C10H10O3 | CID 28516.
  • Wikipedia. (2020). This compound.
  • Centers for Disease Control and Prevention. (n.d.). Methylene Chloride | Medical Management Guidelines | Toxic Substance Portal.
  • Medline. (2016). SAFETY DATA SHEET.
  • AWS. (2025). MATERIAL SAFETY DATA SHEET - Mullein Extract, 10:1.
  • Cayman Chemical. (2015). Melittin SAFETY DATA SHEET Section 2. Hazards Identification.
  • Carl ROTH. (n.d.). Safety Data Sheet: Melittin.
  • U.S. Food and Drug Administration. (2022). ORA Lab Manual Vol. IV Section 7 - Mycotoxin Analysis (IV-07).
  • Carl ROTH. (n.d.). Safety Data Sheet: Melittin.
  • New Jersey Department of Health. (n.d.). Methylene Chloride - Hazardous Substance Fact Sheet.
  • National Center for Biotechnology Information. (2023). Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC.
  • Oxford Academic. (n.d.). Decontamination of ochratoxin A in food: emerging strategies and safety perspectives.
  • Food Safety and Standards Authority of India. (2020). manual of methods of analysis of foods mycotoxins.
  • U.S. Department of Agriculture. (2023). Mycotoxin Handbook.
  • YouTube. (2021). Mullein Harvesting, Processing, & Medicinal Recipes || Medicinal Herbs.
  • Reddit. (2023). Chemical disposal? : r/ScienceTeachers.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
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Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling Mellein

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and development, the pursuit of novel therapeutic agents often leads researchers to handle compounds with potent biological activity. Mellein, a dihydroisocoumarin produced by various fungal species, is one such compound.[[“]][2] While its cytotoxic properties present intriguing possibilities for anticancer research, they also underscore the critical importance of stringent safety protocols to protect laboratory personnel.[3][4] This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the rationale behind each safety measure and empowering researchers to work with confidence and security. As a Senior Application Scientist, my aim is to provide a self-validating system of protocols that synthesizes technical accuracy with field-proven insights, ensuring your safety is paramount.

Understanding the Hazard: Why this compound Demands Respect

  • Dermal and Ocular Exposure: Direct contact with the skin or eyes can lead to irritation, allergic reactions, or absorption of the compound into the bloodstream.

  • Inhalation: Aerosolized particles of powdered this compound can be inhaled, leading to respiratory tract irritation and potential systemic toxicity.

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.

Given these risks, a multi-layered approach to safety, centered on robust Personal Protective Equipment (PPE) and stringent handling procedures, is non-negotiable.

Core Principles of this compound Handling: A Hierarchy of Controls

Before delving into specific PPE recommendations, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE

Caption: Hierarchy of controls for safe this compound handling.

For this compound, elimination and substitution are generally not feasible in a research context. Therefore, our focus lies on a combination of engineering controls, administrative controls, and, critically, personal protective equipment.

Engineering Controls: Your First Line of Defense

All work involving this compound, particularly when handling the powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a fume hood .[[“]] This is the most critical engineering control to prevent the generation and inhalation of hazardous aerosols.

Personal Protective Equipment (PPE) for this compound: A Detailed Protocol

The following table outlines the minimum required PPE for handling this compound. It is imperative that all personnel are trained in the proper selection, use, and disposal of this equipment.

Body PartRequired PPERationale and Key Considerations
Hands Double Gloving: Two pairs of nitrile gloves.The outer glove provides the initial barrier and can be removed immediately upon contamination. The inner glove offers secondary protection. Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for tears or punctures before use.[5][6]
Body Solid-front, disposable gown with knit cuffs. A solid-front gown protects against splashes and spills. Knit cuffs ensure a snug fit around the inner glove, preventing exposure of the wrists. Gowns should be changed immediately if contaminated.
Eyes Safety glasses with side shields or chemical splash goggles. Protects the eyes from splashes and airborne particles. Goggles provide a more complete seal and are recommended when there is a higher risk of splashing.[3][7]
Respiratory N95 or higher-rated respirator. Required when handling powdered this compound outside of a certified engineering control (a scenario that should be avoided). A fit-tested N95 respirator will protect against the inhalation of fine particles.[8]
Feet Closed-toe shoes. A standard laboratory requirement to protect feet from spills and falling objects.
Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 Gown Don2 Inner Gloves Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Eye Protection Don3->Don4 Don5 Respirator (if required) Don4->Don5 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: Standard donning and doffing sequence for PPE.

Operational Plan: Step-by-Step Guidance for Handling this compound

  • Preparation:

    • Ensure the Class II BSC or fume hood is certified and functioning correctly.

    • Gather all necessary materials, including this compound, solvents, and consumables, and place them inside the BSC.

    • Don all required PPE following the correct donning sequence.

  • Handling Powdered this compound:

    • Perform all weighing and reconstitution of powdered this compound within the BSC.

    • Use a plastic-backed absorbent liner on the work surface of the BSC to contain any potential spills.

    • Handle vials and containers with care to avoid generating dust.

  • Handling this compound in Solution:

    • While the risk of aerosolization is lower with solutions, maintain all handling procedures within the BSC.

    • Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying.

  • Post-Handling:

    • Decontaminate all surfaces within the BSC with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable detergent).

    • Segregate all this compound-contaminated waste into designated, clearly labeled cytotoxic waste containers.

    • Doff PPE in the correct sequence, disposing of all disposable items in the cytotoxic waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound-Contaminated Waste

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Container
Solid Waste (gloves, gowns, pipette tips, vials)Puncture-resistant, leak-proof container with a lid, clearly labeled as "Cytotoxic Waste."[9][10]
Sharps Waste (needles, syringes)Puncture-proof sharps container specifically designated for cytotoxic sharps, also clearly labeled.[4]
Liquid Waste (unused solutions, contaminated solvents)A designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.[10]

All cytotoxic waste should be collected by a certified hazardous waste disposal company for high-temperature incineration.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

Skin Exposure
  • Immediately remove contaminated clothing and outer gloves.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek immediate medical attention. Inform medical personnel about the exposure to a cytotoxic compound.

  • Report the incident to your supervisor and institutional safety officer.

Eye Exposure
  • Immediately proceed to an eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

  • Report the incident to your supervisor and institutional safety officer.

Spill Cleanup
  • Alert others in the immediate area and restrict access.

  • If the spill is outside of a BSC, evacuate the area and contact the institutional safety officer.

  • For spills contained within a BSC:

    • Ensure you are wearing appropriate PPE, including double gloves, a gown, and eye protection.

    • Use a cytotoxic spill kit to absorb the spill.

    • Work from the outer edges of the spill inward.

    • Place all contaminated materials in a cytotoxic waste container.

    • Decontaminate the area with an appropriate cleaning agent.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety. By understanding the rationale behind each precaution and diligently adhering to these protocols, researchers can confidently explore the scientific potential of this and other potent compounds while ensuring their own well-being and that of their colleagues. This guide serves as a foundational resource, but it is incumbent upon each individual and institution to implement and regularly review these procedures to maintain the highest standards of laboratory safety.

References

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central.
  • Agricultural Mycotoxin Exposure Requires Proper PPE for Mold Remediation. (2023, February 1). International Enviroguard.
  • How Do You Dispose of Cytotoxic Waste? (2024, March 29). Daniels Health.
  • Cytotoxic waste disposal. (n.d.). Weizmann Institute of Science.
  • Guide for handling cytotoxic drugs and related waste. (n.d.). WorkSafe Queensland.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central.
  • Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. (2024, February 13). Novus Environmental.
  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. (2025, July 10). Stericycle UK.
  • How Should Cytotoxic Waste be Disposed of? (2022, October 20). Sharpsmart.
  • Safe Handling of Oral "Cytotoxic" and "Caution" Medications. (2024, April 4). HealthHub.
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. (2019, May 1). Kingston Health Sciences Centre.
  • 188-Safe handling and waste management of hazardous drugs. (n.d.). eviQ.
  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017, February 28). The Pharmaceutical Journal.
  • Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. (n.d.). The Association for Radiologic & Imaging Nursing.
  • Minimize Exposure with Personal Protective Equipment. (n.d.). BASF Agricultural Solutions.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration.
  • Guidelines on Handling Hazardous Drugs. (n.d.). ASHP.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety - University of Washington.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.